5-Cyano-2-methylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-cyano-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKGGLBHJBTYMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1975-54-8 | |
| Record name | 5-cyano-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Strategic Value of a Bifunctional Building Block
An In-depth Technical Guide to 5-Cyano-2-methylbenzoic Acid for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, particularly within pharmaceutical research and development, the utility of a molecule is often defined by its versatility. This compound (CAS No: 1975-54-8) stands out as a quintessential example of a strategic building block.[1][2] Its architecture, which incorporates a carboxylic acid and a nitrile group on a substituted benzene ring, presents two distinct and synthetically valuable handles for molecular elaboration. This guide, written from the perspective of a senior application scientist, aims to provide an in-depth technical overview of this compound, moving beyond a simple recitation of data to explore the causality behind its properties and the logic of its application.
PART 1: Core Physicochemical Characteristics
A molecule's physical and chemical properties are the foundation upon which its applications are built. They dictate everything from reaction conditions and solvent choice to formulation and potential bioavailability.
Identity and Structural Properties
The fundamental identity of this compound is established by its molecular formula and weight.
-
Molecular Formula: C₉H₇NO₂[3]
-
Molecular Weight: 161.16 g/mol [3]
-
IUPAC Name: this compound
-
Synonyms: 2-Methyl-5-cyanobenzoic acid
The spatial arrangement of its functional groups—a carboxylic acid at position 1 and a cyano group at position 5 of a toluene backbone—is critical. The ortho-methyl group sterically influences the carboxylic acid, while the meta-cyano group acts as an electron-withdrawing group, impacting the electronic properties of the entire aromatic system.
Quantitative Physical Data
For the laboratory scientist, quantitative data provides the practical parameters for handling, purification, and reaction setup. The following table summarizes the key physical properties.
Table 1: Physical Properties of this compound
| Property | Value | Significance in Application |
|---|---|---|
| CAS Number | 1975-54-8 | Unique identifier for unambiguous substance identification.[1][2] |
| Melting Point | 184-190 °C | A high melting point indicates a stable crystalline lattice. It serves as a preliminary indicator of purity; a broad melting range suggests the presence of impurities. |
| Boiling Point | 367.6 °C (Predicted) | Suggests low volatility under standard conditions, simplifying handling and reducing inhalation risk. |
| pKa | 3.61 (Predicted) | Indicates it is a moderately strong organic acid. This value is crucial for designing salt formation strategies, purification by acid-base extraction, and predicting its ionization state at physiological pH. |
| Water Solubility | Low (Predicted) | As with many organic acids, solubility is expected to be limited in neutral water but will increase significantly in basic solutions due to deprotonation and salt formation. |
| Appearance | White to off-white solid/powder | Confirms the expected physical state at room temperature. |
PART 2: Synthesis, Reactivity, and Mechanistic Insights
Understanding how a molecule is made and how it behaves chemically is central to its effective use. The reactivity of this compound is a direct consequence of its dual functionality.
Synthetic Pathways
The synthesis of this compound often involves the introduction of the cyano group onto a pre-existing benzoic acid derivative. A common and industrially relevant approach is the cyanation of a halogenated precursor.
Workflow: Synthesis via Cyanation
Caption: A generalized workflow for the synthesis of this compound.
Causality in Synthesis: The choice of a copper(I) cyanide (CuCN) reagent in what is known as a Rosenmund-von Braun reaction is deliberate.[4] Copper facilitates the nucleophilic substitution of the aromatic bromide, a reaction that is otherwise difficult to achieve with simple alkali metal cyanides. The reaction is typically run in a high-boiling polar aprotic solvent like DMF or NMP to ensure the reactants are soluble and to reach the high temperatures required for the reaction to proceed at a practical rate.[5]
Core Reactivity
The molecule's two functional groups can be addressed either selectively or simultaneously, offering a rich chemical playbook.
-
Carboxylic Acid Group: As a typical carboxylic acid, it undergoes esterification, conversion to acid chlorides, and amidation.[6] These reactions are fundamental in drug development for creating prodrugs (esters) or for linking the molecule to other pharmacophores (amides).
-
Cyano (Nitrile) Group: The nitrile is a versatile functional group. It can be:
-
Hydrolyzed to a carboxylic acid (though this is less common given the starting material).
-
Reduced to a primary amine (e.g., using H₂/catalyst or LiAlH₄), introducing a basic center.
-
Converted to a tetrazole ring using an azide source (e.g., sodium azide). This is a particularly powerful transformation in medicinal chemistry, as the tetrazole moiety is a well-established bioisostere for a carboxylic acid, often improving metabolic stability and cell permeability.
-
Diagram: Reactivity Pathways
Caption: Key chemical transformations of this compound.
PART 3: Applications & Experimental Protocols
The true value of this guide for the intended audience lies in the bridge between theoretical properties and practical application.
Relevance in Drug Discovery
Benzoic acid derivatives are a cornerstone of medicinal chemistry, with applications ranging from simple preservatives to the core scaffolds of complex drugs.[7][8] The specific structure of this compound makes it a valuable intermediate. For example, aminobenzoic acids are used to synthesize compounds with anti-inflammatory, analgesic, and anticancer properties.[9][10] The cyano group, in particular, can act as a hydrogen bond acceptor or be transformed into other functional groups critical for binding to biological targets like enzymes or receptors.
Experimental Protocol: Purity Determination by HPLC
Trustworthiness through Validation: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. This protocol is designed to be self-validating by including a system suitability check.
-
System Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.
-
Mobile Phase B: Acetonitrile.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Causality: The nonpolar stationary phase is appropriate for retaining this moderately nonpolar analyte.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm. Causality: The aromatic ring provides strong UV absorbance.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B (diluent) to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Analysis Method:
-
Injection Volume: 10 µL.
-
Gradient Program:
-
Start at 30% B.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B over 1 minute.
-
Equilibrate at 30% B for 2 minutes before the next injection.
-
-
-
System Suitability:
-
Perform five replicate injections of a standard solution.
-
The Relative Standard Deviation (RSD) of the peak area for the main analyte should be ≤ 2.0%. This ensures the system is performing reproducibly.
-
-
Data Interpretation:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Safety and Handling
As with any laboratory chemical, proper handling is essential.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]
-
Hazard Identification: The compound is classified as causing skin and serious eye irritation and may cause respiratory irritation.[11][12]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[11][12] Avoid contact with skin and eyes.[11][12] Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
Conclusion
This compound is more than just a chemical with a defined set of properties. It is a versatile tool for chemical innovation. Its bifunctional nature provides synthetic chemists with multiple avenues for creating molecular complexity, making it a highly valuable intermediate in the synthesis of pharmaceuticals and other advanced materials.[10] A thorough understanding of its physicochemical properties, reactivity, and proper handling protocols, as detailed in this guide, is the first step toward unlocking its full potential in the laboratory.
References
- Methyl 5-cyano-2-methylbenzoate | C10H9NO2 | CID 9989736 - PubChem.
- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [Link]
- 5-Cyano-2-hydroxybenzoic acid | C8H5NO3 | CID 13026935 - PubChem.
- 2-Amino-5-cyano-3-methylbenzoic acid | C9H8N2O2 | CID 25156987 - PubChem.
- Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
- Synthesis of 2-propoxy-5-methylbenzoic acid. [Link]
- Safety Data Sheet: 2-Methylbenzoic acid - Carl ROTH. Carl ROTH. [Link]
- WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents.
- Benzoic acid, 2-methyl- - the NIST WebBook. NIST. [Link]
- 2-Methylbenzoic acid - CAS Common Chemistry. CAS. [Link]
- CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents.
- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed.
- Benzoic acid, 2-methyl-, methyl ester - the NIST WebBook. NIST. [Link]
- Methyl-Benzoic Acid: A Vers
- A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC.
- 5-Methyl-2-nitrobenzoic acid | C8H7NO4 | CID 18371 - PubChem.
- 2-Methylbenzoic acid | C8H8O2 | CID 8373 - PubChem.
- FT-IR spectroscopic study of M(Benzoic Acid)2Ni(CN)4 complexes (M = Ni, Cd, Co and Mn). [Link]
- Showing metabocard for 2-Methylbenzoic acid (HMDB0002340) - Human Metabolome Database.
- Benzoic acid, 2-methyl- - the NIST WebBook. NIST. [Link]
- Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid - DergiPark. DergiPark. [Link]
- 2-Cyano-5-methylbenzoic acid - AOBChem USA. AOBChem USA. [Link]
- News - Breakthrough News: 2-amino-5-methylbenzoic acid brings new products. [Link]
- KEGG PATHWAY D
- o-Toluic acid - Wikipedia. Wikipedia. [Link]
- Chemical Properties of Benzoic acid, 4-methyl- (CAS 99-94-5) - Cheméo. Cheméo. [Link]
Sources
- 1. 1975-54-8|this compound|BLD Pharm [bldpharm.com]
- 2. 5-Cyano-2-methyl-benzoic acid | 1975-54-8 [chemicalbook.com]
- 3. 4-Cyano-2-methylbenzoic acid | 1975-53-7 | BAA97553 [biosynth.com]
- 4. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-METHYL-2-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to 5-Cyano-2-methylbenzoic Acid
This guide provides a comprehensive technical overview of 5-Cyano-2-methylbenzoic acid (CAS No. 1975-54-8), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's properties, synthesis, analytical characterization, applications, and safety protocols, offering field-proven insights and methodologies.
Introduction and Strategic Importance
This compound is a substituted aromatic compound featuring both a nitrile (-CN) and a carboxylic acid (-COOH) functional group. This bifunctional nature makes it a highly versatile building block in organic synthesis. Its strategic importance lies in its role as a precursor for the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). The precise arrangement of the cyano, methyl, and carboxyl groups on the benzene ring provides a unique scaffold for constructing targeted molecular architectures. Benzoic acid and its derivatives are known to be important scaffolds in the development of compounds with significant biological activities, including anticancer potential.[1]
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is critical for its effective use in research and manufacturing. These properties dictate storage conditions, solvent selection for reactions and purification, and analytical method development.
| Property | Value | Source |
| CAS Number | 1975-54-8 | [2] |
| Molecular Formula | C₉H₇NO₂ | Biosynth |
| Molecular Weight | 161.16 g/mol | [2] |
| Appearance | White to off-white crystalline powder | General Knowledge |
| Melting Point | 174-178 °C | General Knowledge |
| Boiling Point | Data not readily available | [3] |
| Solubility | Soluble in organic solvents like DMSO and methanol. | General Knowledge |
| SMILES | CC1=CC(=C(C=C1)C#N)C(=O)O | [4] |
| InChIKey | Data not readily available |
Synthesis and Mechanism
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective synthetic pathway starts from 2-amino-5-methylbenzoic acid (also known as 5-methylanthranilic acid).
Synthetic Workflow: Sandmeyer Reaction
A prevalent method for introducing the cyano group onto the aromatic ring is the Sandmeyer reaction. This classic transformation involves the diazotization of an aryl amine followed by displacement with a cyanide salt, typically copper(I) cyanide.
The causality behind experimental choices:
-
Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) must be conducted at low temperatures (0-5 °C). This is crucial because the resulting diazonium salt is unstable and can decompose at higher temperatures, leading to unwanted side products and reduced yield.
-
Cyanation: Copper(I) cyanide is used as the reagent of choice for the cyanation step. The copper catalyst facilitates the displacement of the diazonium group with the cyanide nucleophile. The choice of a polar aprotic solvent like DMF or NMP can be critical for ensuring the solubility of the reagents and promoting the reaction.[5]
Step-by-Step Synthesis Protocol
-
Diazotization of 2-Amino-5-methylbenzoic acid:
-
Suspend 2-amino-5-methylbenzoic acid in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.[6]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.[6]
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The completion of the reaction can be monitored by testing for the absence of the starting amine.
-
-
Sandmeyer Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) to drive the reaction to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture and pour it into water.
-
Acidify the mixture to precipitate the crude this compound.
-
Filter the crude product, wash with water to remove inorganic salts, and dry.
-
Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product with high purity.
-
Synthesis Workflow Diagram
Caption: Synthetic route from 2-Amino-5-methylbenzoic acid.
Analytical Characterization
To ensure the identity, purity, and quality of this compound, a combination of chromatographic and spectroscopic techniques is employed. These methods form a self-validating system for quality control.[7]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of this compound and quantifying any impurities. A reversed-phase method is typically used.
Rationale for Method Parameters:
-
Stationary Phase: A C18 column is commonly used due to its hydrophobicity, which provides good retention for the aromatic analyte.
-
Mobile Phase: A mixture of an aqueous acidic buffer (e.g., water with formic or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is used.[8] The acidic buffer is essential to suppress the ionization of the carboxylic acid group, which prevents peak tailing and ensures a sharp, symmetrical peak shape.[7]
-
Detection: UV detection is suitable as the aromatic ring and conjugated system of the molecule absorb strongly in the UV region (typically around 254 nm).[9]
Typical HPLC Protocol:
-
Column: C18, 5 µm, 4.6 x 150 mm.[10]
-
Mobile Phase: Gradient elution with A: Water + 0.1% Formic Acid and B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.[10]
-
Column Temperature: 35 °C.[10]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and environment of protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl group protons, and the acidic proton of the carboxyl group.
-
¹³C NMR: Confirms the carbon framework of the molecule, showing characteristic chemical shifts for the nitrile carbon, the carboxyl carbon, the aromatic carbons, and the methyl carbon.[11]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.
-
A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid group, often showing hydrogen bonding.[12]
-
A sharp, strong absorption around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxyl group.[12]
-
A medium-intensity, sharp peak around 2230 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration.
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) can be used. The resulting mass spectrum will show a molecular ion peak corresponding to the mass of the molecule (161.16 g/mol ).[13]
Analytical Workflow Diagram
Sources
- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 5-Cyano-2-methyl-benzoic acid | 1975-54-8 [chemicalbook.com]
- 4. 4-Cyano-2-methylbenzoic acid | 1975-53-7 | BAA97553 [biosynth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. fsis.usda.gov [fsis.usda.gov]
- 10. lcms.cz [lcms.cz]
- 11. rsc.org [rsc.org]
- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Benzoic acid, 2-methyl- [webbook.nist.gov]
A Technical Guide to the Spectroscopic Characterization of 5-Cyano-2-methylbenzoic Acid
This guide provides an in-depth analysis of the spectroscopic data for 5-Cyano-2-methylbenzoic acid, a molecule of significant interest in the fields of medicinal chemistry and materials science. As a substituted benzoic acid, its structural elucidation is paramount for understanding its reactivity, and potential applications. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles for their interpretation and acquisition.
Molecular Structure and Spectroscopic Overview
This compound (CAS No. 1975-54-8) possesses a unique arrangement of functional groups that give rise to a distinct spectroscopic fingerprint. The presence of a carboxylic acid, a nitrile group, and a methyl group on the aromatic ring creates a detailed and informative profile across various analytical techniques. Understanding these features is critical for confirming the identity and purity of the compound.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The substitution pattern on the benzene ring leads to a predictable splitting pattern for the aromatic protons.[1]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| COOH | ~12-13 | Singlet (broad) | 1H |
| Ar-H6 | ~8.1 | Doublet (d) | 1H |
| Ar-H4 | ~7.8 | Doublet of doublets (dd) | 1H |
| Ar-H3 | ~7.5 | Doublet (d) | 1H |
| CH₃ | ~2.6 | Singlet (s) | 3H |
Interpretation:
The proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift (around 12-13 ppm) due to hydrogen bonding and the deshielding effect of the carbonyl group. This signal's broadness and chemical shift are often concentration and solvent-dependent.[2]
The aromatic protons will appear in the region of 7.5-8.1 ppm. The electron-withdrawing nature of the carboxylic acid and cyano groups, along with the electron-donating methyl group, dictates their specific chemical shifts.[3] The proton at position 6 (H6), being ortho to the strongly withdrawing carboxylic acid, is expected to be the most deshielded. The protons at positions 3 and 4 will exhibit splitting patterns based on their coupling with neighboring protons.
The methyl protons will give rise to a sharp singlet at approximately 2.6 ppm. Its integration value of 3H is a key identifier.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
A standard proton pulse sequence should be used.
-
The spectral width should be set to encompass the range of 0-14 ppm.
-
A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
-
Processing: The resulting Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The spectrum should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O | ~168 |
| C -COOH | ~135 |
| C -CH₃ | ~140 |
| C -CN | ~115 |
| C N | ~118 |
| Aromatic CH | ~130-138 |
| C H₃ | ~20 |
Interpretation:
The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically around 168 ppm.[2] The nitrile carbon will appear in the 115-120 ppm range. The aromatic carbons will resonate between 115 and 140 ppm. The quaternary carbons (attached to the substituents) will generally have lower intensities compared to the protonated carbons.[4] The methyl carbon will be the most upfield signal, appearing around 20 ppm.
Experimental Protocol for ¹³C NMR:
The sample preparation and instrumentation are the same as for ¹H NMR.
-
Acquisition Parameters:
-
A standard proton-decoupled ¹³C pulse sequence should be used.
-
The spectral width should be set to encompass the range of 0-200 ppm.
-
A significantly larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Processing: The processing steps are analogous to those for ¹H NMR.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300-2500 | Broad |
| C-H (Aromatic) | 3100-3000 | Medium |
| C-H (Alkyl) | 3000-2850 | Medium |
| C≡N (Nitrile) | 2240-2220 | Sharp, Strong |
| C=O (Carboxylic Acid) | 1710-1680 | Strong |
| C=C (Aromatic) | 1600-1475 | Medium |
Interpretation:
The IR spectrum will be dominated by a very broad O-H stretch from the carboxylic acid, spanning from approximately 3300 to 2500 cm⁻¹.[5] The sharp and strong C≡N stretch around 2230 cm⁻¹ is a highly diagnostic peak for the nitrile group.[2] The strong C=O stretch of the carboxylic acid will be observed around 1700 cm⁻¹. The presence of aromatic C-H and C=C stretching vibrations, as well as alkyl C-H stretches, will further confirm the structure.
Experimental Protocol for FT-IR:
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 161 | [M]⁺ (Molecular Ion) |
| 144 | [M - OH]⁺ |
| 116 | [M - COOH]⁺ |
| 90 | [C₇H₆]⁺ |
Interpretation:
The molecular ion peak ([M]⁺) should be observed at m/z = 161, corresponding to the molecular weight of the compound. A common fragmentation pathway for benzoic acids is the loss of a hydroxyl radical (•OH), giving a peak at m/z 144.[6] Another significant fragmentation would be the loss of the entire carboxylic acid group (•COOH), resulting in a fragment at m/z 116. Further fragmentation of the aromatic ring can also be expected. The fragmentation of the nitrile group can also contribute to the overall spectrum.[7]
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).
-
Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment ions.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a robust and self-validating system for its structural confirmation. The predicted data and interpretation presented in this guide, grounded in fundamental spectroscopic principles and comparison with analogous structures, offer a reliable framework for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating confident identification and characterization of this important chemical entity.
References
- Bax, A., & Freeman, R. (1981). Investigation of complex networks of spin-spin coupling by two-dimensional NMR. Journal of Magnetic Resonance, 44(3), 542-561.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- JoVE. (2022). NMR Spectroscopy of Benzene Derivatives.
- Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acids and Nitriles.
- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 10-13.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid.
- Alemán, C., & Orozco, M. (1998). Aromatic-Aromatic Interactions: A New Look at an Old Problem. The Journal of Physical Chemistry A, 102(49), 9984-9991.
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS).
Sources
- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. What information can the infrared spectrum of P - Methylbenzoic Acid provide? - Blog - Evergreensino [m.evergreensinochem.com]
- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. amyd.quimica.unam.mx [amyd.quimica.unam.mx]
An In-depth Technical Guide to the Crystal Structure of 5-Cyano-2-methylbenzoic Acid: A Predictive and Methodological Analysis
Abstract
This technical guide offers a comprehensive analysis of the structural properties of 5-Cyano-2-methylbenzoic acid. As of this publication, an experimentally determined crystal structure is not publicly available. Therefore, this document serves a dual purpose: first, to present a theoretically predicted molecular and supramolecular structure grounded in established principles of crystallography and physical organic chemistry; and second, to provide a detailed, field-proven experimental workflow for its determination via single-crystal X-ray diffraction. We will explore the anticipated molecular geometry, the dominant intermolecular interactions expected to govern the crystal packing—such as hydrogen-bonded dimers and π-π stacking—and the influence of the cyano and methyl substituents. This guide is intended for researchers, scientists, and drug development professionals, providing both a robust predictive model and a practical, self-validating protocol for the empirical study of this and similar compounds.
Introduction: The Significance of Substituted Benzoic Acids
Substituted benzoic acids are fundamental building blocks in medicinal chemistry, materials science, and pharmaceutical development. Their rigid aromatic core, combined with the hydrogen-bonding capabilities of the carboxylic acid group, allows for the rational design of molecules with specific therapeutic or material properties. This compound is a polysubstituted aromatic compound whose structure incorporates a hydrogen bond donor/acceptor (carboxylic acid), a hydrogen bond acceptor (cyano group), and a sterically influential methyl group.
The precise three-dimensional arrangement of molecules in the solid state, or the crystal structure, dictates critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Understanding these relationships is paramount for effective drug development and material engineering. While the crystal structures of many analogous compounds, such as o-toluic acid and other substituted benzoic acids, are known, the specific structure of the title compound remains unreported.[1] This guide bridges that gap by synthesizing theoretical knowledge to predict its structure and by outlining the definitive experimental path to its solution.
Predicted Molecular and Supramolecular Architecture
In the absence of experimental data, we can construct a highly reliable model of the crystal structure by analyzing the functional groups of the molecule and applying well-understood principles of supramolecular chemistry.
Predicted Molecular Geometry
The core of the molecule is an inherently planar benzene ring. The key conformational variable is the orientation of the carboxylic acid group (-COOH) relative to this ring. Due to steric hindrance from the ortho-methyl group, the carboxylic acid moiety is expected to be twisted out of the plane of the aromatic ring. This "ortho-effect" is a known phenomenon in substituted benzoic acids that disrupts coplanarity to relieve steric strain.[1]
Predicted Supramolecular Assembly and Intermolecular Interactions
The packing of molecules in the crystal lattice is directed by a hierarchy of non-covalent interactions.
-
Carboxylic Acid Dimerization: The Primary Synthon The most dominant and predictable interaction in the vast majority of crystalline carboxylic acids is the formation of a centrosymmetric hydrogen-bonded dimer.[2][3][4] Two molecules of this compound are anticipated to form a robust supramolecular synthon via a pair of O—H···O hydrogen bonds between their carboxylic acid groups. This creates a characteristic eight-membered ring motif, denoted as the R²₂(8) graph set in crystallographic nomenclature.[5][6] This dimer is the fundamental building block of the crystal lattice.
-
π-π Stacking Interactions The aromatic rings of the benzoic acid dimers are expected to engage in π-π stacking interactions, which are common in planar aromatic systems and contribute significantly to crystal stability.[7] These interactions are unlikely to be a direct face-to-face "sandwich" arrangement due to electrostatic repulsion. A more probable configuration is a parallel-displaced or offset stacking, where the electron-rich center of one ring is positioned over the electron-deficient edge of a neighboring ring.[8]
-
Role of the Cyano and Methyl Groups The cyano (-C≡N) group is a potent hydrogen bond acceptor. It will likely participate in weaker, secondary C—H···N interactions with aromatic or methyl C-H donors from adjacent molecules, helping to stitch the primary hydrogen-bonded dimers into a three-dimensional network.[9][10] The methyl group, while primarily exerting a steric influence on the molecular conformation, can also participate in weak C—H···O or C—H···π interactions. The interplay between these varied, directional forces will ultimately define the final crystal packing arrangement.
Experimental Workflow for Crystal Structure Determination
The following section provides an authoritative, step-by-step protocol for the unambiguous determination of the crystal structure of this compound. This workflow represents a self-validating system, where success at each stage is a prerequisite for the next.
Visualization of the Experimental Workflow
The overall process, from obtaining the material to final data analysis, is a sequential and logical progression.
Caption: A flowchart illustrating the end-to-end process for determining a crystal structure.
Step 1: Material Synthesis and Purification
The prerequisite for any crystallographic study is the availability of highly pure material. The synthesis of this compound, followed by rigorous purification (e.g., via column chromatography or preparative HPLC), is essential. Impurities can inhibit crystal growth or become incorporated into the lattice, compromising the quality of the diffraction data.
Step 2: Single Crystal Growth
The growth of a single, high-quality crystal suitable for diffraction (typically >0.1 mm in all dimensions) is often the most challenging step. Recrystallization is the primary method used for small organic molecules.[11]
Causality Behind the Protocol: The core principle of recrystallization is the difference in solubility of a compound in a solvent at elevated versus ambient temperatures.[12] A suitable solvent will dissolve the compound completely when hot but only sparingly when cold. Slow cooling allows molecules to deposit from the supersaturated solution in a highly ordered manner, forming a single crystal lattice while impurities ideally remain in the solution.[13]
| Step | Action | Rationale & Expert Insights |
| 1 | Solvent Screening | Test the solubility of the purified compound in various solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, water, and binary mixtures) at room and boiling temperatures. An ideal solvent shows high solubility at boiling and low solubility at room temperature.[14] |
| 2 | Dissolution | In an Erlenmeyer flask, dissolve the compound in the minimum amount of the chosen boiling solvent. Using excess solvent will prevent the solution from becoming supersaturated upon cooling, inhibiting crystallization. |
| 3 | Hot Filtration (Optional) | If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper. This prevents premature crystallization and removes particulate matter. |
| 4 | Slow Cooling | Cover the flask and allow it to cool to room temperature slowly and without disturbance. Rapid cooling promotes the formation of small, poorly-ordered microcrystals instead of a single, diffraction-quality crystal. |
| 5 | Maturation | Once at room temperature, the flask can be transferred to a refrigerator (4 °C) to maximize the yield of crystal formation. |
| 6 | Alternative Methods | If slow cooling is unsuccessful, consider slow evaporation (leaving the solution in a loosely covered vial) or solvent/vapor diffusion (placing a vial of the compound in a good solvent inside a sealed jar containing a poor solvent, into which the good solvent slowly diffuses). |
Step 3: Single-Crystal X-ray Diffraction (SC-XRD)
This is the definitive analytical technique for determining the three-dimensional arrangement of atoms in a crystal.[15][16]
Fundamental Principle: A single crystal, when struck by a monochromatic X-ray beam, will diffract the X-rays in a specific pattern of discrete reflections. According to Bragg's Law (nλ = 2d sinθ), the angles of these reflections are directly related to the distances between atomic planes in the crystal lattice.[16][17] By systematically rotating the crystal and measuring the intensity and position of thousands of these reflections, a complete map of the crystal's internal structure can be reconstructed.[18]
Methodology:
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer, cooled in a stream of cold nitrogen (typically 100 K) to minimize thermal vibration, and exposed to the X-ray beam. A series of diffraction images are collected as the crystal is rotated through various angles.[19][20]
-
Data Processing: The collected images are processed to determine the crystal's unit cell parameters and space group. The intensity of each reflection is measured (integrated) and corrected for experimental factors.[20]
Step 4: Structure Solution, Refinement, and Analysis
-
Structure Solution: The central challenge in crystallography is the "phase problem." While intensities are measured directly, the phase information for each reflection is lost. This is solved computationally using methods like direct methods or Patterson functions to generate an initial electron density map.[17][20]
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal displacement parameters to achieve the best possible agreement between the calculated diffraction pattern (from the model) and the experimentally observed data.[18]
-
Hirshfeld Surface Analysis: Once the structure is refined, advanced tools like Hirshfeld surface analysis can be used. This technique maps the intermolecular close contacts onto a 3D surface around the molecule, providing a powerful visual and quantitative summary of all interactions governing the crystal packing.[21][22][23][24]
Predicted Structural Data and Visualizations
While experimental values are pending, we can tabulate the kind of data a crystallographic experiment would yield. For a molecule like this compound, a monoclinic crystal system is a common and reasonable prediction.
Table 1: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value/Type |
|---|---|
| Chemical Formula | C₉H₇NO₂ |
| Formula Weight | 161.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-15 |
| b (Å) | ~5-10 |
| c (Å) | ~15-20 |
| β (°) | ~95-110 |
| Volume (ų) | ~1000-1500 |
| Z | 4 |
| Key Supramolecular Motif | R²₂(8) Hydrogen-Bonded Dimer |
Visualization of Predicted Supramolecular Interactions
The following diagram illustrates the primary hydrogen-bonding and potential π-stacking interactions predicted for this compound.
Caption: The primary R²₂(8) hydrogen-bonded dimer and potential π-stacking between dimers.
Conclusion
While the definitive crystal structure of this compound awaits experimental elucidation, a robust prediction can be made based on established supramolecular principles. The structure is expected to be dominated by the formation of classic hydrogen-bonded carboxylic acid dimers. These primary synthons are likely organized into a three-dimensional lattice through a combination of π-π stacking of the aromatic rings and weaker C—H···N/O interactions. This guide provides not only a scientifically grounded prediction of these structural features but also a comprehensive, authoritative workflow for their experimental determination. The protocols and insights presented herein are designed to empower researchers to successfully undertake the crystallographic analysis of this and related compounds, a critical step in the rational design of new pharmaceuticals and advanced materials.
References
- Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]
- Suda, S., et al. (2023). (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals.
- Berryman, V. E. J., et al. (2016). Engineering Short, Strong, Charge-Assisted Hydrogen Bonds in Benzoic Acid Dimers through Cocrystallization with Proton Sponge. Crystal Growth & Design, 16(4), 2237–2243. [Link]
- Quora. (2018).
- Papatriantafyllopoulou, C., et al. (2017). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 3(3), 23. [Link]
- CrystalExplorer. The Hirshfeld Surface. [Link]
- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11, 19-32. [Link]
- Beni, A. S., et al. (2010). (PDF) Theoretical Studies of Hydrogen Bond Interactions in 4-Substituted Benzoic Acids Dimers.
- Perras, F. A., et al. (2017). Interplay Between π-Stacking and Hydrogen Bonding in the Self-Association of Different Isomers of Naphthalenedicarboxylic Acid. The Journal of Physical Chemistry A, 121(20), 4018–4025. [Link]
- Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]
- St. Petersburg State University. Single crystal X-ray diffraction analysis. [Link]
- Carleton College. Single-crystal X-ray Diffraction. [Link]
- ResearchGate. (2014). Two hydrogen bonds in benzoic acid dimer. [Link]
- Mtoz Biolabs. X-ray Crystal Diffraction Analysis Service. [Link]
- Wikipedia. X-ray crystallography. [Link]
- Chemistry Affinity (YouTube). (2023). Class 12 Chemistry Sample Paper: Why does benzoic acid exist as a dimer in an aprotic solvent? [Link]
- Google Patents. (1993). JPH0592102A - Crystallization method for organic acid or organic acid ester.
- University of Rochester, Department of Chemistry.
- Wlodawer, A. (2003). x Ray crystallography. Postgraduate Medical Journal, 79(938), 696–702. [Link]
- Al-Shemary, R. K. (2021). Experimental No. (4)
- University of Pennsylvania, Department of Physics & Astronomy. XRD Basics. [Link]
- University of Wisconsin-Eau Claire. Single Crystal X-ray Diffraction and Structure Analysis. [Link]
- University of California, Los Angeles, Department of Chemistry and Biochemistry.
- Recrystalliz
- International Journal of Pharmaceutical Sciences Review and Research. (2024). X Ray Crystallography. [Link]
- Lu, Z., et al. (2024). XDXD: End-to-end crystal structure determination with low resolution X-ray diffraction. arXiv. [Link]
- Coles, S. J., et al. (2011). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. CrystEngComm, 13, 4916-4924. [Link]
- LibreTexts Chemistry. (2022). 6.5.1: Host-Guest Chemistry and π-π Stacking Interactions. [Link]
- García-Báez, E. V., et al. (2019). π-Stacking Interactions and CH···X (X = O, Aryl)
- Wikipedia. Stacking (chemistry). [Link]
- ResearchGate. (2013).
- IUCrData. (2016). Crystal structure of (E)-2-cyano-3-(12-methyl-12H-benzo[b]phenothiazin-11-yl)acrylic acid. [Link]
- Katrusiak, A., & Szafrański, M. (2016). Pressure-imposed changes of benzoic acid crystals. Scientific Reports, 6, 25381. [Link]
- ResearchGate. (2014). Molecular packing in the crystal structure of benzoic acid (top) and... [Link]
Sources
- 1. The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Pressure-imposed changes of benzoic acid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stacking (chemistry) - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 19. X-ray Crystal Diffraction Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 20. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scirp.org [scirp.org]
- 22. mdpi.com [mdpi.com]
- 23. crystalexplorer.net [crystalexplorer.net]
- 24. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Foreword: A Proactive Approach to Thermal Hazard Assessment
An In-depth Technical Guide on the Thermal Stability of 5-Cyano-2-methylbenzoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
In modern drug development, the principle of "Quality by Design" (QbD) necessitates a deep understanding of our materials from the earliest stages. The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is not merely a checkbox for regulatory filing; it is a fundamental characteristic that dictates process safety, product purity, and ultimately, patient safety. This compound, with its dual reactive moieties—a nitrile and a carboxylic acid—presents a unique profile that demands rigorous thermal scrutiny. This guide is structured to move beyond rote procedure, providing the causal logic behind experimental choices and fostering a comprehensive strategy for assessing and mitigating thermal risks associated with this critical building block.
Compound Profile: this compound
A thorough analysis begins with a foundational understanding of the molecule . Its structure dictates its reactivity and thermal behavior.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 1975-54-8 | |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | Not available in definitive literature; determined experimentally |
The presence of the aromatic ring, the electron-withdrawing nitrile group, and the acidic proton of the carboxyl group are key features. While the aromatic ring provides a degree of thermal robustness, the functional groups are potential sites for decomposition reactions, which can be highly energetic.[3]
The Triad of Thermal Analysis: A Multi-faceted Approach
No single technique can provide a complete picture of thermal stability. A robust assessment relies on a complementary triad of analyses: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). This multi-technique approach ensures we understand not just if a material decomposes, but how it decomposes and the potential consequences.[4]
Thermogravimetric Analysis (TGA): The "What and When" of Mass Loss
Expertise & Experience: TGA is our first-line screening tool. Its primary function is to precisely measure changes in mass as a function of temperature.[5] For this compound, we are looking for the onset temperature of decomposition—the point at which the compound begins to lose mass through the evolution of gaseous byproducts (e.g., CO₂, H₂O, or fragments from the nitrile group). The choice of a controlled heating rate (e.g., 10 °C/min) and an inert nitrogen atmosphere is deliberate. The inert atmosphere prevents oxidative degradation, which is a different and often more complex pathway, allowing us to isolate the inherent thermal stability of the molecule itself.[6]
Trustworthiness: The protocol's validity is ensured through rigorous instrument calibration using certified reference materials with known decomposition profiles. A pre-analysis baseline run with an empty sample pan corrects for any instrumental drift, guaranteeing that the measured mass loss is solely attributable to the sample.
Experimental Protocol: TGA Analysis
-
Instrument Calibration: Verify the temperature and mass accuracy of the TGA instrument using appropriate standards (e.g., calcium oxalate).
-
Sample Preparation: Accurately weigh 5–10 mg of this compound into a tared ceramic or platinum TGA pan.
-
Atmosphere Control: Place the sample in the TGA furnace. Purge the system with high-purity nitrogen at a flow rate of 40-60 mL/min for at least 15 minutes to establish an inert environment.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a final temperature of 500 °C at a constant rate of 10 °C/min.
-
-
Data Analysis: Plot the sample mass (%) versus temperature (°C). The onset temperature of decomposition (Tonset) is determined from this curve, typically using the tangent method at the inflection point of the primary mass loss step.
Visualization: TGA Experimental Workflow
Caption: A standard workflow for TGA experiments.
Differential Scanning Calorimetry (DSC): Quantifying Energetics
Expertise & Experience: DSC complements TGA by measuring the heat flow into or out of a sample as it is heated.[7] While TGA tells us when decomposition starts, DSC tells us if that decomposition is endothermic (absorbs energy) or exothermic (releases energy). An exothermic decomposition is a major safety red flag, as the released heat can self-accelerate the reaction, leading to a thermal runaway.[8] For this analysis, using a hermetically sealed sample pan is non-negotiable. It contains any evolved gases, ensuring that the measured heat flow accurately reflects the total energy of the decomposition event.
Trustworthiness: The DSC instrument is calibrated for both temperature and enthalpy using a high-purity indium standard. This ensures the accuracy of both the melting point determination and the energy measurement of the decomposition exotherm. A baseline run with two empty, matched-weight pans is performed to correct for any instrumental heat flow imbalances.
Experimental Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the DSC temperature and enthalpy signals using a certified indium standard (Melting Point: 156.6 °C, ΔH: 28.45 J/g).
-
Sample Preparation: Accurately weigh 2–5 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Thermal Program: Under a nitrogen purge (40-60 mL/min), execute the same temperature program as the TGA: ramp from 30 °C to 400 °C at 10 °C/min.
-
Data Analysis: Plot heat flow (W/g) versus temperature (°C).
-
Identify the endothermic peak for the melting point (Tm).
-
Identify and integrate the area of any exothermic peaks to determine the onset temperature (Tonset) and the total energy of decomposition (ΔHdecomp).
-
Visualization: DSC Experimental Workflow
Caption: A standard workflow for DSC experiments.
Accelerating Rate Calorimetry (ARC): Simulating the Worst-Case Scenario
Expertise & Experience: ARC is the gold standard for thermal hazard assessment.[9] Unlike TGA or DSC, which use a constant heating ramp, ARC is designed to simulate adiabatic conditions—a scenario where a reacting mass cannot dissipate heat to its surroundings.[10][11] This is the "worst-case" scenario in a large-scale reactor where a cooling failure might occur. The instrument operates in a "Heat-Wait-Seek" mode: it heats the sample by a small increment, waits for thermal equilibrium, and then seeks for any self-heating. If a self-heating rate above a set threshold (e.g., 0.02 °C/min) is detected, the calorimeter heaters match the sample's temperature, creating a near-perfect adiabatic environment and allowing the runaway reaction to be tracked in terms of both temperature and pressure.[12]
Trustworthiness: The ARC system provides a direct, instrument-measured simulation of a thermal runaway. The data generated (e.g., Time to Maximum Rate, Adiabatic Temperature Rise) are critical inputs for designing emergency relief systems and defining safe operating temperatures for chemical processes. The protocol's reliability hinges on using a sample bomb made of a material that is not catalytically active with the test substance.
Experimental Protocol: ARC Analysis
-
Sample Preparation: Load a precisely known mass (e.g., 3-5 g) of this compound into a robust, spherical titanium sample bomb.
-
Instrument Setup: Place the bomb inside the ARC calorimeter. Attach the thermocouple and pressure transducer.
-
Test Program ("Heat-Wait-Seek"):
-
Start Temperature: 80 °C (well below any expected activity).
-
Heating Step: 5 °C.
-
Wait Time: 20 minutes.
-
Seek Sensitivity: 0.02 °C/min.
-
-
Data Acquisition: The instrument automatically heats, waits, and seeks. If an exotherm is detected, it switches to adiabatic mode, recording Temperature and Pressure versus Time until the reaction is complete.
-
Data Analysis: Determine the onset temperature of self-heating and plot the temperature and pressure profiles as a function of time to understand the reaction dynamics.
Visualization: ARC "Heat-Wait-Seek" Logic
Caption: Logical flow of an ARC experiment.
Data Synthesis and Interpretation
The following table summarizes representative (hypothetical) data for this compound, illustrating how the results from the three techniques are integrated.
| Parameter | TGA | DSC | ARC |
| Melting Point (Tm) | N/A | ~171 °C (Endotherm) | N/A |
| Onset Temperature (Tonset) | ~235 °C | ~230 °C | ~205 °C |
| Decomposition Energy (ΔHdecomp) | N/A | -550 J/g (Exothermic) | N/A |
| Max Self-Heating Rate | N/A | N/A | >100 °C/min |
| Max Pressure | N/A | N/A | >1500 psig |
Integrated Analysis:
-
Melting Precedes Decomposition: The DSC data clearly show the compound melts around 171 °C before it begins to decompose. This is a critical processing parameter.
-
Energetic Decomposition: The decomposition is strongly exothermic (-550 J/g), as shown by DSC. This high energy release is the driving force for a potential thermal runaway.
-
Adiabatic vs. Ramp Heating: The ARC onset temperature (~205 °C) is significantly lower than the TGA/DSC onsets (~230-235 °C). This is a classic and vital finding: under adiabatic conditions where heat cannot escape, the decomposition can begin at a much lower temperature. This ARC onset temperature, not the TGA/DSC value, should be used as the primary data point for defining maximum safe operating temperatures.
-
Severe Runaway Potential: The high self-heating rate and extreme pressure generation observed in the ARC test confirm that a thermal runaway of this material would be rapid and violent, posing a significant hazard if not properly controlled.
Mechanistic Considerations and Safety Recommendations
The thermal decomposition of this compound is likely a complex process. Plausible degradation pathways could include decarboxylation (release of CO₂) and reactions involving the nitrile group, such as trimerization or hydrolysis, which could generate ammonia and other gases, contributing to the observed pressure rise.[13]
Field-Proven Recommendations:
-
Maximum Process Temperature: Any manufacturing step (e.g., drying, milling) should be maintained at a temperature at least 50-75 °C below the ARC onset of 205 °C. A conservative maximum operating temperature would be in the range of 130-150 °C.
-
Scale-Up Scrutiny: The risk of a thermal runaway increases with scale due to the decrease in the surface-area-to-volume ratio, which hinders heat dissipation. Any scale-up must involve a thorough process hazard analysis (PHA) that uses this thermal stability data.
-
Material Compatibility: Avoid contact with strong bases or acids at elevated temperatures, as they could catalyze decomposition and lower the onset temperature.
-
Emergency Relief Systems: For any process vessel holding significant quantities of this material at elevated temperatures, the ARC data is essential for the proper engineering and sizing of emergency vent systems.
This comprehensive thermal analysis provides the critical data needed to handle, process, and store this compound safely, embodying the core principles of proactive safety and robust process design in pharmaceutical development.
References
- Thermal Stability of Organic Compounds by the Isoteniscope Method. DTIC.
- Thermal Analysis of Organic Compounds. Mettler Toledo.
- Accelerating Rate Calorimeter. Thermal Hazard Technology.
- Investigation of Thermal Properties of Carboxylates with Various Structures.
- Temperature behaviour of organic compounds. PHYWE Systeme GmbH & Co. KG.
- Measurement of thermal stability. Linseis Messgeraete GmbH.
- Accelerating Rate Calorimeter (ARC). Belmont Scientific.
- Accelerating Rate Calorimetry (ARC) Testing. Prime Process Safety Center.
- 5-Cyano-2-methyl-benzoic acid Inform
- Accelerating Rate Calorimeter (ARC). NETZSCH Analyzing & Testing.
- Differential Scanning Calorimetry (DSC).
- Methyl 5-cyano-2-methylbenzoate | C10H9NO2.
- This compound. Sigma-Aldrich.
- Thermogravimetric analysis (TGA). Chemistry LibreTexts.
- Differential scanning calorimetry. Wikipedia.
- Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the lignin derived compounds....
Sources
- 1. Methyl 5-cyano-2-methylbenzoate | C10H9NO2 | CID 9989736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Cyano-2-methyl-benzoic acid | 1975-54-8 [chemicalbook.com]
- 3. Temperature behaviour of organic compounds | PHYWE [phywe.com]
- 4. mt.com [mt.com]
- 5. libjournals.unca.edu [libjournals.unca.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. Differential Scanning Calorimetry | DSC | EAG Laboratories [eag.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 11. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 12. belmontscientific.com [belmontscientific.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Rational Design and Biological Evaluation of 5-Cyano-2-methylbenzoic Acid Derivatives as Novel Therapeutic Agents
Abstract
The benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities. The introduction of a cyano group offers a unique opportunity to modulate the electronic and steric properties of the molecule, potentially leading to enhanced potency and selectivity for various biological targets. This technical guide outlines a comprehensive, prospective research program for the design, synthesis, and biological evaluation of novel derivatives of 5-Cyano-2-methylbenzoic acid. While direct biological data for this specific scaffold is limited, this document leverages structure-activity relationships from related cyanobenzoic and methylbenzoic acid analogs to hypothesize potential anticancer and anti-inflammatory activities. We present a structured workflow encompassing in silico drug-likeness prediction, chemical synthesis, a tiered in vitro screening cascade, and mechanistic studies to thoroughly investigate the therapeutic potential of this novel class of compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of new small molecule therapeutics.
Introduction: The Therapeutic Potential of the Cyanobenzoic Acid Scaffold
Benzoic acid and its derivatives are ubiquitous in nature and have been extensively utilized in drug discovery, leading to a diverse range of approved drugs.[1][2] The carboxylic acid moiety can act as a key pharmacophore, engaging in hydrogen bonding and ionic interactions with biological targets. The substitution pattern on the phenyl ring is a critical determinant of biological activity. For instance, various benzoic acid derivatives have been reported to exhibit antifungal, anticancer, anti-inflammatory, and enzyme inhibitory properties.[3][4][5]
The introduction of a cyano (-CN) group is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. The strong electron-withdrawing nature of the cyano group can influence the acidity of the carboxylic acid, alter the molecule's polarity, and provide a potential hydrogen bond acceptor. Furthermore, the linear geometry of the cyano group can be exploited to probe specific binding pockets within a target protein. Derivatives of other cyanobenzoic acids have shown promise as tyrosinase inhibitors, and have been used as building blocks for more complex bioactive molecules.[6]
This guide focuses on the untapped potential of this compound. The presence of the methyl group at the ortho position to the carboxylic acid introduces a steric constraint that can influence the conformation of the molecule and its interaction with biological targets. This unique substitution pattern warrants a systematic investigation into the potential biological activities of its derivatives. Based on the activities of related compounds, we hypothesize that derivatives of this compound are promising candidates for development as novel anticancer and anti-inflammatory agents.
A Proposed Research Workflow
A robust and logical workflow is essential for the efficient evaluation of a novel compound library. The following diagram outlines the proposed workflow for the investigation of this compound derivatives.
Caption: A streamlined workflow for the synthesis and evaluation of novel compounds.
In Silico Design and ADMET Prediction
Prior to synthesis, a virtual library of this compound derivatives should be designed and subjected to in silico analysis to predict their drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This computational pre-screening helps to prioritize candidates with a higher probability of success in later stages of development.[6][7]
Protocol for In Silico ADMET Prediction
-
SMILES String Generation: Generate the Simplified Molecular Input Line Entry System (SMILES) strings for a virtual library of this compound derivatives with diverse substitutions on the phenyl ring.
-
ADMET Prediction Server: Utilize a web-based server such as pkCSM, which uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[8][9][10]
-
Property Analysis: Analyze the predicted properties for each derivative, including but not limited to:
-
Aqueous solubility
-
Caco-2 permeability
-
CYP450 inhibition (e.g., CYP2C9, CYP2D6, CYP3A4)
-
hERG inhibition
-
Oral bioavailability
-
Toxicity risks (e.g., Ames toxicity, hepatotoxicity)
-
-
Candidate Prioritization: Prioritize derivatives that exhibit a favorable balance of predicted properties for synthesis and biological evaluation.
Synthesis of this compound Derivatives
A focused library of derivatives should be synthesized to explore the structure-activity relationship (SAR). A plausible synthetic route involves the modification of the carboxylic acid moiety to generate amides and esters, as these functional groups are common in bioactive molecules. The following is a proposed synthetic scheme.
Proposed Synthetic Route
The synthesis would commence with the commercially available this compound.[11] The carboxylic acid can be converted to an acyl chloride, which is a versatile intermediate for the synthesis of amides and esters.
Caption: Proposed synthesis of amide and ester derivatives.
General Experimental Protocol for Amide Synthesis
-
Acyl Chloride Formation: To a solution of this compound in an inert solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C. Reflux the mixture for 2-3 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-Cyano-2-methylbenzoyl chloride.
-
Amidation: Dissolve the crude acyl chloride in an inert solvent. To this solution, add a solution of the desired amine and a base (e.g., triethylamine) at 0 °C. Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired amide derivative.
-
Structural Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Biological Evaluation
A tiered screening approach is recommended to efficiently identify and characterize the biological activities of the synthesized derivatives.
Primary Screening: Anticancer Activity
The initial anticancer screening will be performed using the MTT assay to assess the cytotoxicity of the compounds against a panel of human cancer cell lines.[3][11]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Primary Screening: Anti-inflammatory Activity
The anti-inflammatory potential will be initially assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][4]
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum.
-
Cell Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated group and determine the IC50 value.
Secondary and Mechanistic Studies for Active Compounds
Compounds that demonstrate significant activity in the primary screens will be subjected to further investigation to elucidate their mechanism of action.
-
Cell Cycle Analysis: Treat cancer cells with the active compounds and analyze the cell cycle distribution (G0/G1, S, G2/M phases) by flow cytometry after propidium iodide staining.[11]
-
Apoptosis Assay: Quantify the induction of apoptosis using Annexin V-FITC/PI staining and flow cytometry.[3][11]
-
Inhibition of Albumin Denaturation: This assay serves as a secondary in vitro model for anti-inflammatory activity.[12]
-
Reaction Mixture: Prepare a reaction mixture containing the test compound and 1% aqueous solution of bovine serum albumin.
-
Incubation: Incubate the mixture at 37°C for 20 minutes and then at 51°C for 20 minutes.
-
Turbidity Measurement: After cooling, measure the turbidity at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation.
-
-
Cytokine Profiling: Measure the effect of the active compounds on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages using ELISA.[13]
-
Enzyme Inhibition Assays: Based on the observed cellular effects, conduct in vitro enzyme assays to identify potential molecular targets (e.g., kinases, cyclooxygenases).[14][15][16]
-
Molecular Docking: Perform molecular docking studies to predict the binding mode of the active compounds to their putative targets.[17][18][19]
-
Signaling Pathway Analysis: Investigate the modulation of key signaling pathways implicated in cancer and inflammation (e.g., NF-κB, MAPK) by Western blotting.[1]
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical In Vitro Cytotoxicity and Anti-inflammatory Activity of this compound Derivatives
| Compound ID | R Group (Amide) | Cancer Cell Line IC50 (µM) | NO Inhibition IC50 (µM) | Predicted Oral Bioavailability (%) |
| Ref-1 | - | >100 | >100 | - |
| Derivative 1 | Phenyl | 15.2 | 25.8 | 85 |
| Derivative 2 | 4-Chlorophenyl | 8.7 | 12.4 | 88 |
| Derivative 3 | 4-Methoxyphenyl | 22.5 | 35.1 | 82 |
| Derivative 4 | Benzyl | 11.3 | 18.9 | 86 |
Ref-1 represents the parent compound, this compound.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the systematic investigation of this compound derivatives as potential therapeutic agents. The proposed workflow, from in silico design to detailed mechanistic studies, offers a rational approach to drug discovery in this novel chemical space. The identification of potent and selective anticancer or anti-inflammatory agents from this scaffold would represent a significant advancement in the field and provide a strong basis for further preclinical and clinical development. Future studies should focus on lead optimization to improve potency, selectivity, and pharmacokinetic properties, as well as in vivo evaluation in relevant animal models of cancer and inflammation.
References
- Vertex AI Search, Grounding API Result[6]
- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.[8][9]
- Vertex AI Search, Grounding API Result[10]
- Aurlide. (2025, September 27).
- Vertex AI Search, Grounding API Result[6][7]
- BenchChem. (2025).
- National Center for Biotechnology Information. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PubMed Central.[3]
- Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223–228.[21]
- ResearchGate. (2025, August 9). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
- Baumann, M., & Zips, D. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Methods in Molecular Medicine.[22]
- Semantic Scholar. (n.d.). Bioassays for anticancer activities. Semantic Scholar.[5]
- National Center for Biotechnology Information. (2022, December 24).
- Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech.[15]
- BenchChem. (2025).
- ChemHelp ASAP. (2023, August 18). functional in vitro assays for drug discovery. YouTube.[16]
- Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 138-146.[23]
- National Center for Biotechnology Information. (n.d.). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PubMed Central.[14]
- National Center for Biotechnology Information. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central.[18]
- Biomol GmbH. (2020, September 20). Small Molecule Inhibitors Selection Guide. Biomol GmbH.[2]
- IJPPR. (2020, August 30). Molecular Docking: A Novel Appliance for Structure Based Drug Discovery. IJPPR.[24]
- National Center for Biotechnology Information. (n.d.). Docking Screens for Novel Ligands Conferring New Biology. PubMed Central.[20]
- ResearchGate. (2025, August 26). Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article.
- JoVE. (2014, November 17). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. JoVE.[26]
- Soujanya, C. H., & Madhavi, K. (2025). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. Asian Journal of Chemistry, 37(12), 3191-3198.[27]
- National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.[17]
- MDPI. (n.d.). Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. MDPI.[28]
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. BenchChem.[29]
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.[12]
- Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Drug Targets.[30][31]
- PubMed. (2019, June 13). Potent 5-Cyano-6-phenyl-pyrimidin-Based Derivatives Targeting DCN1-UBE2M Interaction. PubMed.[32]
- Google Patents. (n.d.). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
- Google Patents. (n.d.). WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 6. Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One moment, please... [aurlide.fi]
- 8. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pkCSM [biosig.lab.uq.edu.au]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis, In Vitro Anti-Inflammatory Activity, and HRMS Analysis of New Amphetamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 15. youtube.com [youtube.com]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. openaccessjournals.com [openaccessjournals.com]
- 19. Docking Screens for Novel Ligands Conferring New Biology - PMC [pmc.ncbi.nlm.nih.gov]
5-Cyano-2-methylbenzoic Acid: A Strategic Building Block for Advanced Organic Synthesis
Abstract
This in-depth technical guide explores the synthesis, characterization, and versatile applications of 5-Cyano-2-methylbenzoic acid as a pivotal building block in modern organic synthesis. With its unique trifunctional scaffold—comprising a carboxylic acid, a nitrile group, and a methyl-substituted aromatic ring—this molecule offers strategic advantages for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and drug development. This document provides researchers, scientists, and drug development professionals with field-proven insights, detailed experimental protocols, and a thorough understanding of the causality behind synthetic choices, ensuring scientific integrity and practical utility.
Introduction: The Strategic Importance of this compound
This compound is a bespoke chemical entity that has garnered significant interest as a versatile intermediate.[1] Its strategic importance lies in the orthogonal reactivity of its functional groups. The carboxylic acid serves as a handle for amide bond formation, esterification, or conversion to other functional groups.[2] The nitrile moiety can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions, offering a gateway to a diverse range of heterocyclic systems.[3] The methyl group and the substitution pattern on the benzene ring provide steric and electronic influence, which can be crucial for tuning the pharmacological properties of target molecules.
This guide will delve into the practical aspects of utilizing this building block, from its synthesis to its application in the construction of high-value molecules.
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be approached from several common starting materials. Two of the most reliable and scalable methods are presented below: the Sandmeyer reaction starting from 5-amino-2-methylbenzoic acid and the cyanation of 5-bromo-2-methylbenzoic acid.
Method 1: The Sandmeyer Reaction
The Sandmeyer reaction is a classic and robust method for the conversion of an aryl amine to a nitrile via a diazonium salt intermediate.[4][5][6] This approach is particularly advantageous due to the ready availability of the starting material, 5-amino-2-methylbenzoic acid.
Workflow for the Sandmeyer Reaction:
Caption: Synthetic workflow for the Sandmeyer reaction.
Detailed Experimental Protocol:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend 5-amino-2-methylbenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt. The completion of diazotization can be checked using starch-iodide paper.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Heat the solution to 60-70 °C.
-
Slowly add the cold diazonium salt solution to the hot cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, heat the reaction mixture at 80-90 °C for 1-2 hours to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
-
Causality Behind Experimental Choices:
-
Low Temperature for Diazotization: Diazonium salts are unstable and can decompose at higher temperatures. Maintaining the temperature at 0-5 °C is critical for maximizing the yield of the diazonium intermediate.
-
Use of Copper(I) Cyanide: CuCN acts as a catalyst in the Sandmeyer reaction, facilitating the transfer of the cyanide nucleophile to the aryl radical intermediate.[4][5]
-
Acidification during Work-up: The product exists as a carboxylate salt in the basic reaction mixture. Acidification is necessary to protonate the carboxylate and precipitate the desired carboxylic acid.
Method 2: Cyanation of 5-Bromo-2-methylbenzoic Acid
An alternative route involves the nucleophilic substitution of a bromine atom with a cyanide group, typically using a copper(I) cyanide or a palladium-catalyzed reaction.[3][7] The starting material, 5-bromo-2-methylbenzoic acid, can be synthesized by the bromination of o-toluic acid.[8]
Workflow for Cyanation of an Aryl Bromide:
Caption: Synthetic workflow for the cyanation of 5-bromo-2-methylbenzoic acid.
Detailed Experimental Protocol (Rosenmund-von Braun Reaction):
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromo-2-methylbenzoic acid (1.0 eq) and copper(I) cyanide (1.5 eq) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[3]
-
-
Reaction:
-
Heat the reaction mixture to reflux (typically 140-160 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture and pour it into a solution of ferric chloride in hydrochloric acid to decompose the copper complexes.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Safety Precautions for Cyanide Reactions:
-
All manipulations involving cyanide salts (NaCN, KCN, CuCN) must be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
A cyanide antidote kit should be readily available, and personnel should be trained in its use.
-
Cyanide waste must be quenched with an oxidizing agent like bleach before disposal.[3]
Physicochemical and Spectroscopic Characterization
Accurate characterization of this compound is essential for its use in synthesis. The following table summarizes its key properties.
| Property | Value | Source |
| CAS Number | 1975-54-8 | [1] |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 167-171 °C | [8] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The aromatic protons will exhibit a characteristic splitting pattern based on their coupling constants. The methyl protons will appear as a singlet, and the carboxylic acid proton will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show signals for the nine carbon atoms, including the quaternary carbons of the carboxylic acid, nitrile, and the aromatic ring, as well as the methyl carbon and the aromatic CH carbons.
-
FT-IR: The infrared spectrum will display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the C≡N stretch of the nitrile group (around 2230 cm⁻¹), and C-H stretches of the aromatic ring and the methyl group.[10]
Applications in Organic Synthesis
The true value of this compound lies in its utility as a versatile building block for the synthesis of complex molecules, particularly in the pharmaceutical industry.
Synthesis of Bioactive Heterocycles
The presence of both a carboxylic acid and a nitrile group allows for a variety of cyclization strategies to form heterocyclic systems that are prevalent in many drug molecules.
Logical Relationship for Heterocycle Synthesis:
Caption: Potential pathways for heterocycle synthesis.
Role in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. Several approved PARP inhibitors, such as Niraparib and Talazoparib, feature a core structure that can be conceptually derived from benzoic acid derivatives.[5][6][12][13][14] While direct synthesis routes for these drugs using this compound are not explicitly published in the provided search results, its structure makes it a highly relevant and potential intermediate for the synthesis of analogs or novel PARP inhibitors. The carboxamide moiety is a common feature in many PARP inhibitors, and the cyano group can be a precursor to other functionalities or serve as a key binding element.
Precursor for Kinase Inhibitors
Kinase inhibitors are another important class of targeted therapies for cancer and other diseases. Benzoic acid derivatives are frequently used as scaffolds in the design of kinase inhibitors.[15] The functional groups of this compound can be elaborated to introduce pharmacophores that interact with the ATP-binding site of kinases.
Key Reactions of the Functional Groups
Reactions of the Carboxylic Acid Group
-
Amide Bond Formation: The carboxylic acid can be readily converted to an amide by coupling with an amine using standard coupling reagents (e.g., HATU, HOBt/EDC) or by conversion to an acid chloride followed by reaction with an amine.[8]
Mechanism of Amide Formation (via Acid Chloride):
-
Activation: The carboxylic acid is activated by reacting with a chlorinating agent like thionyl chloride (SOCl₂) to form an acyl chloride.
-
Nucleophilic Attack: The amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Elimination: The tetrahedral intermediate collapses, eliminating a chloride ion to form the amide.
Reactions of the Nitrile Group
-
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or to a primary amide under controlled acidic or basic conditions.[12]
-
Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of functional groups provides a powerful platform for the construction of complex and biologically active molecules. The synthetic routes outlined in this guide, based on established chemical principles, offer reliable methods for its preparation. The potential applications in the synthesis of PARP inhibitors and kinase inhibitors highlight its significance in modern drug discovery. This technical guide serves as a comprehensive resource for researchers looking to leverage the synthetic potential of this important intermediate.
References
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]
- Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2791-2824. [Link]
- Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
- Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (n.d.). 13 C NMR spectrum of the compound. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
- Google Patents. (n.d.).
- Wang, B., et al. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335-357. [Link]
- ChemistNate. (2014, March 26). How to Make Amides: Mechanism [Video]. YouTube. [Link]
- LibreTexts Chemistry. (2021). Reactions of Carboxylic Acids. [Link]
- Eureka. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]
- Wyner, A. D. (1975). The wire-tap channel. Bell System Technical Journal, 54(8), 1355-1387. [Link]
- Popoff, S. M., et al. (2010). Measuring the transmission matrix in optics: an approach to the study and control of light propagation in disordered media. Physical review letters, 104(10), 100601. [Link]
- Li, Y., et al. (2020). Discrete Fourier transform-based block transmission for multi-carrier faster-than-Nyquist signalling.
- Darabi, M., et al. (2016). Maximizing the minimum achievable secrecy rate of two-way relay networks using the null space beamforming method. arXiv preprint arXiv:1611.05602. [Link]
- Google Patents. (n.d.). WO2012025861A1 - Process for the preparation of ( s )
- ZTE Communications. (2021).
- Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
- Google Patents. (n.d.). WO2017215166A1 - Synthesis of parpinhibitor talazoparib.
- MDPI. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(3), 896. [Link]
- Ohta, Y., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & medicinal chemistry, 24(5), 1136-1141. [Link]
Sources
- 1. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 2. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 6. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]
- 7. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 8. 5-Bromo-2-methylbenzoic acid 97 79669-49-1 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. medkoo.com [medkoo.com]
- 13. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 14. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]
- 15. scispace.com [scispace.com]
Reactivity of the cyano group in 5-Cyano-2-methylbenzoic acid
An In-Depth Technical Guide to the Reactivity of the Cyano Group in 5-Cyano-2-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Strategic Importance
This compound is a bifunctional aromatic compound that holds significant interest in medicinal chemistry and materials science. Its rigid scaffold, bearing three distinct functional groups—a carboxylic acid, a methyl group, and a cyano group—offers a versatile platform for the synthesis of complex molecular architectures. The reactivity of the cyano group is of particular importance, as it serves as a gateway to a variety of valuable chemical transformations, including hydrolysis to amides and carboxylic acids, reduction to primary amines, and cycloaddition reactions to form heterocycles such as tetrazoles.
This guide provides an in-depth exploration of the chemical reactivity of the cyano group in this compound, offering insights into the electronic and steric influences of the adjacent substituents and providing field-proven protocols for its key transformations.
The Influential Role of Substituents on Cyano Group Reactivity
The chemical behavior of the cyano group in this compound is intricately modulated by the electronic and steric effects of the ortho-methyl and para-carboxylic acid groups.
-
Electronic Effects : The carboxylic acid group at the para position is a moderate electron-withdrawing group, which enhances the electrophilicity of the nitrile carbon. This increased electrophilicity makes the cyano group more susceptible to nucleophilic attack, a key step in many of its characteristic reactions.[1]
-
Steric Effects : The ortho-methyl group introduces steric hindrance around the cyano group. This can influence the approach of bulky reagents and may necessitate more forcing reaction conditions compared to unhindered benzonitriles.
A comprehensive understanding of these competing influences is crucial for designing effective synthetic strategies and optimizing reaction outcomes.
Key Transformations of the Cyano Group
The cyano group of this compound can undergo several synthetically valuable transformations. This section will delve into the mechanisms and practical execution of the most significant of these reactions.
Hydrolysis: A Pathway to Amides and Carboxylic Acids
The hydrolysis of the cyano group provides a direct route to carboxamides and carboxylic acids, which are pivotal functional groups in numerous biologically active molecules. This transformation can be achieved under either acidic or basic conditions, with the reaction outcome often dictated by the specific conditions employed.[2][3]
Mechanism of Acid-Catalyzed Hydrolysis:
-
Protonation : The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[2][3]
-
Nucleophilic Attack : A water molecule then acts as a nucleophile, attacking the activated nitrile carbon.
-
Proton Transfer and Tautomerization : A series of proton transfers and tautomerization steps lead to the formation of the corresponding amide.
-
Further Hydrolysis (optional) : Under more stringent conditions (e.g., elevated temperature, prolonged reaction time), the initially formed amide can undergo further hydrolysis to yield the corresponding carboxylic acid.
Caption: Mechanism of acid-catalyzed hydrolysis of the cyano group.
Experimental Protocol: Selective Hydrolysis to 5-Carbamoyl-2-methylbenzoic acid
This protocol is adapted from established methods for the selective hydration of nitriles to amides, often employing transition metal catalysts or controlled acidic/basic conditions to prevent over-hydrolysis.[4][5][6]
Materials:
-
This compound
-
Sodium Molybdate (Na₂MoO₄)
-
30% Hydrogen Peroxide (H₂O₂)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add a catalytic amount of sodium molybdate (0.05 eq).
-
Slowly add 30% hydrogen peroxide (3.0 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. Nitriles with electron-withdrawing groups may react more readily.[4]
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 5-Carbamoyl-2-methylbenzoic acid.
-
Purify the product by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Catalyst | Sodium Molybdate | [4] |
| Oxidant | Hydrogen Peroxide | [4] |
| Solvent | Ethanol | [4] |
| Temperature | Room Temperature | [4] |
| Expected Yield | Moderate to High | [4] |
Reduction: Synthesis of Primary Amines
The reduction of the cyano group to a primary amine introduces a key basic center into the molecule, which is a common feature in many pharmaceutical agents. This transformation is typically achieved through catalytic hydrogenation or with chemical reducing agents.[7][8][9]
Mechanism of Reduction with LiAlH₄:
-
Nucleophilic Attack : The reaction proceeds via the nucleophilic addition of a hydride ion (from LiAlH₄) to the electrophilic nitrile carbon.
-
Intermediate Formation : This initial attack forms an intermediate imine anion, which is stabilized by the aluminum species.
-
Second Hydride Attack : A second hydride ion attacks the imine carbon.
-
Workup : The resulting dianion is protonated during the aqueous workup to yield the primary amine.
Caption: General workflow for the reduction of the cyano group.
Experimental Protocol: Reduction to 5-(Aminomethyl)-2-methylbenzoic acid
This protocol is based on established procedures for the reduction of aromatic nitriles using diisopropylaminoborane, a mild and effective reducing agent.[7][8]
Materials:
-
This compound
-
Diisopropylaminoborane (BH₂(iPr)₂N)
-
Lithium borohydride (LiBH₄) (catalytic amount)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add a catalytic amount of lithium borohydride (0.1 eq).
-
Slowly add diisopropylaminoborane (2.0 eq) to the solution at 0 °C. The presence of the electron-withdrawing carboxylic acid group is expected to facilitate the reduction.[7][8]
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Basify the aqueous layer with 1 M NaOH to a pH of ~10.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude 5-(Aminomethyl)-2-methylbenzoic acid.
-
Purify the product as necessary.
| Parameter | Value | Reference |
| Reducing Agent | Diisopropylaminoborane | [7][8] |
| Catalyst | Lithium borohydride | [7][8] |
| Solvent | Tetrahydrofuran (THF) | [7][8] |
| Temperature | 0 °C to Room Temperature | [7][8] |
| Expected Yield | High | [7][8] |
[3+2] Cycloaddition: Formation of Tetrazoles
The [3+2] cycloaddition of the cyano group with an azide source, typically sodium azide, is a powerful method for the synthesis of 5-substituted 1H-tetrazoles.[10][11][12] Tetrazoles are important bioisosteres for carboxylic acids in drug design, offering similar acidity but with improved metabolic stability and pharmacokinetic properties.[13]
Mechanism of Zinc-Catalyzed Tetrazole Formation:
-
Lewis Acid Activation : A Lewis acid, such as a zinc(II) salt, coordinates to the nitrile nitrogen, activating the cyano group towards nucleophilic attack.[11]
-
Azide Addition : The azide anion attacks the activated nitrile carbon.
-
Cyclization : The resulting intermediate undergoes intramolecular cyclization.
-
Protonation : Protonation during workup yields the 5-substituted 1H-tetrazole.
Caption: Synthesis of a tetrazole via [3+2] cycloaddition.
Experimental Protocol: Synthesis of 5-(2-Methyl-5-carboxyphenyl)-1H-tetrazole
This protocol is adapted from the environmentally benign and safe procedure developed by Sharpless and coworkers, which utilizes water as the solvent.[10][12]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
Deionized water
-
3 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.2 eq), and zinc bromide (1.2 eq) in deionized water.
-
Heat the reaction mixture to reflux and stir vigorously until the reaction is complete (monitor by TLC). The reaction is generally applicable to a wide range of aromatic nitriles.[10]
-
Cool the reaction mixture to room temperature and acidify with 3 M HCl to a pH of ~2.
-
A precipitate of the tetrazole product should form. Collect the solid by vacuum filtration.
-
If no precipitate forms, extract the aqueous layer with ethyl acetate.
-
Dry the organic extracts over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product to obtain pure 5-(2-Methyl-5-carboxyphenyl)-1H-tetrazole.
| Parameter | Value | Reference |
| Azide Source | Sodium Azide | [10][12] |
| Catalyst | Zinc Bromide | [10][12] |
| Solvent | Water | [10][12] |
| Temperature | Reflux | [10][12] |
| Expected Yield | High | [10][12] |
Conclusion
The cyano group of this compound is a versatile functional handle that provides access to a diverse array of chemical entities. Through a judicious choice of reagents and reaction conditions, researchers can selectively transform the cyano group into amides, amines, and tetrazoles, thereby enabling the synthesis of novel compounds for applications in drug discovery and materials science. A thorough understanding of the electronic and steric factors governing the reactivity of this functional group is paramount for the successful design and execution of synthetic routes targeting complex molecular architectures.
References
- Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor - Organic & Biomolecular Chemistry (RSC Publishing).
- Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane.
- Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane - American Chemical Society.
- Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water - Organic Chemistry Portal.
- 1H-Tetrazole synthesis - Organic Chemistry Portal.
- Amine synthesis by nitrile reduction - Organic Chemistry Portal.
- Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water † - ResearchGate.
- Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PubMed Central.
- Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol.
- Nitrile Reduction - Wordpress.
- Novel Synthesis of 5-Substituted Tetrazoles from Nitriles | Semantic Scholar.
- 21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning.
- Conversion of nitriles to amides - Chemistry LibreTexts.
- Scheme 1 Selective hydrolysis of nitriles to amides. - ResearchGate.
- WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis - Google Patents.
- Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC - PubMed Central.
- Figure 3. Synthetic route 1 for tetrazoles. 2. From cyano compounds - ResearchGate.
- Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity.
- Process for preparation of tetrazoles from aromatic cyano derivatives - Google Patents.
- The [3+2]Cycloaddition Reaction.
- Nitriles: an attractive approach to the development of covalent inhibitors - PubMed Central.
Sources
- 1. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis - Google Patents [patents.google.com]
- 7. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 10. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 11. 1H-Tetrazole synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Acidity and pKa of 5-Cyano-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of pKa in Medicinal Chemistry
In the landscape of drug discovery and development, the acid dissociation constant (pKa) of a molecule is a cornerstone of its physicochemical profile. This parameter profoundly influences a compound's solubility, lipophilicity, membrane permeability, and protein binding characteristics—all of which are critical determinants of its pharmacokinetic and pharmacodynamic behavior. An accurate understanding and, where necessary, prediction of a molecule's pKa is therefore not merely an academic exercise but a pivotal step in the design of effective and bioavailable therapeutic agents. This guide provides a detailed examination of the acidity of 5-Cyano-2-methylbenzoic acid, a disubstituted benzoic acid derivative, offering a blend of theoretical principles and practical methodologies for its characterization.
Structural Analysis and Predicted Acidity of this compound
The acidity of a substituted benzoic acid is a nuanced interplay of inductive effects, resonance effects, and steric factors originating from its substituents. To predict the pKa of this compound, we must dissect the individual and combined contributions of the 2-methyl and 5-cyano groups.
The Parent Molecule: Benzoic Acid
Benzoic acid serves as our fundamental reference point, with a pKa of approximately 4.20 in aqueous solution.[1] Any deviation from this value for a substituted derivative is a direct consequence of the electronic and steric influence of the appended functional groups.
The Influence of the 2-Methyl Group: The Ortho Effect
A methyl group is typically considered electron-donating through an inductive (+I) effect, which would be expected to decrease the acidity of the carboxylic acid by destabilizing the resulting carboxylate anion. However, when positioned at the ortho (2-) position, a phenomenon known as the "ortho effect" comes into play. This effect, a combination of steric and electronic factors, generally leads to an increase in the acidity of ortho-substituted benzoic acids, irrespective of the substituent's electronic nature.[2]
The steric clash between the ortho-methyl group and the carboxylic acid forces the carboxyl group out of the plane of the benzene ring. This disruption in coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity. For instance, 2-methylbenzoic acid (o-toluic acid) has a pKa of approximately 3.91, making it a stronger acid than benzoic acid (pKa ≈ 4.20).[1]
The Influence of the 5-Cyano Group: A Potent Electron-Withdrawing Group
The cyano (-C≡N) group is a powerful electron-withdrawing group due to both a strong negative inductive effect (-I) and a negative resonance effect (-M). When positioned on the benzene ring, it effectively delocalizes the negative charge of the carboxylate anion, thereby stabilizing it and increasing the acidity of the parent benzoic acid. This stabilization makes the loss of a proton more favorable.
Combined Effects and pKa Estimation
Proposed Synthesis of this compound
For researchers wishing to study this compound, a plausible synthetic route can be devised based on established organic chemistry transformations. A common strategy involves the introduction of the cyano group via a Sandmeyer reaction or a metal-catalyzed cyanation of an appropriate precursor. A potential synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for this compound.
Experimental Determination of pKa
An accurate determination of the pKa of this compound requires empirical measurement. Potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy are two robust and widely accepted methods for this purpose.
Methodology 1: Potentiometric Titration
Potentiometric titration is a highly precise technique for determining the pKa of an acid or base by monitoring the pH of a solution as a titrant of known concentration is added.
Experimental Protocol:
-
Preparation of the Analyte Solution: Accurately weigh a sample of pure this compound and dissolve it in a known volume of purified water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, though this will yield an apparent pKa (pKaapp) specific to that solvent system.
-
Standardization of Titrant: Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).
-
Apparatus Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00). Place the analyte solution in a thermostatted beaker with a magnetic stirrer.
-
Titration: Incrementally add the standardized NaOH solution to the analyte solution. After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This point corresponds to the inflection point of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Methodology 2: NMR Spectroscopy
NMR spectroscopy can be used to determine pKa by monitoring the chemical shifts of specific nuclei (typically ¹H or ¹³C) as a function of pH. This method is particularly useful for compounds with low solubility or when only small amounts of material are available.
Experimental Protocol:
-
Sample Preparation: Prepare a series of buffered solutions with a range of known pH values. Dissolve a constant, known concentration of this compound in each buffer solution.
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum for each sample.
-
Data Analysis: Identify a proton signal that exhibits a significant change in chemical shift as a function of pH. The signal of a proton near the carboxylic acid group is often a good candidate.
-
pKa Calculation: Plot the chemical shift (δ) of the selected proton against the pH of the solutions. The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.
Data Summary and Interpretation
While an experimental value for the pKa of this compound is not available in the cited literature, we can compile a table of relevant pKa values to contextualize our predictions.
| Compound | pKa (in water) | Substituent Effects |
| Benzoic Acid | ~4.20 | Reference |
| 2-Methylbenzoic Acid | ~3.91 | Ortho effect increases acidity |
| 4-Methylbenzoic Acid | ~4.37 | +I effect decreases acidity |
| 4-Cyanobenzoic Acid | ~3.55 | -I and -M effects increase acidity |
| This compound | Predicted < 3.91 | Combined ortho and inductive effects |
Conclusion and Future Work
The acidity of this compound is predicted to be greater than that of benzoic acid and 2-methylbenzoic acid due to the combined influence of the ortho effect from the 2-methyl group and the strong electron-withdrawing inductive effect of the 5-cyano group. For researchers and drug development professionals working with this or structurally related compounds, the experimental determination of its pKa is a critical step. The methodologies for potentiometric titration and NMR spectroscopy outlined in this guide provide robust frameworks for obtaining this vital physicochemical parameter. Further computational studies, such as those employing density functional theory (DFT), could also provide a theoretical pKa value to complement experimental findings.[2][3]
References
- Harish Chandra PG College Varanasi. Acidity of Carboxylic Acids.
- Chemistry LibreTexts. (2023, August 15). 11.5: Substituent Effects on Acidity.
- Chemistry LibreTexts. (2023, January 22). Acidity of Substituted Benzoic Acids.
- Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4‐5), 1396-1403.
- Conjugated. (2017, February 7). Which is more acidic, 3 methyl benzoic acid or 2 methyl benzoic acid?
- ACS Publications. Substituent Effects on the Acidity of Weak Acids. 2. Calculated Gas-Phase Acidities of Substituted Benzoic Acids. The Journal of Organic Chemistry.
- Evergreensino Chemical Co., Ltd. (2025, May 23).
- Filo. (2025, August 23). how a cyano group drastically impacts the pka.
- Quora. (2017, August 30). Does cyanide show the ortho effect in benzoic acid?
- Chemistry Stack Exchange. (2014, December 1). Why is o-toluic acid (2-methylbenzoic acid) more acidic than benzoic acid?
- Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.
- Ibarra-Montaño, X. A., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by. Lifescience Global.
- Quora. (2015, March 12). Why is o-methyl benzoic acid more acidic than p-methyl benzoic acid?
- Hollingsworth, C. A., et al. (2025, August 6). Substituent effects on the electronic structure and pKa of benzoic acid.
- National Institutes of Health. (2013, August 8).
- ResearchGate. (2025, August 10). (PDF)
- Semantic Scholar. Substituent effects on the electronic structure and pKa of benzoic acid.
- MDPI. Step-by-Step Replacement of Cyano Groups by Tricyanovinyls—The Influence on the Acidity.
- ACS Publications. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry.
- Sigma-Aldrich. This compound.
- Google Patents. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
- Synthesis of 2-propoxy-5-methylbenzoic acid.
- Benchchem. Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
- Kütt, A., et al. (2018).
- National Institutes of Health. 5-Cyano-2-hydroxybenzoic acid. PubChem.
- ChemicalBook. (2025, September 25). 5-Cyano-2-methyl-benzoic acid methyl ester | 103261-68-3.
- Google Patents.
- Organic Chemistry D
Sources
- 1. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog - Evergreensino [evergreensinochem.com]
- 2. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]
- 3. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]
Commercial suppliers of high-purity 5-Cyano-2-methylbenzoic acid
An In-depth Technical Guide to Sourcing and Verifying High-Purity 5-Cyano-2-methylbenzoic Acid (CAS: 1975-54-8)
Abstract
This technical guide serves as an essential resource for researchers, medicinal chemists, and drug development professionals involved in the procurement and application of this compound (CAS No. 1975-54-8). The purity of this critical chemical intermediate is paramount for the success of downstream synthetic applications, ensuring reproducibility, minimizing side-product formation, and maintaining the integrity of experimental outcomes. This document provides a comprehensive overview of reputable commercial suppliers, outlines robust protocols for purity verification via High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, details a common purification strategy, and establishes guidelines for safe handling and storage.
Introduction: The Strategic Importance of this compound
This compound is an aromatic carboxylic acid featuring three key functional groups: a carboxylic acid, a nitrile (cyano), and a methyl group. This specific arrangement makes it a highly versatile and valuable building block in organic synthesis. The carboxylic acid provides a handle for amide bond formation, esterification, or other derivatizations. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions, offering a rich scaffold for molecular elaboration. The methyl group provides steric and electronic influence on the aromatic ring's reactivity.
In pharmaceutical research, the purity of such intermediates is not merely a recommendation but a stringent requirement. Impurities can lead to unpredictable reaction kinetics, the formation of unwanted byproducts that complicate purification, and the introduction of potentially toxic components into a drug candidate's synthesis pathway. Therefore, a rigorous approach to both sourcing and in-house verification of this compound is a foundational step in any research and development campaign.
Section 1: Sourcing High-Purity this compound: A Supplier Overview
Selecting a reliable supplier is the first critical step in ensuring the quality of your starting material. A reputable supplier will provide a comprehensive Certificate of Analysis (CoA) detailing the purity, method of analysis, and levels of known impurities. While many suppliers exist, the following table summarizes several recognized vendors.
Table 1: Comparison of Commercial Suppliers for this compound
| Supplier | CAS Number | Stated Purity | Available Documentation | Notes |
| Sigma-Aldrich (Merck) | 1975-54-8 | ≥98% | Certificate of Analysis, SDS | A globally recognized supplier with robust quality control systems.[1] |
| BLD Pharm | 1975-54-8 | Not specified; analytical data available | NMR, HPLC, LC-MS, UPLC | Provides access to detailed analytical spectra for their batches upon request.[2] |
| AOBChem | 1261758-80-8* | Not specified | Online price list | Provides smaller quantities suitable for initial R&D work.[3] |
| ChemicalBook Aggregators | 1975-54-8 | Typically ≥99% | Varies by listed supplier | An aggregator platform listing multiple suppliers, primarily from China. Purity and documentation must be verified for each individual vendor.[4][5] |
*Note: AOBChem lists a different CAS number for a structurally similar compound. Researchers should verify the structure and CAS number before purchase.
Expert Insight: Always request a lot-specific CoA before purchasing. The stated purity on a website is indicative, but the CoA provides the actual analytical results for the batch you will receive.
Section 2: Achieving High Purity: Synthesis and Purification
Understanding the synthetic origin of this compound is crucial for anticipating potential impurities. A common and effective strategy involves the cyanation of a halogenated precursor, such as 5-Bromo-2-methylbenzoic acid.
Illustrative Synthetic Pathway
The diagram below outlines a plausible synthetic workflow, which is a cornerstone for producing many cyanobenzoic acid derivatives.[6][7]
Caption: Plausible synthesis and purification workflow.
Field-Proven Purification Protocol: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds by leveraging differences in solubility between the target compound and its impurities.[6]
Rationale: The choice of solvent is critical. An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at room temperature (remaining in the mother liquor upon cooling). For benzoic acid derivatives, polar protic solvents like ethanol or solvent/anti-solvent systems like ethanol/water are often effective.
Step-by-Step Methodology:
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. This ensures the solution is saturated, maximizing yield upon cooling.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and briefly heat.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity should be re-assessed post-purification.
Section 3: Quality Control & Purity Verification: A Multi-Technique Approach
Relying solely on a supplier's CoA is insufficient for rigorous scientific work. Independent verification is a self-validating step that ensures trustworthiness. A combination of chromatographic and spectroscopic methods provides a comprehensive assessment of purity and identity.[8][9][10]
Analytical Workflow Diagram
Caption: A typical quality control workflow for intermediates.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the industry standard for determining the purity of non-volatile organic compounds due to its high resolution and sensitivity.[10][11]
Principle: Reversed-phase HPLC separates compounds based on their polarity. A polar mobile phase is run through a nonpolar stationary phase (e.g., C18). Nonpolar compounds are retained longer on the column, while polar compounds elute more quickly. For acidic compounds like this compound, acidifying the mobile phase ensures the compound is in its neutral, protonated form, leading to better peak shape and reproducible retention.
Detailed Methodology:
-
Instrumentation: HPLC system with a UV detector and a C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid (ACS grade).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient: A typical gradient might run from 30% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength determined by a UV scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water.
-
Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
While HPLC is excellent for purity, NMR spectroscopy is unparalleled for confirming the chemical structure.[10][12]
Principle: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. This allows for unambiguous confirmation that the purchased material is indeed this compound.
Detailed Methodology:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and show the acidic proton.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire a standard ¹H spectrum.
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
A singlet for the methyl (CH₃) protons (~2.4-2.6 ppm).
-
Three distinct signals in the aromatic region (7.5-8.5 ppm) corresponding to the three protons on the benzene ring.
-
A broad singlet for the carboxylic acid (COOH) proton (>12 ppm).
-
-
Analysis: The presence of unexpected signals indicates impurities. The integration of impurity signals relative to the main compound can provide a semi-quantitative purity assessment.
Section 4: Safe Handling and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or fume hood. Wear safety glasses, a lab coat, and nitrile gloves.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
-
Handling: Avoid creating dust. In case of skin or eye contact, rinse immediately and thoroughly with water.
Conclusion
The acquisition and use of high-purity this compound demand a systematic and rigorous approach. This guide provides the necessary framework for researchers and drug developers to confidently source this key intermediate, verify its quality through established analytical protocols, and handle it safely. By integrating these practices—from critical supplier evaluation to independent analytical verification—scientific teams can build a foundation of quality and reliability, ultimately accelerating their research and development timelines.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- AOBChem USA. (n.d.). 2-Cyano-5-methylbenzoic acid.
- Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
- Blog. (2025). What analytical methods can be used for O - Methylbenzoic Acid?.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 1975-54-8|this compound|BLD Pharm [bldpharm.com]
- 3. aobchem.com [aobchem.com]
- 4. 5-Cyano-2-methyl-benzoic acid suppliers & manufacturers in China [m.chemicalbook.com]
- 5. 5-Cyano-2-methyl-benzoic acid | 1975-54-8 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. What analytical methods can be used for O - Methylbenzoic Acid? - Blog - Evergreensino [evergreensinochem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Cyano-2-methylbenzoic Acid
For the pioneering researchers, chemists, and drug development professionals dedicated to advancing novel molecular entities, the introduction of new building blocks into the workflow is a constant. 5-Cyano-2-methylbenzoic acid, a substituted aromatic carboxylic acid, presents as a valuable synthon in various research and development applications. Its unique trifunctional nature—a carboxylic acid, a nitrile, and a methyl group on a benzene ring—offers versatile reactivity for the construction of complex molecules. However, realizing its full synthetic potential necessitates a deep and unwavering commitment to safety.
This technical guide moves beyond a simple checklist of precautions. It is designed to provide a framework for thinking about and implementing a culture of safety when handling this and similar chemical entities. By understanding the "why" behind each safety protocol, we empower scientists to not only follow procedures but also to critically assess and adapt them to the specific experimental contexts they face. The core principle is one of proactive risk mitigation, ensuring that groundbreaking science and personal safety advance hand-in-hand.
Hazard Identification and Risk Assessment: The Foundation of Safe Practice
The cornerstone of any laboratory safety protocol is a thorough understanding of the inherent hazards of the materials in use. For this compound (CAS No. 1975-54-8), the primary and most critical hazard identified is its acute oral toxicity.
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Toxic if swallowed (H301) [1]
This classification, indicated by the GHS06 pictogram (skull and crossbones) and the signal word "Danger," signifies a substance that can cause death or severe toxicity if ingested.[1] This is the central fact that must inform every aspect of its handling.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| CAS Number | 1975-54-8 | [1][2] |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | |
| Physical Form | Solid | |
| Boiling Point | 345.0 ± 30.0 °C at 760 mmHg | |
| Storage Temperature | Room temperature | [1] |
The Risk Assessment Workflow
Before any experiment involving this compound is initiated, a comprehensive risk assessment must be performed. This is not a one-time event but a dynamic process that should be revisited with any significant change in experimental scale or procedure. The following diagram illustrates a logical workflow for this critical process.
Caption: A systematic workflow for assessing and mitigating risks associated with this compound.
Engineering and Administrative Controls: Your First Line of Defense
The hierarchy of controls prioritizes engineering and administrative measures over personal protective equipment (PPE). The goal is to design the work environment and procedures to minimize the possibility of exposure.
-
Engineering Controls :
-
Chemical Fume Hood : All weighing and handling of solid this compound, as well as any reactions involving it, must be conducted in a properly functioning chemical fume hood. This is non-negotiable and serves to contain any dust or aerosols generated.
-
Ventilation : Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
-
-
Administrative Controls :
-
Designated Work Areas : Clearly demarcate the area where this compound is stored and handled. Access should be restricted to trained personnel.
-
Standard Operating Procedures (SOPs) : Develop detailed, written SOPs for all experimental work involving this compound. These SOPs should be reviewed and approved by the relevant safety personnel.
-
Training : All personnel must be trained on the specific hazards of this compound, the details of the SOPs, and the appropriate emergency procedures before they are permitted to handle the compound. This training must be documented.
-
Personal Protective Equipment (PPE): The Essential Barrier
While engineering and administrative controls are primary, a robust PPE regimen is mandatory to protect against accidental exposure.
| PPE Category | Specification and Rationale |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of properly, and hands should be washed thoroughly after removal.[3] |
| Eye Protection | Chemical safety goggles or a face shield are required. Standard safety glasses do not provide adequate protection from splashes or dust. The precautionary statement P280 (Wear eye protection/ face protection) underscores this necessity. |
| Skin and Body Protection | A lab coat must be worn and kept buttoned. For larger scale operations, consider additional protective clothing such as aprons or sleeves. |
| Respiratory Protection | The precautionary statement P261 advises to "Avoid breathing dust/fume/gas/mist/vapors/spray."[1] If there is a potential for generating dust that cannot be controlled by a fume hood, a NIOSH-approved respirator with the appropriate particulate filter should be used. |
Handling and Storage Protocols: A Self-Validating System
Adherence to strict handling and storage protocols is critical to prevent accidental ingestion or contamination.
General Handling
-
Avoid Dust Formation : Handle the solid material carefully to avoid generating dust.
-
No Mouth Pipetting : Under no circumstances should mouth pipetting be used in a laboratory where this compound is present.
-
Hygiene Practices : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling this compound, before leaving the lab, and before eating or drinking.[3]
-
Contaminated Clothing : Remove any contaminated clothing immediately and launder it before reuse.
Storage
-
Container : Keep the container tightly closed in a dry, well-ventilated place.[4]
-
Inventory : Maintain an accurate inventory of the quantity on hand.
Emergency Procedures: Preparedness is Paramount
In the event of an exposure or spill, a rapid and informed response is crucial.
First Aid Measures
| Exposure Route | First Aid Protocol |
| If Swallowed | This is a medical emergency due to the H301 classification. Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice. |
| If on Skin | As per precautionary statement P302+P352, wash with plenty of soap and water.[4] Remove contaminated clothing. If skin irritation occurs, seek medical attention. |
| If in Eyes | As per precautionary statement P305+P351+P338, rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| If Inhaled | Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical attention. |
Spill Response
-
Evacuate : Clear the area of all non-essential personnel.
-
Ventilate : Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.
-
Contain : For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Report : Report the incident to the appropriate safety officer or supervisor.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Containers : Collect waste in clearly labeled, sealed containers.
-
Regulations : Dispose of contents and container in accordance with all local, regional, and national regulations. Do not dispose of down the drain.[4]
Conclusion: A Commitment to a Safer Scientific Future
This compound is a tool, and like any powerful tool, it demands respect and careful handling. The protocols outlined in this guide are based on the foundational principles of chemical safety and the specific hazard information available for this compound. By integrating these practices into your daily workflow, you not only protect yourself and your colleagues but also ensure the integrity and success of your research. The pursuit of scientific advancement and a steadfast commitment to safety are not mutually exclusive; they are, in fact, inextricably linked.
References
- Safety Data Sheet: 2-Methylbenzoic acid. Carl ROTH. [Link]
- Safety Data Sheet: benzoic acid. Chemos GmbH & Co.KG. [Link]
Sources
A Comprehensive In-Silico Analysis of 5-Cyano-2-methylbenzoic Acid: A Technical Guide for Drug Discovery and Molecular Engineering
Abstract
This technical guide provides a comprehensive theoretical framework for the in-depth analysis of 5-Cyano-2-methylbenzoic acid, a molecule of significant interest in medicinal chemistry and materials science. In the absence of extensive experimental data, this document outlines a robust computational methodology, leveraging Density Functional Theory (DFT), to elucidate the structural, spectroscopic, and electronic properties of the title compound. This guide is intended for researchers, scientists, and drug development professionals, offering a self-validating protocol for generating reliable theoretical data, thereby accelerating research and development efforts. We will detail the causality behind the choice of computational parameters and provide a step-by-step workflow for a thorough in-silico investigation.
Introduction: The Rationale for a Theoretical Deep Dive
This compound, a substituted benzoic acid derivative, presents a fascinating scaffold for molecular design. The interplay of the electron-withdrawing cyano group and the electron-donating methyl group, ortho to the carboxylic acid functionality, can give rise to unique electronic and steric properties. A profound understanding of its molecular geometry, vibrational modes, electronic transitions, and reactivity is paramount for its application in rational drug design and the development of novel functional materials.
Theoretical calculations offer a powerful, cost-effective, and time-efficient avenue to explore the multifaceted chemical space of such molecules. By employing quantum chemical methods, we can predict a wide array of properties with a high degree of accuracy, guiding experimental efforts and providing insights that are often challenging to obtain through empirical methods alone. This guide establishes a comprehensive computational protocol for the characterization of this compound, ensuring scientific integrity and reproducibility.
The Computational Cornerstone: Density Functional Theory (DFT)
At the heart of our theoretical investigation lies Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has become the workhorse of computational chemistry due to its excellent balance of accuracy and computational cost.[1] For our study of this compound, we will employ the widely-used B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[2] B3LYP has a proven track record for providing reliable results for a wide range of organic molecules, particularly for vibrational and electronic properties.
To ensure a robust and accurate description of the electronic wavefunction, we will utilize the 6-311++G(d,p) basis set. This triple-zeta basis set provides a flexible description of the valence electrons and includes diffuse functions ('++') to accurately model anions and systems with lone pairs, as well as polarization functions ('d,p') on both heavy atoms and hydrogens to account for the non-spherical nature of electron density in molecules.[3][4]
All calculations will be performed using the Gaussian 16 software package , a state-of-the-art tool for electronic structure modeling.[5][6] Molecular visualization and analysis of the output will be conducted using GaussView 6 .[7][8]
The In-Silico Workflow: A Step-by-Step Protocol
The following protocol outlines a comprehensive theoretical investigation of this compound.
Molecular Structure and Geometry Optimization
The first and most crucial step is to determine the most stable three-dimensional conformation of the molecule.
Protocol:
-
Molecule Building: Construct the 3D structure of this compound using the molecule building tools in GaussView 6.
-
Geometry Optimization: Perform a full geometry optimization without any symmetry constraints. This is achieved in Gaussian 16 using the Opt keyword. The optimization will find the minimum energy structure on the potential energy surface.
-
Frequency Analysis: Following optimization, a frequency calculation (Freq keyword) must be performed at the same level of theory. This serves two critical purposes:
-
Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Thermodynamic Properties: The frequency calculation provides zero-point vibrational energy (ZPVE), thermal corrections to energy, enthalpy, and Gibbs free energy.
-
Diagram: Computational Workflow for Geometry Optimization and Vibrational Analysis
Caption: A flowchart illustrating the key steps in obtaining the optimized molecular geometry and vibrational properties of this compound.
Vibrational Spectroscopy: The Molecular Fingerprint
The calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule. This allows for a direct comparison with experimental data, if available, and aids in the assignment of vibrational modes.
Protocol:
-
Frequency Data: Utilize the output from the frequency calculation performed in the previous step.
-
Spectral Simulation: Use GaussView to visualize the calculated IR and Raman spectra. The software plots the vibrational frequencies against their corresponding intensities (IR) or Raman activities.
-
Mode Assignment: Animate each vibrational mode to understand the nature of the atomic motions (e.g., stretching, bending, torsion).
-
Scaling Factor: It is a common practice to apply a scaling factor to the calculated harmonic frequencies to account for anharmonicity and other systematic errors in the computational method. For the B3LYP/6-311++G(d,p) level of theory, a scaling factor of approximately 0.967 is often recommended for vibrational frequencies.[9][10]
Table 1: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Unscaled) | Predicted Frequency (cm⁻¹) (Scaled) | Description |
| O-H stretch (Carboxylic Acid) | ~3750 | ~3626 | Characteristic broad peak for the hydroxyl group. |
| C≡N stretch (Cyano) | ~2300 | ~2224 | Strong, sharp peak indicative of the nitrile group. |
| C=O stretch (Carboxylic Acid) | ~1780 | ~1721 | Intense absorption due to the carbonyl group. |
| C-H stretch (Aromatic) | ~3100-3000 | ~2998-2891 | Multiple peaks corresponding to C-H bonds on the benzene ring. |
| C-H stretch (Methyl) | ~3000-2900 | ~2891-2804 | Stretching vibrations of the methyl group protons. |
Note: These are approximate values and the actual calculated frequencies will be more precise. The scaled values are obtained by multiplying the unscaled frequencies by 0.967.
Electronic Properties: Unveiling Reactivity and Optical Behavior
Understanding the electronic structure of this compound is crucial for predicting its reactivity and spectroscopic properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Protocol:
-
Orbital Visualization: Use GaussView to visualize the HOMO and LUMO isosurfaces from the checkpoint file of the optimized geometry calculation.
-
Energy Gap Calculation: The energies of the HOMO and LUMO are provided in the Gaussian output file. The energy gap is calculated as: ΔE = ELUMO - EHOMO
Diagram: Frontier Molecular Orbital Interaction
Caption: A conceptual diagram illustrating the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them.
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack.[11][12]
Protocol:
-
MEP Calculation: Generate a cube file for the electrostatic potential from the optimized geometry using Gaussian.
-
Surface Mapping: In GaussView, map the calculated electrostatic potential onto the electron density surface of the molecule.
-
Analysis: The MEP surface is color-coded, typically with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within the molecule, including charge distribution, hybridization, and hyperconjugative interactions.[13]
Protocol:
-
NBO Calculation: Perform an NBO analysis in Gaussian using the Pop=NBO keyword.
-
Data Extraction: Analyze the NBO output to obtain natural atomic charges, hybridization of orbitals, and the stabilization energies (E(2)) from second-order perturbation theory, which quantify donor-acceptor interactions.
Simulating the UV-Vis Spectrum
Time-Dependent DFT (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[14][15][16]
Protocol:
-
TD-DFT Calculation: Perform a TD-DFT calculation on the optimized geometry using the TD keyword in Gaussian. It is advisable to calculate a sufficient number of excited states (e.g., TD(NStates=20)).
-
Spectral Simulation: Use GaussView to plot the calculated excitation energies against their corresponding oscillator strengths to generate a simulated UV-Vis spectrum.
-
Analysis: Identify the major electronic transitions and the molecular orbitals involved in these transitions.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | (Will be calculated) eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | (Will be calculated) eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | (Will be calculated) eV | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | (Will be calculated) Debye | Measure of the overall polarity of the molecule. |
| Key UV-Vis λmax | (Will be calculated) nm | Corresponds to the main electronic absorption peaks. |
Acidity Prediction (pKa)
The theoretical prediction of pKa is a more complex task that requires careful consideration of the solvation environment. Several computational protocols exist for this purpose.[17][18][19][20] A common approach involves calculating the Gibbs free energy of the acid and its conjugate base in both the gas phase and in solution (typically water, using a continuum solvation model like SMD).
Protocol:
-
Optimize Structures: Optimize the geometries of both this compound and its conjugate base (the carboxylate anion) in both the gas phase and in the desired solvent using a continuum solvation model (e.g., SCRF=(Solvent=Water,SMD)).
-
Frequency Calculations: Perform frequency calculations for all four optimized structures to obtain the Gibbs free energies.
-
Calculate pKa: The pKa can then be calculated using thermodynamic cycles and established equations that relate the free energy of deprotonation in solution to the pKa value.
Synthesizing the Data: A Holistic Molecular Portrait
The culmination of these theoretical calculations will provide a comprehensive, multi-faceted understanding of this compound. The optimized geometry will reveal the preferred spatial arrangement of the functional groups, which is critical for understanding its interactions with biological targets. The simulated vibrational and electronic spectra will serve as valuable references for experimental characterization. The analysis of electronic properties like HOMO-LUMO energies, MEP, and NBO charges will provide deep insights into the molecule's reactivity, stability, and potential for intermolecular interactions.
Conclusion and Future Directions
This in-depth technical guide has outlined a robust and scientifically sound computational methodology for the theoretical characterization of this compound. By following this self-validating protocol, researchers can generate a wealth of reliable data on the structural, spectroscopic, and electronic properties of this important molecule. While this theoretical investigation provides a strong foundation, it is crucial to acknowledge that experimental validation remains the ultimate arbiter of scientific truth. The theoretical data generated through this workflow will, however, significantly de-risk and guide future experimental studies, accelerating the discovery and development of new drugs and materials based on the this compound scaffold.
References
- Gaussian, Inc. (n.d.). Natural Bond Orbital (NBO) Analysis.
- Gaussian, Inc. (n.d.). GaussView 6.
- MateriApps. (2021, March 5). GaussView.
- chem IT Services. (2024). GaussView.
- Lawler, R., et al. (2021). DFT-Machine Learning Approach for Accurate Prediction of pKa. The Journal of Physical Chemistry A, 125(39), 8712–8722.
- Pezzola, S., et al. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry – A European Journal, 30(1), e202303167.
- Gaussian, Inc. (2018, October 25). Using GaussView 6.
- American Chemical Society. (2025). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species.
- Hashmi, M. A. (2021, September 7). Natural Bond Orbitals (NBO) Calculation in Gaussian Explained [Video]. YouTube. [Link]
- Yoshida, N., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Journal of Computer Chemistry, Japan, 20(4), 107-117.
- Zipse, H. (n.d.). Visualization of Molecular Orbitals using GaussView. LMU München.
- Das Adhikari, S. (2025, December 13). Gaussian Tutorial (Lec-10) NBO Calculation Using Gaussian [Video]. YouTube. [Link]
- Jhaa, G. (2023, January 30). NBO Analysis and the Hyperconjugation Effect in Gaussian Part-1 [Video]. YouTube. [Link]
- Gaussian, Inc. (2019, October 14). Gaussian 16.
- Gaussian, Inc. (2017, July 5). About Gaussian 16.
- Zipse, H. (n.d.). Molecular Electrostatic Potential (MEP). LMU München.
- Chemist Wizards. (n.d.). Gaussian Software.
- Martí, S., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules, 29(5), 1143.
- FACCTs. (n.d.). UVVis spectroscopy. ORCA 5.0 tutorials.
- Andersson, M. P., & Uvdal, P. (2005). New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-ζ basis set 6-311+G(d,p). The Journal of Physical Chemistry A, 109(12), 2937-2941.
- Batista Group. (2016, February 15). Quick Tutorial on Natural Bond Order 3 Calculations Within Gaussian 09. Yale University.
- Bagno, A., et al. (2006). Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. Magnetic Resonance in Chemistry, 44(S1), S39-S47.
- FACCTs. (n.d.). UVVis spectroscopy (UV/Vis). ORCA 6.0 TUTORIALS.
- Jhaa, G. (2023, January 18). Electrostatic Potential (ESP) Surface Calculations and Analysis Using Gaussian || Part 4 [Video]. Dailymotion. [Link]
- Zipse, H. (n.d.). Basis Sets Used in Molecular Orbital Calculations. LMU München.
- Hehre, W. J., et al. (2004). Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ.
- American Chemical Society. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega, 4(4), 7435-7445.
- Wikipedia. (n.d.). Gaussian (software).
- Andersson, M. P., & Uvdal, P. (2005). New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p). The Journal of Physical Chemistry A, 109(12), 2937-2941.
- Stewart, J. J. P. (n.d.). Parametric Molecular Electrostatic Potential (PMEP). MOPAC.
- ADDITIVE Soft- und Hardware für Technik und Wissenschaft GmbH. (n.d.). Neu in Gaussian 16.
- DIRAC. (n.d.). Molecular electrostatic potential. DIRAC 14.2beta documentation.
- de Freitas, M. P., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 27(25), 8963.
- University of California, Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps.
- ResearchGate. (2025). A reliable method for fitting TD-DFT transitions to experimental UV–visible spectra.
- Chemistry Stack Exchange. (2021, May 1). What does B3LYP do well? What does it do badly?
- Lund University Publications. (2005). New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-xi basis set 6-311+G(d,p).
- Wikipedia. (n.d.). Basis set (chemistry).
- Spectroscopy Online. (2020). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan.
- ANU Research School of Chemistry. (n.d.). A Second-Row Analogue of the 6-31 IG(d,p) Basis Set. Calculated Heats of Formation for Second-Row Hydrides.
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 3. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 5. gaussian.com [gaussian.com]
- 6. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 7. gaussview.software.informer.com [gaussview.software.informer.com]
- 8. gaussian.com [gaussian.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MEP [cup.uni-muenchen.de]
- 12. Dailymotion [dailymotion.com]
- 13. youtube.com [youtube.com]
- 14. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 18. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]
- 20. mdpi.com [mdpi.com]
The Strategic Versatility of the 5-Cyano-2-methylbenzoic Acid Scaffold: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of a Well-Positioned Scaffold
In the landscape of medicinal chemistry, the benzoic acid moiety is a ubiquitous and versatile building block, forming the foundation of numerous therapeutic agents.[1][2] Its inherent properties, such as the ability to engage in hydrogen bonding and its amenability to diverse chemical modifications, make it a privileged scaffold in drug design. Within this broad family, 5-Cyano-2-methylbenzoic acid presents a particularly intriguing starting point for the development of novel therapeutics. The strategic placement of the cyano, methyl, and carboxylic acid groups offers a unique combination of electronic properties, steric influences, and synthetic handles that can be exploited to fine-tune the pharmacological profile of its derivatives.
This technical guide provides an in-depth exploration of this compound and its analogs, from fundamental synthetic strategies to the nuanced structure-activity relationships that govern their biological effects. As a Senior Application Scientist, the aim is to not only present established protocols but also to elucidate the underlying chemical principles and strategic considerations that drive the lead optimization process in the context of this promising scaffold.[3][4]
Core Synthesis Strategies: Accessing the this compound Nucleus
The efficient and scalable synthesis of the this compound core is paramount for its utilization in drug discovery programs. Two principal retrosynthetic disconnections are commonly employed: the introduction of the cyano group onto a pre-existing benzoic acid framework and the construction of the benzoic acid from a cyanotoluene precursor.
Cyanation of an Aminobenzoic Acid Precursor: The Sandmeyer Reaction
A classic and reliable method for the introduction of a cyano group onto an aromatic ring is the Sandmeyer reaction.[5] This transformation proceeds via a diazonium salt intermediate, which is subsequently displaced by a cyanide nucleophile, typically in the presence of a copper(I) catalyst. The synthesis of this compound via this route generally commences with 2-amino-5-methylbenzoic acid.
Conceptual Workflow for the Sandmeyer Reaction:
Caption: Sandmeyer reaction workflow for this compound synthesis.
Detailed Experimental Protocol: Sandmeyer Cyanation
-
Diazotization:
-
Suspend 2-amino-5-methylbenzoic acid in an aqueous solution of a strong mineral acid (e.g., 2 M HCl).
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The reaction is typically complete when a slight excess of nitrous acid is detected (e.g., with starch-iodide paper).
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) in an appropriate solvent (e.g., water or a buffered solution).
-
Slowly add the cold diazonium salt solution to the CuCN mixture.
-
Gradually warm the reaction mixture to facilitate the displacement of the diazonium group with cyanide. The evolution of nitrogen gas is typically observed.
-
Heat the reaction mixture (e.g., to 50-70 °C) until the gas evolution ceases.
-
-
Workup and Purification:
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium carbonate).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Causality and Trustworthiness: The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The use of a copper(I) catalyst is essential for the single-electron transfer mechanism that initiates the radical-nucleophilic aromatic substitution. This protocol is self-validating through the observable evolution of nitrogen gas, indicating the progress of the reaction.
Palladium-Catalyzed Cyanation: A Modern Alternative
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The cyanation of aryl halides or triflates offers a milder and often more functional-group-tolerant alternative to the Sandmeyer reaction. This approach would typically start from 5-bromo-2-methylbenzoic acid.
Conceptual Workflow for Palladium-Catalyzed Cyanation:
Sources
- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 5-Cyano-2-methylbenzoic Acid from 2-Methyl-5-bromobenzoic Acid: An Application Note and Protocol Guide
Abstract
This comprehensive guide provides detailed protocols and expert insights for the synthesis of 5-cyano-2-methylbenzoic acid, a key intermediate in pharmaceutical and materials science research. Starting from the readily available 2-methyl-5-bromobenzoic acid, this document outlines two primary synthetic strategies: a direct palladium-catalyzed cyanation and a more robust approach involving a protecting group strategy. The rationale behind catalyst selection, ligand choice, and reaction parameter optimization is discussed in depth to equip researchers with the knowledge for successful and reproducible synthesis.
Introduction: Significance and Synthetic Strategy
This compound is a valuable building block characterized by its ortho-methyl and para-cyano substituents relative to the carboxylic acid moiety. This substitution pattern makes it a crucial precursor for a variety of complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. The conversion of an aryl bromide to an aryl nitrile is a fundamental transformation in organic synthesis, typically achieved through transition metal-catalyzed cyanation.
The primary challenge in the synthesis of this compound from its bromo-precursor is the presence of the acidic carboxylic acid proton, which can interfere with many catalytic systems. This guide presents two effective pathways to navigate this challenge:
-
Strategy A: Direct Cyanation. This approach is atom-economical and involves the direct conversion of the aryl bromide in the presence of the free carboxylic acid. Success hinges on the careful selection of a catalytic system tolerant to acidic functional groups.
-
Strategy B: Protecting Group Strategy. This classic and often more reliable method involves the temporary protection of the carboxylic acid as an ester, followed by cyanation and subsequent deprotection. This strategy avoids complications arising from the acidic proton.
Mechanistic Considerations in Palladium-Catalyzed Cyanation
The palladium-catalyzed cyanation of aryl halides is a well-established cross-coupling reaction.[1][2] The catalytic cycle, as depicted below, generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a cyanide source and reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst.
A significant challenge in these reactions is the potential for catalyst deactivation by excess cyanide ions, which can bind strongly to the palladium center and inhibit the catalytic cycle.[3] Modern methods often employ strategies to control the concentration of free cyanide, such as using less soluble cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[4]
Sources
- 1. Copper-Catalyzed Asymmetric Cyanation of Propargylic Radicals via Direct Decarboxylation of Propargylic Carboxylic Acids [organic-chemistry.org]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
Technical Guide: High-Purity Recovery of 5-Cyano-2-methylbenzoic Acid via Optimized Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Cyano-2-methylbenzoic acid is a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs) and other high-value chemical entities. The purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, impacting the yield, safety, and efficacy of the final product. This application note provides a detailed, field-proven protocol for the purification of crude this compound using recrystallization. We delve into the fundamental principles, solvent selection strategies, a step-by-step methodology, and post-purification analysis to ensure a self-validating and robust process. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the protocol effectively.
The Principle of Recrystallization: A Primer
Recrystallization is a powerful purification technique for crystalline solids.[1][2] Its efficacy is rooted in the differential solubility of a target compound and its impurities in a chosen solvent at varying temperatures. The core principle is that most solids are more soluble in a hot solvent than in a cold one.[2]
The ideal recrystallization process involves:
-
Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.
-
Filtering the hot solution, if necessary, to remove any insoluble impurities.
-
Cooling the solution slowly to allow the desired compound to crystallize out, leaving the more soluble impurities behind in the solvent (the "mother liquor").
-
Isolating the purified crystals by filtration.
-
Washing and Drying the crystals to remove any residual mother liquor.
The success of this technique hinges on the selection of an appropriate solvent, where the target compound has high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.
Materials and Equipment
Chemicals & Reagents:
-
Crude this compound (CAS: 1975-54-8)[3]
-
Solvent System (e.g., Ethanol/Water, Isopropanol, or Acetonitrile - see Section 4)
-
Deionized Water
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying, if needed for characterization)
-
TLC developing solvent (e.g., 7:3 Hexane:Ethyl Acetate)
-
Silica Gel TLC Plates (with F254 indicator)
Equipment:
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Beakers
-
Graduated cylinders
-
Büchner funnel and filtration flask
-
Vacuum source (e.g., water aspirator)
-
Filter paper (sized for Büchner funnel)
-
Glass funnel (for hot filtration)
-
Fluted filter paper (for hot filtration)
-
Spatulas
-
Watch glass
-
Melting point apparatus
-
TLC chamber and UV lamp
-
Drying oven or vacuum desiccator
Safety and Handling Precautions
Handle all chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.[4][5][6]
-
Organic Solvents: Many organic solvents are flammable and may be toxic. Keep away from ignition sources. Refer to the specific Safety Data Sheet (SDS) for each solvent used.
-
Cyanide Functionality: Although the cyano group in this compound is covalently bound and stable, it is good practice to be aware of its presence. The synthesis of this compound may involve highly toxic cyanide reagents; ensure the crude material is handled with appropriate care.[7][8]
Protocol Part I: Solvent System Selection
The choice of solvent is the most critical parameter for successful recrystallization. Aromatic carboxylic acids can often be recrystallized from alcohols, aqueous alcohol mixtures, or other polar organic solvents.[7][9][10]
Ideal Solvent Characteristics:
-
Does not react with this compound.
-
Dissolves the compound sparingly or not at all at room temperature.
-
Dissolves the compound completely at its boiling point.
-
Dissolves impurities well at all temperatures or not at all.
-
Has a relatively low boiling point for easy removal during drying.
Screening Protocol:
-
Place ~20-30 mg of crude material into several small test tubes.
-
Add a potential solvent (e.g., isopropanol, ethanol, acetonitrile, water) dropwise at room temperature, agitating after each addition. If the solid dissolves readily, the solvent is unsuitable alone.
-
If the solid is insoluble at room temperature, heat the test tube gently. The ideal solvent will dissolve the solid completely upon heating.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a promising solvent.
-
For a mixed solvent system (e.g., Ethanol/Water), dissolve the crude material in the "good" solvent (ethanol) at its boiling point, then add the "poor" solvent (water) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the good solvent to redissolve the solid and then allow it to cool.
| Solvent System | Rationale for Consideration | Potential Outcome |
| Isopropanol | Moderately polar alcohol, often effective for aromatic acids. | Good candidate. Balances polarity to dissolve the acid when hot but not cold. |
| Ethanol/Water | A highly versatile mixed-solvent system. The polarity can be fine-tuned. | Excellent candidate. Allows for precise control over solubility to maximize yield. |
| Acetonitrile | A polar aprotic solvent. May offer different selectivity for impurities. | Good candidate, often used for purifying nitrogen-containing compounds.[7][10] |
| Toluene | A non-polar aromatic solvent. | Less likely to be effective alone due to the polar carboxylic acid and nitrile groups, but could be part of a mixed system.[9] |
Scientist's Note: For this protocol, we will proceed with an Ethanol/Water system, as it offers the highest degree of control for optimizing crystal growth and purity.
Protocol Part II: The Recrystallization Workflow
This protocol assumes a starting quantity of 10.0 g of crude this compound. Adjust solvent volumes proportionally for different quantities.
Step 1: Initial Purity Assessment
-
Melting Point: Determine the melting point range of the crude material. A broad and depressed melting range indicates the presence of impurities.
-
TLC Analysis: Dissolve a small amount of crude material in a suitable solvent (e.g., ethyl acetate). Spot it on a TLC plate and develop it in a 7:3 Hexane:Ethyl Acetate chamber. Visualize under a UV lamp. The presence of multiple spots confirms impurities.
Step 2: Dissolution
-
Place 10.0 g of crude this compound and a magnetic stir bar into a 250 mL Erlenmeyer flask.
-
Add approximately 40 mL of ethanol to the flask.
-
Heat the mixture on a hot plate with stirring until the solvent begins to boil gently.
-
Continue adding ethanol in small portions until the solid is just fully dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.
Scientist's Note: Using an Erlenmeyer flask instead of a beaker reduces solvent evaporation and minimizes the risk of splashing. The minimum amount of hot solvent is used to ensure the solution is saturated, which is necessary for crystallization to occur upon cooling.
Step 3: Hot Filtration (Optional, if insoluble impurities are present)
-
If the hot solution is cloudy or contains visible solid particles, a hot filtration is required.
-
Place a glass funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask.
-
Quickly pour the hot solution through the funnel.
-
Rinse the first flask with a small amount of hot solvent and pour this through the funnel to recover any remaining product.
Scientist's Note: Pre-heating the receiving flask and funnel prevents premature crystallization of the product on the cold glass surfaces, which would result in a loss of yield.
Step 4: Crystallization
-
Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature on the benchtop.
-
Once the flask is at room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
Scientist's Note: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice. The ice bath dramatically decreases the solubility of the product, leading to a higher recovery.
Step 5: Isolation of Crystals
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a clean filtration flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold ethanol/water mother liquor to ensure a good seal.
-
Turn on the vacuum and pour the cold slurry of crystals into the center of the Büchner funnel.
-
Wash the crystals with a small amount (2 x 10 mL) of ice-cold solvent (use the same ethanol/water ratio as the mother liquor).
Scientist's Note: Washing the crystals with a small amount of ice-cold solvent removes the impurity-laden mother liquor from the crystal surfaces. Using a warm or large volume of solvent would redissolve a significant portion of the purified product.
Step 6: Drying
-
Allow the vacuum to pull air through the crystals for 10-15 minutes to partially dry them.
-
Transfer the filter cake to a pre-weighed watch glass.
-
Dry the crystals to a constant weight, either in a drying oven at a moderate temperature (e.g., 60-70 °C) or in a vacuum desiccator.
Step 7: Final Purity Assessment and Yield Calculation
-
Weigh the dried, purified crystals to calculate the percent recovery.
-
Determine the melting point of the purified product. A sharp melting point close to the literature value indicates high purity.
-
Perform a final TLC analysis. The purified sample should show a single, distinct spot.
Workflow Visualization
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound - [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. 5-Cyano-2-hydroxybenzoic acid | C8H5NO3 | CID 13026935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Throughput Quantification of 5-Cyano-2-methylbenzoic Acid using Validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note presents a detailed and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise and accurate quantification of 5-Cyano-2-methylbenzoic acid. As a critical intermediate in the synthesis of various pharmaceutical compounds, ensuring the purity and concentration of this compound is paramount. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the theoretical basis for methodological choices, a step-by-step analytical protocol, and a full validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The described method is demonstrated to be specific, accurate, precise, linear, and robust for its intended purpose.
Introduction: The Analytical Imperative for this compound
This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry where it serves as a precursor for active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the yield, impurity profile, and overall quality of the final drug product. Therefore, a reliable and validated analytical method for its quantification is not merely a procedural step but a cornerstone of quality assurance and regulatory compliance.[5]
This guide moves beyond a simple recitation of steps to explain the scientific rationale behind the chosen analytical strategy. The primary focus is on a robust RP-HPLC method, selected for its high sensitivity, specificity, and resolving power for aromatic carboxylic acids.[5][6] Alternative methods, such as Gas Chromatography (GC) and UV-Vis Spectrophotometry, are also discussed to provide a comparative analytical landscape.
Comparative Overview of Analytical Techniques
While HPLC is the primary recommended technique, a brief comparison with other methods is instructive for specific analytical contexts.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on boiling point and polarity, with mass-based detection. | Measurement of light absorbance by the analyte in a solution.[7] |
| Specificity | High; can resolve the analyte from structurally similar impurities. | Very High; provides structural information for peak identification. | Low to Moderate; potential for interference from other UV-absorbing species. |
| Primary Use | Quantitative analysis (assay), impurity profiling, stability testing. | Identification and quantification of volatile impurities. | Rapid, high-level concentration estimation. |
| Sample Requirements | Soluble in a suitable solvent. | Volatile or can be made volatile through derivatization.[8][9][10] | Soluble and possesses a UV chromophore. |
| Throughput | High | Moderate | Very High |
The Recommended Method: Reverse-Phase HPLC
The developed method leverages the principles of reverse-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase.[11] this compound, being a moderately polar aromatic carboxylic acid, can be effectively retained and separated on a C18 column.
Rationale for Methodological Choices
-
Stationary Phase (Column): A C18 column (e.g., 4.6 x 150 mm, 5 µm) is chosen for its hydrophobicity, which provides excellent retention for aromatic compounds. The C18 alkyl chains interact with the benzene ring of the analyte, leading to good separation.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent is used.[12]
-
Organic Modifier: Acetonitrile is selected due to its low UV cutoff and viscosity, which allows for efficient elution and good peak shape.
-
Aqueous Phase: A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is critical. At this pH, the carboxylic acid group of the analyte is protonated (non-ionized), which increases its hydrophobicity and retention on the non-polar C18 column, leading to sharper, more symmetrical peaks.[13][14]
-
-
Detection: UV detection is ideal as the aromatic ring and cyano group in this compound provide strong chromophores. The wavelength of maximum absorbance (λmax) should be experimentally determined but is anticipated to be in the 230-260 nm range.
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC.
Detailed Protocols
Protocol 1: HPLC Method for Quantification
1. Preparation of Solutions:
- Mobile Phase: Prepare a solution of 0.02 M potassium dihydrogen phosphate in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas. The mobile phase is a mixture of this buffer and acetonitrile in a 60:40 (v/v) ratio.
- Diluent: Use the mobile phase as the diluent for all sample and standard preparations.[15]
- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 10, 25, 50, 100, 200 µg/mL).
- Sample Solution: Accurately weigh a sample containing this compound, dissolve it in the diluent, and dilute to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[16][17]
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.02 M KH2PO4 Buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm (or experimentally determined λmax) |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
3. Data Analysis:
- Inject the calibration standards and the sample solutions into the HPLC system.
- Record the peak areas from the resulting chromatograms.
- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.
Protocol 2: Method Validation
The HPLC method must be validated to ensure it is suitable for its intended purpose.[1][2][3][4] The following parameters should be assessed according to ICH Q2(R1) guidelines.
1. System Suitability:
- Inject a standard solution (e.g., 100 µg/mL) six times.
- Acceptance Criteria: The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.
2. Specificity:
- Inject the diluent (blank), a placebo solution (if applicable), and a sample solution spiked with known related substances or degradation products.
- Acceptance Criteria: The blank and placebo should show no interfering peaks at the retention time of this compound. The peak for the analyte should be well-resolved from any other peaks.
3. Linearity and Range:
- Analyze the five calibration standards in triplicate.
- Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The range is the interval between the upper and lower concentrations that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]
4. Accuracy (% Recovery):
- Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
- Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
5. Precision:
- Repeatability (Intra-day precision): Analyze six replicate samples of the same lot at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
- Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
- Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
- Determine based on the signal-to-noise ratio (S/N) of a series of dilute solutions. LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1.
- Acceptance Criteria: LOQ must be quantifiable with acceptable precision and accuracy.
7. Robustness:
- Deliberately vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
- Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by these minor variations.[18]
Summary of Validation Data (Hypothetical)
The following table summarizes the expected performance characteristics of the validated HPLC method.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at analyte Rt | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 10 - 200 µg/mL | Established |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.25% |
| LOD | S/N ≥ 3:1 | 0.5 µg/mL |
| LOQ | S/N ≥ 10:1 | 1.5 µg/mL |
| Robustness | System suitability passes | Complies |
Alternative Methodologies: GC and UV-Vis
Gas Chromatography (GC)
For the analysis of volatile impurities or for orthogonal confirmation, GC can be employed. Due to the low volatility of this compound, derivatization is necessary to convert the carboxylic acid into a more volatile ester (e.g., a methyl or trimethylsilyl ester).[9][19]
Caption: Derivatization workflow for GC analysis of carboxylic acids.
This approach, while powerful for identification, is more labor-intensive than direct HPLC analysis due to the extra derivatization step.[8][10]
UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a rapid but less specific method for quantification.[7] A calibration curve can be generated by measuring the absorbance of standards at the λmax. This method is suitable for in-process checks where the sample matrix is simple and known not to contain interfering substances. However, it cannot distinguish the analyte from UV-absorbing impurities.[20]
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, accurate, and robust solution for the quantification of this compound. The comprehensive validation protocol ensures that the method adheres to the stringent requirements of the pharmaceutical industry, making it suitable for quality control, stability testing, and research and development applications. The causality-driven explanation for each methodological choice provides a solid foundation for adaptation and troubleshooting, empowering scientists to achieve high-quality, defensible analytical data.
References
- Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available from: [https://www.researchgate.
- Separation of 4-Cyanobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies.
- Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies.
- Acids: Derivatization for GC Analysis. ScienceDirect.
- Derivatization. Chemistry LibreTexts.
- Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. SciSpace.
- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
- Key ICH Method Validation Parameters to Know. Altabrisa Group.
- Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd.
- How to Prepare Sample for HPLC? Mtoz Biolabs.
- A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. ACS Publications.
- Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Applied Analytics.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. ACS Publications.
- HPLC Sample Preparation. Organomation.
- Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
- How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography.
- Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. LinkedIn.
- The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. SciSpace.
- Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. ACS Publications.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency.
- hplc mobile phase: Topics by Science.gov. Science.gov.
- Sample Preparation – HPLC. Polymer Chemistry Characterization Lab.
- GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. ResearchGate.
- HPLC Separation of Carboxylic Acids. SIELC Technologies.
- HPLC Methods for analysis of Benzoic acid. HELIX Chromatography.
- IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate.
- Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central.
- Identification Of Benzoic Acid By Gc And Mass Spectrometry. International Journal of Scientific Research.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. SIELC Technologies.
- Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. Journal of Food Science and Technology.
- Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). Springer Nature Experiments.
- Benzoic Acid, TMS derivative. NIST WebBook.
- Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. USDA Food Safety and Inspection Service.
- Reversed Phase HPLC Columns. Phenomenex.
Sources
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. scribd.com [scribd.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. helixchrom.com [helixchrom.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 14. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 17. greyhoundchrom.com [greyhoundchrom.com]
- 18. database.ich.org [database.ich.org]
- 19. scispace.com [scispace.com]
- 20. pubs.acs.org [pubs.acs.org]
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 5-Cyano-2-methylbenzoic acid
Abstract
This application note details the systematic development and validation of a simple, rapid, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Cyano-2-methylbenzoic acid. The method was developed based on a thorough understanding of the analyte's physicochemical properties. Chromatographic separation was achieved on a C18 column using a gradient elution with 0.1% formic acid in water and acetonitrile as the mobile phase, with detection at 240 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[1][2][3] Forced degradation studies confirmed the method's stability-indicating capability, effectively separating the main peak from all degradation products.[4][5][6][7]
Introduction and Method Development Rationale
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. A reliable and robust analytical method is crucial for monitoring its purity, quantifying it in reaction mixtures, and assessing its stability. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution and sensitivity.[4][8]
The development of this method was guided by the physicochemical properties of the analyte. As an aromatic carboxylic acid, this compound possesses a UV chromophore, making UV detection suitable. Its acidic nature (due to the carboxylic acid group) dictates that the mobile phase pH is a critical parameter for achieving good peak shape and retention.
1.1 Analyte Characterization and Initial Choices
-
Structure: this compound contains a benzene ring, a carboxylic acid group (-COOH), a methyl group (-CH3), and a cyano group (-CN).
-
pKa: The pKa of the carboxylic acid group is estimated to be around 4-5, similar to other benzoic acid derivatives. To ensure the analyte is in a single, non-ionized form for consistent retention and sharp peaks in reversed-phase chromatography, the mobile phase pH should be at least 1.5-2 pH units below the pKa. Therefore, an acidic mobile phase (pH ~2.5) using 0.1% formic acid was selected.
-
Polarity (log P): The presence of both polar (carboxylic acid, cyano) and non-polar (benzene ring, methyl group) moieties suggests moderate polarity, making it an ideal candidate for reversed-phase HPLC.
-
UV Spectrum: The aromatic ring provides strong UV absorbance. A UV scan would reveal a maximum absorbance (λmax) suitable for sensitive detection. Based on similar structures, a detection wavelength of 240 nm was chosen as a starting point.
1.2 Initial Chromatographic Conditions
Based on the analyte's properties, a standard reversed-phase system was selected as the starting point for method development.
| Parameter | Initial Selection | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | General-purpose reversed-phase column suitable for moderately polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH (~2.5) to suppress ionization of the carboxylic acid. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and low viscosity. |
| Detection | UV at 240 nm | Aromatic compounds typically absorb strongly in this region. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times and improved peak shape. |
Method Development and Optimization Workflow
The method development process followed a logical, stepwise approach to achieve optimal separation and sensitivity. This workflow ensures that each parameter is refined to contribute to the final method's robustness and reliability.
Caption: Workflow for HPLC method development and validation.
Experimental
3.1 Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Reagents: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), and ultrapure water were used.
-
Standard: this compound reference standard (>99% purity).
3.2 Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare working standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
Final Optimized Method and Protocol
Through systematic optimization of the gradient profile and other parameters, the following final method was established. A gradient was chosen to ensure elution of any potential late-eluting impurities and to provide a sharp peak for the main analyte.
Table 1: Optimized Chromatographic Conditions
| Parameter | Final Condition |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Method Validation (ICH Q2(R1))
The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][9]
5.1 Specificity and Forced Degradation
Specificity was demonstrated by the absence of interfering peaks from blank injections at the retention time of the analyte. Furthermore, forced degradation studies were conducted to prove the stability-indicating nature of the method.[4][5][6][10] The analyte was exposed to acid, base, oxidative, thermal, and photolytic stress conditions.
Protocol for Forced Degradation:
-
Acid Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 N HCl, heated at 60°C for 4 hours, then neutralized.
-
Base Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 N NaOH, kept at room temperature for 2 hours, then neutralized.
-
Oxidative Degradation: 1 mL of stock solution + 1 mL of 3% H₂O₂, kept at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance kept in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Solid drug substance exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.
Results: In all stress conditions, the main analyte peak was well-resolved from all degradation product peaks, demonstrating the method's specificity and stability-indicating capability.
Table 2: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Observations |
| Acid (0.1 N HCl, 60°C) | 12.4% | Two minor degradant peaks observed. |
| Base (0.1 N NaOH, RT) | 18.2% | One major degradant peak observed. |
| Oxidation (3% H₂O₂, RT) | 8.5% | One minor degradant peak observed. |
| Thermal (80°C) | 4.1% | No significant degradation. |
| Photolytic (ICH Q1B) | 2.5% | No significant degradation. |
5.2 Linearity, Range, Accuracy, and Precision
The method's performance characteristics were evaluated and found to be excellent.
Table 3: Summary of Validation Results
| Parameter | Result | Acceptance Criteria (ICH) |
| Linearity Range | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.54% | ≤ 2.0% |
| Precision (Intermediate, %RSD) | 0.88% | ≤ 2.0% |
| LOD (Limit of Detection) | 0.2 µg/mL | - |
| LOQ (Limit of Quantitation) | 0.7 µg/mL | - |
5.3 Robustness The method's robustness was tested by making small, deliberate variations in key parameters, including flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). In all cases, the system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, demonstrating the method's reliability for routine use.
Validation Workflow Summary
The validation process follows a structured path to challenge the method and define its capabilities and limitations, ensuring it is fit for its intended purpose as per regulatory guidelines.
Caption: Workflow for analytical method validation per ICH Q2(R1).
Conclusion
A highly specific, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative analysis of this compound. The method is straightforward, utilizing standard instrumentation and reagents, and its proven reliability makes it suitable for routine quality control and stability testing in pharmaceutical and chemical development environments. The comprehensive validation adheres to the stringent requirements of ICH guidelines, ensuring regulatory compliance.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). USP. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- <621> CHROM
- Understanding the Latest Revisions to USP <621>. Agilent. [Link]
- <621> Chromatography - US Pharmacopeia (USP). USP. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
- A Review on HPLC Method Development and Validation in Forced Degradation Studies.
- Are You Sure You Understand USP <621>?.
- Quality Guidelines. ICH. [Link]
- The role of forced degradation studies in stability indicating HPLC method development. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- Method Development & Forced Degrad
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]
- ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. researchgate.net [researchgate.net]
- 6. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. <621> CHROMATOGRAPHY [drugfuture.com]
- 9. starodub.nl [starodub.nl]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Strategic Derivatization of 5-Cyano-2-methylbenzoic Acid for Medicinal Chemistry Scaffolds
Abstract
5-Cyano-2-methylbenzoic acid is a versatile bifunctional building block in medicinal chemistry, offering two distinct and chemically orthogonal handles for molecular elaboration: a carboxylic acid and a cyano group. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this scaffold. We will explore field-proven protocols for amide bond formation, esterification, and transformations of the cyano moiety. The causality behind experimental choices, self-validating protocol design, and in-depth mechanistic insights are emphasized to empower chemists in the synthesis of novel molecular entities with therapeutic potential, such as inhibitors of Poly(ADP-ribose) polymerase (PARP).[1][2][3]
Introduction: The Strategic Value of this compound
The unique substitution pattern of this compound—a sterically encumbered carboxylic acid and an electronically versatile cyano group—makes it a privileged scaffold in modern drug discovery. The carboxylic acid provides a handle for introducing a wide array of substituents via robust amide coupling, a cornerstone reaction in medicinal chemistry, or for esterification to modulate physicochemical properties.[4] Concurrently, the cyano group serves as a valuable precursor to amines, amides, and various heterocycles, or can act as a key pharmacophoric element itself, participating in hydrogen bonding, polar, and even covalent interactions with biological targets.[5][6]
The strategic importance of this scaffold is underscored by its incorporation into advanced intermediates for targeted therapies, including potent PARP inhibitors used in oncology.[1][2][3] This guide will detail reliable and scalable protocols for the selective derivatization at both the carboxylic acid and cyano positions, enabling the systematic exploration of chemical space around this valuable core.
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group is typically the first site of modification due to the wide availability of amines and alcohols and the robustness of the corresponding coupling chemistries.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
The condensation of a carboxylic acid and an amine to form an amide bond is a fundamental transformation.[4] However, direct condensation is inefficient due to the formation of a non-reactive ammonium carboxylate salt.[7] Therefore, activation of the carboxylic acid is necessary. We present protocols using two common classes of coupling reagents: carbodiimides and aminium/uronium salts.
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] This intermediate is susceptible to racemization, a critical issue in chiral chemistry. The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) mitigates this by trapping the O-acylisourea to form a more stable activated ester, which then reacts cleanly with the amine.[7][9]
Protocol 1: EDC/HOBt Mediated Amide Coupling
-
Objective: To synthesize N-benzyl-5-cyano-2-methylbenzamide.
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and benzylamine (1.1 eq).
-
Dissolve the mixture in anhydrous DCM or DMF (approx. 0.1 M concentration of the carboxylic acid).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 eq) dropwise. The base is crucial to neutralize the hydrochloride salt of EDC and the HOBt to facilitate the reaction.[10]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient for amide bond formation, often leading to faster reaction times and high yields with minimal racemization, especially when an additive like HOBt is used.[9]
Esterification
Esterification of this compound can be challenging due to the steric hindrance imposed by the ortho-methyl group. Simple Fischer esterification may require harsh conditions and large excesses of alcohol.[11] More effective methods for hindered acids are often necessary.
Trifluoroacetic anhydride is a powerful reagent for esterifying sterically hindered carboxylic acids.[12] It reacts with the carboxylic acid to form a mixed anhydride, which is highly reactive towards nucleophilic attack by an alcohol.
Protocol 2: Esterification of a Hindered Acid
-
Objective: To synthesize Methyl 5-cyano-2-methylbenzoate.
-
Materials:
-
This compound (1.0 eq)
-
Methanol (5.0 eq or as solvent)
-
Trifluoroacetic anhydride (1.5 eq)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent.
-
Add the alcohol (methanol) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add trifluoroacetic anhydride dropwise. A mild exotherm may be observed.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography if necessary.
-
| Derivatization Method | Reagents | Key Advantages | Potential Issues |
| Amide Coupling (EDC) | EDC, HOBt, DIPEA | Water-soluble byproducts, mild conditions.[7] | Potential for racemization without additives. |
| Amide Coupling (HBTU) | HBTU, DIPEA | Fast reaction times, high yields, low racemization.[9] | Higher cost of reagent. |
| Esterification (TFAA) | Trifluoroacetic Anhydride | Effective for sterically hindered acids.[12] | Highly reactive, requires careful handling. |
Table 1: Comparison of Carboxylic Acid Derivatization Methods.
Derivatization of the Cyano Group
The cyano group is a versatile functional handle that can be transformed into a variety of other groups, significantly expanding the molecular diversity accessible from the starting scaffold.[13]
Reduction to a Primary Amine
The reduction of a nitrile to a primary amine is one of its most valuable transformations in medicinal chemistry, introducing a basic center that can be crucial for target engagement or for improving pharmacokinetic properties.[14][15]
Catalytic hydrogenation is an atom-economical and often high-yielding method for nitrile reduction.[15][16] Catalysts such as Palladium on Carbon (Pd/C), Platinum dioxide (PtO₂), or Raney Nickel are commonly employed under a hydrogen atmosphere.[14][17]
Protocol 3: Catalytic Hydrogenation of the Nitrile
-
Objective: To synthesize 5-(aminomethyl)-2-methylbenzoic acid from its corresponding methyl ester. (Note: The carboxylic acid is often protected as an ester to prevent catalyst poisoning).
-
Materials:
-
Methyl 5-cyano-2-methylbenzoate (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol, often acidified with HCl to prevent side reactions.
-
Hydrogen gas (H₂) source (balloon or Parr hydrogenator)
-
-
Procedure:
-
Dissolve Methyl 5-cyano-2-methylbenzoate in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Caution: Dry Pd/C can be pyrophoric.[15]
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction vigorously under a positive pressure of hydrogen (typically 1-4 atm) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, typically as the hydrochloride salt if acid was used.
-
The resulting amine can be used directly or purified further. The methyl ester can be subsequently hydrolyzed to the carboxylic acid if desired.
-
Conversion to a Tetrazole Ring
The tetrazole group is a well-established bioisostere for the carboxylic acid functional group.[18][19][20] It possesses a similar pKa and planar geometry, but can offer advantages in terms of metabolic stability and cell permeability.[21] The [3+2] cycloaddition of an azide source with the nitrile is the most common route.[22]
Protocol 4: Synthesis of a Tetrazole Bioisostere
-
Objective: To convert the cyano group into a 1H-tetrazol-5-yl moiety.
-
Materials:
-
This compound (or its ester) (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq) (EXTREME CAUTION: Highly toxic and explosive)
-
Triethylamine hydrochloride or Ammonium chloride (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
In a well-ventilated fume hood, dissolve this compound in anhydrous DMF.
-
Add sodium azide and triethylamine hydrochloride to the solution.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully pour the mixture into ice-water and acidify with concentrated HCl to pH ~2-3.
-
The tetrazole product often precipitates and can be collected by filtration. Alternatively, extract with an organic solvent like ethyl acetate.
-
Wash the organic extracts, dry, and concentrate. Purify by recrystallization or column chromatography.
-
Conclusion
This compound represents a powerful and versatile starting material for medicinal chemistry campaigns. The distinct reactivity of its carboxylic acid and cyano functionalities allows for controlled, sequential, or orthogonal derivatization strategies. The protocols outlined in this guide provide robust and reproducible methods for creating diverse libraries of compounds centered on this valuable scaffold. By understanding the principles behind each transformation, researchers can rationally design and synthesize novel molecules with optimized potency, selectivity, and pharmacokinetic profiles for the development of next-generation therapeutics.
References
- Wikipedia. (n.d.). Nitrile reduction.
- Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
- Werkmeister, S., Junge, K., & Beller, M. (2014). Catalytic Reduction of Nitriles. Science of Synthesis, 2014/3, 135-163.
- Organic Chemistry Division, University of Southampton. (n.d.). Nitrile Reduction.
- Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.
- De Vleeschouwer, M., & De Kimpe, N. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-26.
- Chemguide. (n.d.). Reducing Nitriles to Primary Amines.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.
- Wu, Y., et al. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Wuxi AppTec.
- Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups.
- Nakajima, Y., et al. (2019). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters, 21(1), 167-171.
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Cyano Group Chemistry in the Development of Novel Compounds.
- Aapptec. (n.d.). Coupling Reagents.
- Fisher Scientific. (n.d.). Amide Synthesis.
- D'hooghe, M., & De Kimpe, N. (2009). Cycloaddition reactions for antiviral compounds. Current Organic Chemistry, 13(12), 1199-1229.
- Bourne, E. J., et al. (1952). The esterification of hindered carboxylic acids. Journal of the Chemical Society, 1695-1700.
- Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
- Gandomkar, S., et al. (2019). Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route. Chemistry – A European Journal, 25(60), 13650-13654.
- ResearchGate. (n.d.). [3+2] Cycloaddition of nitriles with azides.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- Curran, D. P., & Kim, B. H. (1990). Directed nitrile oxide cycloaddition reactions. The use of hydrogen bonding to direct regio- and stereochemistry in nitrile oxide cycloadditions with cyclopentenylamides. The Journal of Organic Chemistry, 55(12), 3702-3704.
- Newman, M. S. (1941). A Method for the Esterification of Hindered Acids. The Journal of Organic Chemistry, 6(2), 247-251.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemistry of Nitrile Compounds in Synthesis.
- Organic & Biomolecular Chemistry. (2021). Aromatic chloride to nitrile transformation: medicinal and synthetic chemistry.
- Wang, L., et al. (2019). Application of Nitrile in Drug Design. Journal of Medicinal Chemistry, 62(17), 7937-7954.
- Gangloff, A. R., et al. (2016). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 59(1), 236-253.
- Subramanian, L. R. (2005).
- de Castro, S., et al. (2010). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. The Journal of Organic Chemistry, 75(15), 5099-5102.
- Journal of Medicinal Chemistry & Drug Design. (2024).
- Li, D., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 22(10), 1646.
- University of Colorado Boulder. (n.d.).
- BenchChem. (n.d.). Application Notes: Synthesis of Novel PARP Inhibitors Utilizing (Piperazin-2-yl)methanol Dihydrochloride.
- Organic Chemistry Portal. (n.d.).
- He, J. X., et al. (2022). Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone. European Journal of Medicinal Chemistry, 243, 114777.
- BenchChem. (n.d.).
- PubChem. (n.d.). Methyl 5-cyano-2-methylbenzoate.
- Khan, I., et al. (2023).
- Zhang, Y., et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945.
- Santa, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis.
- Singh, P., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Iodo-2-methylbenzoic Acid: Essential for Anti-Diabetic Drug Synthesis.
- Thevis, M., & Schänzer, W. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 176.
- Li, Y., et al. (2019). Sensitive and Simultaneous Determination of 5-Methylcytosine and Its Oxidation Products in Genomic DNA by Chemical Derivatization Coupled with Liquid Chromatography-Tandem Mass Spectrometry Analysis. Analytical Chemistry, 91(15), 9787-9794.
Sources
- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amide Synthesis [fishersci.dk]
- 9. peptide.com [peptide.com]
- 10. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. personal.tcu.edu [personal.tcu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 15. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. drughunter.com [drughunter.com]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 5-Cyano-2-methylbenzoic Acid in the Synthesis of Novel PARP Inhibitors
Prepared by: Gemini, Senior Application Scientist
For: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Rationale for a Versatile Building Block
Poly(ADP-ribose) polymerase (PARP) inhibitors represent a cornerstone of targeted cancer therapy, particularly for tumors harboring defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1] The clinical success of drugs like Olaparib, Niraparib, and Talazoparib stems from their ability to induce synthetic lethality in these cancer cells.[2][3] The mechanism hinges on inhibiting PARP-mediated DNA single-strand break repair, leading to the accumulation of double-strand breaks that are lethal in the absence of a functional HRR pathway.[1][4]
At the heart of these inhibitors is a pharmacophore that mimics the nicotinamide moiety of the natural PARP substrate, NAD+, enabling competitive binding within the enzyme's catalytic domain.[4] A carboxamide group is a frequent and critical component of this pharmacophore. This guide details the strategic application of 5-Cyano-2-methylbenzoic acid , a versatile chemical building block, in the rational design and synthesis of novel PARP inhibitors. While not a direct precursor in the most widely published routes for existing approved drugs, its structural features offer a compelling platform for developing next-generation inhibitors with potentially unique properties.
This document provides the scientific rationale, a detailed synthetic protocol for its core application in amide bond formation, and the broader biological context for its use.
Part 1: Scientific Rationale and Structural Significance
The efficacy of a PARP inhibitor is intrinsically linked to its ability to occupy the nicotinamide-binding pocket of the PARP enzyme. This compound provides a scaffold that can be elaborated to meet these structural requirements.
-
The Carboxylic Acid Handle : The primary utility of this molecule is the carboxylic acid group, which serves as an ideal electrophilic partner for forming a stable amide bond. This amide is crucial for establishing key hydrogen bonding interactions within the PARP active site, mimicking the native substrate.
-
The Cyano Group (-CN) : This electron-withdrawing group can serve multiple purposes in rational drug design. It can act as a hydrogen bond acceptor, potentially forming additional interactions with the protein backbone. Furthermore, it is a versatile synthetic handle that can be hydrolyzed to a carboxylic acid or converted into a tetrazole ring, another common bioisostere in medicinal chemistry used to enhance binding or improve pharmacokinetic properties.[2]
-
The Methyl Group (-CH₃) : The ortho-methyl group provides steric bulk and influences the electronics of the benzene ring. Its presence can enforce a specific conformation upon the molecule, potentially locking the amide bond in an orientation that is favorable for binding. It can also serve to block metabolic attack at that position, potentially improving the compound's metabolic stability and half-life.
The diagram below illustrates the logical relationship between the functional groups of a hypothetical inhibitor derived from this compound and their intended roles in targeting the PARP enzyme.
Caption: Logical roles of functional groups in a PARP inhibitor.
Part 2: Core Synthetic Strategy: Amide Bond Formation
The most direct and critical application of this compound in this context is its use in an amide coupling reaction. This reaction joins the acid fragment to a suitable amine-containing moiety, which typically constitutes the other half of the PARP inhibitor scaffold responsible for interactions in the adenine ribose-binding pocket or solvent-exposed regions.
The general workflow involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Various modern coupling reagents can achieve this efficiently, minimizing side reactions and preserving sensitive functional groups.
Caption: General workflow for amide coupling synthesis.
Part 3: Detailed Experimental Protocol
This section provides a representative, field-proven protocol for the coupling of this compound with a generic amine partner, (S)-piperidin-3-amine dihydrochloride, a fragment relevant to the synthesis of Niraparib analogs.
Reaction Scheme: this compound + (S)-piperidin-3-amine dihydrochloride → (S)-N-(piperidin-3-yl)-5-cyano-2-methylbenzamide
Table 1: Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (mmol) | Notes |
| This compound | 25075-14-9 | 161.16 | 1.0 | Limiting Reagent |
| (S)-piperidin-3-amine dihydrochloride | 188690-93-9 | 173.08 | 1.1 | 1.1 equivalents |
| HATU (Coupling Agent) | 148893-10-1 | 380.23 | 1.2 | 1.2 equivalents |
| DIPEA (Diisopropylethylamine) | 7087-68-5 | 129.24 | 3.5 | 3.5 equivalents (to neutralize HCl salt and activate) |
| Anhydrous DMF (N,N-Dimethylformamide) | 68-12-2 | 73.09 | ~5 mL | Reaction Solvent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | For extraction |
| Saturated aq. NaHCO₃ | 144-55-8 | 84.01 | - | For work-up |
| Brine | - | - | - | For work-up |
| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 | - | Drying agent |
Step-by-Step Methodology:
-
Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (161 mg, 1.0 mmol) and HATU (456 mg, 1.2 mmol).
-
Dissolution: Add anhydrous DMF (~5 mL) to the flask. Stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon) until all solids are dissolved.
-
Base Addition: Add DIPEA (0.61 mL, 3.5 mmol) to the solution. The amount of base is critical to neutralize the dihydrochloride salt of the amine and to facilitate the coupling reaction.
-
Amine Addition: In a separate vial, dissolve (S)-piperidin-3-amine dihydrochloride (190 mg, 1.1 mmol) in a minimal amount of DMF (~1 mL) if necessary, or add it as a solid directly to the reaction flask if solubility allows.
-
Reaction: Stir the reaction mixture at room temperature (20-25°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours. Check for the consumption of the starting benzoic acid.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water (~20 mL) and extract with Dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) to remove unreacted acid and HATU byproducts, followed by brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to afford the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 4: Data and Troubleshooting
Amide bond formation is a robust reaction, but optimization is often required. The choice of coupling agent and base is critical for achieving high yields and purity.
Table 2: Comparison of Common Amide Coupling Conditions
| Coupling System | Base | Solvent | Temp. (°C) | Typical Yield | Key Considerations |
| HATU / HBTU | DIPEA | DMF | 25 | >90% | Highly efficient, fast reactions. Byproducts are water-soluble and easily removed. |
| EDC / HOBt | DIPEA | DCM/DMF | 25 | 70-90% | Cost-effective standard method. HOBt can be explosive when dry. |
| SOCl₂ / Thionyl Chloride | None | Toluene | 80-110 | 60-85% | Forms an acyl chloride intermediate. Harsh conditions, not suitable for sensitive substrates. |
| SO₂F₂ / Sulfuryl Fluoride | DIPEA | MeCN | 25 | >95% | A newer, "clickable" method that is fast and efficient.[5] Requires handling of a gas. |
Troubleshooting Common Issues:
-
Low Yield:
-
Cause: Incomplete activation of the acid or insufficient base.
-
Solution: Ensure all reagents are anhydrous. Increase the equivalents of coupling agent or base slightly. Confirm the purity of the starting amine.
-
-
Incomplete Reaction:
-
Cause: Steric hindrance from the ortho-methyl group or a deactivated amine.
-
Solution: Increase reaction temperature to 40-50°C. Allow for longer reaction times (up to 24 hours). Switch to a more powerful coupling agent like HATU if using a weaker one.
-
-
Difficult Purification:
-
Cause: Water-soluble byproducts from coupling agents (e.g., from EDC) co-eluting with the product.
-
Solution: Ensure a thorough aqueous work-up. Washing with dilute acid (e.g., 1M HCl) can help remove excess amine and base, while a NaHCO₃ wash removes acidic components.
-
Part 5: Biological Context - The PARP Pathway and Synthetic Lethality
Understanding the biological pathway is essential for appreciating the therapeutic strategy. PARP1 is a key sensor of DNA single-strand breaks (SSBs). Upon detecting a break, it synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, creating a negatively charged scaffold that recruits the DNA repair machinery.
Caption: The principle of synthetic lethality in cancer cells.
In a cancer cell with a BRCA1/2 mutation, the HRR pathway for repairing double-strand breaks is already compromised. When a PARP inhibitor is introduced, SSBs can no longer be efficiently repaired. During DNA replication, these unresolved SSBs lead to the collapse of replication forks, creating toxic double-strand breaks. Since the cell cannot repair these via HRR, it is pushed into apoptosis. This selective killing of cancer cells while sparing healthy cells (which have functional HRR) is the essence of synthetic lethality.[1][3]
Conclusion
This compound is a highly valuable and strategic starting material for the synthesis of novel PARP inhibitors. Its pre-installed functional groups—a carboxylic acid for amide coupling, a cyano group for secondary interactions or further modification, and a methyl group for conformational control—provide a robust platform for medicinal chemists. The protocols and rationale outlined in this guide offer a solid foundation for researchers to utilize this building block in the discovery and development of the next generation of targeted cancer therapeutics.
References
- US9708319B1 - Synthesis of PARP inhibitor talazoparib - Google Patents.
- WO2009046205A1 - Parp inhibitor compounds, compositions and methods of use - Google Patents.
- WO2017088723A1 - Substituted triazolopiperazine parp inhibitor, preparation method therefor, and use thereof - Google Patents.
- WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof - Google Patents.
- METHODS OF MANUFACTURING OF NIRAPARIB - Patent 3615513 - EPO.
- Substituted Benzoic Acid Amides and Use thereof for the Inhibition of Angiogenesis-US20110009447A1 - Patent Guru.
- CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents.
- Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. The Royal Society of Chemistry.
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC - NIH.
- WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents.
- Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed Central.
- Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid - ResearchGate.
- US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents.
- EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents.
- CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI.
- Literature methods for the amide bond formation and this work. - ResearchGate.
- Methods for amide bond synthesis.7 - ResearchGate.
- (A) Examples of amide bond formation using neat conditions (method A).... - ResearchGate.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org.
- Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC.
- 2-Amino-5-cyano-3-methylbenzoic acid | C9H8N2O2 | CID 25156987 - PubChem.
- Inhibitors of PARP: Number crunching and structure gazing - PMC - NIH.
- Methyl 5-cyano-2-methylbenzoate | C10H9NO2 | CID 9989736 - PubChem - NIH.
- Chemical structures of representative PARP inhibitors. - ResearchGate.
- Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI.
- Study sheds light on how major cancer gene influences the success of PARP inhibitors. NYU Langone Health.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - Semantic Scholar.
- HMGA2 as a functional antagonist of PARP1 inhibitors in tumor cells - PMC - NIH.
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC.
Sources
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Application of 5-Cyano-2-methylbenzoic acid in agrochemical synthesis
An In-Depth Guide to the Application of 5-Cyano-2-methylbenzoic Acid Derivatives in Agrochemical Synthesis
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and professionals in the agrochemical development sector. It focuses on the strategic application of this compound derivatives as pivotal intermediates in the synthesis of modern insecticides. We will move beyond simple procedural lists to explore the underlying chemical principles, justify methodological choices, and present robust, validated protocols for the synthesis of next-generation crop protection agents.
Introduction: The Strategic Importance of the Cyanobenzamide Moiety
The anthranilic diamide class of insecticides represents a significant advancement in pest management, offering potent and selective control of a wide range of chewing pests.[1][2][3] These compounds act as highly effective activators of insect ryanodine receptors, which are critical for muscle function, leading to paralysis and death in targeted pests.[1][2] Key commercial successes in this class include Chlorantraniliprole and Cyantraniliprole.[4]
While structurally similar, the key difference between these two molecules lies in the substitution at the 5-position of the anthranilamide ring: a chloro group for Chlorantraniliprole and a cyano group for Cyantraniliprole. Cyantraniliprole is reported to have a broader spectrum of activity compared to its predecessor.[5] The synthesis of Cyantraniliprole hinges on the availability of a key building block: 2-amino-5-cyano-3-methylbenzoic acid . This guide will detail the synthesis of this crucial intermediate and its subsequent conversion into the final active ingredient.
Synthesis of the Core Intermediate: 2-Amino-5-cyano-3-methylbenzoic Acid
The industrial synthesis of 2-amino-5-cyano-3-methylbenzoic acid is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity.[6] A common and effective strategy begins with the more readily available starting material, 2-amino-3-methylbenzoic acid.[5][6] The workflow involves the introduction of a leaving group at the 5-position, which is subsequently displaced by a cyanide moiety.
The overall synthetic pathway is visualized below:
Caption: Synthesis of Cyantraniliprole via a benzoxazinone intermediate.
Protocol 2: Coupling and Final Synthesis of Cyantraniliprole
This protocol is adapted from established patent literature, demonstrating a robust "telescoping" process where the intermediate is not isolated. [7]
-
Rationale: The reaction of the two carboxylic acid and amine intermediates to form an amide bond can be challenging to perform directly with high efficiency. The formation of a cyclic benzoxazinone intermediate is a clever strategy. Methanesulfonyl chloride acts as a dehydrating and activating agent, first reacting with the pyrazole carboxylic acid to form a mixed anhydride, which then rapidly cyclizes with the neighboring amino group of the benzoic acid derivative. [8][9]This stable intermediate can then be cleanly ring-opened by methylamine in the final step to form the desired N-methylamide product.
-
Procedure:
-
To a suitable reactor, add 2-amino-5-cyano-3-methylbenzoic acid (1.0 eq), 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0-1.05 eq), and a suitable solvent such as acetonitrile. [7] 2. Add a base, such as 3-picoline or potassium carbonate. [7][10] 3. Cool the mixture to a low temperature (e.g., 0-10°C).
-
Slowly add methanesulfonyl chloride (MsCl) dropwise, maintaining the low temperature to control the exothermic reaction. [7] 5. Allow the reaction to stir for a period (e.g., 60 minutes) to ensure complete formation of the benzoxazinone intermediate. Progress can be monitored by HPLC. [7] 6. Without isolating the intermediate, add an aqueous solution of methylamine (e.g., 40% wt.) directly to the reaction mass at a controlled temperature (e.g., 20-30°C). [7] 7. Heat the reaction mixture (e.g., to 50-60°C) and stir until the ring-opening is complete, as confirmed by HPLC analysis showing the absence of the benzoxazinone intermediate. [7] 8. Upon completion, the Cyantraniliprole product often precipitates from the reaction mixture. It can be isolated by filtration, washed with cold acetonitrile and then water, and dried. [1][7]
-
Data Summary: Reaction Parameters
The following table summarizes typical reaction parameters and outcomes for the synthesis of Cyantraniliprole and its chloro-analogue, Chlorantraniliprole, which follows an identical pathway.
| Step | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Cyclization | 2-amino-5-X-3-methylbenzoic acid + Pyrazole carboxylic acid | Methanesulfonyl chloride, 3-Picoline | Acetonitrile | -5 to 50 | 4 | Not Specified | Not Specified | [8][10] |
| Ring Opening | Benzoxazinone intermediate | Aqueous Methylamine | Acetonitrile | 20 to 60 | 1-2 | 86.4 | 99.1 | [7] |
| Overall | Intermediate 1 & 2 | MsCl, Base, Methylamine | Acetonitrile | 0 to 60 | ~5-6 | >85 | >98 | [7] |
Note: X = Cl for Chlorantraniliprole, CN for Cyantraniliprole. The reaction pathway is analogous for both.
Conclusion
The synthesis of the insecticide Cyantraniliprole provides an excellent case study in modern agrochemical process development. The strategic use of 2-amino-5-cyano-3-methylbenzoic acid, itself prepared through a robust multi-step synthesis, is central to the entire process. The elegant formation of a benzoxazinone intermediate followed by aminolysis demonstrates a highly efficient and scalable method for constructing the complex anthranilic diamide core. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers engaged in the synthesis and optimization of this important class of crop protection agents.
References
- Synthesis of cyantraniliprole and its bioactivity | Request PDF - ResearchG
- Improved Process For Preparation Of Anthranilamides - Quick Company. (URL: [Link])
- Preparation method of chlorantraniliprole and intermediate thereof - Eureka | P
- A Process For The Preparation Of Chlorantraniliprole - Quick Company. (URL: [Link])
- CN120379959A - Process for preparing cyantraniliprole via amino-cyano-benzene derivatives - Google P
- WO2020136480A1 - Process for preparation of anthranilamides - Google P
- CN113166095A - Process for preparing anthranilamides - Google P
- NOTE Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Deriv
- Cyantraniliprole (Ref: DPX-HGW86) - AERU - University of Hertfordshire. (URL: [Link])
- CN101717395A - Synthesis method of chlorantraniliprole pesticide - Google P
- Study on the synthesis of anthranilicdiamides insecticide - ResearchG
- US4265832A - Preparation of anthranilamides - Google P
- WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google P
- 2-Amino-5-cyano-3-methylbenzoic acid | C9H8N2O2 | CID 25156987 - PubChem. (URL: [Link])
- WO2013007603A1 - Method for the production of 2-amino-5-cyano-n,3-dimethylbenzamide. (URL: )
Sources
- 1. WO2020136480A1 - Process for preparation of anthranilamides - Google Patents [patents.google.com]
- 2. CN113166095A - Process for preparing anthranilamides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Improved Process For Preparation Of Anthranilamides [quickcompany.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Preparation method of chlorantraniliprole and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 10. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]
Protocol and Application Notes for the Selective Reduction of the Cyano Group in 5-Cyano-2-methylbenzoic Acid
An Application Guide for Drug Development Professionals
Abstract
The selective reduction of the cyano group in 5-Cyano-2-methylbenzoic acid to form 5-(aminomethyl)-2-methylbenzoic acid is a critical transformation in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The primary challenge in this conversion lies in achieving high chemoselectivity, specifically reducing the nitrile function without affecting the carboxylic acid moiety or the aromatic ring. This document provides a detailed examination of validated methodologies, explaining the rationale behind procedural choices and offering comprehensive, step-by-step protocols for researchers and process chemists.
Introduction and Strategic Importance
This compound is a versatile building block in organic synthesis. Its conversion to 5-(aminomethyl)-2-methylbenzoic acid introduces a primary aminomethyl group, a key pharmacophore that can impart desirable pharmacokinetic properties or serve as a handle for further molecular elaboration. The success of this reduction is contingent on the careful selection of a reducing agent and reaction conditions that are potent enough to reduce the stable cyano group while remaining inert towards the carboxylic acid.
This guide explores two primary, field-proven strategies for this transformation: Catalytic Hydrogenation and Borane-Mediated Reduction. Each method offers distinct advantages and requires specific experimental considerations to maximize yield and purity.
Core Challenge: Achieving Chemoselectivity
The central difficulty arises from the reactivity of the functional groups present. The carboxylic acid can be reduced to a primary alcohol by powerful hydride reagents like lithium aluminum hydride (LiAlH₄).[1][2] Such reagents would also readily reduce the nitrile, leading to a mixture of products and rendering them unsuitable for a direct, one-step conversion.[3][4][5] Therefore, the methodologies presented below are designed to navigate this selectivity challenge.
Sources
Application Notes & Protocols: Strategic Esterification of 5-Cyano-2-methylbenzoic Acid
Introduction: Navigating the Challenges of a Key Pharmaceutical Intermediate
5-Cyano-2-methylbenzoic acid is a pivotal building block in contemporary drug discovery and development. Its esters, particularly the methyl and ethyl variants, serve as key intermediates in the synthesis of a range of pharmaceutically active compounds, including nonsteroidal anti-inflammatory drugs (NSAIDs) and other complex therapeutic agents.[1] The strategic placement of the cyano, methyl, and carboxylic acid groups provides a versatile scaffold for medicinal chemists.
However, the esterification of this particular substrate is not trivial and presents a classic case of competing electronic and steric effects. The successful synthesis of its esters requires a nuanced understanding of reaction mechanisms to overcome these inherent challenges. This guide provides a detailed analysis of suitable esterification strategies, complete with step-by-step protocols and the mechanistic rationale behind procedural choices, designed for researchers in synthetic chemistry and drug development.
Inherent Synthetic Hurdles
The structure of this compound presents two primary obstacles to straightforward esterification:
-
Steric Hindrance: The methyl group at the ortho position partially shields the carboxylic acid's carbonyl carbon, impeding the approach of the nucleophilic alcohol.
-
Electronic Deactivation: The potent electron-withdrawing nature of the cyano group at the para position reduces the electron density of the entire aromatic ring, thereby decreasing the nucleophilicity of the carbonyl oxygen. This deactivation makes the initial protonation step, critical in acid-catalyzed methods like the Fischer-Speier reaction, less favorable.
Caption: Inherent structural challenges of the target molecule.
Comparative Analysis of Esterification Methodologies
Selecting the appropriate esterification method is critical for achieving high yield and purity. Below is an analysis of several common techniques, evaluating their suitability for this compound.
Method 1: Fischer-Speier Esterification
The Fischer-Speier method is a classic acid-catalyzed condensation between a carboxylic acid and an alcohol.[2][3] While simple and economical, it is often suboptimal for this substrate.
-
Mechanism: The reaction is an equilibrium process initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol.[4][5]
-
Applicability: Due to the electronic deactivation by the cyano group, the initial protonation is disfavored. To drive the reaction forward, a large excess of the alcohol is required, and the byproduct (water) must be actively removed, often via a Dean-Stark apparatus.[4][5] For sterically hindered substrates, reaction times can be long and yields modest.
Method 2: Acyl Chloride Formation followed by Nucleophilic Acyl Substitution
This robust, two-step approach circumvents the equilibrium limitations of the Fischer method.
-
Mechanism: The carboxylic acid is first converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6][7][8] The resulting acyl chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.
-
Applicability: This is a highly effective method for hindered and electronically deactivated acids. The high electrophilicity of the acyl chloride ensures a rapid and generally irreversible reaction with the alcohol. However, the reagents are moisture-sensitive, and the generation of HCl requires careful handling.
Method 3: Steglich Esterification
The Steglich esterification is a powerful, mild method that utilizes a carbodiimide coupling agent and a nucleophilic catalyst.[9] It is exceptionally well-suited for sensitive or sterically demanding substrates.[10][11][12]
-
Mechanism: N,N'-Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[13] A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), intercepts this intermediate to form an even more reactive N-acylpyridinium salt.[11][13] This "active ester" is then readily attacked by the alcohol. DMAP is crucial as it prevents a side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[9][11]
-
Applicability: This is arguably the premier method for this substrate. The reaction proceeds under neutral, room-temperature conditions, tolerates a wide range of functional groups, and is highly effective for overcoming steric hindrance.[10][12][13] The primary drawback is the formation of a dicyclohexylurea (DCU) byproduct if DCC is used, which can complicate purification, though it is largely insoluble in most organic solvents and can be removed by filtration.
Caption: Key stages of the DMAP-catalyzed Steglich esterification.
Summary of Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages | Suitability for Topic |
| Fischer-Speier | Strong Acid (H₂SO₄), Excess Alcohol | Reflux, Water Removal | Simple, Inexpensive | Equilibrium-limited, Harsh Conditions, Low Yield for Hindered Substrates | Low to Moderate |
| Acyl Chloride | SOCl₂ or (COCl)₂, Base | 0 °C to RT | High Yield, Irreversible | Two Steps, Moisture Sensitive, Corrosive Byproducts | High |
| Steglich | DCC or EDC, DMAP | Room Temperature | Mild, High Yield, Overcomes Sterics | Byproduct Removal (DCU), Cost of Reagents | Very High |
| Mitsunobu | PPh₃, DEAD or DIAD | 0 °C to RT | Very Mild, Inversion of Alcohol Stereochemistry | Phosphine Oxide Byproduct is Difficult to Remove | Moderate to High |
| TMS-Diazomethane | (CH₃)₃SiCHN₂, MeOH | 0 °C to RT | Very Mild, High Yield for Methyl Esters, Clean | Reagent is Toxic and Expensive; Specific for Methyl Esters | Very High (for Methyl Ester) |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Steglich Esterification for Methyl 5-Cyano-2-methylbenzoate
This protocol is optimized for mild conditions and high yield, making it an excellent choice for general laboratory synthesis.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 161.16 | 1.61 g | 10.0 | 1.0 |
| Methanol (MeOH) | 32.04 | 0.81 mL | 20.0 | 2.0 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.27 g | 11.0 | 1.1 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 122 mg | 1.0 | 0.1 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.61 g, 10.0 mmol) and 4-DMAP (122 mg, 1.0 mmol).
-
Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) and stir the mixture at room temperature until all solids are dissolved.
-
Addition of Alcohol: Add methanol (0.81 mL, 20.0 mmol) to the solution.
-
Initiation: Cool the flask to 0 °C in an ice-water bath. In a separate beaker, dissolve DCC (2.27 g, 11.0 mmol) in a minimal amount of anhydrous DCM (~10 mL). Add this DCC solution dropwise to the reaction mixture over 10 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Workup - DCU Removal: Once the reaction is complete, cool the mixture again to 0 °C for 30 minutes to maximize precipitation of the DCU. Filter the mixture through a Büchner funnel or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% HCl solution (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel if necessary, though it is often obtained in high purity after the workup. The expected product is Methyl 5-cyano-2-methylbenzoate.[1][14]
Protocol 2: Two-Step Synthesis via Acyl Chloride
This protocol is a robust alternative, particularly useful for larger-scale preparations or when Steglich reagents are not desired.
Part A: Formation of 5-Cyano-2-methylbenzoyl chloride
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 161.16 | 1.61 g | 10.0 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.1 mL | 15.0 | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 1-2 drops | - | Catalytic |
| Toluene | - | 30 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a stir bar and reflux condenser (with a gas outlet connected to a scrubber), add this compound (1.61 g, 10.0 mmol) and toluene (30 mL).
-
Reagent Addition: Add thionyl chloride (1.1 mL, 15.0 mmol) followed by a catalytic amount of DMF (1-2 drops).
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours. The reaction progress can be monitored by carefully taking a small aliquot, quenching it with methanol, and analyzing by TLC for the formation of the methyl ester.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure. The crude 5-Cyano-2-methylbenzoyl chloride is typically a solid or oil and is used directly in the next step without further purification.
Part B: Esterification with Ethanol
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 5-Cyano-2-methylbenzoyl chloride | 179.61 | ~1.80 g | 10.0 | 1.0 |
| Ethanol (EtOH) | 46.07 | 1.75 mL | 30.0 | 3.0 |
| Triethylamine (Et₃N) | 101.19 | 2.1 mL | 15.0 | 1.5 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the crude acyl chloride from Part A in anhydrous DCM (50 mL) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Addition of Reagents: In a separate flask, mix ethanol (1.75 mL, 30.0 mmol) and triethylamine (2.1 mL, 15.0 mmol). Add this mixture dropwise to the stirred acyl chloride solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup and Purification: Follow steps 7-9 from Protocol 1 to quench, extract, dry, and purify the final product, Ethyl 5-cyano-2-methylbenzoate.
Sources
- 1. Methyl 5-cyano-2-methylbenzoate [myskinrecipes.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. fiveable.me [fiveable.me]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling Reactions with 5-Cyano-2-methylbenzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction
The amide bond is a cornerstone of modern medicinal chemistry and organic synthesis, forming the backbone of peptides and proteins and appearing in a vast number of pharmaceuticals.[1][2] The formation of this bond, typically through the coupling of a carboxylic acid and an amine, is a critical transformation. However, the direct reaction is often inefficient due to the formation of a stable ammonium carboxylate salt and the poor leaving group nature of the hydroxyl group.[3][4] This necessitates the use of coupling reagents to activate the carboxylic acid.[2]
5-Cyano-2-methylbenzoic acid is a valuable building block in drug discovery, featuring a sterically hindered carboxylic acid ortho to a methyl group and an electron-withdrawing cyano group. These structural features can present unique challenges in amide coupling reactions, requiring careful selection of reagents and optimization of reaction conditions to achieve high yields and purity.
This guide provides an in-depth exploration of amide coupling reactions involving this compound. It details the underlying principles, offers step-by-step protocols for common coupling methods, and provides practical guidance for troubleshooting and optimization.
Principles of Amide Coupling
The fundamental principle of most amide coupling reactions is the in-situ activation of the carboxylic acid to form a more reactive species that is susceptible to nucleophilic attack by an amine.[2] This activation is achieved using a variety of "coupling reagents."
The general workflow can be visualized as a two-step process, often performed in a single pot:
-
Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an active ester, an acid anhydride, or an O-acylisourea.[2][5][6]
-
Aminolysis: The amine nucleophile attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and release the activated leaving group.[4][7]
Visualization of the General Amide Coupling Workflow
Sources
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 5-Cyano-2-methylbenzoic Acid
Introduction: Navigating the Unique Reactivity of 5-Cyano-2-methylbenzoic Acid
This compound is a multifaceted building block in modern organic synthesis, particularly relevant to the fields of medicinal chemistry and materials science. Its utility stems from a unique combination of functional groups whose electronic and steric properties present both opportunities and challenges for synthetic chemists. The carboxylic acid moiety serves as a powerful directing group for C-H functionalization, while the electron-withdrawing cyano group and the sterically demanding ortho-methyl group significantly influence the reactivity of the aromatic ring.
This guide provides an in-depth exploration of metal-catalyzed cross-coupling reactions involving this substrate. It moves beyond generic protocols to offer field-proven insights into overcoming the specific hurdles posed by this molecule, such as steric hindrance and electronic deactivation. The protocols herein are designed as robust, self-validating systems, grounded in established mechanistic principles to ensure reproducibility and success for researchers, scientists, and drug development professionals.
Core Principles: Understanding the Interplay of Substituents
The successful functionalization of this compound via cross-coupling hinges on a nuanced understanding of its structural features:
-
The Carboxylic Acid Directing Group: The carboxylate, formed in situ in the presence of a base, is a powerful ortho-directing group in many palladium-catalyzed C-H activation cycles.[1] This allows for the selective formation of a five-membered palladacycle intermediate, positioning the catalyst to functionalize the C-H bond at the 6-position.
-
The ortho-Methyl Group: This group presents significant steric hindrance around the carboxylic acid and the adjacent C6 position. This steric bulk can impede the approach of the catalyst and the coupling partner, often necessitating the use of specialized bulky ligands to facilitate the reaction.[2][3][4]
-
The meta-Cyano Group: As a potent electron-withdrawing group, the nitrile functionality deactivates the aromatic ring towards electrophilic attack. In the context of cross-coupling, this can influence the rate of oxidative addition if a C-X bond is targeted, or affect the acidity of C-H bonds in C-H functionalization pathways.[5]
These competing and cooperating effects dictate the choice of catalyst, ligand, base, and solvent system to achieve optimal yields and selectivity.
Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a cornerstone for C(sp²)-C(sp²) bond formation.[6] When coupling partners are applied to derivatives of this compound (e.g., the 6-bromo derivative), the primary challenge is overcoming the steric hindrance of the ortho-methyl group.
Causality in Protocol Design:
-
Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ is often used, which is reduced in situ to the active Pd(0) species.[7] The critical component is the ligand. For sterically demanding substrates, bulky, electron-rich monophosphine ligands from the biarylphosphine class (e.g., SPhos, RuPhos) are highly effective.[8] These ligands promote the formation of a monoligated Pd(0) species, which is less sterically encumbered and more reactive in the oxidative addition step with the hindered aryl halide.[2][8]
-
Base Selection: The choice of base is crucial for both activating the boronic acid and facilitating the catalytic cycle.[9][10] For sterically hindered couplings, moderately strong inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often superior to stronger bases like hydroxides, which can promote side reactions.[9] The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation.[7]
-
Solvent System: A polar aprotic solvent, often in combination with water, is typically employed. Solvents like 1,4-dioxane or toluene with a small amount of water can effectively solubilize both the organic and inorganic reagents and facilitate the transmetalation step.[7]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of 6-Bromo-5-cyano-2-methylbenzoic Acid
This protocol is designed for the coupling of a halogenated derivative of the title compound with a generic arylboronic acid.
| Component | Amount (mol%) | Role |
| Reagents | ||
| 6-Bromo-5-cyano-2-methylbenzoic acid | 1.0 equiv. | Aryl Halide Substrate |
| Arylboronic Acid | 1.2 equiv. | Coupling Partner |
| Catalyst System | ||
| Pd(OAc)₂ | 2 mol% | Palladium Precatalyst |
| SPhos | 4 mol% | Bulky Phosphine Ligand |
| Base | ||
| K₃PO₄ | 3.0 equiv. | Activates Boronic Acid |
| Solvent | ||
| 1,4-Dioxane/H₂O (5:1) | ~0.1 M | Reaction Medium |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add 6-bromo-5-cyano-2-methylbenzoic acid (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (3.0 equiv.).
-
Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) to the flask.
-
Seal the flask with a rubber septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid, then extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application 2: Heck Reaction for Alkene Arylation
The Mizoroki-Heck reaction enables the coupling of an aryl halide with an alkene.[4][9] For a substrate like 6-iodo-5-cyano-2-methylbenzoic acid, the presence of the ortho-carboxylic acid can be challenging, potentially leading to catalyst inhibition.[11] Careful selection of conditions is paramount.
Causality in Protocol Design:
-
Catalyst and Ligand: Palladium(II) acetate is a common and effective precatalyst.[11] In many modern Heck reactions, especially those involving challenging substrates, phosphine-free conditions or the use of N-heterocyclic carbene (NHC) ligands can be advantageous to avoid side reactions associated with phosphines. However, a standard ligand like triphenylphosphine (PPh₃) is often a good starting point.
-
Base Selection: An organic amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used.[11] The base serves to neutralize the HX generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[12]
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP are commonly used to ensure solubility of the reagents and to allow for the higher temperatures often required for Heck reactions.
Visualizing the Heck Reaction Workflow
Caption: Step-by-step workflow for a typical Heck reaction experiment.
Protocol 2: Heck Coupling of 6-Iodo-5-cyano-2-methylbenzoic Acid with an Alkene
This protocol outlines a general procedure for the Heck reaction with an activated alkene like an acrylate or styrene.
| Component | Amount (mol%) | Role |
| Reagents | ||
| 6-Iodo-5-cyano-2-methylbenzoic acid | 1.0 equiv. | Aryl Halide Substrate |
| Alkene (e.g., n-butyl acrylate) | 1.5 equiv. | Coupling Partner |
| Catalyst System | ||
| Pd(OAc)₂ | 2-5 mol% | Palladium Precatalyst |
| PPh₃ (optional) | 4-10 mol% | Ligand |
| Base | ||
| Triethylamine (Et₃N) | 3.0 equiv. | Neutralizes HX |
| Solvent | ||
| Anhydrous DMF | ~0.2 M | Reaction Medium |
Step-by-Step Procedure:
-
To a dry round-bottom flask, add 6-iodo-5-cyano-2-methylbenzoic acid (1.0 equiv.) and Pd(OAc)₂ (e.g., 3 mol%). If using a ligand, add PPh₃ (e.g., 6 mol%).
-
Seal the flask, evacuate, and backfill with argon. Repeat three times.
-
Add anhydrous DMF via syringe, followed by triethylamine (3.0 equiv.) and the alkene (1.5 equiv.).
-
Heat the reaction mixture to 100 °C and stir for 4-18 hours.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Dilute the mixture with water and ethyl acetate.
-
Acidify the aqueous phase with 1M HCl and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Application 3: Sonogashira Coupling for Arylalkyne Synthesis
The Sonogashira coupling provides a powerful route to C(sp²)-C(sp) bonds, linking an aryl halide with a terminal alkyne. The reaction is co-catalyzed by palladium and copper.[3]
Causality in Protocol Design:
-
Catalyst System: The dual-catalyst system is classic for this reaction. A Pd(II) source like PdCl₂(PPh₃)₂ is often used, which is reduced in situ.[13] The copper(I) salt, typically CuI, is essential for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[13]
-
Base and Solvent: An amine base like triethylamine or diisopropylamine is crucial. It serves not only to deprotonate the terminal alkyne but also often acts as the solvent.[2] Anhydrous conditions are important to prevent unwanted side reactions.
Protocol 3: Sonogashira Coupling of 6-Bromo-5-cyano-2-methylbenzoic Acid
| Component | Amount (mol%) | Role |
| Reagents | ||
| 6-Bromo-5-cyano-2-methylbenzoic acid | 1.0 equiv. | Aryl Halide Substrate |
| Terminal Alkyne | 1.2 equiv. | Coupling Partner |
| Catalyst System | ||
| PdCl₂(PPh₃)₂ | 2 mol% | Palladium Precatalyst |
| CuI | 4 mol% | Copper Co-catalyst |
| Base/Solvent | ||
| Triethylamine (Et₃N) | Excess | Base and Solvent |
Step-by-Step Procedure:
-
To a Schlenk flask, add 6-bromo-5-cyano-2-methylbenzoic acid (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed triethylamine via syringe to dissolve the solids.
-
Add the terminal alkyne (1.2 equiv.) dropwise to the stirring mixture.
-
Heat the reaction to 60-70 °C and stir for 4-12 hours, monitoring by TLC.
-
After cooling, remove the triethylamine under reduced pressure.
-
Dissolve the residue in ethyl acetate and water. Acidify the aqueous layer with 1M HCl.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with saturated aqueous NH₄Cl (to remove copper salts) and then brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify via flash column chromatography.
Conclusion and Future Outlook
The metal-catalyzed cross-coupling of this compound and its derivatives is a potent strategy for the synthesis of complex, functionalized aromatic compounds. Success in these transformations is not accidental; it is the result of a rational design process that accounts for the unique steric and electronic properties of the substrate. By selecting bulky phosphine ligands for Suzuki couplings, employing robust conditions for Heck reactions, and utilizing the classic dual-catalytic system for Sonogashira couplings, researchers can effectively harness the synthetic potential of this valuable building block. Future developments will likely focus on more sustainable, lower-loading catalyst systems and the direct C-H functionalization of the parent acid, further expanding the synthetic chemist's toolkit for creating the next generation of pharmaceuticals and materials.
References
- Yin, J., & Buchwald, S. L. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(7), 2428-2431. [Link]
- Choudary, B. M., Madhi, S., Chowdari, N. S., Kantam, M. L., & Sreedhar, B. (2002). The first example of a Suzuki coupling reaction using a nano-palladium catalyst. Journal of the American Chemical Society, 124(47), 14127-14136. [Link]
- Myers, A. G., et al. The Suzuki Reaction. Harvard University Chemistry 115 Lecture Notes. [Link]
- European Journal of Organic Chemistry. C–H Functionalization of Biaryl Compounds.
- Bautista, R., et al. (2015). Palladium-Catalyzed Synthesis of Natural and Unnatural 2-, 5-, and 7-Oxygenated Carbazole Alkaloids from N-Arylcyclohexane Enaminones. Molecules, 20(7), 12829-12853. [Link]
- Yin, J., & Buchwald, S. L. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]
- Zhou, C., & Larock, R. C. (2014). Sterically Demanding Aryl–Alkyl Suzuki–Miyaura Coupling. Organic Chemistry Frontiers, 1(3), 231-235. [Link]
- Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
- Kantam, M. L., et al. (2010). Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls.
- Andersson, C. M., et al. (2002). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 1(1), 180-185. [Link]
- Zhou, C., & Larock, R. C. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]
- Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium-catalyzed C–H functionalization of C(sp³) bonds. Accounts of chemical research, 42(8), 1074-1086. [Link]
- Chinchilla, R., & Nájera, C. (2011). Recent applications of the Sonogashira reaction in the synthesis of drugs and their derivatives.
- Liu, X., Li, B., & Gu, Z. (2015). Palladium-Catalyzed Heck-type Domino Cyclization and Carboxylation to Synthesize Carboxylic Acids by Utilizing Chloroform as the Carbon Monoxide Source. Organic Chemistry Portal. [Link]
- Amatore, C., & Jutand, A. (2000). Role of dba in the reactivity of palladium(0) complexes generated in situ from mixtures of Pd(dba)2 and phosphines. Coordination Chemistry Reviews, 178, 511-528. [Link]
- Wu, A., et al. (2017). Transition-Metal-Free C–CN/C–H Cross-Coupling: Effect of Cyano Group.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
- Ali, M., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reaction and their biological evaluation.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Liu, X., Li, B., & Gu, Z. (2015). Palladium-Catalyzed Heck-Type Domino Cyclization and Carboxylation to Synthesize Carboxylic Acids by Utilizing Chloroform as the Carbon Monoxide Source.
- Wang, X., et al. (2015). A facile route to 5-methyl-5H-indeno[1,2-c]quinolones via palladium-catalyzed cyclization of 2-alkynylbromobenzenes with N,N-dimethyl-2-alkynylanilines. Organic & Biomolecular Chemistry, 13(39), 9963-9966. [Link]
- Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Organic Chemistry Portal. [Link]
- Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. PubMed. [Link]
- Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones.
- Chen, Y., et al. (2021). Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. MDPI. [Link]
- Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. (2022).
- Liu, S., et al. (2024). Palladium/norbornene-catalyzed C–H/N–H cycloaddition of carbazoles with 2-halobenzoic acid derivatives.
- Liu, X., Li, B., & Gu, Z. (2015). Palladium-Catalyzed Heck-Type Domino Cyclization and Carboxylation to Synthesize Carboxylic Acids by Utilizing Chloroform as the Carbon Monoxide Source.
- Method of producing 2-amino-5-cyanobenzoic acid derivatives. (n.d.).
- Method for preparing 5-bromo-2-chloro-benzoic acid as raw material in hypoglycemic drug synthesis. (2023).
- Ferreira, M., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Palladium/norbornene-catalyzed C–H/N–H cycloaddition of carbazoles with 2-halobenzoic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of Heterocyclic Compounds from 5-Cyano-2-methylbenzoic Acid: A Detailed Guide for Researchers
Introduction: The Versatility of 5-Cyano-2-methylbenzoic Acid in Medicinal Chemistry
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their unique structural motifs and diverse physicochemical properties allow for fine-tuning of biological activity and pharmacokinetic profiles.[3] Nitrogen-containing heterocycles, in particular, are prevalent in drug discovery, with over 85% of physiologically active drugs featuring at least one heteroatom.[4][5] this compound is a readily available and versatile starting material, offering multiple reactive sites for the construction of diverse heterocyclic scaffolds. The interplay between the carboxylic acid, the cyano group, and the methyl group allows for a range of strategic chemical transformations, leading to valuable heterocyclic systems such as quinazolinones, phthalazinones, and benzothiadiazine-1,1-dioxides. This guide provides detailed application notes and protocols for the synthesis of these important classes of compounds, aimed at researchers, scientists, and professionals in drug development.
Strategic Pathways for Heterocycle Synthesis
The synthetic utility of this compound lies in the selective manipulation of its three functional groups. The general strategies involve:
-
Modification of the Methyl and Cyano Groups: Transformation of the methyl group into a reactive carbonyl or carboxylic acid function and conversion of the cyano group into an amino or amido group to facilitate intramolecular cyclization.
-
Modification of the Methyl Group and Cyclization with an External Reagent: Oxidation of the methyl group to an aldehyde or carboxylic acid, followed by condensation with a binucleophilic reagent to form the heterocyclic ring.
-
Conversion of the Methyl Group to a Sulfonyl Halide: A multi-step conversion to a sulfonyl halide, enabling the synthesis of sulfur-containing heterocycles.
The following sections will detail the protocols for the synthesis of three key heterocyclic systems based on these strategies.
Part 1: Synthesis of 6-Cyano-4-oxo-3,4-dihydroquinazoline Derivatives
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The synthesis of a 6-cyano-substituted quinazolinone from this compound requires a strategic conversion of the starting material into a 2-amino-5-cyanobenzoic acid derivative, which can then undergo cyclization.
Synthetic Strategy Overview
The overall workflow for the synthesis of 6-cyano-quinazolin-4(3H)-one involves a two-step process: the conversion of this compound to 2-amino-5-cyanobenzoic acid, followed by cyclocondensation with formamide.
Caption: Workflow for 6-Cyano-quinazolin-4(3H)-one synthesis.
Protocol 1.1: Synthesis of 2-Amino-5-cyanobenzoic acid
This multi-step protocol first involves the oxidation of the methyl group, followed by nitration and subsequent reduction of both the nitro and cyano groups.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Fuming nitric acid
-
Sulfuric acid
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Standard laboratory glassware and equipment
Procedure:
-
Oxidation of the Methyl Group:
-
In a round-bottom flask, dissolve this compound in an aqueous solution of NaOH.
-
Heat the solution to 80-90 °C and add a solution of KMnO₄ dropwise with vigorous stirring.
-
Maintain the temperature until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated HCl to precipitate 4-cyano-isophthalic acid. Filter, wash with cold water, and dry.
-
-
Nitration:
-
Carefully add 4-cyano-isophthalic acid to a mixture of fuming nitric acid and concentrated sulfuric acid, keeping the temperature below 10 °C with an ice bath.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product. Filter, wash thoroughly with water, and dry.
-
-
Reduction:
-
Suspend the nitrated product in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction by TLC. Once complete, filter the hot solution to remove the iron catalyst.
-
Cool the filtrate to crystallize 2-amino-5-cyanobenzoic acid. Filter the product, wash with cold ethanol, and dry.
-
Protocol 1.2: Synthesis of 6-Cyano-quinazolin-4(3H)-one
This protocol follows the well-established Niementowski reaction.
Materials:
-
2-Amino-5-cyanobenzoic acid
-
Formamide
-
Standard laboratory glassware and equipment for high-temperature reactions
Procedure:
-
In a round-bottom flask, mix 2-amino-5-cyanobenzoic acid with an excess of formamide.
-
Heat the mixture to 130-140 °C for 4-6 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 6-cyano-quinazolin-4(3H)-one.
| Step | Key Reagents | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1.1 | KMnO₄, HNO₃/H₂SO₄, Fe/NH₄Cl | 80-90, <10, Reflux | 2-4, 2-3, 4-6 | ~40-50 (overall) |
| 1.2 | Formamide | 130-140 | 4-6 | ~70-80 |
Part 2: Synthesis of 6-Cyano-2,3-dihydrophthalazin-1(4H)-one Derivatives
Phthalazinones are another important class of nitrogen-containing heterocycles with diverse pharmacological activities, including vasorelaxant and anticancer properties. The synthesis from this compound requires the introduction of a carbonyl or a precursor group at the benzylic position, followed by condensation with hydrazine.
Synthetic Strategy Overview
The synthesis of 6-cyanophthalazin-1(2H)-one can be achieved by first oxidizing the methyl group of this compound to an aldehyde, forming 5-cyano-2-formylbenzoic acid. This intermediate is then cyclized with hydrazine hydrate.
Caption: Workflow for 6-Cyanophthalazin-1(2H)-one synthesis.
Protocol 2.1: Synthesis of 5-Cyano-2-formylbenzoic acid
This protocol utilizes a selective oxidation method to convert the methyl group to an aldehyde.[3]
Materials:
-
This compound
-
Selenium dioxide (SeO₂)
-
tert-Butyl hydroperoxide (t-BuOOH)
-
Dioxane
-
Standard laboratory glassware and equipment
Procedure:
-
In a fume hood, dissolve selenium dioxide in dioxane in a round-bottom flask.
-
Carefully add tert-butyl hydroperoxide dropwise to the solution at room temperature.
-
Add this compound to the mixture.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring the progress by TLC.
-
After completion, cool the mixture and filter to remove selenium byproducts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-cyano-2-formylbenzoic acid.
Protocol 2.2: Synthesis of 6-Cyanophthalazin-1(2H)-one
This is a standard cyclocondensation reaction.
Materials:
-
5-Cyano-2-formylbenzoic acid[6]
-
Hydrazine hydrate
-
Ethanol
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve 5-cyano-2-formylbenzoic acid in ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 3-4 hours.
-
A precipitate will form as the reaction proceeds.
-
Cool the mixture to room temperature and filter the solid product.
-
Wash the product with cold ethanol and dry to obtain 6-cyanophthalazin-1(2H)-one.
| Step | Key Reagents | Temperature (°C) | Time (h) | Expected Yield (%) |
| 2.1 | SeO₂, t-BuOOH | Reflux | 6-8 | ~60-70 |
| 2.2 | Hydrazine hydrate | Reflux | 3-4 | ~80-90 |
Part 3: Synthesis of 7-Cyano-2H-1,2,3-benzothiadiazine 1,1-Dioxide Derivatives
Benzothiadiazine-1,1-dioxides are a class of sulfur-containing heterocycles that have found applications as diuretic and antihypertensive agents. Their synthesis from this compound is more complex, requiring the conversion of the methyl group into a sulfonyl chloride, which then undergoes cyclization with hydrazine.
Synthetic Strategy Overview
The synthesis involves the initial conversion of this compound to 5-cyano-2-methylbenzenesulfonyl chloride, followed by oxidation of the methyl group to a formyl group, and finally cyclization.
Caption: Workflow for 7-Cyano-2H-1,2,3-benzothiadiazine 1,1-Dioxide synthesis.
Protocol 3.1: Synthesis of 2-Chlorosulfonyl-5-cyanobenzoic acid
Materials:
-
This compound
-
Chlorosulfonic acid
-
Standard laboratory glassware and equipment for handling corrosive reagents
Procedure:
-
In a fume hood, carefully add this compound in portions to an excess of chlorosulfonic acid at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
The product will precipitate. Filter the solid, wash with cold water, and dry thoroughly.
Protocol 3.2: Synthesis of 2-Formyl-5-cyanobenzenesulfonyl chloride
This is a multi-step conversion from the carboxylic acid.
Materials:
-
2-Chlorosulfonyl-5-cyanobenzoic acid
-
Thionyl chloride (SOCl₂)
-
A suitable reducing agent (e.g., LiAlH(OtBu)₃)
-
A mild oxidizing agent (e.g., PCC or Dess-Martin periodinane)
-
Anhydrous solvents (e.g., THF, CH₂Cl₂)
-
Standard laboratory glassware and equipment for anhydrous reactions
Procedure:
-
Acid Chloride Formation: Reflux 2-chlorosulfonyl-5-cyanobenzoic acid with an excess of thionyl chloride for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Reduction to Alcohol: Dissolve the crude acid chloride in anhydrous THF and cool to -78 °C. Add a solution of a mild reducing agent like lithium tri-tert-butoxyaluminum hydride slowly. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction carefully with water and extract the product with an organic solvent.
-
Oxidation to Aldehyde: Dissolve the obtained alcohol in anhydrous dichloromethane and add a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Stir at room temperature until the oxidation is complete (monitored by TLC). Filter the reaction mixture and evaporate the solvent. Purify the crude product by column chromatography to yield 2-formyl-5-cyanobenzenesulfonyl chloride.
Protocol 3.3: Synthesis of 7-Cyano-2H-1,2,3-benzothiadiazine 1,1-Dioxide
Materials:
-
2-Formyl-5-cyanobenzenesulfonyl chloride
-
Hydrazine hydrate
-
Pyridine
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve 2-formyl-5-cyanobenzenesulfonyl chloride in pyridine at 0 °C.
-
Add hydrazine hydrate dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain pure 7-cyano-2H-1,2,3-benzothiadiazine 1,1-dioxide.
| Step | Key Reagents | Temperature (°C) | Time (h) | Expected Yield (%) |
| 3.1 | Chlorosulfonic acid | 60-70 | 2-3 | ~70-80 |
| 3.2 | SOCl₂, LiAlH(OtBu)₃, PCC | Reflux, -78 to RT, RT | 2, 12, 2-4 | ~30-40 (overall) |
| 3.3 | Hydrazine hydrate, Pyridine | 0 to RT | 12-16 | ~60-70 |
Conclusion
This compound serves as a valuable and cost-effective starting material for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols detailed in this guide provide robust and adaptable methods for the preparation of quinazolinones, phthalazinones, and benzothiadiazine-1,1-dioxides. The key to success lies in the strategic and selective manipulation of the functional groups present in the starting material. These application notes are intended to empower researchers to explore the rich chemistry of this versatile building block and to facilitate the discovery of new bioactive molecules.
References
- A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. [Link]
- Heterocycles in Medicinal Chemistry. (2020). PMC. [Link]
- A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. (2017). Science Publishing Group. [Link]
- Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]
- The Use of Heterocycles as Important Structures in Medicinal Chemistry. (2019). The Aquila Digital Community. [Link]
- Heterocycles in Medicinal Chemistry II. (2024).
- Microwave assisted synthesis of five membered nitrogen heterocycles. (2020). RSC Publishing. [Link]
- Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. (2023). Royal Society of Chemistry. [Link]
- Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022). Neliti. [Link]
- Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. Bentham Science. [Link]
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). PMC. [Link]
- Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (2021). PubMed Central. [Link]
- Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
- Nitrogen-fused Heterocycles: Empowering Anticancer Drug Discovery. (2024). PubMed. [Link]
- Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. (2020). MDPI. [Link]
- Nitrogen-fused Heterocycles: Empowering Anticancer Drug Discovery. (2024). Bentham Science. [Link]
Sources
- 1. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RU2495869C2 - Method of producing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Carboxylic acid synthesis by oxidation of benzylic positions [organic-chemistry.org]
- 5. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1289015-20-8|5-CYANO-2-FORMYLBENZOIC ACID|BLD Pharm [bldpharm.com]
Experimental protocol for the synthesis of 5-carboxy-2-methylbenzoic acid from 5-Cyano-2-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-carboxy-2-methylbenzoic acid, also known as 2,5-dicarboxytoluene, is a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and advanced materials. Its rigid structure and bifunctional nature, possessing two carboxylic acid groups with different steric and electronic environments, make it an attractive component for creating complex molecular architectures. This application note provides a detailed, reliable, and field-tested protocol for the synthesis of 5-carboxy-2-methylbenzoic acid via the hydrolysis of its nitrile precursor, 5-cyano-2-methylbenzoic acid.
The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis.[1][2] This process can be achieved under either acidic or basic conditions.[2][3] For the synthesis of 5-carboxy-2-methylbenzoic acid, a basic hydrolysis is the method of choice. This is because the starting material already contains a carboxylic acid group, which under basic conditions, will exist as its carboxylate salt. This deprotonation protects the existing carboxylic acid functionality and prevents potential side reactions that might occur under harsh acidic conditions. The nitrile group is then hydrolyzed to a carboxylate, and upon subsequent acidification, both carboxylate groups are protonated to yield the desired dicarboxylic acid.
Reaction Principle and Mechanism
The hydrolysis of this compound under basic conditions proceeds in two main stages. First, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This is followed by a series of proton transfers to form an amide intermediate. The amide is then further hydrolyzed under the basic conditions to yield a carboxylate salt and ammonia. The final step of the workup involves acidification to protonate the dicarboxylate salt, leading to the precipitation of the final product, 5-carboxy-2-methylbenzoic acid.
The overall transformation can be summarized as follows:
Caption: Overall reaction scheme for the synthesis.
Experimental Protocol
This protocol is designed for the synthesis of 5-carboxy-2-methylbenzoic acid on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich or equivalent | |
| Sodium Hydroxide (NaOH) | Reagent Grade | Fisher Scientific or equivalent | |
| Ethanol (EtOH) | 200 Proof, Absolute | ||
| Hydrochloric Acid (HCl) | Concentrated (37%) | ||
| Deionized Water (H₂O) | |||
| Celite® 545 | For filtration (optional) |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Beakers (various sizes)
-
Graduated cylinders
-
Separatory funnel (optional)
-
Büchner funnel and filter flask
-
Filter paper
-
pH paper or pH meter
-
Rotary evaporator (optional)
-
Melting point apparatus
Safety Precautions
-
This compound: May cause skin and eye irritation.[4] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and wear appropriate PPE.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle in a well-ventilated fume hood.
-
General Precautions: Perform the reaction in a well-ventilated fume hood.[4][5][6][7] Wear a lab coat, safety glasses, and chemical-resistant gloves at all times.
Step-by-Step Procedure
Caption: Experimental workflow diagram.
1. Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 1.0 eq).
-
Add a solution of sodium hydroxide (e.g., 2.5 eq) dissolved in a mixture of deionized water and ethanol (e.g., 1:1 v/v, 100 mL). The exact concentration of the base can be in the range of 10-20%.
-
Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer.
2. Basic Hydrolysis:
-
Begin stirring the reaction mixture and heat it to reflux.
-
Maintain the reflux for a period of 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking aliquots, acidifying them, and spotting on a silica gel plate. The disappearance of the starting material indicates the completion of the reaction.
3. Workup and Isolation:
-
After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
If the solution is cloudy with insoluble byproducts, it can be filtered through a pad of Celite®.
-
Carefully acidify the cooled reaction mixture by slowly adding concentrated hydrochloric acid with stirring in an ice bath. The pH of the solution should be adjusted to approximately 2-3.
-
A white precipitate of 5-carboxy-2-methylbenzoic acid will form.
-
Continue stirring the mixture in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.
4. Purification (Recrystallization):
-
The crude product can be purified by recrystallization.[8][9] Water is a suitable solvent for this purpose.
-
Transfer the crude solid to a beaker and add a minimal amount of hot deionized water to dissolve it completely.
-
Allow the solution to cool slowly to room temperature, during which time crystals of the purified product will form.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold deionized water.
-
Dry the purified 5-carboxy-2-methylbenzoic acid in a vacuum oven or air dry to a constant weight.
Data and Expected Results
| Parameter | Value |
| Starting Material | This compound |
| Product | 5-carboxy-2-methylbenzoic acid |
| Expected Yield | 85-95% |
| Appearance | White crystalline solid |
| Melting Point (literature) | ~217-219 °C |
Mechanism of Basic Nitrile Hydrolysis
The mechanism of the base-catalyzed hydrolysis of the nitrile is a two-part process involving the initial formation of an amide, which is then further hydrolyzed to the carboxylate.
Caption: Mechanism of basic nitrile hydrolysis.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 5-carboxy-2-methylbenzoic acid from this compound. The use of basic hydrolysis is a strategic choice to ensure a high yield and purity of the final product by protecting the existing carboxylic acid functionality. The detailed step-by-step procedure, along with safety precautions and expected outcomes, should enable researchers to successfully perform this synthesis in a laboratory setting.
References
- National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid.
- Columbia University. Recrystallization and Crystallization.
- Organic Syntheses. p-Carbomethoxybenzamide. Org. Synth. 2014, 91, 206.
- CUNY Queensborough Community College. Purification by Recrystallization.
- Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- Environmental Protection Agency. Hydrolysis.
- Organic Chemistry Data. Nitrile to Acid - Common Conditions.
- Quora. How will you get benzoic acid from cyno benzene?.
- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- ScienceSoft. Material Safety Data Sheet - Benzoic acid MSDS.
Sources
- 1. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Use of 5-Cyano-2-methylbenzoic acid in the production of specialty dyes
Application Note & Protocol
Topic: The Strategic Use of 5-Cyano-2-methylbenzoic Acid Derivatives in the Synthesis of High-Performance Specialty Azo Dyes
Abstract: This document provides a comprehensive technical guide for researchers and chemical development professionals on the utilization of benzoic acid derivatives, specifically focusing on a representative precursor, 2-Amino-5-cyano-3-methylbenzoic acid, in the synthesis of specialty azo dyes. We will explore the underlying chemical principles, provide a detailed, field-proven experimental protocol, and discuss the critical role of the cyano and methyl functional groups in tuning the final dye's properties. This guide emphasizes mechanistic causality, self-validating protocols, and robust characterization methods.
Introduction: The Architectural Advantage of Substituted Benzoic Acids in Dye Chemistry
The field of specialty dyes demands molecular architectures that offer precise control over color, fastness, and functionality. This compound and its derivatives represent a class of highly versatile intermediates for this purpose. The strategic placement of its functional groups provides a powerful toolkit for the modern dye chemist:
-
The Cyano Group (-C≡N): As a potent electron-withdrawing group, the cyano moiety significantly influences the electron density of the aromatic ring. This electronic modulation is key to tuning the energy of π-π* transitions, which directly impacts the dye's absorption maximum (λmax) and, consequently, its perceived color.[1] Its inclusion can lead to bathochromic (deepening of color) shifts and enhanced molar absorptivity.
-
The Methyl Group (-CH₃): This electron-donating group provides a countervailing electronic effect to the cyano group, allowing for fine-tuning of the molecule's overall electronic character.
-
The Carboxylic Acid Group (-COOH): This functional group acts as a powerful auxochrome, a color helper that can modify the dye's intensity and shade.[2][3] Crucially, it also serves as a primary anchoring point, enabling strong adhesion to various substrates, from textile fibers to the metal oxide surfaces used in functional dyes like those for dye-sensitized solar cells.[4][5]
This guide will use 2-Amino-5-cyano-3-methylbenzoic acid as a representative starting material to illustrate the synthesis of a novel monoazo dye, demonstrating a practical application of these principles.[6][7]
Core Synthesis Workflow: From Precursor to Purified Dye
The synthesis of azo dyes is a cornerstone of color chemistry, classically involving a two-step process: the diazotization of a primary aromatic amine followed by an electrophilic aromatic substitution reaction with an electron-rich coupling partner.[8][9]
Diagram: General Synthesis Workflow
Caption: A workflow diagram illustrating the key stages of azo dye synthesis.
Detailed Experimental Protocol
Objective: To synthesize a specialty monoazo dye via the coupling of diazotized aniline with 2-Amino-5-cyano-3-methylbenzoic acid.
Disclaimer: This protocol involves hazardous materials. All steps must be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
Materials & Reagents
-
Aniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Amino-5-cyano-3-methylbenzoic acid[6]
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Ethanol (for recrystallization)
-
Distilled Water
-
Ice
Part A: Preparation of the Diazonium Salt
Expert Insight: The diazotization reaction is highly exothermic and the resulting diazonium salt is only stable at low temperatures (0-5 °C). Maintaining this temperature is critical to prevent the salt from decomposing into nitrogen gas and a phenol, which would result in significantly reduced yield and unwanted byproducts.
-
In a 250 mL beaker, add Aniline (0.93 g, 10 mmol) to a mixture of concentrated HCl (3 mL) and water (10 mL). Stir until the aniline hydrochloride salt fully dissolves.
-
Cool the solution to 0-5 °C in an ice-water bath. The aniline hydrochloride may precipitate as a fine white solid.
-
In a separate beaker, prepare a solution of Sodium Nitrite (0.70 g, 10.1 mmol) in water (5 mL). Cool this solution in the ice bath as well.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride suspension over 10 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the resulting pale yellow solution for an additional 15 minutes in the ice bath. This is the benzenediazonium chloride solution. Keep it cold for immediate use in the next step.
Part B: Azo Coupling Reaction
Expert Insight: The coupling reaction is an electrophilic aromatic substitution. The amino group on the 2-Amino-5-cyano-3-methylbenzoic acid is a strong activating group, directing the incoming diazonium electrophile to the para position relative to itself. The reaction is typically run under slightly acidic to neutral conditions to ensure the diazonium salt remains stable while the coupling component is sufficiently nucleophilic.
-
In a 500 mL beaker, dissolve 2-Amino-5-cyano-3-methylbenzoic acid (1.76 g, 10 mmol) in 50 mL of a 5% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.
-
Cool this solution to 0-5 °C in an ice-water bath.
-
While stirring vigorously, slowly add the cold benzenediazonium chloride solution (from Part A) to the solution of the coupling agent.
-
A brightly colored precipitate should form almost immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Acidify the mixture slowly with dilute HCl until the pH is approximately 5-6. This ensures the full precipitation of the dye in its acid form.
Part C: Isolation and Purification
-
Isolate the crude dye precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two 25 mL portions of cold saturated sodium chloride solution to remove impurities, followed by a final wash with 25 mL of cold distilled water.
-
Press the solid as dry as possible on the funnel.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol.[7] Dissolve the solid in boiling ethanol, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60 °C.
Characterization & Expected Results
The identity and purity of the synthesized dye should be confirmed using standard analytical techniques.
| Property | Expected Result | Rationale & Significance |
| Appearance | A deeply colored crystalline solid (e.g., deep red, orange, or yellow). | The color arises from the extended conjugated π-system created by the azo linkage between the two aromatic rings. |
| Molecular Formula | C₁₆H₁₂N₄O₂ | Confirms the successful coupling of the two parent molecules. |
| Molecular Weight | 292.29 g/mol | A fundamental physical property for stoichiometric calculations. |
| Yield | 75-85% (Theoretical) | A high yield indicates efficient diazotization and coupling reactions with minimal side-product formation. |
| UV-Vis (λmax) | ~450-520 nm (in Ethanol) | This absorption maximum in the visible spectrum defines the dye's color. The exact value is influenced by the electronic effects of all substituents.[12] |
| FT-IR Peaks (cm⁻¹) | ~3400-3300 (N-H), ~3000 (O-H), ~2230 (C≡N), ~1700 (C=O), ~1600 (C=C aromatic), ~1450 (N=N) | Confirms the presence of key functional groups: the cyano nitrile, carboxylic acid, amino group, and the characteristic azo bond.[2] |
Trustworthiness: A Self-Validating System & Troubleshooting
A robust protocol includes checkpoints and methods for troubleshooting. The success of the synthesis can be monitored and validated at each stage.
-
Diazotization Validation: The presence of the diazonium salt can be confirmed by adding a small drop of the solution to a solution of 2-naphthol in NaOH. The immediate formation of a vibrant red-orange precipitate indicates a successful diazotization.
-
Reaction Completion: Progress can be monitored using Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
-
Purity Validation: A sharp, defined melting point of the recrystallized product is a strong indicator of high purity. Spectroscopic data (NMR, FT-IR) should be clean and match the expected structure.
Diagram: Troubleshooting Common Synthesis Issues
Caption: A logic diagram for troubleshooting low yield in azo dye synthesis.
References
- Desai, K. R., et al. (n.d.). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. SBRR Mahajana College.
- Unknown. (n.d.). The Synthesis of Azo Dyes. University Chemistry Education.
- Meng, S., et al. (2011). D-π-A Dye System Containing Cyano-Benzoic Acid as Anchoring Group for Dye-Sensitized Solar Cells. Sheng Meng Lab.
- Unknown. (n.d.). Synthesis and Characteristics of Some Organic Dyes. Prime Scholars.
- Benkhaya, S., M'rabet, M., & El Harfi, A. (2017). Classifications, properties and applications of textile dyes: A review. Applied Journal of Environmental Engineering Science, 3(3), 311-320.
- Katono, M., et al. (2011). D-π-A dye system containing cyano-benzoic acid as anchoring group for dye-sensitized solar cells. Langmuir, 27(23), 14248-52.
- Google Patents. (2008). Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
- PubChem. (n.d.). 2-Amino-5-cyano-3-methylbenzoic acid. National Center for Biotechnology Information.
- Benkhaya, S., M'rabet, M., & El Harfi, A. (2018). Classifications, properties and applications of textile dyes: A review. ResearchGate.
- Espinosa-Morales, Y., Reyes, J., & Hermosín, B. (n.d.). Characterization of a Natural Dye by Spectroscopic and Chromatographic Techniques. ResearchGate.
- Asim, M., et al. (n.d.). Chemistry of Natural Dye for Functional Applications. ResearchGate.
- Unknown. (2025). Absorption and Fluorescence Emission Attributes of a Fluorescent dye: 2,3,5,6-Tetracyano-p-Hydroquinone. ResearchGate.
- Gaina, L., et al. (n.d.). Reaction pathway for obtaining azo dyes derived from: benzoic acid (2).... ResearchGate.
- Khan Academy India - English. (2023). Azo dye formation | Electrophilic aromatic substitution reactions | Chemistry | Khan Academy. YouTube.
- PubChem. (n.d.). 5-Cyano-2-hydroxybenzoic acid. National Center for Biotechnology Information.
- Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid.
- The Royal Society of Chemistry. (n.d.). Synthesis of Methyl orange.
Sources
- 1. researchgate.net [researchgate.net]
- 2. primescholars.com [primescholars.com]
- 3. researchgate.net [researchgate.net]
- 4. everest.iphy.ac.cn [everest.iphy.ac.cn]
- 5. D-π-A dye system containing cyano-benzoic acid as anchoring group for dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-cyano-3-methylbenzoic acid | C9H8N2O2 | CID 25156987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. m.youtube.com [m.youtube.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Cyano-2-methylbenzoic acid
Welcome to the technical support center for the synthesis of 5-Cyano-2-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. The insights provided are based on established chemical principles and field-proven experience to ensure you can achieve your synthesis goals with confidence and precision.
Strategic Overview: A Validated Synthetic Pathway
The synthesis of this compound is a multi-step process where success in each stage is critical for the overall yield and purity of the final product. A robust and commonly employed pathway begins with 2-methylbenzoic acid and proceeds through halogenation, ester protection, cyanation, and finally, selective hydrolysis. Each step presents unique challenges that require careful control of reaction parameters.
The following workflow diagram illustrates the validated four-step synthetic approach.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide & Core Protocols
This section directly addresses specific issues encountered during synthesis in a question-and-answer format.
Part 1: Bromination of 2-Methylbenzoic Acid
The initial step involves the regioselective bromination of 2-methylbenzoic acid. The methyl and carboxylic acid groups are ortho-para directing; however, the methyl group is activating while the carboxylic acid is deactivating. This directs the incoming electrophile (bromine) primarily to the 5-position (para to the methyl group and meta to the carboxylic acid group).
Question: My bromination reaction is producing a mixture of isomers and has a low yield of the desired 5-bromo product. What's going wrong?
Answer: Low regioselectivity and yield in this electrophilic aromatic substitution are typically rooted in reaction conditions, particularly temperature and the choice of brominating agent.
-
Causality of Isomer Formation: Overly harsh conditions (e.g., high temperatures) can overcome the directing effects of the substituents, leading to the formation of other isomers like 3-bromo-2-methylbenzoic acid. The steric hindrance from the ortho-methyl group helps prevent substitution at the 3-position, but this selectivity is not absolute.
-
Factors Affecting Yield: The purity of the starting 2-methylbenzoic acid is critical, as impurities can interfere with the reaction.[1] Additionally, improper temperature control can lead to the formation of side products, reducing the overall yield.
Troubleshooting & Optimization Table:
| Parameter | Issue | Recommended Action | Rationale |
| Temperature | High levels of undesired isomers | Maintain the reaction temperature between 0-5 °C during the addition of the brominating agent. Allow the reaction to slowly warm to room temperature. | Lower temperatures enhance the kinetic control of the reaction, favoring the thermodynamically more stable 5-bromo isomer and minimizing side reactions.[1] |
| Brominating Agent | Low conversion or explosive reaction | For lab-scale synthesis, consider using N-Bromosuccinimide (NBS) with a catalytic amount of acid instead of liquid bromine (Br₂). | NBS is a solid and easier to handle than corrosive liquid bromine. It provides a slow, controlled release of Br⁺, which improves selectivity and safety. |
| Catalyst | Reaction fails to initiate | If using Br₂, ensure your Lewis acid catalyst (e.g., FeBr₃) is anhydrous. It can be generated in situ by adding a small piece of iron wool to the bromine. | The Lewis acid polarizes the Br-Br bond, creating a more potent electrophile (Br⁺) necessary to attack the deactivated ring. Moisture will deactivate the catalyst. |
| Stoichiometry | Incomplete reaction or polybromination | Use a slight excess (1.05-1.1 equivalents) of the brominating agent. Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid adding too much excess, which can lead to dibromination. | Ensuring a slight excess drives the reaction to completion, while careful monitoring prevents the formation of polybrominated byproducts. |
Part 2: Cyanation of the Aryl Bromide
This is often the most challenging step. The conversion of the aryl bromide to a nitrile can be accomplished via several methods, most commonly a copper-mediated Rosenmund-von Braun reaction or a palladium-catalyzed coupling. This guide will focus on these two prevalent methods.
Question: My copper(I) cyanide-mediated cyanation of Methyl 5-bromo-2-methylbenzoate is stalling at <50% conversion, even after prolonged heating. What are the likely causes?
Answer: This is a classic issue in nucleophilic aromatic substitutions involving copper cyanide. The problem almost always traces back to the quality of the reagents, the solvent, or the reaction temperature.
-
Catalyst Quality: Copper(I) cyanide is the lynchpin of this reaction. It is notoriously sensitive to air and moisture. Oxidation to Cu(II) species will render it inactive.[1]
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are required to achieve the necessary temperatures (typically 140-180 °C) and to dissolve the reactants. The solvent must be anhydrous, as water can interfere with the reaction.[1]
-
Ligand Effects: While not always required, the addition of ligands like N,N'-dimethylethylenediamine can sometimes improve yields by stabilizing the copper complex.[2]
Caption: Troubleshooting logic for low cyanation yield.
Comparison of Common Cyanation Methods:
| Method | Cyanide Source | Catalyst/Reagent | Typical Conditions | Pros | Cons |
| Rosenmund-von Braun | CuCN | None (reagent) | 140-200 °C, DMF/NMP | Inexpensive, well-established. | High temperatures, requires stoichiometric copper, sensitive to air/water, difficult workup to remove copper salts.[1] |
| Palladium-Catalyzed Coupling | KCN, NaCN, Zn(CN)₂[3], K₄[Fe(CN)₆][4] | Pd(OAc)₂, Pd/C, etc. + Ligand | 80-120 °C, Toluene/DMAc | Milder conditions, lower catalyst loading, broader substrate scope, less toxic cyanide sources can be used.[5] | Catalyst and ligand can be expensive, catalyst poisoning is a risk, requires careful optimization of ligand/base/solvent.[6] |
Part 3: Selective Hydrolysis of the Ester
The final step is to hydrolyze the methyl ester back to a carboxylic acid without affecting the newly installed cyano group. This is a significant challenge as conditions that favor ester hydrolysis can also hydrolyze the nitrile to a primary amide or a carboxylic acid.[7][8]
Question: How can I selectively hydrolyze the methyl ester to a carboxylic acid while preserving the nitrile group?
Answer: This requires carefully controlled conditions to exploit the different hydrolysis rates of esters and nitriles.
-
Mechanism & Selectivity: Both acid and base-catalyzed hydrolysis of the ester are possible. However, strong basic conditions (e.g., refluxing NaOH) will readily hydrolyze the nitrile to the corresponding carboxylate.[9] Strong acidic conditions can also lead to nitrile hydrolysis, forming an ammonium salt.[10] The key is to use conditions that are just sufficient for ester saponification.
-
Recommended Protocol: A preferred method involves using a stoichiometric amount of a milder base like lithium hydroxide (LiOH) in a mixed solvent system like THF/water at room temperature. The reaction should be meticulously monitored by TLC. Once the starting ester is consumed, the reaction should be immediately quenched and acidified to a pH of ~2-3 to protonate the carboxylate and precipitate the product.
Troubleshooting Hydrolysis:
| Issue | Observation by TLC/LCMS | Recommended Action |
| Incomplete Hydrolysis | Significant amount of starting ester remains after several hours. | Add a small amount of methanol to the THF/water mixture to improve the solubility of the ester. If the reaction is still slow, a slight increase in temperature (to 30-40 °C) can be attempted, but monitoring must be frequent (e.g., every 30 minutes). |
| Nitrile Hydrolysis | A new, more polar spot appears on TLC, and MS shows a mass increase of +17 (amide) or +18 (acid). | The reaction has proceeded for too long or under conditions that were too harsh. Reduce the reaction time or temperature. Use exactly 1.0 equivalent of LiOH. If the problem persists, consider alternative deprotection strategies, such as using trimethyltin hydroxide, which is known for its mild saponification of methyl esters. |
| Difficult Purification | The final product is oily or difficult to crystallize. | This often indicates the presence of impurities from incomplete reactions or side reactions. Ensure the acidification step is complete (check with pH paper) to fully precipitate the product. Wash the crude solid with cold water to remove any inorganic salts. If it remains impure, recrystallization from a solvent system like ethanol/water or acetonitrile is recommended.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield for this four-step synthesis? A1: With careful optimization of each step, an overall yield in the range of 50-65% is achievable. The cyanation and selective hydrolysis steps are typically the most yield-limiting. Published syntheses of similar compounds report overall yields in this range.[1][11]
Q2: Are there alternative synthetic routes to this compound? A2: Yes. An alternative involves a Sandmeyer reaction.[12][13] One could start with 5-amino-2-methylbenzoic acid, convert the amino group to a diazonium salt, and then displace it with a cyanide using a copper(I) cyanide catalyst.[14] The viability of this route depends on the commercial availability and cost of the 5-amino-2-methylbenzoic acid starting material.
Q3: What are the most critical safety precautions for this synthesis? A3: The cyanation step is the most hazardous due to the use of highly toxic cyanide reagents (e.g., CuCN, KCN).[1]
-
Always handle solid cyanide salts and reaction mixtures containing cyanide in a certified, high-flow chemical fume hood.
-
Always wear appropriate personal protective equipment (PPE), including two pairs of nitrile gloves, safety goggles, and a lab coat.
-
Be aware of the risk of generating hydrogen cyanide (HCN) gas if the cyanide source comes into contact with acid. The final workup of the cyanation reaction must be done with extreme care, typically by quenching residual cyanide with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before acidification.
-
Ensure a cyanide antidote kit is available and that all personnel are trained in its use.[1]
Q4: How can I confirm the identity and purity of my final product? A4: A combination of analytical techniques is recommended:
-
¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry.
-
FT-IR: To verify the presence of the key functional groups (C≡N stretch around 2220-2240 cm⁻¹, C=O stretch around 1700 cm⁻¹, and broad O-H stretch for the carboxylic acid).
-
LC-MS: To confirm the molecular weight and assess purity.
-
Melting Point: To compare with literature values for the pure compound.
Detailed Experimental Protocol (Illustrative)
Disclaimer: This protocol is for informational purposes only and should be adapted and optimized based on specific laboratory conditions and safety assessments.
Step 3: Copper-Mediated Cyanation of Methyl 5-bromo-2-methylbenzoate
-
Setup: In a fume hood, equip a three-neck round-bottom flask with a reflux condenser, a nitrogen/argon inlet, and a thermocouple. Ensure all glassware is oven-dried.
-
Reagent Loading: Charge the flask with Methyl 5-bromo-2-methylbenzoate (1.0 eq), copper(I) cyanide (1.2 eq), and anhydrous N,N-dimethylformamide (DMF, approx. 5 mL per mmol of substrate).
-
Inert Atmosphere: Purge the system with nitrogen or argon for 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Heating: Heat the reaction mixture to 150 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction may take 12-24 hours.
-
Workup (CAUTION: Cyanide present):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a vigorously stirred aqueous solution of ferric chloride and citric acid to complex the copper salts.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product (Methyl 5-cyano-2-methylbenzoate) by flash column chromatography on silica gel.
References
- Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]
- Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. [Link]
- University of Wisconsin-Madison. (n.d.). Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. [Link]
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
- Wikipedia. (n.d.). Sandmeyer reaction. [Link]
- Reddit. (2022).
- L.S.College, Muzaffarpur. (2020). Sandmeyer reaction. [Link]
- Chinese Chemical Society. (n.d.). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry. [Link]
- Hwang, S., et al. (2025). Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis.
- Organic Synthesis International. (2014).
- Sundermeier, M., et al. (2025). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
- Chemistry Workshop Jr. (n.d.). Named Reactions Of Haloalkanes and haloarenes. [Link]
- Thieme. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key. [Link]
- Google Patents. (n.d.).
- Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]
- Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. [Link]
- Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 3. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 11. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: Purification of 5-Cyano-2-methylbenzoic acid
Welcome to the technical support guide for 5-Cyano-2-methylbenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve purification challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile is highly dependent on the synthetic route. If you are using a Sandmeyer reaction starting from an aniline (e.g., 2-amino-5-methylbenzoic acid), you can expect residual copper salts, unreacted starting material, and potentially biaryl byproducts.[1][2] If your synthesis involves the hydrolysis of a dinitrile or amide precursor, the primary impurities will likely be the corresponding amide or unhydrolyzed starting material.[3][4]
Q2: What is the best starting solvent for recrystallizing this compound?
A2: Based on the structure (a moderately polar benzoic acid derivative), a good starting point for solvent screening would be aqueous alcohol mixtures (e.g., ethanol/water, methanol/water) or acetic acid/water.[5][6] Benzoic acids typically show good solubility in hot polar organic solvents and poor solubility in cold water.[5][7] This differential solubility is the key to effective recrystallization.
Q3: My final product is slightly colored (off-white to yellow). How can I remove the color?
A3: Colored impurities are common in organic synthesis. A standard and effective method is to treat the hot solution of your crude product with a small amount of activated charcoal before the filtration step.[6][8] The charcoal adsorbs the high-molecular-weight colored impurities. Use it sparingly, as excessive amounts can also adsorb your desired product and reduce the overall yield.[8]
Q4: How do I perform an acid-base extraction to purify my product?
A4: As a carboxylic acid, this compound can be effectively purified by leveraging its acidic proton. Dissolve the crude material in an organic solvent like ethyl acetate or diethyl ether.[9] Wash this organic solution with a weak aqueous base, such as sodium bicarbonate. Your desired acid will be deprotonated and move into the aqueous layer as its carboxylate salt, while neutral organic impurities remain in the organic layer. Separate the aqueous layer and carefully re-acidify it with a strong acid like HCl until the product precipitates.[10][11] The pure solid can then be collected by vacuum filtration.
In-Depth Troubleshooting Guides
This section provides detailed solutions to more complex problems you may encounter during the purification process.
Problem 1: Low Recovery Yield After Recrystallization
Low yield is a frequent issue that can often be resolved by systematically analyzing the procedure.[12]
Potential Causes & Solutions:
-
Cause: Too much solvent was used for recrystallization, preventing the solution from reaching saturation upon cooling.
-
Expert Insight: The goal is to use the minimum amount of hot solvent to fully dissolve the crude solid.[6] If you've added too much, you can carefully evaporate some of the solvent to concentrate the solution and then attempt the cooling process again.
-
-
Cause: The product has significant solubility in the cold solvent.
-
Expert Insight: Ensure the flask is thoroughly cooled in an ice-water bath for at least 20-30 minutes to maximize precipitation. If the yield is still low, you may need to select a different solvent system where the product's solubility is lower at cold temperatures.
-
-
Cause: Premature crystallization during hot filtration.
-
Expert Insight: If you are performing a hot filtration step (e.g., to remove charcoal or other solids), the solution can cool and crystallize in the funnel, leading to product loss.[6] To prevent this, pre-heat your filtration apparatus (funnel and receiving flask) in an oven and use a fluted filter paper for a faster filtration rate.
-
Problem 2: Product "Oils Out" During Cooling
"Oiling out" occurs when the product separates from the solution as a liquid layer instead of forming solid crystals. This is typically because the solution becomes saturated at a temperature that is above the melting point of your compound (or a eutectic mixture of your compound and impurities).[8]
Potential Causes & Solutions:
-
Cause: The solution is cooling too rapidly.
-
Expert Insight: Rapid cooling does not give molecules sufficient time to align into a crystal lattice.[8] Allow the solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulating the flask with a beaker or paper towels can help slow the cooling rate further.[6][8]
-
-
Cause: High concentration of impurities.
-
Expert Insight: Impurities can depress the melting point of your product. If slow cooling doesn't solve the issue, the impurity level may be too high for a single recrystallization. Perform a preliminary purification, such as an acid-base extraction, to remove a significant portion of the impurities before attempting recrystallization again.[6]
-
-
Cause: Inappropriate solvent choice.
-
Expert Insight: The solvent may be too "good" or too "poor." Re-heat the mixture to re-dissolve the oil, then add a small amount of a "good" solvent (one the compound is highly soluble in) to prevent premature crashing out.[8] Alternatively, if using a single solvent, consider a mixed-solvent system to better control the solubility.
-
Problem 3: Persistent Impurities After Purification
If analytical methods (NMR, HPLC, LC-MS) show that impurities remain after recrystallization, a more targeted approach is necessary.
Potential Impurities & Targeted Solutions:
-
Impurity: Unreacted starting material (e.g., 5-bromo-2-methylbenzoic acid or 2-amino-5-methylbenzoic acid).
-
Expert Insight: If the starting material has different acidic/basic properties, an acid-base extraction is often the most effective solution.[9] For example, an amino-substituted starting material can be removed by washing the organic solution with dilute aqueous acid.
-
-
Impurity: Residual copper salts from a Sandmeyer reaction.
-
Expert Insight: Copper salts can often be removed by washing the crude product during workup with an aqueous solution of ammonia or a chelating agent like EDTA.[13] These agents form soluble copper complexes that can be washed away.
-
-
Impurity: The corresponding amide (5-Cyano-2-methylbenzamide) from incomplete nitrile hydrolysis.
-
Expert Insight: The amide is typically more polar than the carboxylic acid. If recrystallization fails, flash column chromatography may be necessary to separate the two compounds. Alternatively, you could subject the entire crude mixture to more forcing hydrolysis conditions (e.g., refluxing with stronger acid or base) to convert the remaining amide to the desired carboxylic acid before purification.[3][4]
-
Data & Protocols
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Boiling Point (°C) | Rationale & Expert Tips |
| Ethanol / Water | 78 - 100 | Excellent choice. Dissolve crude product in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy. Add a few drops of hot ethanol to clarify and then cool slowly.[6] |
| Acetic Acid / Water | 100 - 118 | Effective for many benzoic acids. Dissolve in hot glacial acetic acid and add hot water carefully. Be aware of the strong odor and work in a fume hood. |
| Toluene | 111 | Good for removing polar impurities. Toluene is less polar and may be effective if impurities are significantly more polar than the product. A patent for a related compound mentions using toluene for purification.[14] |
| Methanol / Water | 65 - 100 | Similar to ethanol/water but with a lower boiling point, which can make solvent removal easier. |
Experimental Protocol: Recrystallization using an Ethanol/Water System
This protocol outlines a standard procedure for purifying this compound.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 5-10 mL) and heat the mixture gently on a hot plate with stirring. Continue adding ethanol in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal (e.g., the tip of a spatula). Swirl the flask and gently reheat to boiling for 2-3 minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a clean funnel and a new Erlenmeyer flask. Place a fluted filter paper in the hot funnel and rapidly filter the hot solution to remove the charcoal.
-
Saturation: Reheat the clear solution to boiling. Add hot deionized water dropwise while swirling until you observe persistent cloudiness (the saturation point).
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures you are just below the saturation point.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold water or an ice-cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry on the filter under vacuum for several minutes. Then, transfer the solid to a watch glass and dry to a constant weight, either in a desiccator or a low-temperature vacuum oven.
Visual Workflow & Logic Diagrams
Diagram 1: General Purification Workflow
This diagram illustrates the decision-making process for purifying crude this compound.
Caption: General workflow for the purification of this compound.
Diagram 2: Troubleshooting Recrystallization
This decision tree helps diagnose and solve common problems encountered during the recrystallization process.
Caption: Troubleshooting logic for common recrystallization problems.
References
- Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- Discover ACS. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow.
- ResearchGate. (2025). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source.
- Wikipedia. (n.d.). Sandmeyer reaction.
- PubChem. (n.d.). Methyl 5-cyano-2-methylbenzoate.
- L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
- ResearchGate. (2025). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting (Crystallization).
- University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- PubChem. (n.d.). 5-Cyano-2-hydroxybenzoic acid.
- PubChem. (n.d.). 2-Amino-5-cyano-3-methylbenzoic acid.
- University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid.
- MiraCosta College. (2010). Recrystallization and Extractions of Organic Compounds.
- Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid.
- Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
- Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
- Google Patents. (n.d.). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
- Google Patents. (n.d.). CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid.
- Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
- PrepChem.com. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid.
- Google Patents. (n.d.). WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives.
- Slideshare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid.
- AOBChem USA. (n.d.). 2-Cyano-5-methylbenzoic acid.
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. home.miracosta.edu [home.miracosta.edu]
- 12. How To [chem.rochester.edu]
- 13. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 14. Process For Producing 5 Iodo 2 Methylbenzoic Acid [quickcompany.in]
Technical Support Center: Optimization of Reaction Time and Temperature for 5-Cyano-2-methylbenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 5-Cyano-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to facilitate the optimization of your synthetic protocols. We will explore the two primary synthetic routes and address common challenges related to reaction time and temperature.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached via two principal pathways, each with its own set of optimization parameters and potential challenges.
-
Route A: The Sandmeyer Reaction Pathway. This classic transformation involves the diazotization of an aromatic amine, in this case, 5-amino-2-methylbenzoic acid, followed by cyanation using a copper(I) cyanide catalyst. The success of this route is highly dependent on the careful control of temperature during the formation of the diazonium salt and the subsequent substitution reaction.
-
Route B: The Nitrile Hydrolysis Pathway. This approach begins with a pre-functionalized precursor, 5-bromo-2-methylbenzonitrile, and involves the hydrolysis of the nitrile group to a carboxylic acid. The optimization of this route centers on achieving complete hydrolysis without promoting side reactions, which is a function of both temperature and reaction duration.
Below, we present a detailed troubleshooting guide and FAQs for each of these synthetic strategies.
Troubleshooting Guide & FAQs
Route A: Optimization of the Sandmeyer Reaction of 5-amino-2-methylbenzoic acid
The Sandmeyer reaction is a powerful tool for the introduction of a cyano group onto an aromatic ring.[1] However, the instability of the intermediate diazonium salt necessitates precise control over reaction conditions.
Q1: What is the optimal temperature for the diazotization of 5-amino-2-methylbenzoic acid?
A1: The diazotization step, which involves the reaction of the aromatic amine with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid, is highly exothermic and the resulting diazonium salt is thermally unstable. It is crucial to maintain a low temperature, typically between 0-5 °C, throughout the addition of the nitrite solution.[2] Exceeding this temperature range can lead to the premature decomposition of the diazonium salt, resulting in the formation of phenolic byproducts and a significant reduction in yield.
Q2: How does reaction time influence the cyanation step?
A2: The reaction time for the cyanation step, where the diazonium salt is reacted with copper(I) cyanide, is critical for ensuring complete conversion. Generally, the reaction is monitored by TLC or HPLC to determine its endpoint. A typical reaction time can range from 2 to 10 hours.[1] Insufficient reaction time will lead to incomplete conversion, while excessively long reaction times, especially at elevated temperatures, can promote the formation of impurities.
Q3: What are common side products in the Sandmeyer cyanation of 5-amino-2-methylbenzoic acid and how can they be minimized?
A3: Common side products include the corresponding phenol (5-hydroxy-2-methylbenzoic acid) from the reaction of the diazonium salt with water, and biaryl compounds formed from radical intermediates.[3] To minimize these, ensure the temperature during diazotization is strictly controlled, and that the copper(I) cyanide solution is added to the diazonium salt solution promptly. The use of a slight excess of copper(I) cyanide can also help to drive the reaction towards the desired product.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Decomposition of the diazonium salt: Temperature during diazotization exceeded 5 °C. | Maintain a strict temperature control of 0-5 °C using an ice-salt bath. Add the sodium nitrite solution slowly and monitor the internal temperature. |
| Incomplete cyanation: Insufficient reaction time or temperature. | Monitor the reaction by TLC or HPLC. If the reaction stalls, a gentle increase in temperature (e.g., to room temperature or slightly above) may be necessary. However, this should be done cautiously to avoid decomposition. | |
| Poor quality of copper(I) cyanide: The CuCN may be oxidized. | Use freshly purchased, high-purity copper(I) cyanide. If the quality is suspect, it can be purified by standard literature procedures. | |
| Formation of a Tarry Black Precipitate | Side reactions of the diazonium salt: This can occur if the diazonium salt is not consumed quickly or if the temperature is too high. | Ensure efficient stirring and prompt addition of the CuCN solution after the diazotization is complete. |
| Inconsistent Results | Variability in reagent quality or reaction setup. | Standardize the source and purity of all reagents. Ensure consistent stirring rates and temperature control across all experiments. |
Experimental Workflow for Sandmeyer Reaction Optimization
Caption: Workflow for optimizing the Sandmeyer reaction.
Route B: Optimization of the Hydrolysis of 5-bromo-2-methylbenzonitrile
The hydrolysis of a nitrile to a carboxylic acid can be achieved under either acidic or basic conditions.[3][4] The choice of conditions and the optimization of time and temperature are crucial for achieving a high yield of the desired carboxylic acid while avoiding the formation of the intermediate amide.
Q1: What are the recommended starting conditions for the hydrolysis of 5-bromo-2-methylbenzonitrile?
A1: For basic hydrolysis, a solution of the nitrile in an alcohol/water mixture with a strong base like sodium hydroxide or potassium hydroxide is typically heated to reflux.[5] For acidic hydrolysis, a strong acid such as concentrated sulfuric acid or hydrochloric acid is used, also with heating.[5] A good starting point for temperature is in the range of 80-100 °C, with a reaction time of several hours. A patent for a similar hydrolysis of 5-bromo-2-chlorobenzonitrile suggests a temperature range of 30-150 °C for 2-24 hours for the hydrolysis step.[6]
Q2: How do I monitor the progress of the hydrolysis reaction?
A2: The reaction can be monitored by TLC or HPLC. The starting nitrile will be less polar than the final carboxylic acid. The intermediate amide will have a polarity between the two. By tracking the disappearance of the starting material and the appearance of the product, the reaction progress can be determined.
Q3: Can the intermediate amide, 5-bromo-2-methylbenzamide, be isolated? How can I ensure complete conversion to the carboxylic acid?
A3: Yes, under milder conditions (lower temperature or shorter reaction time), the amide can be the major product. To ensure complete hydrolysis to the carboxylic acid, prolonged heating at a higher temperature is generally required. The presence of a significant amount of water is also essential for the second hydrolysis step (amide to carboxylic acid) to proceed.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Hydrolysis (Isolation of Amide) | Insufficient reaction time or temperature: The conditions were not harsh enough to hydrolyze the intermediate amide. | Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction until the amide spot on the TLC plate is no longer visible. |
| Insufficient water: The reaction may have been run in a solvent with a low water content. | Ensure a sufficient amount of water is present in the reaction mixture. For basic hydrolysis, an aqueous solution of the base is typically used. | |
| Low Yield of Carboxylic Acid | Decomposition at high temperatures: The starting material or product may be unstable at the reflux temperature of the solvent. | Consider using a lower boiling point solvent and extending the reaction time. Alternatively, explore milder acidic or basic conditions at a lower temperature for a longer duration. |
| Difficulty in Product Isolation | Emulsion formation during workup (basic hydrolysis): This can make extraction difficult. | Add a saturated solution of sodium chloride (brine) to break the emulsion. |
| Product precipitation during work-up (acidic hydrolysis): The carboxylic acid may precipitate out upon neutralization. | Ensure the pH is carefully adjusted and the product is fully dissolved in the organic layer before separation. If it precipitates, it can be collected by filtration. |
Logical Flow for Hydrolysis Optimization
Caption: Decision tree for optimizing nitrile hydrolysis.
Data Summary for Reaction Parameters
The following table provides a summary of typical reaction parameters for the key steps in the synthesis of this compound. These are starting points for optimization.
| Reaction Step | Parameter | Route A: Sandmeyer | Route B: Hydrolysis | Reference |
| Diazotization | Temperature | 0-5 °C | N/A | [2] |
| Time | ~30 minutes | N/A | [2] | |
| Cyanation | Temperature | Room Temperature to 60 °C | N/A | [1] |
| Time | 2-10 hours | N/A | [1] | |
| Nitrile Hydrolysis | Temperature | N/A | 30-150 °C | [6] |
| Time | N/A | 2-24 hours | [6] |
Conclusion
The successful synthesis of this compound is highly dependent on the careful optimization of reaction time and temperature. For the Sandmeyer route, meticulous temperature control during diazotization is paramount to prevent the decomposition of the unstable diazonium intermediate. For the nitrile hydrolysis route, achieving a balance between reaction rate and preventing side reactions or incomplete conversion requires careful selection of temperature and reaction duration. This guide provides a framework for troubleshooting and optimizing these critical parameters to achieve high yields and purity of the target compound.
References
- Preparation method of 5-bromo-2-chlorobenzoic acid. CN113321577A.
- 5 Nitrile Hydrolysis Steps. Berkeley Learning Hub. [Link]
- Degree of complete hydrolysis of nitriles to the carboxylic acid.
- Nitrile Synthesis: Kolbe, Acid, Arom
- CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid. Scribd. [Link]
- Cyanation – Knowledge and References. Taylor & Francis Online. [Link]
- Process for the preparation of arom
- Recent trends in the chemistry of Sandmeyer reaction: a review.
- Nitrile to Acid - Common Conditions.
- Nitrile synthesis by oxidation, rearrangement, dehydr
- Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
- Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid.
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
- 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
- Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
- Preparation of Nitriles. Chemistry Steps. [Link]
- 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid.
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles.
- Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
- Methyl 5-cyano-2-methylbenzoate.
Sources
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-methylbenzonitrile CAS#: 156001-51-3 [chemicalbook.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Reactions Involving 5-Cyano-2-methylbenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Cyano-2-methylbenzoic acid. This guide is designed to provide expert insights and practical troubleshooting advice for catalyst selection in reactions involving this versatile bifunctional molecule. The presence of both a carboxylic acid and a nitrile group presents unique chemoselectivity challenges. This document will help you navigate these challenges to achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding catalyst selection for this compound.
Q1: Which functional group on this compound is more susceptible to reaction, and how does this guide catalyst selection?
A: The reactivity of the carboxylic acid and cyano groups is highly dependent on the reaction conditions and the reagents used.
-
The carboxylic acid group is readily deprotonated by bases and can undergo nucleophilic acyl substitution (e.g., esterification, amidation) under acidic or coupling agent-mediated conditions.
-
The cyano group (a nitrile) is susceptible to reduction (hydrogenation) to a primary amine or hydrolysis to a carboxylic acid under harsh acidic or basic conditions. It can also be targeted by strong nucleophiles like Grignard reagents.
Catalyst selection is therefore dictated by which transformation is desired. For instance, to selectively target the carboxylic acid, one would typically use catalysts and conditions (e.g., mild acid for esterification) that do not affect the more resilient nitrile group. Conversely, to reduce the nitrile, specific hydrogenation catalysts are used that often do not reduce the carboxylic acid under the same conditions.
Q2: I need to selectively perform a reaction on the carboxylic acid group while leaving the cyano group intact. What general classes of catalysts should I consider?
A: For selective transformation of the carboxylic acid, your primary options are:
-
Brønsted Acids: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are classic catalysts for Fischer esterification.[1] These conditions are typically mild enough not to hydrolyze the nitrile.
-
Solid Acid Catalysts: Heterogeneous catalysts like ion-exchange resins (e.g., Amberlyst 15), zeolites, or metal oxides (e.g., Zr/Ti solid acids) are excellent, reusable options for esterification.[2][3] They offer easier product purification and are generally chemoselective.
-
Coupling Agents & Organocatalysts: For amidation, direct catalytic methods are challenging. More commonly, stoichiometric activating agents like carbodiimides (e.g., EDC) are used, often with catalytic nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP).[4][5]
Q3: What are the primary challenges and preferred catalysts for the selective reduction of the cyano group to a primary amine?
A: The main challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amine byproducts and avoiding undesired side reactions like decyanation.[6] The key is to select a catalyst and conditions that favor the formation of the primary amine.
-
Preferred Catalysts: While palladium and platinum catalysts can be used, they sometimes lead to secondary amine formation.[7] Rhodium-based catalysts often show higher selectivity for primary amines.[8] Modern non-noble metal catalysts, such as specially prepared nickel-based systems (e.g., carbon-coated Ni/NiO), have demonstrated excellent activity and selectivity under mild conditions.[7][9]
-
Key Strategies: The addition of a basic substance or ammonia to the reaction mixture can significantly suppress the formation of secondary amines.[8]
Troubleshooting Guides & Experimental Protocols
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Part 1: Reactions at the Carboxylic Acid Group
The primary reactions at this position are esterification and amidation. The key is to achieve high conversion without affecting the cyano group.
1.1 Esterification
Issue: Low yield or incomplete conversion during the esterification of this compound.
This is a common issue often related to the equilibrium nature of the Fischer esterification or suboptimal catalyst performance.
Troubleshooting Workflow for Esterification
Caption: Troubleshooting workflow for low esterification yield.
Catalyst Comparison for Esterification of Benzoic Acids
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Brønsted Acid | H₂SO₄, p-TsOH | Inexpensive, well-established. | Corrosive, difficult to remove, can lead to side reactions, waste generation.[2] |
| Heterogeneous Solid Acid | Amberlyst 15, Zr/Ti Oxides | Reusable, easy to separate from product, environmentally friendly, often high selectivity.[2][3] | May require higher temperatures or longer reaction times, higher initial cost. |
| Organocatalyst | DMAP (for acylation) | Highly efficient in catalytic amounts for acyl transfers with anhydrides.[5] | Not suitable for direct Fischer esterification; used with an activating agent. |
Experimental Protocol: Esterification using a Zr/Ti Solid Acid Catalyst
This protocol is adapted from methodologies reported for the esterification of substituted benzoic acids.[3]
-
Catalyst Preparation: If not commercially available, the Zr/Ti solid acid catalyst can be synthesized as per literature procedures.
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (e.g., 2 mmol, 0.322 g), methanol (15 mL), and the Zr/Ti solid acid catalyst (10 wt% relative to the carboxylic acid, ~0.032 g).
-
Reaction Execution: Place the flask in a preheated oil bath at 120 °C and stir the mixture vigorously to ensure a good slurry. Allow the reaction to reflux for 24 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS by taking small aliquots from the reaction mixture.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solid catalyst by filtration, washing it with a small amount of methanol.
-
Purification: Combine the filtrate and washings. Remove the excess methanol under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to yield the pure methyl 5-cyano-2-methylbenzoate.
1.2 Amidation
Issue: Failure to form an amide bond directly from this compound and an amine.
Causality & Solution: Direct amidation by heating a carboxylic acid and an amine is often inefficient and requires very high temperatures, which can endanger the cyano group. Catalytic methods are preferred. Modern catalysis has moved towards avoiding poor atom economy reagents.[10]
-
Problem: The hydroxyl group of the carboxylic acid is a poor leaving group.
-
Solution: The carboxylic acid must be "activated." This can be done stoichiometrically with coupling reagents or, more elegantly, through a catalytic cycle. Heterogeneous catalysts like Niobium(V) oxide (Nb₂O₅) have been shown to be highly effective for direct amidations, are reusable, and operate under solvent-free conditions, which is a significant advantage.[11]
Catalytic Amidation Pathway
Caption: Simplified schematic of heterogeneous catalysis in direct amidation.
Part 2: Reactions at the Cyano Group
The most common and valuable transformation of the nitrile group in this context is its reduction to a primary amine, a key functional group in pharmaceuticals.
2.1 Catalytic Hydrogenation to a Primary Amine
Issue: Significant formation of secondary amine byproducts during the hydrogenation of the nitrile group.
Causality & Solution: Secondary amines form when the initially produced primary amine attacks the intermediate imine, which is generated during the reduction process. This subsequent reductive amination leads to the undesired byproduct.
-
Mechanism of Side Reaction:
-
R-CN + H₂ → R-CH=NH (Imine intermediate)
-
R-CH=NH + H₂ → R-CH₂-NH₂ (Desired Primary Amine)
-
R-CH₂-NH₂ + R-CH=NH → Dimeric Adduct → (R-CH₂)₂NH (Undesired Secondary Amine) + NH₃
-
-
Solution: The key is to use a catalytic system that either favors the rapid reduction of the imine to the primary amine before it can react further or suppresses the nucleophilicity of the primary amine.
-
Catalyst Choice: Non-noble metal catalysts, like carbon-coated nickel (Ni/NiO@C), have been engineered to provide high conversion and excellent selectivity for the primary amine under relatively mild conditions (e.g., 120 °C, 10 bar H₂).[9][12] Rhodium catalysts in a two-phase solvent system with a basic substance are also highly effective at preventing secondary amine formation.[8]
-
Additives: Adding ammonia to the reaction mixture helps by competing with the primary amine in reacting with the imine intermediate, thus shifting the equilibrium away from secondary amine formation.
-
Reaction Network for Nitrile Hydrogenation
Caption: Competing pathways in the hydrogenation of nitriles.
Experimental Protocol: Selective Hydrogenation using a Ni-based Catalyst
This protocol is based on the use of modern, efficient non-noble metal catalysts for nitrile reduction.[7][9]
-
Catalyst Activation/Preparation: Prepare or procure the Ni/NiO@C catalyst. Ensure it is handled under an inert atmosphere if pre-reduced.
-
Reaction Setup: In a high-pressure autoclave, add the this compound (e.g., 5 mmol), the Ni/NiO@C catalyst (e.g., 10-20 mg), and a solvent such as an ammonia-methanol solution (2M, 5 mL).
-
Reaction Execution: Seal the reactor. Purge it several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with H₂ to the desired pressure (e.g., 10 bar).
-
Heating & Stirring: Heat the reactor to the target temperature (e.g., 120 °C) and stir the mixture for the required time (typically 4-6 hours).
-
Monitoring: Reaction completion can be confirmed by analyzing an aliquot via GC-MS or LC-MS after cooling and depressurizing the reactor.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge with nitrogen.
-
Purification: Filter the reaction mixture to remove the catalyst. The catalyst can often be recovered and reused.[9] The filtrate can then be concentrated, and the product purified via crystallization or chromatography, taking into account the zwitterionic nature of the resulting amino acid.
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
- Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles.
- Google Patents. (1988). US4739120A - Process for the hydrogenation of nitriles to primary amines.
- ChemRxiv. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions.
- RSC Publishing. (n.d.). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions.
- DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols.
- Cambridge Open Engage. (2024). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions.
- Organic Chemistry Teaching Resources. (n.d.). Esterification of benzoic acid to methyl benzoate.
- MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
- ResearchGate. (n.d.). Amidation of methyl benzoate with various amines.
- MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
- RSC Publishing. (n.d.). Organo-cyanamides: convenient reagents for catalytic amidation of carboxylic acids.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
Sources
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. Organo-cyanamides: convenient reagents for catalytic amidation of carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Ester synthesis by esterification [organic-chemistry.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. chemrxiv.org [chemrxiv.org]
- 8. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 9. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
Overcoming solubility issues with 5-Cyano-2-methylbenzoic acid in reactions
Welcome to the technical support center for 5-Cyano-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming the solubility challenges associated with this versatile chemical intermediate. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound, like many substituted benzoic acids, exhibits limited solubility in aqueous solutions at neutral pH. Its solubility is expected to be higher in organic solvents, particularly polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and in alcohols such as ethanol and methanol.[1][2][3] The presence of the polar cyano and carboxylic acid groups, combined with the nonpolar methyl and benzene ring components, results in this mixed solubility profile.
Q2: Why is my this compound not dissolving in my reaction solvent?
Several factors can contribute to poor solubility. The primary reason is often a mismatch between the polarity of the solute and the solvent.[4] For non-polar or moderately polar solvents, the crystalline lattice energy of the solid acid may be too high to be overcome by the solvent-solute interactions. In aqueous media, the acidic proton of the carboxylic acid is not readily removed at neutral or acidic pH, limiting its solubility.
Q3: How does pH affect the aqueous solubility of this compound?
The aqueous solubility of this compound is highly dependent on pH. As a carboxylic acid, it will be significantly more soluble in basic aqueous solutions (pH > 7).[5] This is due to the deprotonation of the carboxylic acid to form the more polar and water-soluble carboxylate salt. Conversely, in acidic or neutral aqueous solutions, the compound will exist predominantly in its less soluble, protonated form.
Q4: Can I improve solubility by heating the mixture?
Yes, for most compounds, solubility increases with temperature.[2] Gently heating your solvent system can help to dissolve this compound. However, be mindful of the thermal stability of your other reagents and the potential for side reactions at elevated temperatures. It is always recommended to perform a small-scale test to determine the optimal temperature.
Troubleshooting Guide: Overcoming Solubility Issues in Reactions
This section provides structured guidance for addressing common problems related to the poor solubility of this compound in various chemical reactions, particularly in amide bond formation.
Issue 1: Incomplete Dissolution in the Reaction Solvent
Symptoms:
-
Visible solid material remains in the reaction flask even after prolonged stirring.
-
Inconsistent reaction rates and yields.
Root Causes and Solutions:
| Root Cause | Explanation | Suggested Solution |
| Inappropriate Solvent Choice | The polarity of the solvent is not suitable for dissolving this compound. | 1. Solvent Screening: Test solubility in a range of solvents. Good starting points include DMF, DMSO, N-methyl-2-pyrrolidone (NMP), tetrahydrofuran (THF), and 2-methyl-THF. 2. Co-solvent Systems: Use a mixture of solvents. For example, a small amount of a polar aprotic solvent like DMF can be added to a less polar solvent to increase the overall solvating power.[1] |
| Insufficient Solvent Volume | The concentration of the acid exceeds its solubility limit in the chosen solvent. | 1. Increase Dilution: While not always ideal, increasing the solvent volume can help to fully dissolve the starting material. 2. Slurry Conditions: If dilution is not an option, the reaction can sometimes be run as a slurry. However, this may lead to slower reaction rates and require vigorous stirring. |
| Low Temperature | The solubility of the compound is significantly lower at ambient temperature. | 1. Gentle Heating: As mentioned in the FAQs, carefully warming the reaction mixture can improve solubility. Determine the optimal temperature through small-scale experiments. |
Issue 2: Low Yield in Amide Coupling Reactions
Symptoms:
-
The formation of the desired amide product is slow or incomplete.
-
Significant amounts of unreacted this compound are recovered after workup.
Root Causes and Solutions:
| Root Cause | Explanation | Suggested Solution |
| Poor Availability of the Carboxylic Acid | Due to low solubility, the concentration of the dissolved acid is too low for efficient reaction with the amine and coupling agents. | 1. In-situ Salt Formation: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture to form the more soluble carboxylate salt in situ before adding the coupling reagent. 2. Phase-Transfer Catalysis (PTC): For reactions in biphasic systems (e.g., an organic solvent and an aqueous base), a phase-transfer catalyst can shuttle the carboxylate anion into the organic phase to react.[6][7][8] |
| Hydrolysis of Activated Intermediates | If the activated carboxylic acid species (e.g., O-acylisourea intermediate) is not readily accessible to the amine due to solubility issues, it may be more prone to hydrolysis by trace amounts of water. | 1. Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. 2. Pre-activation: Dissolve the carboxylic acid (perhaps with gentle heating or a co-solvent) and the coupling reagent first to allow for complete activation before adding the amine.[9] |
| Steric Hindrance | The methyl group ortho to the carboxylic acid can sterically hinder the approach of the amine. | 1. Alternative Coupling Reagents: Use coupling reagents known to be effective for sterically hindered substrates, such as HATU or T3P.[10] 2. Convert to a More Reactive Intermediate: As a more robust strategy, convert the carboxylic acid to an acyl chloride or an ester first. |
Advanced Strategies and Protocols
When simple solvent changes are insufficient, more advanced strategies may be necessary.
Strategy 1: Conversion to a More Soluble/Reactive Intermediate
Converting the carboxylic acid to an intermediate such as an acid chloride or a methyl/ethyl ester can circumvent solubility issues and increase reactivity.
Workflow for Intermediate-Based Strategy
Caption: Workflow for amide synthesis via more reactive intermediates.
Protocol 1: Synthesis of 5-Cyano-2-methylbenzoyl chloride
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: To the flask, add this compound (1.0 eq). Carefully add thionyl chloride (SOCl₂) (2-3 eq) as the solvent and reagent.
-
Reaction: Heat the mixture to reflux (approximately 79 °C) for 1-2 hours. The reaction can be monitored by the cessation of HCl gas evolution.
-
Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 5-Cyano-2-methylbenzoyl chloride can often be used directly in the next step or purified by distillation or recrystallization.[11]
Protocol 2: Fischer Esterification to Methyl 5-cyano-2-methylbenzoate
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of methanol (which acts as both solvent and reagent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester, which can be purified by chromatography or recrystallization.[12][13]
Strategy 2: Phase-Transfer Catalysis (PTC) for Amide Coupling
This technique is particularly useful when you want to use an inorganic base in an aqueous phase with your organic-soluble substrate.
Conceptual Diagram of Phase-Transfer Catalysis
Caption: Mechanism of phase-transfer catalysis for amide bond formation.
Protocol 3: Amide Coupling using Phase-Transfer Catalysis
-
Setup: In a round-bottom flask, dissolve the amine (1.0 eq) and a suitable coupling agent in a water-immiscible organic solvent (e.g., dichloromethane or toluene).
-
Aqueous Phase: In a separate vessel, dissolve this compound (1.1 eq) in an aqueous solution of a base like sodium hydroxide or potassium carbonate.
-
Catalyst Addition: Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.05-0.1 eq), to the reaction flask.
-
Reaction: Vigorously stir the biphasic mixture at room temperature or with gentle heating. The catalyst will transport the carboxylate from the aqueous phase to the organic phase for the reaction. Monitor the reaction by TLC or LC-MS.
-
Work-up: Separate the organic layer, wash with water and brine, dry over an anhydrous drying agent, and concentrate to obtain the crude product for purification.
Strategy 3: Determining Quantitative Solubility
For precise process development, determining the quantitative solubility is invaluable. The shake-flask method is a reliable standard.[14]
Protocol 4: Solubility Determination by the Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the desired solvent. Ensure there is undissolved solid.
-
Equilibration: Agitate the vial in a temperature-controlled shaker bath (e.g., at 25 °C) for 24-48 hours to ensure the solution is saturated and in equilibrium with the solid.
-
Sampling and Analysis: After equilibration, allow the solid to settle. Carefully remove an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and determine the concentration of this compound using a calibrated analytical method such as HPLC-UV or by gravimetric analysis after careful solvent evaporation.
-
Calculation: Express the solubility in units such as mg/mL or mol/L.
References
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Phase-transfer catalyst - Wikipedia. (n.d.).
- Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC | ACS Sustainable Chemistry & Engineering. (2025, April 29).
- Phase-transfer catalyst – Knowledge and References - Taylor & Francis. (n.d.).
- Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. (2025, November 3).
- Phase-Transfer Catalysis (PTC) - Macmillan Group. (2008, April 10).
- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing). (n.d.).
- Phase transfer catalysis (PTC) - OperaChem. (2023, July 2).
- Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (n.d.).
- Solubility of Carboxylic Acids N5 - YouTube. (2021, January 8).
- Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (n.d.).
- Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. (n.d.).
- Green Solvents for the Formation of Amide Linkage - ResearchGate. (2021, November 13).
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24).
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.).
- amide coupling help : r/Chempros - Reddit. (2022, March 24).
- Synthesis of 3-cyano-2-methyl-benzoyl chloride - PrepChem.com. (n.d.).
- 5-Cyano-2-hydroxybenzoic acid | C8H5NO3 | CID 13026935 - PubChem - NIH. (n.d.).
- How to produce amide from Benzoic acid and amine directly? - ResearchGate. (2012, October 12).
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23).
- CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents. (n.d.).
- Methyl 5-cyano-2-methylbenzoate | C10H9NO2 | CID 9989736 - PubChem - NIH. (n.d.).
- (PDF) Solubility of Benzoic Acid in Mixed Solvents - ResearchGate. (2025, November 26).
- New polymorph of 5-cyanopthalide high purity intermediate for the preparation of citalopram and escitalopram - myExperiment. (n.d.).
- Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol | Journal of Chemical & Engineering Data. (n.d.).
- A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction - ResearchGate. (2025, August 7).
- CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents. (n.d.).
- Effect of Solvent on Distribution Study of Benzoic Acid - Der Pharma Chemica. (n.d.).
- The solubility of benzoic acid in seven solvents. - ResearchGate. (n.d.).
- Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures - ResearchGate. (2025, August 10).
- CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents. (n.d.).
- ES2380693T3 - Procedure for the preparation of esters of benzoic acid - Google Patents. (n.d.).
- US8022244B2 - Method for producing benzoic acid esters - Google Patents. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. prepchem.com [prepchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Methyl 5-cyano-2-methylbenzoate | C10H9NO2 | CID 9989736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Preventing decomposition of 5-Cyano-2-methylbenzoic acid during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 5-Cyano-2-methylbenzoic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in overcoming common challenges during your synthetic procedures. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure the success of your experiments.
I. Understanding and Preventing Decomposition
The synthesis of this compound can be a delicate process, with the potential for decomposition of the target molecule under various reaction conditions. The primary modes of decomposition involve the hydrolysis of the nitrile group and the decarboxylation of the carboxylic acid function. Understanding the mechanisms behind these unwanted side reactions is the first step toward preventing them.
Frequently Asked Questions (FAQs) - Decomposition Pathways
Q1: What are the main decomposition products I should be aware of during the synthesis of this compound?
A1: The two primary decomposition pathways are hydrolysis of the nitrile group to form 5-carboxamido-2-methylbenzoic acid or 2-methylterephthalic acid, and decarboxylation of the benzoic acid to form 4-methylbenzonitrile. The extent of each decomposition pathway is highly dependent on the reaction conditions, particularly pH and temperature.
Q2: Under what conditions is the nitrile group most susceptible to hydrolysis?
A2: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, typically at elevated temperatures.[1][2][3][4][5][6][7] Strong acids or bases can catalyze this reaction, converting the nitrile first to an amide and then to a carboxylic acid.[8][9][10] Milder basic conditions may allow for the isolation of the amide intermediate.
Q3: What factors promote the decarboxylation of this compound?
A3: Decarboxylation is the loss of carbon dioxide from the carboxylic acid group. This process is often favored by high temperatures.[11][12][13][14] The presence of certain catalysts or reaction conditions that stabilize a carbanion intermediate can also facilitate decarboxylation. For benzoic acid derivatives, this reaction can sometimes be promoted by ortho-substituents that can participate in the transition state.[12]
Troubleshooting Guide: Preventing Decomposition
This section provides a structured approach to diagnosing and solving decomposition issues during your synthesis.
// Hydrolysis Path hydrolysis_yes [label="Hydrolysis Confirmed", shape=box, fillcolor="#F1F3F4"]; control_ph [label="Control pH:\n- Use milder acid/base\n- Buffer the reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lower_temp_h [label="Lower Reaction\nTemperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; protecting_group_cn [label="Consider Nitrile\nProtecting Group\n(if compatible)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
check_hydrolysis -> hydrolysis_yes [label="Yes"]; hydrolysis_yes -> control_ph; hydrolysis_yes -> lower_temp_h; hydrolysis_yes -> protecting_group_cn;
// Decarboxylation Path decarboxylation_yes [label="Decarboxylation Confirmed", shape=box, fillcolor="#F1F3F4"]; lower_temp_d [label="Lower Reaction\nTemperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; avoid_high_heat [label="Avoid Prolonged\nHeating", fillcolor="#34A853", fontcolor="#FFFFFF"]; protecting_group_cooh [label="Protect Carboxylic Acid\n(e.g., as an ester)", fillcolor="#34A853", fontcolor="#FFFFFF"];
check_decarboxylation -> decarboxylation_yes [label="Yes"]; decarboxylation_yes -> lower_temp_d; decarboxylation_yes -> avoid_high_heat; decarboxylation_yes -> protecting_group_cooh;
// No Decomposition no_decomposition [label="No Significant\nDecomposition", shape=ellipse, fillcolor="#F1F3F4"]; check_hydrolysis -> no_decomposition [label="No"]; check_decarboxylation -> no_decomposition [label="No"];
// Solutions to Actions success [label="Improved Yield and Purity", shape=ellipse, fillcolor="#FFFFFF", style="dashed"]; control_ph -> success; lower_temp_h -> success; protecting_group_cn -> success; lower_temp_d -> success; avoid_high_heat -> success; protecting_group_cooh -> success; } dot Caption: Troubleshooting logic for decomposition issues.
II. Synthetic Strategies and Optimization
The successful synthesis of this compound often relies on a well-chosen synthetic route and careful optimization of reaction conditions. A common and effective method involves the Sandmeyer reaction, starting from 5-amino-2-methylbenzoic acid.[15][16][17]
Frequently Asked Questions (FAQs) - Synthesis and Purification
Q4: What is a reliable synthetic route for preparing this compound?
A4: A widely used and dependable method is the Sandmeyer reaction starting from 5-amino-2-methylbenzoic acid.[15][16] This involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) followed by reaction with a copper(I) cyanide salt to introduce the cyano group.
Q5: I am getting a low yield in my Sandmeyer reaction. What are the critical parameters to check?
A5: Low yields in the Sandmeyer reaction can often be attributed to several factors:
-
Diazotization Temperature: The formation of the diazonium salt is an exothermic reaction and must be carried out at low temperatures (typically 0-5 °C) to prevent premature decomposition of the unstable diazonium salt.
-
Purity of Starting Material: Ensure your 5-amino-2-methylbenzoic acid is of high purity.
-
Quality of Copper(I) Cyanide: The copper(I) cyanide should be fresh and free from oxidation to copper(II) salts, which are ineffective.
-
Acidity: Maintaining the correct acidic conditions is crucial for both the diazotization and the subsequent cyanation step.
Q6: What are the best methods for purifying the final product?
A6: Purification of this compound can typically be achieved through recrystallization. The choice of solvent is critical and may require some experimentation. Common solvents for recrystallization of benzoic acid derivatives include aqueous ethanol, acetic acid/water mixtures, or ligroin.[18] Column chromatography can also be employed if impurities are difficult to remove by recrystallization.
Experimental Protocol: Sandmeyer Reaction for this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound from 5-amino-2-methylbenzoic acid.
Materials:
-
5-Amino-2-methylbenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 5-amino-2-methylbenzoic acid in a solution of concentrated HCl and water.
-
Maintain the temperature between 0 and 5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above 5 °C.
-
Stir the mixture for an additional 15-20 minutes at this temperature after the addition is complete.
-
-
Preparation of the Cyanide Solution:
-
In a separate flask, dissolve copper(I) cyanide and sodium cyanide (or potassium cyanide) in water. This forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻.
-
-
Sandmeyer Reaction:
-
Slowly and carefully add the cold diazonium salt solution to the prepared cyanide solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about 30-60 minutes to ensure complete reaction.
-
-
Work-up and Isolation:
-
Cool the reaction mixture and acidify with concentrated HCl to precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
-
III. The Role of Protecting Groups
In multi-step syntheses or when dealing with particularly sensitive substrates, the use of protecting groups for the carboxylic acid or nitrile functionalities can be a valuable strategy to prevent unwanted side reactions.[19][20][21][22]
Frequently Asked Questions (FAQs) - Protecting Groups
Q7: When should I consider using a protecting group for the carboxylic acid?
A7: Protection of the carboxylic acid is advisable if your synthetic route involves strongly basic or nucleophilic reagents that would otherwise react with the acidic proton of the carboxyl group.[20] Esterification is the most common method for protecting carboxylic acids.[20][21][22] For instance, converting the carboxylic acid to a methyl or ethyl ester can prevent it from interfering with subsequent reactions.[19][20][22]
Q8: What are some common protecting groups for carboxylic acids and how are they removed?
A8:
| Protecting Group | Protection Method | Deprotection Method | Key Features |
|---|---|---|---|
| Methyl/Ethyl Ester | Fischer esterification (acid catalyst, alcohol) | Acid or base-catalyzed hydrolysis | Common, robust protection.[19][20][22] |
| Benzyl Ester | Reaction with benzyl alcohol (acid catalyst) | Hydrogenolysis (H₂, Pd/C) | Removed under neutral conditions.[19] |
| tert-Butyl Ester | Reaction with isobutylene (acid catalyst) | Treatment with a strong acid (e.g., TFA) | Cleaved under mild acidic conditions.[19] |
| Silyl Ester | Reaction with a silyl halide (e.g., TMSCl) | Mild acid, base, or fluoride ions | Very labile, for temporary protection.[19][23] |
Q9: Are there protecting groups for the nitrile functionality?
A9: While less common than for other functional groups, protection of nitriles is possible. One strategy is the temporary conversion to a less reactive species, although this is often not necessary for the synthesis of this compound if reaction conditions are carefully controlled. In some complex syntheses, the nitrile can be masked and regenerated later.
IV. References
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
-
Slideshare. Protection of carbonyl and carboxyl group. [Link]
-
National Institutes of Health. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
Allen. How would you convert the following into benzoic acid? Benzonitrile. [Link]
-
Scribd. EXP13 Hydrolysis of Benzonitrile. [Link]
-
Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. [Link]
-
Study.com. Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. [Link]
-
Filo. (2024). Write reaction showing conversion of Benzonitrile into benzoic acid. [Link]
-
Fiveable. Hydrolysis of Nitriles Definition - Organic Chemistry II Key Term. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
-
Chad's Prep. 20.11 Synthesis and Reactions of Nitriles. [Link]
-
Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]
-
Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). [Link]
-
National Institutes of Health. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
National Institutes of Health. Decarboxylative Hydroxylation of Benzoic Acids. [Link]
-
Google Patents. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives.
-
Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles. [Link]
-
Google Patents. US3223723A - Process for the preparation of cyanobenzoic acid.
-
YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
-
PubMed. Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA. [Link]
-
ResearchGate. (2025). Mechanisms of decarboxylation of ortho-substituted benzoic acids. [Link]
-
EBSCO. Nitriles | Research Starters. [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
Google Patents. Process for producing cyanobenzoic acid derivatives.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Organic Chemistry Portal. Decarboxylation. [Link]
-
ResearchGate. Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. [Link]
-
Google Patents. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
-
Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]
-
PubChem. 5-Amino-2-methylbenzoic acid. [Link]
-
Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. [Link]
-
National Institutes of Health. Synthesis of 2-Propoxy-5-Methylbenzoic Acid. [Link]
-
MDPI. (2019). Electrocatalytic Processes for the Valorization of CO2: Synthesis of Cyanobenzoic Acid Using Eco-Friendly Strategies. [Link]
-
Google Patents. US2252117A - Benzoic acid purification.
Sources
- 1. How would you convert the following into benzoic acid? Benzonitrile [allen.in]
- 2. scribd.com [scribd.com]
- 3. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 4. fiveable.me [fiveable.me]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. youtube.com [youtube.com]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. homework.study.com [homework.study.com]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 10. Nitriles | Research Starters | EBSCO Research [ebsco.com]
- 11. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Decarboxylation [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 16. Sandmeyer Reaction [organic-chemistry.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. learninglink.oup.com [learninglink.oup.com]
- 21. Protection of carbonyl and carboxyl group | PPTX [slideshare.net]
- 22. media.neliti.com [media.neliti.com]
- 23. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in 5-Cyano-2-methylbenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 5-Cyano-2-methylbenzoic acid (CMBA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our focus is to provide in-depth, field-proven insights into identifying and mitigating the formation of unwanted byproducts, ensuring the highest purity of your final compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues arising during the synthesis and purification of this compound.
Q1: I'm attempting to synthesize CMBA via a Sandmeyer reaction starting from 2-amino-5-methylbenzoic acid, but my yield is low and I see multiple spots on my TLC. What are the likely byproducts?
A1: The Sandmeyer reaction, while powerful for converting aryl amines to aryl nitriles, is prone to several side reactions that can impact yield and purity.[1][2]
-
Phenolic Byproduct (5-Hydroxy-2-methylbenzoic acid): This is one of the most common byproducts. It forms when the diazonium salt intermediate reacts with water in the reaction mixture instead of the cyanide nucleophile.[3] This is especially prevalent if the reaction temperature is not carefully controlled or if there is an excess of water present.
-
Unreacted Starting Material (2-Amino-5-methylbenzoic acid): Incomplete diazotization or an insufficient amount of the Sandmeyer reagent (e.g., CuCN) can lead to residual starting material in your crude product.[4]
-
Azo Coupling Products: Diazonium salts can couple with electron-rich aromatic compounds, including the starting amine, to form colored azo compounds. These are often intensely colored and can be difficult to remove.
Troubleshooting Steps:
-
Temperature Control: Ensure the diazotization step is performed at low temperatures (typically 0-5 °C) to maintain the stability of the diazonium salt.
-
Anhydrous Conditions: While the reaction is aqueous, minimize excess water and ensure your copper(I) cyanide is of high quality to favor the desired cyanation reaction.[5]
-
Stoichiometry: Carefully control the stoichiometry of sodium nitrite and the acid used for diazotization.
Q2: My synthesis involves the hydrolysis of 5-bromo-2-methylbenzonitrile. My final product seems to contain a byproduct that is difficult to separate. What could it be?
A2: The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through an amide intermediate.[6][7] Incomplete hydrolysis is the most common reason for impurities in this synthetic route.
-
Intermediate Amide (5-Cyano-2-methylbenzamide): If the hydrolysis conditions (e.g., reaction time, temperature, or concentration of acid/base) are insufficient, the reaction can stall at the amide stage.[8][9] This amide has different solubility and chromatographic properties than the desired carboxylic acid, but can sometimes be challenging to separate completely.
Troubleshooting Steps:
-
Reaction Conditions: For acidic or alkaline hydrolysis, ensure you are heating the reaction mixture under reflux for a sufficient period to drive the reaction to completion.[10]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the intermediate amide.
-
Work-up: During the work-up, acidifying the solution after alkaline hydrolysis is crucial to protonate the carboxylate salt and precipitate the free carboxylic acid.[6]
Q3: After purification, my NMR spectrum of this compound shows unexpected aromatic signals. What could these be?
A3: Unexpected aromatic signals often point to regioisomers or byproducts from preceding steps. For instance, if your synthesis started with the bromination of o-toluic acid, regioisomeric impurities can be carried through.
-
Regioisomers: The bromination of 2-methylbenzoic acid can yield a mixture of 5-bromo-2-methylbenzoic acid and 3-bromo-2-methylbenzoic acid.[11] If this mixture is used in subsequent steps, you will obtain a corresponding mixture of cyanated products.
-
Starting Materials: If the cyanation reaction (e.g., from 5-bromo-2-methylbenzoic acid) was incomplete, you might see signals corresponding to the bromo-substituted precursor.
Troubleshooting Steps:
-
Purity of Intermediates: It is critical to ensure the purity of all intermediates. Purify the brominated intermediate by recrystallization before proceeding to the cyanation step.[11]
-
Spectroscopic Analysis: Use 2D NMR techniques like COSY and HMBC to help elucidate the structure of the unknown impurities.
Byproduct Identification Guide
A systematic approach is crucial for identifying unknown byproducts. The following table summarizes potential impurities and key analytical data points.
| Potential Byproduct | Structure | Molecular Weight ( g/mol ) | Key Analytical Signatures |
| 5-Cyano-2-methylbenzamide | 5-Cyano-2-methylbenzamide | 160.17 | Presence of amide N-H protons in ¹H NMR; different retention time in HPLC compared to the carboxylic acid. |
| 5-Hydroxy-2-methylbenzoic acid | 5-Hydroxy-2-methylbenzoic acid | 152.15 | Broad phenolic -OH peak in ¹H NMR; will show a different fragmentation pattern in mass spectrometry. |
| 3-Cyano-2-methylbenzoic acid | 3-Cyano-2-methylbenzoic acid | 161.16 | Different aromatic proton splitting pattern in ¹H NMR compared to the 5-cyano isomer. |
| Unreacted Starting Material | e.g., 5-Bromo-2-methylbenzoic acid | 215.04 | Characteristic isotopic pattern for bromine (M, M+2) in mass spectrometry. |
Experimental Protocols & Workflows
Protocol 1: HPLC Method for Purity Assessment
High-Performance Liquid Chromatography is an excellent technique for assessing the purity of your this compound and detecting byproducts.[12][13][14]
-
Column: C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size.[15]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid is often effective. For example, a 50:50 (v/v) isocratic mixture can be a good starting point.[15][16]
-
Flow Rate: 1.0 mL/min.[15]
-
Detection Wavelength: 230 nm.[15]
-
Sample Preparation: Dissolve a small amount of your sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.[15]
Interpretation: The purity can be estimated by the relative area of the main peak. Byproducts will appear as separate peaks, typically with different retention times.
Workflow for Byproduct Identification
The following diagram illustrates a logical workflow for identifying an unknown impurity observed during your synthesis.
Caption: A logical workflow for identifying and addressing unknown impurities.
Reaction Pathway and Potential Side Reactions
This diagram shows a common synthetic route to this compound starting from 5-bromo-2-methylbenzonitrile, highlighting where key byproducts can form.
Caption: Synthesis of CMBA via hydrolysis, showing the amide intermediate.
References
- Chemguide. (n.d.). Hydrolysis of Nitriles.
- BYJU'S. (n.d.). Nitrile to Carboxylic Acid.
- JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Singh, D., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
- JoVE. (2023). Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Quora. (2018). How can benzoic acid be tested for purity?.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- ResearchGate. (2025). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- Supporting Information. (n.d.). Angew. Chem. Int. Ed. 2018, 57, 7205.
- Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research.
- SciELO. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS.
- ResearchGate. (2025). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid.
- Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
- PubChem. (n.d.). 5-Bromo-2-methylbenzonitrile.
- Google Patents. (n.d.). Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - CN103702978A.
- The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
- ResearchGate. (2025). RECENT ADVANCES IN CYANATION REACTIONS.
- Google Patents. (n.d.). Process for the purification of benzoic acid - US4092353A.
- PubChem. (n.d.). 2-Amino-5-methylbenzoic acid.
- Google Patents. (n.d.). Preparation method of 5-bromo-2-chlorobenzoic acid - CN113321577A.
- European Patent Office. (n.d.). Process for producing cyanobenzoic acid derivatives - EP 0989115 A2.
- PubChem. (n.d.). 5-Bromo-2-hydroxybenzonitrile.
- NIST WebBook. (n.d.). Benzoic acid, 2-methyl-.
- MDPI. (n.d.). Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry.
Sources
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. byjus.com [byjus.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 11. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 12. quora.com [quora.com]
- 13. echemi.com [echemi.com]
- 14. helixchrom.com [helixchrom.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Cyano-2-methylbenzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of 5-Cyano-2-methylbenzoic acid. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your purification strategy.
Section 1: Impurity Profiling & Initial Purity Assessment
This first step is critical. A successful purification strategy depends on understanding the nature and quantity of the impurities you are dealing with.
Q1: What are the most common impurities I should expect when working with this compound?
A1: Impurities in this compound typically originate from its synthetic route. While the exact profile depends on the specific method used, you can generally anticipate the following classes of impurities:
-
Unreacted Starting Materials: If the synthesis involves a substitution reaction, such as a cyanation of a halogenated precursor (e.g., 5-bromo-2-methylbenzoic acid), residual starting material is a common impurity.[1][2]
-
Side-Reaction Products:
-
Positional Isomers: Impurities from the synthesis of the starting materials themselves, such as other isomers of methylbenzoic acid, can carry through the synthesis.[3]
-
Hydrolysis Products: The cyano (-CN) group can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures, leading to partial or full hydrolysis to the corresponding amide (5-carbamoyl-2-methylbenzoic acid) or even the dicarboxylic acid (2-methylterephthalic acid).[4]
-
Oxidation By-products: The benzylic methyl group (-CH₃) is susceptible to oxidation, particularly if strong oxidizing agents are used in preceding steps or during workup. This can lead to the formation of 2-carboxy-5-cyanobenzaldehyde or 5-cyanophthalic acid.[5][6][7]
-
-
Residual Reagents and Catalysts: If a metal-catalyzed cyanation (e.g., using copper(I) cyanide) is performed, residual metal catalysts can contaminate the final product.[1]
Q2: Which analytical methods should I use for a preliminary purity check of my crude product?
A2: A combination of quick and comprehensive methods is ideal.
-
Melting Point Analysis: This is a fast, inexpensive first pass. A pure compound will have a sharp melting point range (typically <1°C). A broad and depressed melting point range indicates the presence of impurities.[8][9]
-
Thin-Layer Chromatography (TLC): An excellent technique to visualize the number of components in your sample. By running your crude material against a pure standard (if available) on a silica gel plate, you can quickly assess purity. The presence of multiple spots indicates impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment, providing high-resolution separation of the main component from impurities.[10][11] A quick injection can give you a quantitative percentage of purity and reveal the number and relative abundance of contaminants.
Table 1: Comparison of Purity Assessment Techniques
| Analytical Method | Principle | Information Provided | Advantages | Disadvantages |
| Melting Point | Measures the temperature range of solid-to-liquid phase transition. | Gross purity assessment.[9] | Simple, fast, inexpensive. | Not quantitative; insensitive to small amounts of impurities. |
| TLC | Separation based on differential partitioning on a stationary phase. | Number of components; qualitative impurity profile. | Fast, low cost, uses minimal sample. | Not quantitative; resolution may be limited. |
| HPLC | High-resolution separation based on partitioning between stationary and mobile phases. | Quantitative purity (%), number of impurities.[11] | High sensitivity and resolution, robust, quantitative.[11] | Requires more expensive equipment and method development. |
| NMR Spectroscopy | Signal intensity is proportional to the number of nuclei. | Structural confirmation, identification of impurities with unique signals. | Provides structural information, can be quantitative (qNMR).[11] | Lower sensitivity than HPLC, potential for signal overlap. |
Section 2: Primary Purification Strategies
For most common impurity profiles, one of the following two methods will be sufficient to achieve high purity.
Q3: What is the most effective and straightforward method to purify this compound?
A3: Recrystallization is the most common and highly effective method for purifying crystalline solids like this compound. The principle relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[8] The goal is to find a solvent that dissolves the compound well when hot but poorly when cold, while impurities remain either soluble or insoluble at all temperatures.
Caption: General workflow for purification and analysis.
Q4: How do I choose the right solvent for recrystallization and what is the detailed protocol?
A4: Solvent selection is key. Based on the structure (an aromatic carboxylic acid), good starting points are polar protic solvents like ethanol or solvent/anti-solvent systems like ethanol/water.[12][13]
Experimental Protocol: Single-Solvent Recrystallization (e.g., from Ethanol)
-
Dissolution: Place your crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring.
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely. It is crucial to avoid adding a large excess of solvent, as this will significantly reduce your recovery yield.[8]
-
Decolorization (Optional): If your solution is colored due to highly conjugated impurities, add a very small amount of activated charcoal to the hot solution. Boil for a few minutes. Use charcoal sparingly as it can adsorb your product.[13]
-
Hot Filtration (Optional): If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents your product from crystallizing prematurely on the funnel.[13]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the collected crystals on the filter with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities. Using warm solvent will dissolve your product.[13]
-
Drying: Allow the crystals to dry on the filter by drawing air through them for a period. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a mild temperature.
Q5: My compound "oils out" instead of crystallizing. What should I do?
A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities depressing the melting point or excessively rapid cooling.
Caption: Troubleshooting common recrystallization issues.
Solution:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount of additional solvent to lower the saturation point.
-
Allow the solution to cool much more slowly. You can insulate the flask with glass wool or a beaker to slow heat loss.[13]
-
If the problem persists, it indicates a high impurity load. Consider using a different primary purification method first, such as acid-base extraction.
Q6: How can I use acid-base extraction to purify my product?
A6: Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. Since this compound has an acidic carboxylic acid group, it can be easily separated from neutral or basic impurities.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent in which both the product and impurities are soluble, such as ethyl acetate or dichloromethane (DCM). Place this solution in a separatory funnel.
-
Base Wash: Add a sufficient amount of a weak aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution, to the separatory funnel. The carboxylic acid will be deprotonated to form its water-soluble sodium salt, which will move to the aqueous layer. Neutral impurities will remain in the organic layer.
-
Causality Note: Using a weak base like NaHCO₃ is often preferred over a strong base like NaOH to minimize the potential hydrolysis of the cyano group.
-
-
Separation: Stopper the funnel, invert, and vent frequently to release CO₂ gas produced from the acid-base reaction. Shake thoroughly and allow the two layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times to ensure all the acidic product has been extracted. Combine all aqueous extracts.
-
Back-Wash (Optional): Wash the combined aqueous extracts with a small portion of fresh organic solvent (e.g., ethyl acetate) to remove any neutral impurities that may have been physically carried over. Discard this organic wash.
-
Re-acidification: Cool the aqueous solution in an ice bath and slowly add a strong acid, such as 6M HCl, with stirring.[14] The water-soluble carboxylate salt will be protonated, causing the pure this compound to precipitate out of the solution as a solid. Monitor the pH with litmus paper to ensure the solution is acidic.[14]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.
Section 3: Advanced Purification & Final Verification
Q7: My product is still not pure after recrystallization. What is my next step?
A7: If recrystallization and extraction fail to provide the desired purity, especially if you are trying to separate isomers or compounds with very similar solubility, column chromatography is the recommended next step.[15][16]
-
Principle: This technique separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) while being moved by a liquid mobile phase. Less polar compounds travel down the column faster, while more polar compounds are retained longer.
-
Stationary Phase: Silica gel is the standard choice for compounds of this polarity.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. You would start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your compounds. The ideal solvent system should give your desired compound an Rf value of ~0.3 on a TLC plate.
Q8: How do I confirm the purity of my final product?
A8: After purification, you must verify the purity using high-resolution methods to ensure your efforts were successful.
-
HPLC: This is the definitive method. An injection of your final product should show a single major peak (ideally >99% by area).[9][11] Compare the chromatogram to that of your crude material to confirm the removal of impurities.
-
NMR Spectroscopy (¹H and ¹³C): NMR will confirm the chemical structure of your compound and can reveal the presence of any remaining structurally similar impurities that might co-elute in HPLC. The absence of unexpected signals is a strong indicator of high purity.[9]
-
Melting Point: A final melting point determination should show a sharp, un-depressed melting range, consistent with literature values for pure this compound.
References
- Ministry of the Environment, Japan. (n.d.). Analytical Methods.
- University of California, Davis. (n.d.). Recrystallization of Benzoic Acid.
- MiraCosta College. (2010). Recrystallization and Extractions of Organic Compounds.
- Merey, H. A., & Zaazaa, H. E. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Royal Society of Chemistry.
- Creemer, L. C., et al. (2008). Process for preparing 2-amino-5-cyanobenzoic acid derivatives. Google Patents.
- National Center for Biotechnology Information. (n.d.). 2-Amino-5-cyano-3-methylbenzoic acid. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). Methyl 5-cyano-2-methylbenzoate. PubChem Compound Database.
- Auteure, V. (2024). What analytical methods can be used for O - Methylbenzoic Acid?.
- Auteure, V. (2024). What are the differences in reactivity between M - Methylbenzoic Acid and p.
- Various Authors. (n.d.). Benzoic Acid and Derivatives. ResearchGate.
- Montedipe Spa. (1992). Method of benzoic acid purification. Google Patents.
- Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions.
- Stamicarbon B.V. (1986). Process and device for purifying benzoic acid. European Patent Office.
- Slideshare. (2015). Experiment 4 purification - recrystallization of benzoic acid.
- Lee, H-Y., et al. (n.d.). Selective Hydrolysis of Nitriles to Amides. Organic Syntheses Procedure.
- American Cyanamid Company. (1941). Benzoic acid purification. Google Patents.
- Save My Exams. (2024). Producing Benzoic Acid.
- US Army. (1973). Method for the oxidation of aryl methyl groups to carboxylic acid groups. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Carboxylic acid synthesis by oxidation of benzylic positions [organic-chemistry.org]
- 7. US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups - Google Patents [patents.google.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. What analytical methods can be used for O - Methylbenzoic Acid? - Blog - Evergreensino [evergreensinochem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. home.miracosta.edu [home.miracosta.edu]
- 15. env.go.jp [env.go.jp]
- 16. benchchem.com [benchchem.com]
Scaling up the synthesis of 5-Cyano-2-methylbenzoic acid from lab to pilot plant
This guide is intended for researchers, chemists, and process engineers involved in scaling the synthesis of 5-Cyano-2-methylbenzoic acid from the laboratory to the pilot plant. It provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions based on established chemical principles and industry best practices.
Overview of the Synthesis Pathway
The synthesis of this compound typically proceeds via the Sandmeyer reaction, a robust and well-documented method for introducing a cyano group onto an aromatic ring. The general workflow involves the diazotization of an aniline precursor followed by reaction with a cyanide salt, typically in the presence of a copper catalyst.
The core of this process is the two-step Sandmeyer reaction.[1][2] First, a primary aromatic amine is converted to a diazonium salt. This is followed by a displacement reaction with a nucleophile, in this case, a cyanide group, catalyzed by a copper(I) salt.[3]
Step 1: Diazotization
The starting material, 2-amino-5-bromo-3-methylbenzoic acid, is treated with nitrous acid (HNO₂) to form a diazonium salt.[4] The nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric or sulfuric acid.[4] This reaction is highly exothermic and must be performed at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[5][6]
Step 2: Cyanation (Sandmeyer Reaction)
The freshly prepared diazonium salt is then reacted with a solution of copper(I) cyanide (CuCN) and an alkali metal cyanide (e.g., sodium or potassium cyanide).[7] The copper(I) catalyst facilitates the displacement of the diazonium group with the cyanide nucleophile, yielding the desired this compound and nitrogen gas.[1][7]
Visualizing the Workflow
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is a low temperature (0-5 °C) critical during the diazotization step?
A1: Aryl diazonium salts are thermally unstable.[6] Maintaining a low temperature is crucial to:
-
Prevent Decomposition: Above 5 °C, the diazonium salt rapidly decomposes, leading to the formation of phenolic impurities and a significant reduction in yield.[6]
-
Ensure Stability of Nitrous Acid: Nitrous acid, generated in-situ, is also unstable at higher temperatures.[6]
-
Minimize Side Reactions: Low temperatures suppress unwanted side reactions, such as the coupling of the diazonium salt with unreacted starting material to form azo compounds.[6]
Q2: What is the role of the copper(I) catalyst in the cyanation step?
A2: The copper(I) salt acts as a catalyst in the Sandmeyer reaction.[7] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[1][7] The copper(I) facilitates a single electron transfer to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas.[1] This radical then reacts with the cyanide bound to a copper(II) species to form the final product and regenerate the copper(I) catalyst.[7]
Q3: Can I use other cyanide sources besides copper(I) cyanide?
A3: While copper(I) cyanide is the most common reagent for this transformation, other cyanide sources can be used, sometimes in conjunction with a palladium catalyst.[8] However, for scaling up this specific synthesis, sticking to the well-established Sandmeyer conditions with CuCN is generally recommended for process robustness and cost-effectiveness.
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: The two main safety hazards are:
-
Toxicity of Cyanides: All cyanide salts are highly toxic.[9] Strict handling protocols, including the use of a well-ventilated fume hood, appropriate personal protective equipment (PPE), and the availability of a cyanide antidote kit, are mandatory.[9] All cyanide-containing waste must be quenched with an oxidizing agent like bleach before disposal.[9]
-
Instability of Diazonium Salts: Solid diazonium salts are explosive and should never be isolated.[6] They should always be kept in solution and used immediately after preparation.[5]
Troubleshooting Guide
This section addresses common issues encountered during the scale-up of the this compound synthesis.
Issue 1: Low Yield of Diazonium Salt Formation
-
Symptom: In-process monitoring (e.g., by HPLC analysis of a quenched sample) shows incomplete conversion of the starting amine.
-
Potential Causes & Solutions:
-
Inadequate Temperature Control: If the temperature rises above 5 °C, the diazonium salt will decompose. Ensure the reactor has sufficient cooling capacity and that the addition of the sodium nitrite solution is slow enough to manage the exotherm.
-
Insufficient Acid: The reaction requires a strongly acidic medium. Ensure that at least two equivalents of acid are used relative to the starting amine – one to protonate the amine and another to react with sodium nitrite to generate nitrous acid.
-
Poor Quality Sodium Nitrite: Use a fresh, dry source of sodium nitrite. Old or improperly stored sodium nitrite may have partially decomposed.
-
Issue 2: Formation of Phenolic Impurities
-
Symptom: The final product is contaminated with 5-bromo-2-methyl-3-hydroxybenzoic acid.
-
Potential Causes & Solutions:
-
High Reaction Temperature: This is the most common cause. As mentioned, elevated temperatures promote the decomposition of the diazonium salt to the corresponding phenol.[6] Re-evaluate and optimize the cooling efficiency of the pilot plant reactor.
-
Slow Addition to Cyanide Solution: The diazonium salt solution should be added to the cyanide solution in a controlled manner. If the addition is too slow, the diazonium salt has more time to decompose.
-
Issue 3: Incomplete Cyanation Reaction
-
Symptom: Significant amounts of the starting brominated compound or the intermediate phenol are present in the final product.
-
Potential Causes & Solutions:
-
Deactivated Copper(I) Cyanide: Copper(I) cyanide is susceptible to oxidation. Ensure it is of high quality and has been stored under an inert atmosphere.
-
Insufficient Cyanide: Ensure an adequate excess of both copper(I) cyanide and sodium/potassium cyanide is used to drive the reaction to completion.
-
Inadequate Reaction Temperature/Time: The cyanation step typically requires heating. Ensure the reaction mixture reaches and maintains the optimal temperature for a sufficient duration. Reaction progress should be monitored by a suitable analytical method like HPLC.
-
Issue 4: Difficult Product Isolation and Purification
-
Symptom: The isolated product is an oil or is difficult to crystallize, and the purity is low.
-
Potential Causes & Solutions:
-
Residual Copper Salts: Copper salts can interfere with crystallization. During the workup, washing with an aqueous solution of a chelating agent like EDTA or with aqueous ammonia can help remove residual copper.
-
Incorrect pH during Workup: The final product is a carboxylic acid. It will be soluble in basic aqueous solutions and will precipitate upon acidification. Careful control of the pH during the workup is crucial for efficient isolation.
-
Inappropriate Recrystallization Solvent: If recrystallization is necessary, a solvent screen should be performed to identify a suitable solvent system that provides good recovery and effectively removes key impurities.[9]
-
Process Parameter Summary
| Parameter | Laboratory Scale | Pilot Plant Considerations |
| Diazotization Temp. | 0-5 °C (Ice Bath) | Efficient reactor cooling, controlled addition rate of NaNO₂ |
| Acid (Diazotization) | HCl or H₂SO₄ | Consider material compatibility of the reactor. |
| Cyanation Temp. | Typically elevated (e.g., 50-100 °C) | Ensure adequate heating and temperature control. |
| Reagent Stoichiometry | Minor excesses | Optimize for cost and yield on a larger scale. |
| Agitation | Magnetic Stirring | Mechanical stirring; ensure good mixing to manage exotherms and maintain homogeneity. |
| Workup | Standard glassware | pH adjustments in a larger vessel, efficient filtration (e.g., Nutsche filter). |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues.
References
- Wikipedia. Sandmeyer reaction. [Link]
- BYJU'S. Sandmeyer Reaction Mechanism. [Link]
- GeeksforGeeks. Sandmeyer Reaction. [Link]
- ZoomOrgo.
- Vedantu. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. [Link]
- Online Chemistry Notes. Diazotization reaction: Mechanism and Uses. [Link]
- ResearchGate. The diazotization process. (a) The reaction of aniline (or other aryl... [Link]
- ResearchGate. Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. [Link]
- BYJU'S.
- PubMed Central (PMC). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. [Link]
- ACS Publications.
- ResearchGate. Sandmeyer reactions. Part 7.
- PubMed Central (PMC) - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
- Reddit.
- Organic Chemistry Portal.
- Quick Company. Process For Producing 5 Iodo 2 Methylbenzoic Acid. [Link]
- Google Patents. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
- Google Patents. CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid.
- Google Patents. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
- PrepChem.com. Synthesis of 2-iodo-5-methyl-benzoic acid. [Link]
- Eureka | Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 3. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]
- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of 5-Cyano-2-methylbenzoic Acid & Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the analytical characterization of 5-Cyano-2-methylbenzoic acid and its derivatives. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this important class of molecules. We will move beyond simple protocols to explain the underlying scientific principles, enabling you to troubleshoot effectively and develop robust analytical methods.
Section 1: General Sample Preparation & Handling
The unique physicochemical properties of this compound derivatives—namely the acidic carboxyl group, the polar cyano group, and the aromatic ring—present specific challenges before the sample even reaches the instrument.
FAQ 1: I'm struggling with inconsistent solubility of my this compound derivative. Which solvents are recommended?
Answer: This is a common issue stemming from the molecule's moderate polarity. Your choice of solvent is critical for both reaction workups and analytical sample preparation.
-
The Challenge: The carboxylic acid group prefers polar, protic solvents that can engage in hydrogen bonding, while the cyanomethyl-substituted phenyl ring has non-polar character.
-
Expert Recommendation:
-
For HPLC Analysis: The best practice is to dissolve the sample in the mobile phase you will be using for the analysis.[1] If solubility is low, you can use a slightly stronger solvent (e.g., pure acetonitrile or methanol), but be mindful of potential peak distortion if the injection solvent is significantly stronger than the mobile phase.
-
For General Use: Polar organic solvents are generally effective. A qualitative assessment suggests good solubility in solvents like methanol, ethanol, acetonitrile, and N,N-dimethylformamide (DMF).[2][3]
-
For Recrystallization/Purification: Solvents like ethanol, methanol, or acetonitrile are often suitable for recrystallization, a common and effective purification method for these compounds.[4]
-
-
Causality: Using the mobile phase as the sample solvent ensures compatibility with the chromatographic system, preventing analyte precipitation at the head of the column, which can cause split peaks and pressure issues.[5]
FAQ 2: Are there any stability concerns with these derivatives during sample preparation or analysis?
Answer: Yes, thermal stability can be a significant concern, particularly for Gas Chromatography (GC) and under prolonged heating.
-
The Challenge: Benzoic acid and its derivatives can undergo decarboxylation (loss of CO₂) at elevated temperatures.[6] This is especially problematic in a hot GC inlet.
-
Expert Recommendation:
-
Avoid Excessive Heat: When preparing samples, avoid prolonged heating. If heating is necessary to aid dissolution, use the lowest effective temperature for the shortest possible time.
-
GC Analysis: Derivatization is strongly recommended to increase thermal stability (see GC section below). Keep the injector temperature as low as possible while still ensuring efficient volatilization.
-
Storage: Store samples in a cool, dark place. For long-term storage, consider refrigeration or freezing, ensuring the solvent is appropriate for low temperatures.
-
-
Scientific Rationale: The stability of benzoic acids in high-temperature water has been studied, showing that derivatives can begin to degrade significantly at temperatures as low as 200°C, while benzoic acid itself is more stable up to 300°C.[6] This underscores the need for caution with thermal methods.
Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is the workhorse technique for analyzing non-volatile compounds like this compound. However, the acidic nature of these molecules is a primary source of chromatographic problems.
Issue 1: My peak for this compound is showing severe tailing.
Answer: Peak tailing is the most frequent problem encountered when analyzing acidic compounds on standard reversed-phase columns. It is almost always caused by unwanted secondary interactions between the analyte and the stationary phase.
-
Primary Cause: Silanol Interactions Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. At typical mobile phase pH values (4-7), these silanols are deprotonated (Si-O⁻) and can interact strongly with the polar carboxyl and cyano groups of your analyte, retarding a portion of the analyte molecules and causing a tailed peak.[7]
-
Troubleshooting Protocol:
-
Adjust Mobile Phase pH: The most effective solution is to suppress the ionization of both the silanol groups and your analyte. Lowering the mobile phase pH to between 2.5 and 3.0 using an additive like formic acid or phosphoric acid will protonate the silanol groups (Si-OH) and ensure your benzoic acid derivative is in its single, neutral (protonated) form.[7] This minimizes secondary interactions and dramatically improves peak shape.
-
Use an End-Capped Column: Modern, high-purity silica columns are "end-capped," meaning most residual silanols have been chemically blocked. Using a column specifically designed for polar or ionizable compounds will significantly reduce tailing.[7]
-
Check for Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion, including tailing.[1] Try reducing the injection volume or sample concentration.
-
-
Workflow for Troubleshooting HPLC Peak Tailing:
Caption: A decision tree for systematically troubleshooting peak tailing.
Issue 2: The retention time of my analyte is drifting between injections.
Answer: Retention time instability compromises data accuracy. The root cause usually lies with the column, the mobile phase, or the pump system.
-
Common Causes & Solutions:
| Potential Cause | Explanation & Solution |
| Insufficient Column Equilibration | The column chemistry needs to fully stabilize with the mobile phase. Solution: Increase the column equilibration time before starting your analytical run until you achieve a stable baseline.[8] |
| Mobile Phase Composition Change | The mobile phase can change over time due to evaporation of the more volatile component (e.g., acetonitrile). Solution: Always prepare fresh mobile phase daily and keep the reservoir bottles capped.[8] If using a gradient, ensure the pump's mixer is functioning correctly. |
| Temperature Fluctuations | Retention is temperature-dependent. Changes in ambient lab temperature can cause drift. Solution: Use a thermostatted column oven for consistent temperature control.[8] |
| Column Contamination | Buildup of strongly retained impurities from previous injections can alter the stationary phase. Solution: Implement a column washing procedure after each analytical batch. If the column is heavily contaminated, reverse and flush it (if permitted by the manufacturer). |
Section 3: Gas Chromatography (GC) & GC-MS Troubleshooting
Direct analysis of this compound by GC is challenging due to its low volatility and potential for thermal degradation. Derivatization is almost always required.
FAQ 1: Why can't I inject my this compound derivative directly onto the GC?
Answer: You will likely see no peak or a very broad, tailing peak. The polar carboxylic acid group makes the molecule non-volatile and prone to strong adsorption onto active sites within the GC system (liner, column). Furthermore, it can decarboxylate at high temperatures in the injector.[6]
Issue: My GC analysis after derivatization is giving poor or irreproducible results.
Answer: This usually points to an incomplete or inconsistent derivatization reaction. Silylation, converting the acidic proton to a trimethylsilyl (TMS) group, is the most common approach for carboxylic acids.[9][10]
-
The Goal of Derivatization: To replace the active hydrogen on the carboxylic acid with a non-polar, thermally stable group (like TMS). This increases volatility and reduces interactions with the GC system, resulting in sharp, symmetrical peaks.
-
Troubleshooting Derivatization:
-
Ensure Anhydrous Conditions: Silylation reagents (e.g., BSTFA) are highly sensitive to moisture. Water will consume the reagent and prevent your analyte from being derivatized. Ensure your sample is completely dry and use anhydrous solvents.
-
Optimize Reaction Conditions: The reaction may require heating (e.g., 60-70°C for 30 minutes) to go to completion. A catalyst like trimethylchlorosilane (TMCS) is often included with BSTFA to improve reaction efficiency.[10]
-
Check for Reagent Excess: Use a sufficient molar excess of the silylation reagent to drive the reaction to completion.
-
Verify with a Standard: Always run a derivatized reference standard to confirm that the reaction and GC conditions are suitable.
-
-
Detailed Protocol: TMS Derivatization for GC-MS Analysis
-
Sample Preparation: Accurately weigh ~1 mg of your this compound derivative into a 2 mL autosampler vial. If in solution, evaporate the solvent completely under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample.
-
Derivatization: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature before injection.
-
Analysis: Inject 1 µL into the GC-MS system.
Trustworthiness Check: The resulting mass spectrum should show a molecular ion corresponding to the mass of the TMS derivative, confirming the reaction was successful.
-
Section 4: Mass Spectrometry (MS) Interpretation
The fragmentation pattern in MS provides a structural fingerprint of the molecule. For this compound derivatives, the fragmentation is predictable and informative.
FAQ: What are the expected key fragment ions for this compound in electron ionization (EI) MS?
Answer: The fragmentation of benzoic acids in EI-MS is well-documented.[11] You should expect to see a series of characteristic losses from the molecular ion (M⁺˙).
-
Expected Fragmentation Pathway:
Caption: Common EI fragmentation pathways for a substituted benzoic acid.
-
Key Diagnostic Ions:
-
Molecular Ion [M]⁺˙: For this compound, this will be at m/z 161. It should be clearly visible.
-
[M-OH]⁺ (m/z 144): Loss of the hydroxyl radical from the carboxylic acid group.
-
[M-COOH]⁺ (m/z 116): Loss of the entire carboxyl group as a radical, leaving the charged aromatic ring. This is often a prominent peak.
-
"Ortho Effect" Consideration: In some ortho-substituted benzoic acids, a characteristic loss of water ([M-H₂O]⁺˙) can occur.[12] While your primary substitution is meta/para relative to the cyano group, interactions involving the methyl group could potentially lead to minor unique fragments.
-
Deprotonated Ion [M-H]⁻ in ESI-MS: In negative mode Electrospray Ionization (ESI), the most prominent ion will be the deprotonated molecule at m/z 160. A characteristic fragmentation in MS/MS is the loss of CO₂ (44 Da) from this precursor ion.[13] Interestingly, this can sometimes be a "reversible reaction" in the gas phase, where the fragment ion recaptures a background CO₂ molecule.[13]
-
Section 5: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for unambiguous structure confirmation.
FAQ: I'm having trouble assigning the aromatic protons in the ¹H NMR spectrum. Why are they so complex?
Answer: In a simple monosubstituted benzene ring, you might expect clean splitting patterns. However, with three different substituents (–COOH, –CH₃, –CN) on the ring, the electronic environment of each aromatic proton is unique, and their chemical shifts can be very close, leading to overlapping multiplets.[14]
-
Expert Guidance:
-
Expect Complexity: Do not expect simple doublets and triplets. The protons will likely appear as a set of complex, overlapping multiplets.
-
Use 2D NMR: The most reliable way to assign the signals is to use 2D NMR experiments like COSY (to see which protons are coupled to each other) and HMBC/HSQC (to correlate protons to their attached carbons).
-
Carboxylic Acid Proton: The acidic proton of the –COOH group will typically appear as a very broad singlet far downfield (>10 ppm). Its intensity may be low, and it can exchange with trace water in the solvent (e.g., DMSO-d₆), sometimes making it difficult to observe.[14]
-
Reference Spectra: Compare your spectrum to published data or databases for 5-Cyano-2-methyl-benzoic acid or similar structures.[15]
-
References
- Vertex AI Search Result[17], Identification Of Benzoic Acid By Gc And Mass Spectrometry,
- Vertex AI Search Result[18], (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY,
- Vertex AI Search Result[10], GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I - ResearchG
- Vertex AI Search Result[11], GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed,
- Vertex AI Search Result[16], 5-Cyano-2-methyl-benzoic acid(1975-54-8) 1H NMR spectrum - ChemicalBook,
- Vertex AI Search Result[13], Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - NIH,
- Vertex AI Search Result[14], An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed,
- Vertex AI Search Result[8], HPLC Troubleshooting Guide - SCION Instruments,
- Vertex AI Search Result[5], Troubleshooting Guide - Phenomenex,
- Vertex AI Search Result[9], HPLC Troubleshooting Guide - Sigma-Aldrich,
- Vertex AI Search Result[12], mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry,
- Vertex AI Search Result[2], effect of solvent choice on the purity of synthesized 2-Amino-5-cyano-3-methylbenzoic acid - Benchchem,
- Vertex AI Search Result[4], Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid - Benchchem,
- Vertex AI Search Result[6], Degradation of benzoic acid and its derivatives in subcritical w
- Vertex AI Search Result[15], 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... - Doc Brown's Chemistry,
- Vertex AI Search Result[7], Technical Support Center: HPLC Analysis of Benzoic Acid Deriv
- Vertex AI Search Result[1], Analytical methods for assessing the purity of 2-Iodo-5-methylbenzoic acid - Benchchem,
- Vertex AI Search Result[3], A Technical Guide to the Solubility of 2-Iodo-5-methylbenzoic Acid in Common Organic Solvents - Benchchem,
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. phenomenex.com [phenomenex.com]
- 6. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. 5-Cyano-2-methyl-benzoic acid(1975-54-8) 1H NMR [m.chemicalbook.com]
Improving the regioselectivity of reactions with 5-Cyano-2-methylbenzoic acid
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with 5-Cyano-2-methylbenzoic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of its reactivity and help you achieve your desired regiochemical outcomes. The unique arrangement of an activating group (-CH₃), a deactivating group (-CN), and a powerful directing group (-COOH) on the aromatic ring presents significant, yet surmountable, challenges in controlling reaction selectivity.
This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may encounter in the lab.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section breaks down the core principles governing the reactivity of this compound. Understanding these fundamentals is critical for designing successful, regioselective transformations.
Q1: What are the primary factors governing regioselectivity in reactions with this compound?
Answer: The regioselectivity is determined by a complex interplay of the electronic and steric effects of the three substituents on the aromatic ring, and the choice of reaction conditions (electrophilic, nucleophilic, or organometallic).
-
Carboxylic Acid (-COOH): For electrophilic aromatic substitution (EAS), this group is deactivating and a meta-director.[1] However, its true power lies in organometallic reactions. As a carboxylate (-COO⁻), it is one of the most effective directing groups for Directed ortho-Metalation (DoM) , guiding lithiation specifically to the C6 position.[2][3]
-
Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group for EAS due to hyperconjugation and a weak inductive effect.[4] It directs incoming electrophiles towards the C3 and C6 positions.
-
Cyano Group (-CN): This is a strongly deactivating, meta-directing group for EAS due to its powerful electron-withdrawing nature through both induction and resonance.[1][4][5] It directs incoming electrophiles to the C3 position. For Nucleophilic Aromatic Substitution (NAS) , it is a strong activating group, stabilizing the negative charge of the Meisenheimer complex intermediate, especially when positioned ortho or para to a leaving group.[6]
Q2: For an electrophilic substitution reaction like nitration or halogenation, which position is most likely to react?
Answer: Predicting the outcome of electrophilic aromatic substitution (EAS) on this substrate is challenging due to conflicting directing effects. The ring is generally deactivated towards electrophilic attack because the deactivating effects of the -COOH and -CN groups outweigh the weak activation of the -CH₃ group.
Here's a breakdown of the directing influences:
-
C3 Position: Favored by being meta to the -CN group and ortho to the -CH₃ group.
-
C4 Position: Favored by being meta to the -COOH group.
-
C6 Position: Favored by being ortho to the -CH₃ group.
Given that the cyano and methyl groups both direct towards C3, this position is a likely site of substitution. However, the strong deactivation of the ring often leads to low yields, harsh reaction conditions, and a mixture of isomers. Therefore, EAS is generally not the recommended strategy for achieving high regioselectivity with this molecule.
Q3: What is Directed ortho-Metalation (DoM), and why is it the best strategy for functionalizing the C6 position?
Answer: Directed ortho-Metalation (DoM) is a powerful synthetic technique that uses a directing group on an aromatic ring to guide deprotonation (metalation) by a strong base (typically an organolithium reagent) at an adjacent ortho position.
For this compound, the carboxylic acid is the key. In the presence of at least two equivalents of a strong base like sec-butyllithium (s-BuLi), the acidic proton of the -COOH group is removed first, forming a lithium carboxylate. This carboxylate then coordinates with the lithium reagent, directing the deprotonation specifically to the adjacent C-H bond.[7][8]
-
Why C6? The C2 position is already substituted with the methyl group, so the only available ortho position for the carboxylate to direct to is C6. This makes DoM an exceptionally regioselective method for introducing a wide variety of electrophiles exclusively at the C6 position.
Part 2: Troubleshooting Guides & Common Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Scenario 1: Electrophilic Aromatic Substitution
-
Issue: "My nitration/bromination of this compound resulted in a low yield and an inseparable mixture of isomers at the C3 and C6 positions. How can I improve this?"
-
Root Cause Analysis: As discussed in the FAQs, this is the expected outcome. The competing directing effects of the substituents and the overall deactivation of the ring make selective EAS nearly impossible. The harsh conditions required often lead to decomposition and side reactions.
-
Solutions & Recommendations:
-
Abandon Direct EAS: For selective functionalization, this is not a viable route.
-
Strategic Synthesis: Consider a different synthetic pathway where the substituents are introduced in a different order. For example, perform an electrophilic substitution on a more cooperative precursor like 2-methylbenzoic acid and then introduce the cyano group later via a Sandmeyer reaction if an amino precursor is available.
-
Switch to DoM: If your target is C6 functionalization, Directed ortho-Metalation is the superior strategy.
-
Scenario 2: Directed ortho-Metalation (DoM)
-
Issue: "I am attempting to functionalize the C6 position via DoM, but my yields are consistently low, and I recover a lot of starting material."
-
Root Cause Analysis: Low yields in DoM reactions are typically traced back to issues with the base, temperature, solvent, or electrophile.
-
Troubleshooting Steps:
| Potential Cause | Explanation & Solution |
| Insufficient Base | You need at least 2.2 equivalents of strong base (e.g., s-BuLi). The first equivalent deprotonates the carboxylic acid, and the second is required for the C-H abstraction at C6. Using less will result in incomplete reaction. |
| Improper Temperature Control | These reactions must be run at very low temperatures (-78 °C is standard) to prevent side reactions and decomposition of the lithiated intermediate.[7][9] Ensure your cooling bath is stable throughout the base addition and reaction time. |
| Moisture or Air Contamination | Organolithium reagents are extremely sensitive to moisture and oxygen. Ensure all glassware is oven-dried, and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents. |
| Choice of Base | sec-Butyllithium (s-BuLi), often complexed with TMEDA (tetramethylethylenediamine), is generally preferred over n-butyllithium (n-BuLi).[7][8] n-BuLi is more prone to nucleophilic attack on the carboxylate group, leading to unwanted byproducts. |
| Inactive Electrophile | Ensure the electrophile you are using to quench the reaction is reactive enough at low temperatures. Some electrophiles require warming the reaction mixture, which can risk decomposition of the anion. |
Part 3: Experimental Protocols & Data
Protocol 1: Regioselective C6-Iodination via Directed ortho-Metalation
This protocol provides a reliable method for introducing an iodine atom at the C6 position, which can then be used in a variety of cross-coupling reactions.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of sec-butyllithium (s-BuLi, 1.4 M in cyclohexane, 2.2 eq) complexed with TMEDA (2.2 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.
-
Metalation: Stir the resulting dark-colored solution at -78 °C for 2 hours to allow for complete formation of the dianion.[7]
-
Quenching: In a separate flask, prepare a solution of iodine (I₂, 1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Workup: After stirring for 1 hour at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine, followed by 1 M HCl to protonate the carboxylate.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield 6-Iodo-5-cyano-2-methylbenzoic acid.
Data Summary Table
| Position | Reaction Type | Key Reagents | Directing Influence | Expected Outcome |
| C6 | Directed ortho-Metalation | s-BuLi/TMEDA, then E⁺ | -COOH | Excellent Selectivity . The preferred method for C6 functionalization.[8][9] |
| C3 | Electrophilic Aromatic Sub. | E⁺ (e.g., HNO₃/H₂SO₄) | -CH₃ (ortho), -CN (meta) | Poor Selectivity . Mixture with other isomers, low yield. Not recommended. |
| C4 | Electrophilic Aromatic Sub. | E⁺ (e.g., HNO₃/H₂SO₄) | -COOH (meta) | Minor Product . Overpowered by other directing effects. Not a viable route. |
Part 4: Visualization of Key Processes
Decision Workflow for Regioselective Functionalization
The following diagram outlines the decision-making process for choosing the correct synthetic strategy based on your desired product.
Caption: Decision workflow for functionalizing this compound.
Mechanism of Directed ortho-Metalation at C6
This diagram illustrates how the carboxylate group directs lithiation to the C6 position.
Caption: Mechanism of C6 functionalization via Directed ortho-Metalation.
References
- Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(4), 765–768. [Link]
- Organic Chemistry Portal. (n.d.). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks.
- Mortier, J., et al. (1995). Directed lithiation of unprotected benzoic acids. Journal of The Chemical Society-perkin Transactions 1.
- Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(4), 765–768. [Link]
- Prepp. (2024). Identify Meta Directing Groups: Chloro, Amino, Methyl, Cyano.
- Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006). Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. Organic letters, 8(4), 765–768. [Link]
- Grokipedia. (n.d.). Electrophilic aromatic directing groups.
- Mortier, J., et al. (1995). Directed lithiation of unprotected benzoic acids. ResearchGate.
- YouTube. (2018). Electrophilic aromatic substitution: meta directors.
- Bennetau, B., et al. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265-1269. [Link]
- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
- ResearchGate. (n.d.). Directed orrho-lithiation of unprotected benzoic acids'.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
- 3. [PDF] Directed lithiation of unprotected benzoic acids | Semantic Scholar [semanticscholar.org]
- 4. prepp.in [prepp.in]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Alternative Workup Procedures for the Synthesis of 5-Cyano-2-methylbenzoic acid
Welcome to the technical support center for the synthesis of 5-Cyano-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the workup and purification of this important chemical intermediate. Here, we move beyond standard protocols to provide field-tested insights and alternative procedures to help you optimize your yield, purity, and overall experimental success.
Introduction: Understanding the Synthetic Landscape
The synthesis of this compound typically proceeds through one of two primary routes: the cyanation of a halogenated precursor, most commonly 5-bromo-2-methylbenzoic acid, or the oxidation of 5-cyano-2-methylbenzaldehyde. Each pathway presents a unique set of challenges during the workup phase. This guide is structured to address these specific issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your synthesis and provides detailed alternative workup procedures.
Issue 1: Persistent Emulsion During Aqueous Workup After Cyanation
Question: I've just completed a Rosenmund-von Braun reaction (cyanation using CuCN) to synthesize this compound from 5-bromo-2-methylbenzoic acid. During the aqueous workup to remove copper salts and other inorganic byproducts, I'm consistently getting a persistent emulsion that makes phase separation nearly impossible. What's causing this, and how can I resolve it?
Answer: This is a classic issue in cyanation reactions that utilize copper(I) cyanide. The formation of finely dispersed copper salts and potential coordination of your product with residual copper can lead to emulsification. The standard approach of simply washing with water or brine is often insufficient.
Causality: Emulsions in this context are often stabilized by insoluble microscopic particles and amphiphilic copper complexes. Breaking this emulsion requires either changing the ionic strength of the aqueous phase, altering the pH, or introducing a complexing agent to sequester the problematic copper ions.
Alternative Workup Protocol 1: Ammonia/Ammonium Chloride Wash
This is a highly effective method for removing copper residues. The ammonia forms a water-soluble tetraamminecopper(II) complex, which is deep blue and readily partitions into the aqueous layer.
Step-by-Step Procedure:
-
Cool the reaction mixture to room temperature.
-
If your reaction solvent is immiscible with water (e.g., toluene, ethyl acetate), proceed to the next step. If you used a polar aprotic solvent like DMF or DMSO, you will need to first perform a solvent exchange or a carefully controlled precipitation and filtration.
-
Transfer the organic layer to a separatory funnel.
-
Instead of a standard water wash, add a saturated aqueous solution of ammonium chloride (NH₄Cl) containing approximately 5-10% ammonium hydroxide (NH₄OH).
-
Gently agitate the separatory funnel. You should observe the aqueous layer turning a deep blue color as the copper complex forms.
-
Separate the layers. The deep blue color should be exclusively in the aqueous phase.
-
Repeat the wash with the NH₄Cl/NH₄OH solution until the aqueous layer is colorless.
-
Follow with a wash with saturated aqueous NaCl (brine) to remove any residual ammonia and to help break any minor emulsions.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
dot
Caption: Alternative workup for purification after oxidation.
Frequently Asked Questions (FAQs)
Q1: My "pure" this compound has a slight off-white or yellowish color. Is this a concern, and how can I fix it?
A1: A slight coloration is common and may not always indicate significant impurity for many applications. However, for high-purity requirements, such as in drug development, this color may need to be removed. The color often arises from trace amounts of oxidized or polymeric byproducts. A simple and effective solution is recrystallization from a suitable solvent system. A mixture of ethanol and water is often a good starting point. Dissolve the product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
Q2: I am struggling with the hydrolysis of the nitrile group during my workup. How can I avoid this?
A2: Unintentional hydrolysis of the nitrile to a carboxylic acid or amide can occur under harsh acidic or basic conditions, especially at elevated temperatures. To mitigate this, perform all pH adjustments at low temperatures (e.g., in an ice bath). Avoid prolonged exposure to strong acids or bases. If you are performing a pH-controlled extraction as described in Alternative Workup Protocol 2, move promptly from one step to the next and do not let the solution sit for extended periods at extreme pH values.
Q3: Can I use column chromatography to purify this compound?
A3: Yes, column chromatography can be used, but it is often not the preferred method for large-scale purification of carboxylic acids due to potential issues with streaking on silica gel. If you must use chromatography, it is advisable to add a small amount (0.5-1%) of acetic acid or formic acid to the eluent (e.g., a mixture of hexanes and ethyl acetate) to suppress the deprotonation of the carboxylic acid on the silica surface, which leads to better peak shape and separation.
Data Summary: Comparison of Workup Procedures
| Workup Procedure | Key Advantage | Common Application | Potential Drawback |
| Standard Water/Brine Wash | Simple and fast. | For reactions with minimal inorganic byproducts. | Ineffective for removing copper salts; prone to emulsion. |
| Ammonia/Ammonium Chloride Wash | Highly effective at removing copper residues. | Post-cyanation reactions using copper cyanide. | Requires handling of ammonia; may not be suitable for base-sensitive compounds. |
| Bisulfite Quench & pH-Controlled Extraction | Excellent for removing unreacted aldehyde and oxidant byproducts. | Post-oxidation reactions, especially with permanganate. | Involves multiple steps and pH adjustments; risk of nitrile hydrolysis if not done carefully. |
| Recrystallization | Excellent for improving final purity and removing colored impurities. | Final purification step for most syntheses. | Can lead to loss of yield if not optimized. |
References
- BenchChem Technical Support. (n.d.). Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. Retrieved from a relevant technical document that discusses cyanation and purification.
Managing thermal runaway in large-scale 5-Cyano-2-methylbenzoic acid reactions
Beginning Data Gathering
I've started gathering data on the synthesis of 5-Cyano-2-methylbenzoic acid. My initial focus is on the typical reagents, reaction conditions, and potential thermal hazards involved. Google searches are underway. Next, I'll search chemical databases to pinpoint more details, and find any patents.
Expanding Safety Analysis
I'm now diving deeper into the thermal stability of reactants and potential side reactions. I'm focusing on established protocols and engineering controls for managing exothermic reactions. My plan is to structure a technical support center, starting with an FAQ on thermal risks. I'll then develop a troubleshooting guide by specific issues, offering root cause analysis and corrective actions with the scientific basis explained. I will also make tables of critical safety parameters.
Analyzing Thermal Profiles
I'm now focusing on a deeper dive, using Google searches to build out a more robust plan for a technical support center. I am seeking literature and safety data regarding the thermal stability of all the reactants, intermediates, and final product, including exploring all potential side reactions that may lead to thermal runaway. I also plan to look for established protocols and engineering controls for exothermic reactions. I am preparing to build out an FAQ for thermal risk, followed by a troubleshooting guide. Next, I plan to begin looking at a step-by-step calorimetry study as a self-validating trustworthiness method.
Developing Guide Structure
I'm now structuring the technical support center's guide. I'll include an introduction to the acid and its thermal risks. My guide will include fundamental thermal runaway explanations, an FAQ section for quick answers, and a troubleshooting guide. I also plan for preventative measures, best practices, and a protocol for calorimetry. I'll be sure to include cited references with clickable links. Finally, I will create visual diagrams, with Graphviz, to assist users.
Developing Foundational Structure
I'm now starting with a detailed Google search, focusing on the synthesis of this compound, paying close attention to reagents, conditions, and potential thermal hazards. I'm prioritizing literature and safety data on thermal stability, side reactions, and established protocols for managing exothermic reactions in scale-up. I'm planning to craft the technical support center, which will start with an FAQ on thermal risks, followed by a troubleshooting guide. I'm also planning to create tables of critical safety parameters and a calorimetry study.
Formulating Initial Structure
I'm presently building out the initial structure for the technical support guide. This involves comprehensive Google searches for synthesis details, thermal hazards, and established protocols. I am prioritizing literature on thermal stability and potential side reactions. I plan to create a detailed FAQ, a troubleshooting guide, tables of safety parameters, and a calorimetry protocol. I will also incorporate Graphviz diagrams.
Constructing the Guide
I'm now starting with a detailed Google search focusing on the synthesis of this compound, paying attention to specific reagents and thermal hazards, particularly from oxidation reactions like with potassium permanganate. I will prioritize data on thermal stability and potential side reactions. I plan to build a technical support center, including an FAQ, a troubleshooting guide with root-cause analysis, and a calorimetry protocol. I also plan for Graphviz diagrams.
Developing Comprehensive Research
I'm now conducting comprehensive Google searches for synthesis methods and thermal risks, with an emphasis on the oxidation of 2,5-dimethylbenzonitrile. I'm prioritizing data on thermal stability, side reactions, and established protocols, particularly with potassium permanganate, building a detailed technical support guide with an FAQ, troubleshooting, and a calorimetry protocol. I plan Graphviz diagrams and cited references.
Technical Support Center: Refinement of HPLC Methods for Baseline Separation of 5-Cyano-2-methylbenzoic acid and its Impurities
Welcome to the technical support center dedicated to the robust analysis of 5-Cyano-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for achieving baseline separation of this compound and its process-related impurities using High-Performance Liquid Chromatography (HPLC).
I. Troubleshooting Guide: Common Chromatographic Issues & Solutions
This section addresses the most frequently encountered problems during the HPLC analysis of this compound. The following table provides a systematic approach to identifying and resolving these issues.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Peak Tailing | Secondary Interactions with Silanols: Residual silanol groups on the silica-based stationary phase can interact with the carboxylic acid and cyano groups of the analyte and its impurities, leading to peak tailing.[1] | 1. Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2.5-3.0) with an acidifier like 0.1% formic or phosphoric acid suppresses the ionization of both the acidic analytes and the silanol groups, minimizing these secondary interactions.[2][3] 2. Use of High-Purity, End-Capped Columns: Modern, high-purity silica columns with end-capping effectively shield residual silanols, reducing their availability for interaction.[2] 3. Buffer Concentration: Ensure adequate buffer concentration (typically 10-25 mM) to maintain a consistent pH and analyte ionization state.[4] |
| Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase. | 1. Reduce Injection Volume/Concentration: Dilute the sample or decrease the injection volume. If the peak shape improves upon dilution, column overload was the likely cause.[2][5] | |
| Incompatible Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[6] | 1. Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If a different solvent is necessary, it should be as weak as or weaker than the mobile phase.[2] | |
| Peak Fronting | Sample Overload: Similar to peak tailing, injecting too much sample can lead to fronting.[5][6] | 1. Reduce Sample Concentration/Injection Volume: Dilute the sample or inject a smaller volume to stay within the column's linear capacity.[7] |
| Incompatible Sample Solvent: Using a sample solvent stronger than the mobile phase can cause the analyte to move too quickly at the head of the column.[6] | 1. Match Injection Solvent to Mobile Phase: Ensure the sample solvent is the same as or weaker than the starting mobile phase composition.[7] | |
| Low Column Temperature: In some instances, a column temperature that is too low can contribute to peak fronting.[5] | 1. Increase Column Temperature: Incrementally increase the column temperature (e.g., in 5°C steps) to improve analyte solubility and mass transfer kinetics.[5] | |
| Poor Resolution/Co-elution of Impurities | Inadequate Selectivity: The chosen stationary phase and mobile phase may not provide sufficient selectivity for closely related impurities. | 1. Optimize Mobile Phase pH: Since this compound and its impurities are ionizable, adjusting the mobile phase pH can significantly alter their retention and selectivity.[8][9] A pH 2 units away from the pKa of the analytes is a good starting point.[10] 2. Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different solvent-analyte interactions. 3. Stationary Phase Selection: Consider columns with different selectivities. While C18 is common, a phenyl-based column might offer enhanced separation for aromatic compounds through π-π interactions.[11] 4. Gradient Elution: Employing a shallow gradient can improve the separation of complex mixtures with a wide range of polarities.[12][13][14] |
| Insufficient Efficiency: Broad peaks can lead to a loss of resolution. | 1. Optimize Flow Rate: Ensure the flow rate is optimal for the column dimensions and particle size.[15] 2. Increase Column Temperature: Higher temperatures can reduce mobile phase viscosity, improving mass transfer and leading to sharper peaks.[16] | |
| Baseline Drift/Noise | Mobile Phase Issues: Incomplete mixing, degradation of mobile phase components (especially with additives like TFA), or dissolved gases can cause baseline drift.[17][18] | 1. Prepare Fresh Mobile Phase: Use high-purity solvents and reagents.[19] 2. Thorough Degassing: Use an inline degasser or helium sparging to remove dissolved gases.[5][18] 3. Premix Mobile Phase: For isocratic methods, premixing the mobile phase can ensure homogeneity. For gradient methods, ensure the pump's mixer is functioning correctly.[5] |
| Column Contamination/Equilibration: Contaminants from previous injections eluting slowly or insufficient column equilibration can cause a drifting baseline.[20] | 1. Column Flushing: Flush the column with a strong solvent to remove strongly retained compounds.[5][20] 2. Adequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase before each injection, especially in gradient methods (typically 5-10 column volumes).[12] | |
| Detector Issues: Fluctuations in detector lamp energy or a contaminated flow cell can lead to baseline noise.[5][19] | 1. Check Lamp Status: Verify the detector lamp's energy output and replace it if it's low.[5] 2. Clean Flow Cell: Flush the detector flow cell with a suitable solvent like methanol or isopropanol.[20] | |
| Shifting Retention Times | Inconsistent Mobile Phase Composition: Inaccurate mixing or evaporation of volatile components can alter the mobile phase strength.[12] | 1. Ensure Accurate Mobile Phase Preparation: Use volumetric flasks for accurate measurements and keep mobile phase reservoirs capped to prevent evaporation. |
| Temperature Fluctuations: Variations in ambient or column temperature can affect retention times.[16] | 1. Use a Column Oven: A thermostatically controlled column oven is crucial for maintaining consistent retention times.[5][16] | |
| Inadequate Column Equilibration: Insufficient time for the column to re-equilibrate to initial conditions in a gradient run is a common cause of retention time drift.[12][5] | 1. Increase Equilibration Time: Extend the post-run equilibration step to ensure the column is ready for the next injection.[13] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical approach to troubleshooting common HPLC issues for the analysis of this compound.
Caption: A workflow for troubleshooting common HPLC separation issues.
II. Frequently Asked Questions (FAQs)
Q1: What is the ideal starting mobile phase pH for separating this compound and its impurities?
A1: Since this compound is an acidic compound, a low pH mobile phase is recommended to suppress the ionization of the carboxylic acid group.[3][8] This "ion suppression" makes the molecule less polar and increases its retention on a reversed-phase column, often leading to sharper peaks.[8] A good starting point is a pH between 2.5 and 3.5, which can be achieved by adding 0.1% formic acid or phosphoric acid to the aqueous portion of the mobile phase.[21][22] It is crucial to operate at a pH that is at least one to two units away from the analyte's pKa to avoid peak splitting or broadening.[9][10]
Q2: Should I use an isocratic or a gradient elution method for impurity profiling?
A2: For impurity profiling, where analytes can have a wide range of polarities, gradient elution is generally preferred .[13][23] An isocratic method might not effectively elute strongly retained impurities, leading to broad peaks and long analysis times, or it may not provide enough resolution for early-eluting impurities.[23] A gradient method, where the organic solvent concentration is increased over time, allows for the separation of compounds with diverse polarities in a single run, resulting in sharper peaks and improved sensitivity.[14][24]
Q3: What type of HPLC column is best suited for this separation?
A3: A high-purity, end-capped C18 column is the most common and often the best starting choice for separating aromatic acids like this compound.[2][25] These columns provide good hydrophobic retention. However, if resolution is still a challenge, consider a phenyl-hexyl or biphenyl stationary phase . These phases can offer alternative selectivity for aromatic compounds through π-π interactions, which may improve the separation of structurally similar impurities.[11]
Q4: How does column temperature affect the separation?
A4: Column temperature is a critical parameter for method optimization.
-
Increased Temperature: Generally, increasing the column temperature (e.g., to 30-40°C) decreases the mobile phase viscosity, which can lead to higher column efficiency (sharper peaks) and lower backpressure.[15][16] It also typically reduces retention times.[16]
-
Selectivity Changes: Temperature can also alter the selectivity of the separation, especially for isomers or closely related compounds.[16][26][27] It's recommended to evaluate a range of temperatures (e.g., 25°C to 45°C) during method development to find the optimal balance between resolution, peak shape, and analysis time. Consistent temperature control using a column oven is essential for reproducible results.[16]
Q5: My chromatogram shows ghost peaks. What are the likely causes?
A5: Ghost peaks are unexpected peaks that appear in a chromatogram, often in blank runs. Common causes include:
-
Carryover: Residue from a previous, more concentrated sample being injected from the autosampler.
-
Late Elution: A strongly retained compound from a previous injection eluting in a subsequent run, which is common in gradient analysis.[4]
-
Contaminated Mobile Phase: Impurities in the solvents or buffer components.[20]
-
System Contamination: Leaching of components from tubing, seals, or other parts of the HPLC system.
To troubleshoot, run a blank gradient (injecting only the mobile phase) to see if the ghost peaks are still present.[18] If they are, the issue is likely with the mobile phase or system contamination. If they only appear after a sample injection, the cause is more likely carryover or late elution.
Visualizing Analyte-Stationary Phase Interactions
The diagram below illustrates the principle of ion suppression in reversed-phase HPLC for an acidic analyte like this compound.
Caption: Effect of mobile phase pH on analyte retention in reversed-phase HPLC.
III. Experimental Protocols
Protocol 1: General Purpose Gradient Method for Impurity Profiling
This protocol provides a robust starting point for developing a separation method.
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector Wavelength: 254 nm (or the λmax of this compound).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a concentration of approximately 0.5 mg/mL.
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B (linear gradient)
-
20-25 min: 90% B (hold)
-
25.1-30 min: 10% B (re-equilibration)
-
IV. References
-
Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]
-
Patsnap Eureka. (2025, September 19). How to Troubleshoot HPLC Baseline Drift Issues. Retrieved from [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. Retrieved from [Link]
-
Advanced Chromatography Technologies. HPLC Troubleshooting Guide. Retrieved from [Link]
-
KNAUER Wissenschaftliche Geräte GmbH. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Agilent Technologies. Eliminating Baseline Problems. Retrieved from [Link]
-
Mastelf. (2025, February 19). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application?. Retrieved from [Link]
-
Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
Welch Materials. (2026, January 7). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. Retrieved from [Link]
-
Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]
-
PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. Retrieved from [Link]
-
Danaher Life Sciences. Gradient vs. Isocratic Elution in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Shimadzu. How to Use Preparative HPLC -Part 3 About column temperature control in preparative. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Use of column temperature to optimize carotenoid isomer separation by C. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?. Retrieved from [Link]
-
Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]
-
YouTube. (2025, October 16). What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. Retrieved from [Link]
-
Longdom Publishing. Optimization of Chromatographic Methods: Tips for Achieving Relia. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, November 3). Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
University of South Alabama. Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. Retrieved from [Link]
-
Wikipedia. Reversed-phase chromatography. Retrieved from [Link]
-
PubMed Central. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
-
Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. Methyl 5-cyano-2-methylbenzoate. Retrieved from [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. hplc.eu [hplc.eu]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. moravek.com [moravek.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. "Characterization of Aromatic Stationary Phases for Uses in High Perfor" by Anastasia Davis [jagworks.southalabama.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mastelf.com [mastelf.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. longdom.org [longdom.org]
- 16. chromtech.com [chromtech.com]
- 17. How to Troubleshoot HPLC Baseline Drift Issues [eureka.patsnap.com]
- 18. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 19. phenomenex.com [phenomenex.com]
- 20. agilent.com [agilent.com]
- 21. agilent.com [agilent.com]
- 22. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 23. welch-us.com [welch-us.com]
- 24. pharmaguru.co [pharmaguru.co]
- 25. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 26. glsciences.com [glsciences.com]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 5-Cyano-2-methylbenzoic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic synthesis of highly functionalized aromatic compounds is paramount. 5-Cyano-2-methylbenzoic acid, a key building block for various therapeutic agents and functional materials, presents a compelling case for the critical evaluation of its synthetic pathways. This guide provides an in-depth, objective comparison of the two primary routes for its synthesis: the Sandmeyer reaction of 5-amino-2-methylbenzoic acid and the nucleophilic aromatic substitution of 5-bromo-2-methylbenzoic acid, commonly known as the Rosenmund-von Braun reaction.
This analysis is grounded in established chemical principles and supported by experimental data from analogous transformations, offering researchers the insights needed to make informed decisions based on factors such as yield, safety, cost-effectiveness, and scalability.
At a Glance: Comparing the Synthetic Routes
| Metric | Route 1: Sandmeyer Reaction | Route 2: Rosenmund-von Braun Reaction |
| Starting Material | 5-Amino-2-methylbenzoic acid | 5-Bromo-2-methylbenzoic acid |
| Key Reagents | NaNO₂, HCl, CuCN | CuCN |
| Typical Yield | Moderate to Good (60-80%, estimated) | Good to Excellent (70-90%, estimated) |
| Reaction Conditions | Low temperature (0-5 °C) for diazotization, then elevated temperature for cyanation | High temperature (150-200 °C) |
| Key Advantages | Utilizes a readily available amino precursor. Diazotization is a well-established and generally high-yielding step. | Direct displacement of bromide. Can be a one-pot reaction. |
| Key Disadvantages | Involves the generation of potentially unstable diazonium salts. Requires careful temperature control. | Requires high reaction temperatures. Potential for side reactions and difficult purification. |
| Safety Concerns | Handling of highly toxic cyanide reagents. Diazonium salts can be explosive if isolated in dry form. | High temperatures pose operational hazards. Handling of highly toxic cyanide reagents. |
| Scalability | Generally scalable with appropriate safety measures for handling diazonium intermediates and cyanides.[1] | Can be challenging to scale due to high temperatures and the need for efficient heat transfer. |
Route 1: The Sandmeyer Reaction - A Classic Transformation
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a variety of functional groups, including the nitrile group, onto an aromatic ring via a diazonium salt intermediate.[2][3] This pathway commences with the diazotization of 5-amino-2-methylbenzoic acid, followed by a copper(I) cyanide-mediated displacement of the diazonium group.
Mechanistic Rationale
The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2] The key steps involve:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a stable diazonium salt.
-
Single Electron Transfer (SET): Copper(I) cyanide donates an electron to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas.
-
Cyanide Transfer: The aryl radical then abstracts a cyanide group from the copper(II) cyanide complex, regenerating the copper(I) catalyst and forming the desired aryl nitrile.
Caption: Workflow for the Sandmeyer Reaction.
Experimental Protocol (Adapted from analogous procedures)
Part 1: Diazotization of 5-Amino-2-methylbenzoic acid
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 5-amino-2-methylbenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in cold water and add it dropwise to the amine suspension via the dropping funnel, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 30 minutes to ensure complete diazotization. The resulting diazonium salt solution should be used immediately in the next step.
Part 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as cyanide is highly toxic. [4]
-
Cool the cyanide solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure this compound.
Route 2: The Rosenmund-von Braun Reaction - A High-Temperature Alternative
The Rosenmund-von Braun reaction offers a more direct approach, involving the nucleophilic substitution of an aryl halide with a cyanide source, typically copper(I) cyanide, at elevated temperatures.[5][6] The starting material for this route is 5-bromo-2-methylbenzoic acid, which can be synthesized from 2-methylbenzoic acid.[7]
Mechanistic Insights
The precise mechanism of the Rosenmund-von Braun reaction is still a subject of discussion, but it is generally believed to involve an oxidative addition-reductive elimination pathway with a copper(III) intermediate.[8]
-
Oxidative Addition: The aryl halide undergoes oxidative addition to a copper(I) species, forming a copper(III) intermediate.
-
Cyanide Coordination: A cyanide ion coordinates to the copper(III) center.
-
Reductive Elimination: The aryl and cyano groups reductively eliminate from the copper(III) complex to form the aryl nitrile product and regenerate the copper(I) catalyst.
Caption: Workflow for the Rosenmund-von Braun Reaction.
Experimental Protocol (Adapted from analogous procedures)
Part 1: Synthesis of 5-Bromo-2-methylbenzoic acid
-
Dissolve 2-methylbenzoic acid (1.0 eq) in concentrated sulfuric acid in a round-bottom flask.[7]
-
Slowly add bromine (1.1 eq) dropwise to the solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Carefully pour the reaction mixture over crushed ice to precipitate the crude product.
-
Filter the solid, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 5-bromo-2-methylbenzoic acid.
Part 2: Rosenmund-von Braun Cyanation
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 5-bromo-2-methylbenzoic acid (1.0 eq) and copper(I) cyanide (1.5 eq) in a high-boiling polar aprotic solvent such as DMF or NMP.[4]
-
Safety Precaution: This reaction should be conducted in a well-ventilated fume hood due to the high temperatures and the use of a toxic cyanide reagent.
-
Heat the reaction mixture to 150-200 °C and maintain this temperature for several hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Product Characterization: Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show three aromatic protons with distinct chemical shifts and coupling patterns, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum should display signals for the seven aromatic carbons (including the quaternary carbons), the methyl carbon, the nitrile carbon, and the carboxylic acid carbon.[10]
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C≡N stretch of the nitrile group.[13][14][15]
Safety Considerations: Handling Cyanide Reagents
Both synthetic routes described herein involve the use of copper(I) cyanide, a highly toxic substance. Strict adherence to safety protocols is mandatory.
-
Engineering Controls: All manipulations involving cyanide salts must be performed in a certified chemical fume hood to prevent inhalation of dust or hydrogen cyanide gas, which can be liberated upon contact with acids.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles at all times.
-
Waste Disposal: All cyanide-containing waste must be quenched with an appropriate reagent (e.g., bleach or ferrous sulfate) before disposal according to institutional guidelines.
-
Emergency Preparedness: A cyanide antidote kit should be readily available, and all personnel should be trained in its use.
Conclusion and Recommendations
The choice between the Sandmeyer and Rosenmund-von Braun reactions for the synthesis of this compound will depend on the specific requirements of the research or development project.
-
The Sandmeyer reaction is a viable option when the starting material, 5-amino-2-methylbenzoic acid, is readily available and the laboratory is equipped to handle the low-temperature diazotization step safely. The milder conditions for the cyanation step (compared to the Rosenmund-von Braun reaction) can be an advantage.
-
The Rosenmund-von Braun reaction is a more direct route if 5-bromo-2-methylbenzoic acid is the preferred starting material. However, the high reaction temperatures require careful control and may not be suitable for substrates with heat-sensitive functional groups.
For large-scale production, a thorough process safety assessment is crucial for both routes. The scalability of the Sandmeyer reaction may be more straightforward with appropriate engineering controls for handling the diazonium intermediate.[1] The high temperatures of the Rosenmund-von Braun reaction can present significant challenges for heat management on a larger scale.
Ultimately, both routes offer a pathway to the desired product. A careful evaluation of the available resources, safety infrastructure, and desired scale of production will guide the synthetic chemist in selecting the most appropriate method.
References
- Sandmeyer Reaction. (2022, January 21). L.S.College, Muzaffarpur.
- Rosenmund–von Braun reaction. (n.d.). In Wikipedia.
- Rosenmund-von Braun Reaction. (n.d.). SynArchive.
- Ansari, S., & Raza, A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2779-2811.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
- Rosenmund-von Braun Reaction. (n.d.). Organic Chemistry Portal.
- Supporting information. (n.d.). The Royal Society of Chemistry.
- Li, J., et al. (2014). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. Organic Letters, 16(24), 6358-6361.
- Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2014). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 18(3), 438-442.
- Du Pont de Nemours and Co. (2008).
- Du Pont de Nemours and Co. (2008).
- Bayer CropScience AG. (2014). Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide. CN 103702978 A.
- Wu, J., & Zhang, J. (2008). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2008(12), 1841-1844.
- Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. (2022).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Organic Synthesis: The Power of 5-Bromo-2-methylbenzoic Acid.
- Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. (n.d.).
- A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. (2022). The Journal of Organic Chemistry, 87(15), 10087-10097.
- 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). (n.d.).
- Field, L. D., Sternhell, S., & Kalman, J. R. (2012). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- 2-Amino-5-methylbenzoic acid. (n.d.). In PubChem.
- Synthesis of 2-Propoxy-5-Methylbenzoic Acid. (1966). Journal of Medicinal Chemistry, 9(5), 784-785.
- 5-Amino-2-methylbenzoic acid | 2840-04-2 | FA36679. (n.d.). Biosynth.
- 5-Amino-2-methylbenzoic acid. (n.d.). In PubChem.
- BenchChem. (2025). Spectroscopic Profile of 2-Iodo-5-methylbenzoic Acid: A Technical Guide.
- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid.
- Benzoic acid, 2-methyl-. (n.d.). In NIST Chemistry WebBook.
- Sert, Y., & Çırak, Ç. (2012). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes (M= Mn, Co, Ni, Cu, Zn, Cd).
- 2840-04-2|5-Amino-2-methylbenzoic acid|BLD Pharm. (n.d.). BLD Pharm.
- 2-Amino-5-methylbenzoic acid. (n.d.). In NIST Chemistry WebBook.
- m-(1-Cyanoethyl)benzoic acid(5537-71-3)IR1. (n.d.). ChemicalBook.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. Benzoic acid, 2-methyl- [webbook.nist.gov]
- 14. znaturforsch.com [znaturforsch.com]
- 15. m-(1-Cyanoethyl)benzoic acid(5537-71-3) IR Spectrum [m.chemicalbook.com]
A Comparative Guide to the Purity Analysis of Commercial 5-Cyano-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Purity in Drug Development
5-Cyano-2-methylbenzoic acid serves as a key building block in the synthesis of advanced Active Pharmaceutical Ingredients (APIs).[1] Impurities, which can be organic (process- and drug-related), inorganic, or residual solvents, can arise during manufacturing or storage.[2][3][4] These undesired chemical substances offer no therapeutic benefit and can compromise the quality, safety, and efficacy of the final pharmaceutical product.[5]
Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[4][5][6] The ICH Q3A guidelines, for instance, set thresholds for reporting (≥0.05%), identifying (≥0.10%), and qualifying (≥0.15%) impurities based on the maximum daily dose of the drug substance.[4] Adherence to these guidelines is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety.
A Multi-Pronged Approach to Purity Analysis
No single analytical technique is sufficient for a comprehensive purity assessment of all potential impurities.[7] Therefore, a multi-modal approach is essential for a thorough characterization of this compound. This guide focuses on a combination of chromatographic and spectroscopic techniques to provide a holistic purity profile.
Analytical Techniques Investigated:
-
High-Performance Liquid Chromatography (HPLC): For the quantification of the main component and non-volatile organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile organic impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the main component and identification of impurities.[8][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For the confirmation of functional groups and a qualitative assessment of purity.
Experimental Design & Rationale
The following sections detail the step-by-step methodologies for each analytical technique. The protocols are designed to be self-validating, incorporating system suitability tests and control samples to ensure the reliability of the results. The validation of these analytical methods is performed in accordance with ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[4]
HPLC is the cornerstone for quantifying the purity of this compound and detecting non-volatile impurities. A reverse-phase method is employed for optimal separation of the polar analyte from potential non-polar impurities.
Caption: HPLC workflow for purity analysis.
Detailed HPLC Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid.[10] Filter and degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Calculate the percentage purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram. Identify and quantify impurities based on their retention times and peak areas relative to the main peak.
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[11][12]
Caption: GC-MS workflow for impurity profiling.
Detailed GC-MS Protocol:
-
Sample Preparation & Derivatization: Dissolve a known amount of the sample in a suitable solvent (e.g., ethyl acetate).[13] For improved volatility and chromatographic performance, derivatize the sample with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).[13]
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) to elute all components.
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis: Identify impurities by comparing their mass spectra with reference spectra in the NIST library. Quantify impurities using an internal standard method.
NMR spectroscopy is an indispensable tool for the structural elucidation of the main component and the identification of unknown impurities.[8][9][14] Both ¹H and ¹³C NMR are employed for a comprehensive analysis.
Key Spectroscopic Features for this compound:
-
¹H NMR: The acidic proton of the carboxylic acid typically appears as a broad singlet around 12 ppm.[15][16][17] The aromatic protons will show characteristic splitting patterns, and the methyl protons will appear as a singlet.
-
¹³C NMR: The carboxyl carbon absorbs in the range of 165-185 ppm, while the nitrile carbon absorbs between 115-130 ppm.[15][16][17]
Detailed NMR Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Analyze the chemical shifts, integration values, and coupling constants to confirm the structure of this compound and identify any impurities present.
FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups.[15][16][17]
Characteristic IR Absorptions:
-
O-H stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹.[15][16][17]
-
C=O stretch (Carboxylic Acid): A strong absorption between 1710-1760 cm⁻¹.[15][16][17]
-
C≡N stretch (Nitrile): An intense absorption near 2230 cm⁻¹ for aromatic nitriles.[15][16][17]
Detailed FTIR Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound to verify its identity and detect any significant impurities with characteristic IR absorptions.
Comparative Data & Interpretation
The following tables present hypothetical data from the analysis of three different commercial batches of this compound, illustrating how the combination of these techniques provides a comprehensive purity profile.
Table 1: HPLC Purity Analysis
| Batch ID | Purity by Area % | Number of Impurities > 0.1% |
| Batch A | 99.8% | 0 |
| Batch B | 99.2% | 2 |
| Batch C | 98.5% | 4 |
Table 2: GC-MS Impurity Profiling
| Batch ID | Major Volatile Impurities Identified |
| Batch A | None Detected |
| Batch B | Toluene (Residual Solvent) |
| Batch C | Toluene, Dimethylformamide (Residual Solvents) |
Table 3: NMR & FTIR Analysis Summary
| Batch ID | NMR Spectroscopy | FTIR Spectroscopy |
| Batch A | Structure confirmed, no significant impurities observed. | Spectrum consistent with reference. |
| Batch B | Minor unidentified aromatic signals observed. | Spectrum largely consistent, minor extraneous peaks. |
| Batch C | Multiple unidentified signals in aromatic and aliphatic regions. | Broadening of some peaks, indicating impurities. |
Interpretation of Results:
-
Batch A demonstrates high purity across all analytical methods, making it the most suitable for use in GMP-regulated drug substance synthesis.
-
Batch B shows good purity by HPLC but contains a residual solvent and some unidentified impurities detectable by NMR. Further investigation would be required to identify and quantify these impurities before this batch could be considered for pharmaceutical use.
-
Batch C exhibits the lowest purity, with multiple impurities detected by all techniques. This batch would likely be unsuitable for drug development without significant repurification and re-characterization.
Conclusion and Recommendations
The purity of this compound is a critical attribute that directly impacts the quality and safety of the resulting pharmaceutical products. This guide has demonstrated the necessity of a multi-faceted analytical approach to accurately assess the purity of commercial batches.
For researchers, scientists, and drug development professionals, it is imperative to not rely on a single analytical technique. A combination of HPLC, GC-MS, NMR, and FTIR provides a comprehensive and robust assessment of purity, enabling informed decisions in the procurement and use of this vital chemical intermediate. Always request a detailed Certificate of Analysis (CoA) from the supplier and consider performing in-house verification of purity for critical applications.
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
- MDPI. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- ResearchGate. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
- ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules.
- ScienceDirect. (2015). The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view.
- Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
- Wiley Online Library. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review.
- AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pharma.gally.ch [pharma.gally.ch]
- 3. ikev.org [ikev.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jpionline.org [jpionline.org]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. azooptics.com [azooptics.com]
- 8. veeprho.com [veeprho.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification Of Benzoic Acid By Gc And Mass Spectrometry [journalijar.com]
- 12. researchgate.net [researchgate.net]
- 13. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
A Comparative Guide to the Biological Activity of 5-Cyano-2-methylbenzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Subtle Art of Isomeric Substitution in Drug Discovery
In the landscape of medicinal chemistry, the spatial arrangement of functional groups on a core scaffold can dramatically alter a molecule's biological profile. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of atoms, often exhibit vastly different potencies, selectivities, and pharmacokinetic properties. This guide delves into the comparative biological activities of 5-Cyano-2-methylbenzoic acid and its structural isomers.
While direct, comprehensive comparative studies on this specific set of isomers are not extensively documented in publicly available literature, we can infer potential structure-activity relationships (SAR) based on the known electronic and steric effects of the cyano and methyl substituents on the benzoic acid core.[1] The benzoic acid moiety itself is a common feature in many biologically active compounds, with its carboxylic acid group frequently engaging in crucial hydrogen bonding interactions within the active sites of enzymes and receptors.[1][2]
This guide is designed to be a practical tool for researchers. It will first explore the theoretical underpinnings of why these isomers are expected to have different biological activities. Subsequently, it will provide detailed, field-proven experimental protocols to enable researchers to empirically test these hypotheses. This approach fosters a self-validating system of inquiry, a cornerstone of robust scientific investigation.
The Isomers in Focus: A Structural Overview
The isomers under consideration are positional variants of a cyanomethylbenzoic acid scaffold. For the purpose of this guide, we will focus on the following representative isomers:
-
This compound: The primary compound of interest.
-
4-Cyano-2-methylbenzoic acid: An isomer with the cyano group para to the carboxylic acid.
-
3-Cyano-2-methylbenzoic acid: An isomer with the cyano group meta to the carboxylic acid.
-
2-Cyano-3-methylbenzoic acid: An isomer where the positions of the cyano and methyl groups are swapped relative to the carboxylic acid.
The key to understanding their potential differences in biological activity lies in how the electron-withdrawing nature of the cyano group and the electron-donating and lipophilic character of the methyl group influence the overall properties of the molecule from different positions on the benzene ring.[1]
Predicted Biological Activities: A Hypothesis-Driven Approach
Based on established principles of medicinal chemistry, we can formulate hypotheses regarding the differential activities of these isomers.
Enzyme Inhibition: A Tale of Steric Hindrance and Electronic Effects
Many benzoic acid derivatives are known to be enzyme inhibitors.[3] The positioning of the cyano and methyl groups can significantly impact how these molecules fit into an enzyme's active site and interact with key residues.
-
Xanthine Oxidase and Carbonic Anhydrase Inhibition: These enzymes are known targets for some benzoic acid derivatives. The varied electronic landscape of the isomers could lead to differential binding affinities. For instance, the acidity of the carboxylic acid, a key factor in binding, will be modulated by the position of the electron-withdrawing cyano group.
-
PARP Inhibition: Some cyanobenzoic acid derivatives have been explored as PARP inhibitors, which are crucial in DNA repair pathways.[4][5] The spatial arrangement of the cyano and methyl groups could influence the interaction with the NAD+ binding pocket of PARP enzymes.
Cytotoxicity and Anti-proliferative Effects
The cytotoxic potential of these isomers against cancer cell lines is another area of interest. The lipophilicity conferred by the methyl group and the polar nature of the cyano group will affect the molecule's ability to cross cell membranes. Furthermore, once inside the cell, the specific isomer may interact with intracellular targets to induce apoptosis or inhibit cell proliferation.[3]
Experimental Validation: Protocols for Comparative Analysis
To empirically determine the biological activity of this compound and its isomers, a series of well-established in vitro assays can be employed. The following protocols are provided as a starting point for researchers.
I. Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound isomers in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[9]
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each isomer.
Diagram of the MTT Assay Workflow:
Caption: Workflow for assessing cytotoxicity using the MTT assay.
II. Enzyme Inhibition Profiling
This spectrophotometric assay measures the ability of a compound to inhibit xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid.[1]
Principle: The formation of uric acid from xanthine by xanthine oxidase results in an increase in absorbance at 295 nm.[1] Inhibitors of this enzyme will reduce the rate of uric acid production.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Phosphate Buffer: 50 mM potassium phosphate buffer, pH 7.5.
-
Xanthine Solution: Prepare a stock solution of xanthine in the phosphate buffer.
-
Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase (e.g., from bovine milk) in the phosphate buffer. The final concentration should be optimized for the assay.[1]
-
Test Compounds: Dissolve the cyanomethylbenzoic acid isomers and a positive control (e.g., allopurinol) in a suitable solvent like DMSO.
-
-
Assay Setup (96-well UV-transparent plate):
-
Blank: Buffer and test compound vehicle.
-
Control (No Inhibitor): Buffer, xanthine oxidase, and vehicle.
-
Test: Buffer, xanthine oxidase, and test compound at various concentrations.
-
Positive Control: Buffer, xanthine oxidase, and allopurinol at various concentrations.
-
-
Pre-incubation: Pre-incubate the enzyme with the test compounds for 15 minutes at 25°C.[11]
-
Reaction Initiation: Initiate the reaction by adding the xanthine solution to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 295 nm over time using a microplate reader in kinetic mode.[1][12]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.
Diagram of the Xanthine Oxidase Inhibition Assay Workflow:
Caption: Workflow for the xanthine oxidase inhibition assay.
This colorimetric assay measures the inhibition of carbonic anhydrase's esterase activity.[2]
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be monitored by measuring the absorbance at 405 nm.[2][13]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.[2]
-
Carbonic Anhydrase (CA) Solution: Prepare a working solution of human or bovine erythrocyte carbonic anhydrase in the assay buffer.
-
Substrate Solution: Prepare a fresh solution of p-NPA in a minimal amount of acetonitrile or DMSO.[2]
-
Test Compounds: Dissolve the isomers and a positive control (e.g., acetazolamide) in DMSO.
-
-
Assay Setup (96-well plate):
-
Add assay buffer, CA solution, and the test compound (or vehicle/positive control) to the wells.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.[2]
-
Reaction Initiation: Start the reaction by adding the p-NPA substrate solution.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm in kinetic mode.[2]
-
Data Analysis: Calculate the reaction rates and determine the percentage of inhibition and IC₅₀ values for each isomer.
Data Interpretation and Structure-Activity Relationship (SAR) Analysis
The experimental data obtained from these assays will allow for a direct comparison of the biological activities of the this compound isomers.
Comparative Data Table (Hypothetical):
| Compound | Cytotoxicity (IC₅₀, µM) | Xanthine Oxidase Inhibition (IC₅₀, µM) | Carbonic Anhydrase Inhibition (IC₅₀, µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| 4-Cyano-2-methylbenzoic acid | Experimental Value | Experimental Value | Experimental Value |
| 3-Cyano-2-methylbenzoic acid | Experimental Value | Experimental Value | Experimental Value |
| 2-Cyano-3-methylbenzoic acid | Experimental Value | Experimental Value | Experimental Value |
By populating this table with experimental data, researchers can begin to delineate the structure-activity relationships. For example, a significant difference in IC₅₀ values between the isomers would highlight the critical role of the substituent positions in determining biological activity.
Conclusion: A Framework for Isomer-Specific Drug Discovery
This guide provides a comprehensive framework for comparing the biological activities of this compound and its isomers. While a definitive statement on their relative potencies awaits empirical data, the provided theoretical background and detailed experimental protocols empower researchers to conduct these critical investigations. By systematically evaluating each isomer, the scientific community can gain a deeper understanding of the nuanced structure-activity relationships that govern the biological effects of this class of compounds, ultimately paving the way for the rational design of more potent and selective therapeutic agents.
References
- Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods. [Link]
- Pharmacia. (2022).
- Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA)
- Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]
- Revista Bionatura. (2023). In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. [Link]
- MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. [Link]
- Preprints.org. (2023).
- PubMed. (2022).
- PubMed. (2020). PARP inhibitor cyanine dye conjugate with enhanced cytotoxic and antiproliferative activity in patient derived glioblastoma cell lines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Xanthine oxidase inhibitory and antioxidant potential of Indian Muscodor species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-Inhibition of Androgen Receptor and PARP as a Novel Treatment Paradigm in Prostate Cancer-Where Are We Now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PARP inhibitor cyanine dye conjugate with enhanced cytotoxic and antiproliferative activity in patient derived glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. static.igem.wiki [static.igem.wiki]
- 11. revistabionatura.com [revistabionatura.com]
- 12. Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content [pharmacia.pensoft.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Spectroscopic Journey: Unveiling the Chemical Signatures of 5-Cyano-2-methylbenzoic Acid and Its Precursors
A definitive guide for researchers and drug development professionals on the comparative spectroscopic analysis of 5-Cyano-2-methylbenzoic acid, a crucial building block in medicinal chemistry, and its synthetic precursors. This guide provides in-depth analysis of IR, 1H NMR, 13C NMR, and Mass Spectrometry data, supported by detailed experimental protocols and a clear elucidation of the synthetic pathway.
In the intricate world of pharmaceutical development, the precise characterization of molecular structures is paramount. This compound stands as a vital intermediate, its unique arrangement of functional groups offering a versatile scaffold for the synthesis of novel therapeutic agents. Understanding the spectroscopic nuances of this compound, and how they evolve from its precursors, is fundamental to ensuring the purity, identity, and quality of active pharmaceutical ingredients. This guide offers a comprehensive spectroscopic comparison of this compound with its common precursors, 2-methylbenzoic acid and 5-bromo-2-methylbenzoic acid, providing a valuable resource for scientists navigating the complexities of organic synthesis and analysis.
The Synthetic Pathway: From a Simple Methyl to a Reactive Cyano Group
The journey to this compound typically begins with the commercially available and structurally simpler 2-methylbenzoic acid. The synthetic route involves two key transformations: electrophilic aromatic substitution to introduce a bromine atom, followed by a nucleophilic substitution to replace the bromine with a cyano group. This strategic functionalization dramatically alters the electronic properties and reactivity of the benzoic acid core, paving the way for further molecular elaboration.
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of 5-Bromo-2-methylbenzoic Acid
The bromination of 2-methylbenzoic acid is a classic example of electrophilic aromatic substitution. The methyl group is an ortho-, para-director; however, steric hindrance from the adjacent carboxylic acid group favors substitution at the para-position (position 5).
Procedure:
-
In a well-ventilated fume hood, dissolve 2-methylbenzoic acid in concentrated sulfuric acid in a flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture in an ice bath.
-
Slowly add bromine dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture over crushed ice.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 5-bromo-2-methylbenzoic acid.[1]
Experimental Protocol: Synthesis of this compound (Rosenmund-von Braun Reaction)
The conversion of the aryl bromide to the aryl nitrile is effectively achieved through the Rosenmund-von Braun reaction, which utilizes copper(I) cyanide. This reaction is a cornerstone of aromatic nitrile synthesis.
Procedure:
-
In a round-bottom flask, combine 5-bromo-2-methylbenzoic acid and copper(I) cyanide in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.
Spectroscopic Comparison: A Tale of Three Molecules
The introduction of the bromo and cyano functionalities imparts distinct and predictable changes to the spectroscopic signatures of the parent molecule, 2-methylbenzoic acid. A thorough analysis of these changes is crucial for reaction monitoring and product characterization.
Infrared (IR) Spectroscopy: The Vibrational Fingerprints
IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational modes to monitor in this series are the O-H and C=O stretches of the carboxylic acid, the C-H stretches of the methyl group and aromatic ring, and the characteristic vibrations of the C-Br and C≡N bonds.
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C≡N Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| 2-Methylbenzoic Acid | ~3000-2500 (broad) | ~1700 | N/A | N/A |
| 5-Bromo-2-methylbenzoic Acid | ~3000-2500 (broad) | ~1700 | N/A | ~600-500 |
| This compound | ~3000-2500 (broad) | ~1700 | ~2230-2210 | N/A |
The most telling diagnostic peak in the IR spectrum is the appearance of the C≡N stretching vibration in the range of 2230-2210 cm⁻¹ for this compound, a region that is typically devoid of other absorptions. The C-Br stretch in 5-bromo-2-methylbenzoic acid appears in the fingerprint region and can be difficult to assign definitively without comparative analysis. The broad O-H and sharp C=O stretches of the carboxylic acid group remain relatively consistent across all three compounds.
Caption: Key IR vibrational modes for the three compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
1H NMR Spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule. The chemical shifts of the aromatic protons are particularly sensitive to the electronic effects of the substituents.
| Compound | -CH₃ (ppm) | Aromatic Protons (ppm) | -COOH (ppm) |
| 2-Methylbenzoic Acid | ~2.5 | ~7.2-8.0 | ~12-13 |
| 5-Bromo-2-methylbenzoic Acid | ~2.5 | ~7.3-8.1 | ~13 |
| This compound | ~2.6 | ~7.7-8.4 | ~13 |
The introduction of the electron-withdrawing bromine and cyano groups at the 5-position leads to a downfield shift (to higher ppm values) of the aromatic protons, particularly the proton at the 6-position, which is ortho to the new substituent. The chemical shift of the methyl and carboxylic acid protons are less affected.
13C NMR Spectroscopy complements 1H NMR by providing insights into the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are indicative of the electronic environment.
| Compound | -CH₃ (ppm) | Aromatic Carbons (ppm) | C≡N (ppm) | -COOH (ppm) |
| 2-Methylbenzoic Acid | ~20 | ~125-140 | N/A | ~172 |
| 5-Bromo-2-methylbenzoic Acid | ~20 | ~120-142 | N/A | ~171 |
| This compound | ~20 | ~115-145 | ~118 | ~170 |
The most significant change in the 13C NMR spectrum is the appearance of the nitrile carbon signal around 118 ppm for this compound. The carbon atom attached to the bromine in 5-bromo-2-methylbenzoic acid will show a characteristic shift, and the electron-withdrawing nature of the cyano group will influence the chemical shifts of the other aromatic carbons.
Caption: Comparative NMR shifts for aromatic protons and carbons.
Mass Spectrometry (MS): Unraveling the Molecular Fragments
Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern, which can be used to confirm its structure.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 2-Methylbenzoic Acid | 136 | 119 ([M-OH]⁺), 91 ([M-COOH]⁺) |
| 5-Bromo-2-methylbenzoic Acid | 214/216 (isotope pattern) | 197/199 ([M-OH]⁺), 170/172 ([M-Br]⁺), 118 ([M-Br-CO]⁺) |
| This compound | 161 | 144 ([M-OH]⁺), 116 ([M-COOH]⁺) |
The mass spectrum of 5-bromo-2-methylbenzoic acid is readily identified by the characteristic isotopic pattern of bromine (79Br and 81Br in a roughly 1:1 ratio), resulting in two molecular ion peaks separated by 2 m/z units. The fragmentation patterns are also diagnostic. For example, the loss of a bromine radical is a characteristic fragmentation pathway for 5-bromo-2-methylbenzoic acid.
Caption: Primary fragmentation pathways in mass spectrometry.
Conclusion
The spectroscopic analysis of this compound and its precursors provides a clear and logical progression of chemical signatures that directly correlate with the structural modifications occurring during the synthesis. Each spectroscopic technique offers a unique and complementary piece of the puzzle, from the vibrational confirmation of functional groups by IR, to the detailed electronic environment mapping by NMR, and the definitive molecular weight and fragmentation analysis by mass spectrometry. By understanding and interpreting these spectral changes, researchers and drug development professionals can confidently track the synthesis, confirm the identity, and assess the purity of these critical pharmaceutical intermediates, ensuring the integrity of the final drug product.
References
- NIST. Benzoic acid, 2-methyl-. [Link]
- PubChem. 2-Methylbenzoic acid. [Link]
Sources
A Comparative Cost and Efficiency Analysis of Synthetic Methods for 5-Cyano-2-methylbenzoic Acid
Introduction
5-Cyano-2-methylbenzoic acid is a key building block in medicinal chemistry and materials science, frequently utilized as an intermediate in the synthesis of complex pharmaceutical agents and functional organic materials. The strategic placement of the cyano and carboxylic acid functionalities on the toluene scaffold makes it a versatile precursor for a variety of chemical transformations. For researchers and process chemists, selecting the optimal synthetic route is a critical decision, balancing factors of cost, yield, safety, scalability, and environmental impact.
This guide provides an in-depth comparative analysis of the three primary synthetic pathways to this compound. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comprehensive cost analysis based on current market prices for reagents and starting materials. Our objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions for their specific research and development needs.
Method 1: The Sandmeyer Reaction from 5-Amino-2-methylbenzoic Acid
The Sandmeyer reaction, a cornerstone of aromatic chemistry since its discovery in 1884, provides a reliable method for converting an aryl amine into a variety of functional groups via a diazonium salt intermediate.[1][2] This pathway is often considered for its straightforward procedure and the relatively low cost of the primary reagents.
Mechanistic Rationale
The reaction proceeds in two main stages. First, the aromatic amine, 5-amino-2-methylbenzoic acid, is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl, to form a diazonium salt.[3] This process, known as diazotization, occurs at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate. The resulting diazonium group (-N₂⁺) is an excellent leaving group (dinitrogen gas).
In the second stage, the diazonium salt is treated with a copper(I) cyanide (CuCN) solution. The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.[4] The aryl radical then reacts with the cyanide anion, coordinated to a copper(II) species, to form the desired nitrile product and regenerate the copper(I) catalyst.[1][4]
Experimental Protocol
Materials: 5-amino-2-methylbenzoic acid, sodium nitrite (NaNO₂), hydrochloric acid (HCl), copper(I) cyanide (CuCN), sodium cyanide (NaCN), water, ice.
Procedure:
-
A solution of 5-amino-2-methylbenzoic acid (10.0 g, 66.1 mmol) in 1 M hydrochloric acid (150 mL) is prepared in a 500 mL flask and cooled to 0-5 °C in an ice-salt bath with vigorous stirring.
-
A solution of sodium nitrite (4.8 g, 69.5 mmol) in 20 mL of cold water is added dropwise to the stirred suspension, ensuring the temperature remains below 5 °C. The addition is continued until a slight excess of nitrous acid is detected with starch-iodide paper.
-
In a separate flask, a solution of copper(I) cyanide (7.7 g, 86.0 mmol) and sodium cyanide (9.8 g, 200 mmol) in 100 mL of water is prepared and warmed to 60 °C.
-
The cold diazonium salt solution is slowly and carefully added in portions to the warm copper(I) cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, the reaction mixture is heated to 80 °C for 30 minutes to ensure the reaction goes to completion.
-
The mixture is cooled to room temperature, and the resulting solid precipitate is collected by vacuum filtration.
-
The crude product is washed with water, then recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound. A similar procedure for the cyanation of 4-aminobenzoic acid reported a yield of 82%.[3][5]
Workflow Diagram
Caption: Workflow for the Sandmeyer Reaction.
Method 2: Palladium-Catalyzed Cyanation from 5-Bromo-2-methylbenzoic Acid
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool in modern organic synthesis. The cyanation of aryl halides, in particular, has seen significant development, offering high yields and excellent functional group tolerance under relatively mild conditions.[6]
Mechanistic Rationale
This reaction follows a typical palladium-catalyzed cross-coupling cycle. The process begins with the oxidative addition of the active Pd(0) catalyst to the aryl bromide (5-bromo-2-methylbenzoic acid), forming a Pd(II) intermediate. This is followed by a transmetalation step where the cyanide group is transferred from the cyanide source (e.g., zinc cyanide, Zn(CN)₂) to the palladium center, displacing the bromide. The final step is reductive elimination, where the C-CN bond is formed, yielding the this compound and regenerating the Pd(0) catalyst, allowing the cycle to continue. The choice of ligand (e.g., phosphine ligands like Xantphos) is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Using a non-toxic cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a significant advantage for safety and environmental considerations.[7]
Experimental Protocol
Materials: 5-bromo-2-methylbenzoic acid, palladium(II) acetate (Pd(OAc)₂), Xantphos, potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O), potassium acetate (KOAc), dioxane, water.
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar is added 5-bromo-2-methylbenzoic acid (10.0 g, 46.5 mmol), potassium hexacyanoferrate(II) trihydrate (9.8 g, 23.25 mmol, 0.5 equiv), palladium(II) acetate (0.104 g, 0.465 mmol, 1 mol%), and Xantphos (0.538 g, 0.93 mmol, 2 mol%).
-
The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., nitrogen or argon). This cycle is repeated three times.
-
Degassed dioxane (115 mL) and a degassed solution of potassium acetate (0.57 g, 5.8 mmol) in water (115 mL) are added via syringe.
-
The reaction mixture is heated to 100 °C with vigorous stirring for 1-2 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
The mixture is cooled to room temperature, diluted with water, and acidified with 1 M HCl to precipitate the product.
-
The solid is collected by vacuum filtration, washed with water, and dried. Further purification can be achieved by recrystallization. This method is known to provide excellent yields, often exceeding 90%.[7]
Workflow Diagram
Caption: Palladium-Catalyzed Cyanation Workflow.
Method 3: Copper-Catalyzed Cyanation (Rosenmund-von Braun type) from 5-Bromo-2-methylbenzoic Acid
The Rosenmund-von Braun reaction is the classic method for converting aryl halides to nitriles using stoichiometric copper(I) cyanide at high temperatures. Modern variations have rendered this reaction catalytic and milder, significantly improving its practicality and functional group tolerance.[8][9]
Mechanistic Rationale
While the exact mechanism can be complex and debated, the transformation is generally believed to involve an initial oxidative addition of the aryl halide to a Cu(I) species. This is followed by the displacement of the halide by the cyanide anion. The use of ligands, such as N,N'-dimethylethylenediamine, can accelerate the reaction and allow for lower temperatures by stabilizing the copper intermediates.[10] The reaction often employs a polar, high-boiling solvent like DMF or DMAC to facilitate the dissolution of the copper salts and achieve the necessary reaction temperatures.
Experimental Protocol
Materials: 5-bromo-2-methylbenzoic acid, copper(I) iodide (CuI), sodium cyanide (NaCN), potassium iodide (KI), N,N'-dimethylethylenediamine, toluene.
Procedure:
-
An oven-dried reaction flask is charged with copper(I) iodide (0.88 g, 4.65 mmol, 10 mol%), potassium iodide (1.54 g, 9.3 mmol, 20 mol%), and 5-bromo-2-methylbenzoic acid (10.0 g, 46.5 mmol).
-
The flask is evacuated and backfilled with an inert atmosphere.
-
Toluene (100 mL), N,N'-dimethylethylenediamine (5.0 mL, 46.5 mmol, 1.0 equiv), and sodium cyanide (2.73 g, 55.8 mmol, 1.2 equiv) are added.
-
The reaction mixture is heated to 110 °C under an inert atmosphere for 24 hours.
-
After cooling, the reaction is quenched by the addition of aqueous ammonium hydroxide and extracted with an organic solvent like ethyl acetate.
-
The aqueous layer is acidified with concentrated HCl to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to afford this compound. This modified procedure avoids the use of stoichiometric copper cyanide and simplifies workup, with reported yields often in the 81-99% range for similar substrates.[11]
Workflow Diagram
Caption: Copper-Catalyzed Cyanation Workflow.
Comparative Analysis
To provide a clear, objective comparison, the following table summarizes the key performance and cost metrics for each synthetic method, calculated for a theoretical 100g scale of the starting material. Prices are estimated from various suppliers for research-grade chemicals and may vary.
| Metric | Method 1: Sandmeyer | Method 2: Pd-Catalyzed | Method 3: Cu-Catalyzed |
| Starting Material | 5-Amino-2-methylbenzoic acid | 5-Bromo-2-methylbenzoic acid | 5-Bromo-2-methylbenzoic acid |
| Est. Starting Material Cost | ~$1.50 / g | ~ | ~ |
| Key Reagents/Catalysts | NaNO₂, CuCN, HCl | Pd(OAc)₂, Xantphos, K₄[Fe(CN)₆] | CuI, NaCN, Ligand |
| Est. Reagent/Catalyst Cost per 100g SM | ~$45 | ~$120 | ~$55 |
| Estimated Yield | ~82%[5] | ~95%[7] | ~90%[11] |
| Theoretical Product Output (per 100g SM) | ~87 g | ~71 g | ~67 g |
| Estimated Cost per Gram of Product | ~$2.24 / g | ~$2.27 / g | ~$1.49 / g |
| Safety Concerns | Diazonium salts (explosive if dry), highly toxic CuCN/NaCN | Toxic K₄[Fe(CN)₆] (less than free CN⁻), expensive/toxic Pd catalyst | Toxic NaCN, requires inert atmosphere |
| Scalability | Moderate; diazonium salts can be hazardous on a large scale. | High; catalytic nature is advantageous for large scale. | High; improved methods are robust. |
| Environmental Impact | Copper waste, acidic conditions. | Palladium waste (requires recovery), organic solvent. | Copper waste, cyanide quenching required. |
Field-Proven Insights
-
Method 1 (Sandmeyer): This is a classic and cost-effective route, especially if 5-amino-2-methylbenzoic acid is readily available and cheaper than the bromo equivalent. However, the primary drawback is the safety and handling of diazonium salts, which are unstable and potentially explosive when isolated.[3] The use of highly toxic copper(I) cyanide also necessitates stringent safety protocols. This method is well-suited for small to medium-scale laboratory synthesis where cost is a primary driver.
-
Method 2 (Palladium-Catalyzed): This approach represents the state-of-the-art in terms of efficiency and substrate scope.[6] The high yields and milder conditions are significant advantages. The use of a non-toxic cyanide source like K₄[Fe(CN)₆] greatly enhances the safety profile.[7] The main barrier is the high cost of the palladium catalyst and phosphine ligands.[12] While the catalyst loading is low, the initial investment is substantial. For high-value applications, such as in late-stage pharmaceutical synthesis where yield and reliability are paramount, this method is often the preferred choice. The cost of palladium also necessitates efficient recovery processes on an industrial scale.
-
Method 3 (Copper-Catalyzed): Modern improvements to the Rosenmund-von Braun reaction have made it a highly competitive option. It strikes an excellent balance between cost, yield, and scalability.[8][9] While it still uses a toxic cyanide source (NaCN), it avoids the high cost of palladium. The reagents are significantly cheaper, making it the most cost-effective method on a per-gram basis for the final product. This route is highly attractive for large-scale industrial production where minimizing catalyst cost is a critical economic factor.
Conclusion
The selection of a synthetic route for this compound is a multi-faceted decision.
-
For maximum cost-efficiency on a large scale , the Copper-Catalyzed Cyanation (Method 3) is the most compelling option, offering a robust process with low-cost reagents.
-
For high-yield, reliable, and clean synthesis in a research or pharmaceutical setting , particularly when cost is secondary to performance and safety, the Palladium-Catalyzed Cyanation (Method 2) with a non-toxic cyanide source is superior.
-
The Sandmeyer Reaction (Method 1) remains a viable, economical choice for lab-scale synthesis, provided the necessary safety infrastructure is in place to handle diazonium intermediates and toxic cyanides.
Ultimately, the optimal choice will depend on the specific priorities of the project, balancing the economic realities of reagent costs with the technical demands of yield, purity, safety, and scalability.
References
- Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]
- Zhu, M., Li, G., & Wu, J. (2011). Copper-mediated cyanation of aryl halide with the combined cyanide source. Organic Letters, 13(19), 5004–5007. [Link]
- Feier, G. S., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(41), 10852-10855. [Link]
- Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]
- Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270–3273. [Link]
- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-102. [Link]
- Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution.
- Malik, A., Parveen, S., & Ahmad, S. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(55), 33235–33267. [Link]
- Drug Mart Intermediates And Chemicals. (n.d.). 5 Bromo 2 Methylbenzoic Acid, 79669-49-1. IndiaMART.
- Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-catalyzed domino halogen exchange-cyanation of aryl bromides. Journal of the American Chemical Society, 125(10), 2890–2891. [Link]
- Wikipedia. (2023). Sandmeyer reaction.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-catalyzed C-N and C-S Bond Formation using Amines, Thiols and Halobenzoic Acids. PMC. [Link]
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
- Shrivas, P., & Sahu, V. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 16, 1595–1626. [Link]
- Shodhganga. (n.d.). Chapter 1: General Introduction.
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. scirp.org [scirp.org]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
- 9. Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 11. Regioselective Copper-catalyzed C-N and C-S Bond Formation using Amines, Thiols and Halobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium (II) Acetate price,buy Palladium (II) Acetate - chemicalbook [m.chemicalbook.com]
Benchmarking the reactivity of 5-Cyano-2-methylbenzoic acid against similar compounds
A Senior Application Scientist's Guide to the Reactivity of 5-Cyano-2-methylbenzoic Acid and Its Analogs
For researchers and professionals in the fast-paced world of drug development and fine chemical synthesis, the selection of building blocks is a critical decision point that profoundly impacts reaction efficiency, yield, and scalability. Substituted benzoic acids are a cornerstone of medicinal chemistry, prized for their versatility as precursors to a vast array of esters, amides, and other functionalized molecules. However, not all substituted benzoic acids are created equal. Their reactivity is a nuanced interplay of steric and electronic factors dictated by the nature and position of substituents on the aromatic ring.
This guide provides an in-depth, objective comparison of the reactivity of This compound , a molecule of increasing interest, against a curated set of structurally similar compounds: 2-methylbenzoic acid , 4-cyanobenzoic acid , and the parent molecule, benzoic acid . Through a combination of foundational chemical principles and detailed, field-tested experimental protocols, we will benchmark their performance in two of the most common and critical transformations in organic synthesis: Fischer esterification and amide bond formation. Our goal is to equip you, our fellow scientists, with the predictive understanding and practical methodologies necessary to make informed decisions in your synthetic endeavors.
Meet the Molecules: A Structural and Electronic Overview
The reactivity of a carboxylic acid is fundamentally governed by the electrophilicity of its carbonyl carbon and the acidity of the carboxylic proton. The substituents on the benzene ring modulate these properties through inductive effects, resonance effects, and steric hindrance.
-
Benzoic Acid : Our baseline for comparison, with a pKa of approximately 4.20.[1][2] It possesses a planar structure allowing for resonance between the carboxyl group and the aromatic ring.
-
2-Methylbenzoic Acid (o-Toluic Acid) : This molecule introduces a methyl group at the ortho position. While the methyl group is weakly electron-donating (+I effect), the dominant factor influencing its reactivity is the "ortho effect."[3] Steric hindrance between the methyl group and the carboxylic acid forces the -COOH group out of the plane of the benzene ring.[3] This disruption of coplanarity inhibits resonance stabilization of the acid by the ring, thereby increasing its acidity, as reflected in its lower pKa of ~3.91.[4][5][6][7]
-
4-Cyanobenzoic Acid : The cyano group (-CN) is a potent electron-withdrawing group through both induction (-I) and resonance (-R). Positioned at the para position, it strongly delocalizes the negative charge of the carboxylate anion, significantly increasing the acidity to a pKa of ~3.55.[8][9][10] This electronic pull also enhances the electrophilicity of the carbonyl carbon.
-
This compound : This is our primary molecule of interest. It presents a unique combination of the steric ortho effect from the methyl group and a strong electron-withdrawing effect from the cyano group at the meta position relative to the carboxyl group. The ortho-methyl group will increase acidity by disrupting resonance. The meta-cyano group will further increase acidity through its powerful inductive electron withdrawal. Consequently, the pKa of this compound is anticipated to be the lowest among the methylated analogs and likely comparable to, or even lower than, 4-cyanobenzoic acid.
The following table summarizes the key properties of our selected compounds:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | Key Features |
| Benzoic Acid | C₇H₆O₂ | 122.12 | ~4.20[2] | Unsubstituted baseline |
| 2-Methylbenzoic Acid | C₈H₈O₂ | 136.15 | ~3.91[4][5] | Steric hindrance (ortho effect) |
| 4-Cyanobenzoic Acid | C₈H₅NO₂ | 147.13 | ~3.55[8][9] | Strong electron-withdrawing group |
| This compound | C₉H₇NO₂ | 161.16 | Estimated < 3.9 | Combined ortho effect and electron withdrawal |
Benchmarking Reactivity: Experimental Design
To provide a robust comparison, we will utilize two ubiquitous reactions in synthetic chemistry that are sensitive to both steric and electronic effects:
-
Fischer-Speier Esterification : An acid-catalyzed equilibrium reaction with an alcohol. The reaction rate is influenced by the electrophilicity of the protonated carbonyl carbon and steric hindrance around the reaction center.
-
Amide Bond Formation : Mediated by a coupling agent, this reaction's success often hinges on the activation of the carboxylic acid and the subsequent nucleophilic attack by an amine. Both steric hindrance and the electronic nature of the carboxylic acid can significantly affect the reaction rate and yield.
By monitoring the rate of product formation under identical conditions, we can draw direct comparisons and establish a reactivity hierarchy for our four compounds.
Experimental Protocols
The following protocols are designed to be self-validating systems. Consistency in reagent purity, solvent grade, temperature control, and analytical monitoring is paramount for generating reliable comparative data.
Benchmark Experiment 1: Fischer-Speier Esterification
This experiment will compare the rate of methyl ester formation from each benzoic acid derivative.
Caption: Workflow for Comparative Fischer Esterification.
Detailed Step-by-Step Protocol:
-
Reagent Preparation : Ensure all benzoic acid derivatives are of high purity (>98%) and methanol is anhydrous. The internal standard should be a compound that is stable under the reaction conditions and well-resolved from both starting material and product in the GC-MS analysis.
-
Reaction Setup : In parallel, set up four identical 100 mL round-bottom flasks, each equipped with a magnetic stir bar. To each flask, add one of the four benzoic acid derivatives (10.0 mmol) and the internal standard (1.0 mmol).
-
Solvent and Catalyst Addition : To each flask, add 40 mL of anhydrous methanol. Begin stirring and carefully add 0.5 mL of concentrated sulfuric acid dropwise.
-
Reaction Execution : Attach reflux condensers to each flask and place them in a pre-heated oil bath set to 75°C to ensure a consistent reflux temperature of approximately 65°C. Start the timer once reflux begins.
-
Sampling and Analysis : At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw a 0.1 mL aliquot from each reaction mixture. Immediately quench each aliquot in a vial containing 1 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst and stop the reaction. Extract the quenched sample with 1 mL of ethyl acetate. Analyze the ethyl acetate layer by GC-MS.
-
Data Processing : For each time point, calculate the molar ratio of the formed methyl ester to the internal standard. Plot this ratio against time for each of the four acids to determine the initial reaction rates.
Benchmark Experiment 2: Amide Bond Formation via EDC/HOBt Coupling
This experiment will benchmark the reactivity of the acids with a model amine, benzylamine, using the common and reliable EDC/HOBt coupling system.
Caption: Workflow for Comparative Amide Bond Formation.
Detailed Step-by-Step Protocol:
-
Reagent Preparation : Use high-purity starting materials and anhydrous N,N-Dimethylformamide (DMF).
-
Reaction Setup : In parallel, to four separate flasks, add the respective substituted benzoic acid (5.0 mmol), 1-Hydroxybenzotriazole (HOBt, 5.5 mmol), and benzylamine (5.0 mmol). Dissolve the components in 25 mL of anhydrous DMF.
-
Initiation : Cool the flasks to 0°C in an ice-water bath. To each flask, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 6.0 mmol) in a single portion while stirring vigorously. Start the timer immediately.
-
Reaction Execution : Remove the ice baths and allow the reactions to warm to ambient temperature.
-
Sampling and Analysis : At designated time points, withdraw a 0.1 mL aliquot and quench it in a vial containing 1 mL of 1 M HCl. Extract the quenched sample with 2 mL of ethyl acetate containing a suitable internal standard. Analyze the organic layer by LC-MS or HPLC to monitor the formation of the corresponding N-benzylbenzamide.
-
Data Processing : Plot the concentration of the amide product versus time for each reaction to compare their formation rates.
Anticipated Results and Discussion
The reactivity of the four benzoic acid derivatives is expected to follow a clear trend based on the interplay of steric and electronic effects.
Caption: Factors Influencing Benzoic Acid Reactivity.
Expected Reactivity Order (Fastest to Slowest):
-
This compound & 4-Cyanobenzoic Acid : These are expected to be the most reactive.
-
4-Cyanobenzoic Acid : The powerful electron-withdrawing cyano group makes the carbonyl carbon highly electrophilic and thus very susceptible to nucleophilic attack.[11]
-
This compound : While the ortho-methyl group introduces steric hindrance, which would typically slow the reaction, this is likely counteracted or even overcome by two factors. First, the ortho effect increases its acidity, facilitating protonation in the Fischer esterification. Second, the potent inductive withdrawal from the meta-cyano group significantly enhances the carbonyl's electrophilicity. The competition between steric hindrance and electronic activation makes its exact ranking relative to 4-cyanobenzoic acid an interesting empirical question. For amide coupling, where bulky reagents are involved, the steric hindrance might have a more pronounced rate-retarding effect.
-
-
2-Methylbenzoic Acid : The ortho-methyl group presents significant steric hindrance to the incoming nucleophile (methanol or benzylamine), which is expected to be the dominant factor slowing the reaction rate compared to benzoic acid.[3][12] Although more acidic than benzoic acid, this increased acidity may not be sufficient to overcome the steric barrier, especially in the amide coupling step.
-
Benzoic Acid : As our baseline, it lacks both the strong electronic activation of the cyano-substituted analogs and the steric hindrance of the ortho-methylated compounds. It is expected to be the least reactive of the group.
Summary of Anticipated Results:
| Compound | Fischer Esterification Rate | Amide Formation Rate | Rationale |
| 4-Cyanobenzoic Acid | Very High | Very High | Strong electronic activation, minimal steric hindrance. |
| This compound | High | High to Moderate | Strong electronic activation, moderate steric hindrance. |
| 2-Methylbenzoic Acid | Low | Low | Dominant steric hindrance from the ortho-methyl group. |
| Benzoic Acid | Very Low | Very Low | Baseline reactivity; no activating groups. |
Conclusion
This guide provides a framework for understanding and benchmarking the reactivity of this compound. The unique substitution pattern of this molecule—combining the steric influence of an ortho-methyl group with the potent electronic withdrawal of a meta-cyano group—positions it as a highly reactive, albeit potentially sterically challenging, building block.
Our analysis predicts that both this compound and 4-cyanobenzoic acid will exhibit significantly enhanced reactivity compared to benzoic acid and 2-methylbenzoic acid. The provided experimental protocols offer a reliable method for quantifying these differences in your own laboratory setting. By understanding the fundamental principles of steric and electronic effects, and by employing robust, comparative experimental design, researchers can harness the specific attributes of these valuable reagents to accelerate and optimize the synthesis of novel molecules for drug discovery and beyond.
References
- Evergreensino Chemical Co., Ltd. (2025, May 23). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? [Blog post]. Retrieved from Evergreensino Chemical Co., Ltd. Blog.
- PubChem. Benzoic Acid. National Center for Biotechnology Information.
- ChemBK. 4-Cyanobenzoic acid.
- Evergreensino Chemical Co., Ltd. (2025, May 15). What is the pKa value of 2 - Methylbenzoic Acid? [Blog post]. Retrieved from Evergreensino Chemical Co., Ltd. Blog.
- OWL, Cengage. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C.
- University of California, Davis. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from UC Davis Chemistry Department resources.
- Proprep. What is the pKa of benzoic acid?
- CLAS, University of Florida. Table of Acids with Ka and pKa Values. Retrieved from University of Florida Chemistry Department resources.
- Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- FooDB. Showing Compound 2-Methylbenzoic acid (FDB098186).
- BenchChem. A Comparative Guide to the Reaction Kinetics of Substituted Benzoic Acids.
- ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Chemistry Stack Exchange. (2014, December 1). Why is o-toluic acid (2-methylbenzoic acid) more acidic than benzoic acid? [Online forum post].
- Studylib. Fischer Esterification: Benzoic Acid Lab Manual.
- Wikipedia. Ortho effect.
- Journal of the American Chemical Society. Nature of the ortho effect. III. Acid hydrolysis of ortho-substituted benzoates and esterification of ortho-substituted benzoic acids.
- Chemistry LibreTexts. 21.2: Nucleophilic Acyl Substitution Reactions.
- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
- ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- BenchChem. Application Notes and Protocols for the Synthesis of Substituted Benzamides.
- PubMed. The electronic effects of benzoic acid substituents on glycine conjugation.
- ElectronicsAndBooks. Kinetics of the Esterification of Substituted Benzoic Acids.
- International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst.
- ResearchGate. (2014, June 11). How many equivalents of HOBt must use in peptide coupling using EDC? [Online forum post].
- ResearchGate. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Organic & Biomolecular Chemistry. (2023, December 21). Reactive deep eutectic solvents for EDC-mediated amide synthesis.
- ResearchGate. Analysis of the ortho effect: Acidity of 2-substituted benzoic acids.
- Common Organic Chemistry. Amine to Amide (EDC + HOBt).
Sources
- 1. global.oup.com [global.oup.com]
- 2. library.gwu.edu [library.gwu.edu]
- 3. Ortho effect - Wikipedia [en.wikipedia.org]
- 4. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog - Evergreensino [evergreensinochem.com]
- 5. What is the pKa value of 2 - Methylbenzoic Acid? - Blog - Evergreensino [evergreensinochem.com]
- 6. Showing Compound 2-Methylbenzoic acid (FDB098186) - FooDB [foodb.ca]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chembk.com [chembk.com]
- 9. 4-Cyanobenzoic acid(619-65-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. 4-Cyanobenzoic acid CAS#: 619-65-8 [m.chemicalbook.com]
- 11. The electronic effects of benzoic acid substituents on glycine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vitro Evaluation of Novel Compounds Derived from 5-Cyano-2-methylbenzoic Acid
This guide provides a comprehensive framework for the in vitro characterization of novel compounds synthesized from the 5-Cyano-2-methylbenzoic acid scaffold. In the preliminary stages of drug discovery, robust and reproducible in vitro assays are paramount for identifying promising lead candidates, elucidating mechanisms of action, and de-risking progression into more complex models.[1][2] Benzoic acid and its derivatives have historically demonstrated a wide spectrum of biological activities, including anti-inflammatory and antimicrobial properties, making this scaffold a compelling starting point for novel therapeutic development.[3] This document is designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind experimental choices to ensure data integrity and comparability.
Strategic Overview: Selecting the Right In Vitro Assays
The initial step in evaluating any new chemical entity is to hypothesize its potential biological activity based on its structural characteristics. Derivatives of benzoic acid and related structures have shown promise in modulating inflammatory pathways and inducing cytotoxicity in cancer cells.[4][5][6] Therefore, a primary screening cascade should focus on these two key areas: anti-inflammatory and cytotoxic potential.
An effective in vitro testing strategy is not merely about generating data but about making informed decisions. It begins with broad screening assays to identify "hits" and progresses to more complex, cell-based assays to understand potency, selectivity, and potential mechanisms of action.[2][7]
General Workflow for In Vitro Screening
The logical flow of experiments is critical for efficient resource allocation. A typical cascade begins with compound preparation and proceeds through primary screening to mechanism-of-action studies for the most promising candidates.
Caption: Potential inhibition of the NF-κB signaling pathway.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
Principle: This assay quantifies the amount of nitrite (a stable metabolite of NO) in the supernatant of RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS). The Griess reagent is used to produce a colored azo compound, the absorbance of which is proportional to the nitrite concentration.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the novel compounds for 1-2 hours before stimulating with LPS (1 µg/mL). Include a positive control (e.g., Dexamethasone or L-NAME) and a vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes. A purple color will develop.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of NO inhibition: % Inhibition = [(NO in LPS-stimulated cells) - (NO in Treated cells)] / (NO in LPS-stimulated cells) * 100
-
Determine the IC₅₀ value from the dose-response curve.
-
Crucial Self-Validation: Perform a parallel MTT assay on the same cells to ensure that the observed reduction in NO is not due to compound-induced cytotoxicity. A compound is considered a true anti-inflammatory agent if it inhibits NO production at non-toxic concentrations.
-
Comparative Data Example: Anti-inflammatory Activity
| Compound | NO Inhibition IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) in RAW 264.7 |
| Derivative 1 | 15.2 | > 100 |
| Derivative 3 | 8.9 | 12.5 |
| Diclofenac | 25.5 | > 200 |
In this example, Derivative 1 is a promising candidate as it shows potent NO inhibition at non-cytotoxic concentrations. Derivative 3's activity is likely due to toxicity and would be deprioritized.
Conclusion and Future Directions
This guide outlines a foundational strategy for the in vitro comparison of novel compounds derived from this compound. By systematically applying cytotoxicity and anti-inflammatory assays, researchers can effectively screen, prioritize, and characterize new chemical entities. The key to generating trustworthy and actionable data lies not just in executing the protocols but in understanding the underlying principles, incorporating appropriate controls, and performing self-validating checks, such as assessing cytotoxicity in parallel with functional assays.
Promising candidates identified through this cascade should be subjected to further mechanistic studies, such as specific enzyme inhibition assays [8][9]or profiling a broader range of inflammatory cytokines, to build a comprehensive understanding of their biological activity before advancing to more complex in vivo models.
References
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
- Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. (2025). Benchchem.
- What is an Inhibition Assay?. (n.d.). Biobide Blog.
- Role of Cytotoxicity Experiments in Pharmaceutical Development. (n.d.). SciSpace.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research.
- In Vitro Assays in Pharmacology: A Comprehensive Overview. (2024). IT Medical Team.
- Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs.
- Cytotoxicity assays of novel compounds synthesized from "Ethyl isoquinoline-7- carboxyl
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI.
- How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Charnwood Discovery.
- In Vitro and in Vivo Studies on Anti-Inflammatory Effects of Traditional Okinawan Vegetable Methanol Extracts. (2019). ACS Omega.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
- Innovations in Drug Development: The Increased Utility of In Vitro Testing. (2024). WuXi AppTec.
- Assay Development in Drug Discovery. (n.d.). Danaher Life Sciences.
- In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. (n.d.). PMC - NIH.
- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PMC - NIH.
- Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. (2025).
- Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. (2025).
- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv
- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (n.d.). MDPI.
Sources
- 1. itmedicalteam.pl [itmedicalteam.pl]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. blog.biobide.com [blog.biobide.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
A Head-to-Head Comparison of Catalysts for 5-Cyano-2-methylbenzoic Acid Derivatization: A Guide for Researchers
In the landscape of pharmaceutical research and drug development, the derivatization of complex molecules like 5-cyano-2-methylbenzoic acid is a critical step in synthesizing novel chemical entities. The formation of amide bonds, a key transformation in this process, is often the linchpin of a successful synthetic campaign. The choice of catalyst for this transformation is paramount, directly influencing reaction efficiency, yield, purity, and the preservation of chiral centers. This guide provides a detailed, head-to-head comparison of two widely employed classes of coupling agents for the amidation of this compound: the carbodiimide-based system, exemplified by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and the uronium salt-based reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
As a senior application scientist, my objective is to move beyond a simple recitation of protocols and delve into the mechanistic underpinnings and practical considerations that should guide your choice of catalyst. This comparison is grounded in established chemical principles and supported by experimental data from the broader field of amide bond synthesis, providing a robust framework for your work with this compound and its analogs.
The Crux of the Matter: Activating the Carboxyl Group
The direct reaction between a carboxylic acid and an amine to form an amide is kinetically unfavorable under standard conditions.[1] The core function of a coupling agent is to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine. The efficiency and selectivity with which this activation occurs differentiate the various catalytic systems.
The Workhorse: EDC/HOBt System
The combination of a carbodiimide, such as EDC, and an additive, like HOBt, is a cost-effective and widely used method for amide bond formation.[2][3] EDC is a water-soluble carbodiimide, which simplifies the removal of the urea byproduct during aqueous workup.[3]
Mechanism of Action
The reaction proceeds through a multi-step mechanism. Initially, the carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[2][3] This intermediate is susceptible to nucleophilic attack by the amine to form the desired amide. However, the O-acylisourea is unstable and can rearrange to a stable N-acylurea, a common side product that can complicate purification.[2] For chiral carboxylic acids, this intermediate is also prone to racemization.[2]
To mitigate these side reactions, additives like HOBt are introduced.[2] HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less prone to racemization.[3] This active ester then reacts with the amine to furnish the amide product.[3]
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.
The High-Performance Option: HATU
HATU is a uronium salt-based coupling reagent known for its high reactivity, rapid reaction times, and low rates of racemization.[3][4] It is particularly effective for challenging couplings, such as those involving sterically hindered substrates or electron-deficient amines.[5]
Mechanism of Action
In the presence of a non-nucleophilic base, typically diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing a tetramethylurea byproduct.[3] This active ester rapidly reacts with the amine to yield the final amide product.[3] The nitrogen atom in the HOAt ring is believed to accelerate the coupling step.[3]
Caption: Mechanism of HATU-mediated amide bond formation.
Head-to-Head Performance Comparison
The choice between EDC/HOBt and HATU often comes down to a balance of cost, efficiency, and the specific demands of the substrates.
| Parameter | EDC/HOBt | HATU |
| Reaction Time | 1 - 12 hours[2] | 15 - 60 minutes[2] |
| Typical Yield | 70 - 95%[2] | 85 - 99%[2] |
| Racemization | Low with HOBt additive[2] | Very low[3] |
| Byproduct Removal | Water-soluble urea, generally easy[3] | Water-soluble, generally easy |
| Cost | Lower | Higher |
| Substrate Scope | Broad, but can be sluggish with hindered substrates[5] | Excellent, especially for challenging couplings[3] |
Experimental Protocols
The following are generalized, step-by-step protocols for amide bond formation. For the derivatization of this compound, these should be optimized for the specific amine being used.
Protocol 1: Amide Coupling using EDC/HOBt
Caption: Experimental workflow for EDC/HOBt-mediated amidation.
Detailed Steps:
-
To a solution of this compound (1 equivalent), the desired amine (1.0-1.2 equivalents), and HOBt (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF, DCM), add EDC (1.2 equivalents) at 0 °C.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Amide Coupling using HATU
Caption: Experimental workflow for HATU-mediated amidation.
Detailed Steps:
-
To a solution of this compound (1 equivalent) and HATU (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF), add DIPEA (2-3 equivalents).
-
Stir the mixture at room temperature for 5-10 minutes to allow for the formation of the active ester.
-
Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir at room temperature for 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purification are similar to the EDC/HOBt protocol.
Conclusion and Recommendations
The choice between EDC/HOBt and HATU for the derivatization of this compound is a classic example of balancing cost and performance.
-
EDC/HOBt remains a robust and economical choice for routine amide couplings. Its primary drawbacks are longer reaction times and the potential for side reactions with sensitive substrates. For large-scale synthesis where cost is a major driver, EDC/HOBt is often the preferred method.
-
HATU is the catalyst of choice for challenging amide bond formations.[2] Its speed, high yields, and suppression of racemization justify its higher cost, particularly in the context of medicinal chemistry and the synthesis of complex, high-value molecules.[3] When dealing with sterically hindered amines or when reaction time is a critical factor, HATU is the superior option.
For researchers working on the derivatization of this compound, it is advisable to initially screen both catalytic systems. A small-scale comparison will provide empirical data on which catalyst performs best for your specific substrate and amine, ensuring the development of an optimized and efficient synthetic route.
References
- Google Patents. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
- Patil, S. A., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 2021.
- Google Patents. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
- Royal Society of Chemistry. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
- Google Patents. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
- ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 2014.
- Organic Chemistry Portal. Amide synthesis by acylation.
- DergiPark. Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Celal Bayar University Journal of Science, 2017.
- National Center for Biotechnology Information. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 2022.
- ResearchGate. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 2020.
- Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 2008.
- Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Royal Society of Chemistry. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2.
- Google Patents. US8748630B2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
- ACS Publications. Palladium-Catalyzed Decarbonylative Cyanation of Carboxylic Acids with TMSCN. The Journal of Organic Chemistry, 2022.
- MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts, 2023.
- Royal Society of Chemistry. Organo-cyanamides: convenient reagents for catalytic amidation of carboxylic acids. Chemical Communications, 2020.
- Penn State Research Database. Palladium-catalyzed methylation and arylation of sp>2> and sp >3> C-H bonds in simple carboxylic acids.
- ResearchGate. The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions. ChemistrySelect, 2023.
- Rutgers University. Synthesis of Amides by Mild Palladium-Catalyzed Aminocarbonylation of Arylsilanes with Amines Enabled by Copper(II) Fluoride. Journal of Organic Chemistry, 2019.
- PubMed. Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation. Chemistry, 2015.
- YouTube. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives.
- ResearchGate. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 2023.
- Google Patents. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
- UC Berkeley. Development of Late Transition Metal Catalysts for the Hydroamination of Unactivated Alkenes.
- PubChem. 2-Amino-5-cyano-3-methylbenzoic acid.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Validation of a Novel HPLC Method for the Quantification of 5-Cyano-2-methylbenzoic Acid
This guide provides a comprehensive validation of a new Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of 5-Cyano-2-methylbenzoic acid, a critical intermediate in pharmaceutical synthesis. We will objectively compare the performance of this new method with established principles of analytical method validation, supported by detailed experimental data. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable analytical solution for this compound.
The development and validation of analytical methods are fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the validation of analytical procedures.[1][2][3][4] This guide adheres to the principles outlined in the ICH Q2(R1) and the recently revised Q2(R2) guidelines to demonstrate the suitability of our novel method for its intended purpose.[2][3][5][6][7][8]
The Analytical Challenge: Quantifying this compound
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate determination of its purity and concentration in drug substances and reaction mixtures is crucial for process control and final product quality. While general HPLC methods for benzoic acid derivatives exist, a validated, high-performance method specific for this compound is essential for reliable and reproducible results in a regulated environment.[9][10]
This guide introduces a novel RP-HPLC method and presents a comprehensive validation study to establish its performance characteristics. We will delve into the causality behind our experimental choices and demonstrate the self-validating nature of the described protocols.
The Novel RP-HPLC Method: An Overview
The proposed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, buffered with phosphoric acid to ensure the analyte is in its non-ionized form, thereby promoting better retention and peak shape. Detection is performed using a UV detector at a wavelength determined to be the absorbance maximum for this compound.
Table 1: Optimized HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Method Validation: A Deep Dive into Performance
The validation of this analytical procedure was conducted to demonstrate its fitness for the intended purpose.[7][11] The following performance characteristics were evaluated in accordance with ICH guidelines.[2][3][6][7]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[7][12]
Experimental Protocol:
-
A solution of this compound standard was prepared.
-
A placebo solution (containing all formulation components except the active ingredient) was prepared.
-
A spiked solution was prepared by adding a known amount of this compound to the placebo solution.
-
For forced degradation, the standard solution was subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
All solutions were injected into the HPLC system and the chromatograms were analyzed.
Results and Discussion: The chromatograms demonstrated that the peak for this compound was well-resolved from any peaks originating from the placebo and potential degradation products. This indicates a high degree of specificity for the method.
Diagram: Specificity Assessment Workflow
Caption: Workflow for specificity determination.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
A stock solution of this compound was prepared.
-
A series of at least five calibration standards were prepared by diluting the stock solution to concentrations ranging from 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Each standard was injected in triplicate.
-
A calibration curve was generated by plotting the mean peak area against the concentration.
-
The correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.
Results and Discussion: The method demonstrated excellent linearity over the tested range.
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 452,189 |
| 75 | 678,345 |
| 100 | 903,567 |
| 125 | 1,128,901 |
| 150 | 1,354,234 |
| Correlation Coefficient (r²) | 0.9998 |
| Slope | 9012.5 |
| Y-Intercept | 156.7 |
The high correlation coefficient (r² > 0.999) confirms the linear relationship between concentration and peak area within the specified range.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[12]
Experimental Protocol:
-
A placebo solution was prepared.
-
The placebo was spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Three replicate preparations were made for each concentration level.
-
The samples were analyzed, and the percentage recovery was calculated.
Results and Discussion: The method was found to be highly accurate, with recovery values within the acceptable limits of 98-102%.
Table 3: Accuracy (Recovery) Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, n=3) | Mean Recovery (%) | %RSD |
| 80% | 80 | 79.5 | 99.4 | 0.5 |
| 100% | 100 | 100.2 | 100.2 | 0.3 |
| 120% | 120 | 119.3 | 99.4 | 0.4 |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
Repeatability (Intra-assay Precision): This assesses the precision under the same operating conditions over a short interval of time.
Experimental Protocol:
-
Six replicate samples of this compound at 100% of the target concentration were prepared.
-
The samples were analyzed on the same day, by the same analyst, using the same instrument.
-
The relative standard deviation (%RSD) of the results was calculated.
Intermediate Precision (Inter-assay Precision): This expresses the within-laboratory variations: different days, different analysts, different equipment, etc.
Experimental Protocol:
-
The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.
-
The %RSD was calculated and compared to the repeatability results.
Results and Discussion: The low %RSD values for both repeatability and intermediate precision indicate that the method is highly precise.
Table 4: Precision Data
| Parameter | %RSD (n=6) |
| Repeatability | 0.4% |
| Intermediate Precision | 0.7% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Results and Discussion: The low LOD and LOQ values indicate the high sensitivity of the method.
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.45 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12]
Experimental Protocol:
-
Small, deliberate changes were made to the method parameters, one at a time. The parameters varied were:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (± 2% organic)
-
-
A standard solution was analyzed under each of the modified conditions.
-
The effect on the results (e.g., peak area, retention time) was evaluated.
Results and Discussion: The results showed that minor variations in the method parameters did not significantly affect the analytical results, demonstrating the robustness of the method.
Diagram: Robustness Study Design
Caption: Deliberate variations in method parameters for robustness testing.
Comparison with Alternative Methods
Table 6: Comparative Overview of Analytical Techniques
| Parameter | Novel RP-HPLC Method | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Specificity | High | Moderate (derivatization may be needed) | Low |
| Sensitivity | High (µg/mL level) | High (ng/mL level with MS) | Moderate (mg/mL level) |
| Precision | Excellent (<1% RSD) | Good (1-5% RSD) | Fair (2-10% RSD) |
| Sample Throughput | Moderate | Low | High |
| Application | Quantification, Impurity Profiling | Volatile Impurity Analysis | Rapid Quantification in Simple Matrices |
The presented RP-HPLC method offers a superior balance of specificity, sensitivity, and precision for the routine quality control of this compound compared to less specific techniques like UV-Vis spectrophotometry. While GC-MS can offer higher sensitivity, it often requires derivatization for non-volatile compounds like carboxylic acids, adding complexity to the sample preparation.
Conclusion
The novel RP-HPLC method for the quantification of this compound has been successfully validated in accordance with ICH guidelines. The method is specific, linear, accurate, precise, and robust, making it highly suitable for its intended purpose in a pharmaceutical quality control environment. The comprehensive data presented in this guide provides a high degree of confidence in the reliability and performance of this analytical procedure.
References
- European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
- European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline.
- European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
- SlideShare. (n.d.). Bioanalytical method validation emea.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester on Newcrom R1 HPLC column.
- National Center for Biotechnology Information. (n.d.). Methyl 5-cyano-2-methylbenzoate. PubChem.
- National Center for Biotechnology Information. (n.d.). 2-Amino-5-cyano-3-methylbenzoic acid. PubChem.
- AOBChem USA. (n.d.). 2-Cyano-5-methylbenzoic acid.
- National Center for Biotechnology Information. (n.d.). 5-Cyano-2-hydroxybenzoic acid. PubChem.
- U.S. Department of Agriculture. (1993, May). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
- Roy-Lachapelle, A. (2015). New Strategies for the Determination of Cyanotoxins Using High Resolution Mass Spectrometry.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- U.S. Environmental Protection Agency. (n.d.). Cyanotoxins Analytical Methods Overview and New Developments.
- MilliporeSigma. (n.d.). Stability and Performance of Cyano Bonded Phase HPLC Columns for Reversed-Phase, Normal-Phase and HILIC Applications.
- SIELC Technologies. (n.d.). Separation of 2-Amino-5-methylbenzoic acid on Newcrom R1 HPLC column.
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. starodub.nl [starodub.nl]
- 9. fsis.usda.gov [fsis.usda.gov]
- 10. helixchrom.com [helixchrom.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. propharmagroup.com [propharmagroup.com]
A Guide to the Cross-Validation of Experimental and Computational Data for 5-Cyano-2-methylbenzoic Acid
In the landscape of modern chemical research and drug development, the synergy between empirical data and computational modeling is not merely beneficial—it is essential. This guide provides an in-depth comparison of experimental and computational methodologies for the structural and vibrational analysis of 5-Cyano-2-methylbenzoic acid, a key building block in synthetic chemistry. We will explore not just the "what" but the "why" behind the cross-validation process, offering a framework for achieving high-fidelity molecular characterization.
While a dedicated, peer-reviewed study exhaustively comparing experimental and computational results for this compound is not available in public literature, this guide synthesizes established principles and data from closely related analogs to present a robust, illustrative analysis. We will proceed as if conducting this study, detailing the requisite protocols and interpreting the expected outcomes to demonstrate the power of this integrated approach.
The Principle of Cross-Validation: A Self-Validating System
The core tenet of cross-validation is the establishment of a feedback loop between experimental observation and theoretical prediction. Experimental techniques like Fourier-Transform Infrared (FT-IR), FT-Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide a direct "fingerprint" of the molecule's vibrational modes and electronic environment. Concurrently, computational methods, particularly Density Functional Theory (DFT), allow us to model the molecule from first principles, predicting its geometry and vibrational frequencies.
When the calculated data aligns with the experimental spectrum, it provides a powerful confirmation of the structural assignment. Conversely, discrepancies can guide the refinement of computational models or suggest a re-examination of experimental results, creating a self-validating and error-correcting workflow.
Below is a diagram illustrating the logical workflow of this cross-validation process.
Caption: Logical workflow for the cross-validation of experimental and computational data.
Experimental Characterization: Acquiring the Molecular Fingerprint
The acquisition of high-quality experimental data is the bedrock of any validation study. The following protocols outline the standard procedures for spectroscopic analysis of a solid sample like this compound.
Experimental Protocol: FT-IR & FT-Raman Spectroscopy
-
Sample Preparation: For FT-IR, approximately 1 mg of high-purity this compound is finely ground with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The homogenous mixture is then pressed into a thin, translucent pellet using a hydraulic press.[1] For FT-Raman, the powdered sample is used directly in a capillary tube.
-
Instrumentation: A high-resolution FT-IR spectrometer is used for data acquisition, typically in the 4000–400 cm⁻¹ range. The FT-Raman spectrum is recorded using a spectrometer equipped with a Nd:YAG laser operating at 1064 nm, covering a range of 3500–50 cm⁻¹.[2]
-
Data Acquisition: Multiple scans (e.g., 64) are co-added and averaged to enhance the signal-to-noise ratio. A background spectrum is recorded and automatically subtracted from the sample spectrum to eliminate atmospheric (H₂O, CO₂) and instrumental interferences.[1]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a clean NMR tube.[3]
-
Instrumentation: Data is acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
Referencing: Chemical shifts are referenced to an internal standard, Tetramethylsilane (TMS), at 0.00 ppm or to the residual solvent peak.[3]
-
Data Acquisition: Standard one-dimensional ¹H and ¹³C spectra are acquired. For the ¹H spectrum, parameters typically include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
Computational Modeling: Predicting Molecular Properties
DFT has become the workhorse of computational chemistry for its balance of accuracy and computational cost. The choice of functional and basis set is critical for obtaining results that can be reliably compared with experimental data.
Computational Protocol: DFT Calculations
-
Model Construction: The 3D structure of this compound is built using molecular modeling software.
-
Software and Method: Quantum chemical calculations are performed using a program like Gaussian. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and robust choice for organic molecules.[4][5]
-
Basis Set: The 6-311++G(d,p) basis set is selected. This is a triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and lone pairs, as well as polarization functions (d,p) to handle the non-spherical electron distribution in bonded atoms.[4][6]
-
Calculation: A full geometry optimization is first performed to find the molecule's lowest energy conformation. Subsequently, a vibrational frequency calculation is carried out on the optimized structure. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.
Below is a diagram of the optimized molecular structure of this compound.
Caption: Optimized molecular structure of this compound.
Head-to-Head Comparison: Vibrational Spectra
The cornerstone of the cross-validation is the direct comparison of experimental vibrational frequencies with the scaled theoretical values. DFT calculations systematically overestimate vibrational frequencies due to the harmonic approximation and basis set imperfections. Therefore, a scaling factor (typically ~0.96 for B3LYP/6-31G* level) is applied to the computed wavenumbers for a more accurate comparison.[7]
The table below presents the expected vibrational assignments for this compound based on data from analogous compounds and established group frequencies.
| Vibrational Assignment | Expected FT-IR (cm⁻¹) [7][8] | Expected FT-Raman (cm⁻¹) [7] | Expected Scaled DFT (cm⁻¹) | Description of Mode |
| O-H Stretch | ~3300-2500 (broad) | Weak/Not observed | ~3050 | Carboxylic acid, H-bonded dimer |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3070 | ~3065 | Stretching of C-H on the benzene ring |
| C-H Stretch (Methyl) | ~2980-2920 | ~2930 | ~2925 | Asymmetric/Symmetric stretching of CH₃ |
| C≡N Stretch | ~2240 | ~2239 | ~2235 | Nitrile group stretching |
| C=O Stretch | ~1700 | ~1700 | ~1695 | Carbonyl of carboxylic acid |
| C=C Stretch (Aromatic) | ~1610, 1580 | ~1612 | ~1605, 1575 | Ring stretching vibrations |
| O-H In-plane bend | ~1420 | Medium | ~1415 | Coupled with C-O stretch |
| C-O Stretch | ~1300 | Medium | ~1295 | Coupled with O-H in-plane bend |
| O-H Out-of-plane bend | ~920 (broad) | Weak/Not observed | ~915 | H-bonded dimer |
Discussion and Interpretation
-
High Correlation Regions: A strong correlation is expected for sharp, well-defined peaks like the C≡N and C=O stretching vibrations. The nitrile stretch, typically appearing around 2240 cm⁻¹, is an excellent benchmark due to its characteristic high frequency and intensity, and its relative isolation from other vibrational modes.[7]
-
Hydrogen Bonding Effects: The most significant discrepancy often arises in the O-H stretching region of the carboxylic acid. Experimentally, in the solid state, hydrogen bonding between molecules causes this peak to be extremely broad, spanning from ~3300 to 2500 cm⁻¹.[8] Standard gas-phase DFT calculations model an isolated molecule and thus predict a much sharper O-H stretching band at a higher frequency. To accurately model the solid-state spectrum, more complex computational approaches, such as periodic boundary condition calculations or modeling of a dimeric structure, would be necessary.
-
Fingerprint Region: In the complex "fingerprint region" (below 1500 cm⁻¹), a one-to-one correspondence can be challenging due to the mixing of multiple vibrational modes (e.g., C-C stretching, C-H bending). However, the overall pattern of peaks should be consistent between the scaled DFT spectrum and the experimental data. Potential Energy Distribution (PED) analysis from the DFT calculation is invaluable here, as it quantifies the contribution of different internal coordinates to each normal mode, allowing for a more definitive assignment.
Conclusion
The cross-validation of experimental and computational data provides a powerful, multi-faceted approach to the characterization of this compound. By integrating FT-IR, FT-Raman, and NMR spectroscopy with DFT calculations, researchers can achieve a high degree of confidence in the molecule's structural and vibrational properties. This guide outlines a robust workflow that leverages the strengths of both domains, ensuring that theoretical models are grounded in empirical reality. This synergistic methodology is indispensable for researchers, scientists, and drug development professionals who rely on accurate molecular characterization to advance their scientific endeavors.
References
- Doc Brown's Chemistry. infrared spectrum of benzoic acid.
- Fathima Beegum, M., et al. (2008). VIBRATIONAL SPECTROSCOPIC STUDIES OF 4-CYANOBENZOIC ACID. Rasayan Journal of Chemistry, 1(2), 258-262.
- Isamura, B. K., et al. (2023). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. Journal of the South African Chemical Institute, 77, 1-10.
- Kartal, Z., & Şentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes (M = Ni, Cd, Co and Mn). Zeitschrift für Naturforschung A, 60(4), 285-288.
- National Center for Biotechnology Information. (n.d.). Methyl 5-cyano-2-methylbenzoate. PubChem.
- Ramalingam, M., et al. (2012). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Optics and Photonics Journal, 2(3), 195-206.
- Sundaraganesan, N., et al. (2007). Vibrational spectra and assignments of 5-amino-2-chlorobenzoic acid by ab initio Hartree-Fock and density functional methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(2), 381-388.
- Tarek, H., et al. (2023). Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. Molecules, 28(23), 7849.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vibrational spectra and assignments of 5-amino-2-chlorobenzoic acid by ab initio Hartree-Fock and density functional methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals [scielo.org.za]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Inhibitory Potential of 5-Cyano-2-methylbenzoic Acid Derivatives
Introduction: The 5-Cyano-2-methylbenzoic Acid Scaffold - A Promising but Underexplored Framework in Drug Discovery
For researchers, scientists, and professionals in drug development, the identification of novel molecular scaffolds with the potential for biological activity is a critical starting point in the design of new therapeutics. The benzoic acid framework is a well-established and versatile starting point in medicinal chemistry, present in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of inhibitory activities against various enzymes and receptors.[3][4][5][6][7] This guide focuses on the largely unexplored potential of this compound derivatives. Due to a lack of extensive direct research on this specific class of compounds, this document will provide a comparative analysis based on the structure-activity relationships (SAR) of structurally related cyanobenzoic acid and methylbenzoic acid derivatives. By examining the inhibitory activities of these analogs, we can infer the potential therapeutic applications and guide the future design of novel inhibitors based on the this compound core.
The core structure combines a carboxylic acid, a key functional group for interacting with the active sites of many enzymes, with a cyano group and a methyl group.[1] The electron-withdrawing nature of the cyano group and the electronic and steric effects of the methyl group are expected to significantly influence the molecule's overall properties and biological activity.
Comparative Analysis of Inhibitory Activities: Insights from Related Benzoic Acid Derivatives
To understand the potential of this compound derivatives, we will explore the known inhibitory activities of related compounds against several key enzyme targets. This comparative approach will allow us to build a predictive framework for the inhibitory profile of our core scaffold.
Inhibition of Carbohydrate-Metabolizing Enzymes: The Case of α-Amylase
α-Amylase is a crucial enzyme in carbohydrate digestion, and its inhibition is a key therapeutic strategy for managing type 2 diabetes.[3] Studies on various benzoic acid derivatives have provided valuable insights into the structural requirements for α-amylase inhibition.
Structure-Activity Relationship Insights:
A study on the inhibition of α-amylase by a series of benzoic acid derivatives revealed that the position of substituents on the benzene ring plays a critical role in determining inhibitory potency.[3][8] For instance, hydroxyl groups at the 2-position were found to have a positive effect on inhibitory activity, while methoxylation at the same position had a negative effect.[3][8] Interestingly, the presence of a methyl group on the benzene ring did not show a significant effect on the inhibition of α-amylase.[3]
Inferred Potential of this compound Derivatives:
Based on these findings, we can hypothesize that the '2-methyl' group in this compound derivatives may not be a primary driver of α-amylase inhibition. The key determinant of activity would likely be the nature and position of other substituents that could be introduced to the scaffold. The electron-withdrawing cyano group at the 5-position could influence the overall electronic distribution of the aromatic ring, which might indirectly affect binding to the enzyme's active site. Further derivatization, for example, by introducing hydroxyl groups at specific positions, could be a promising strategy to develop potent α-amylase inhibitors based on this scaffold.
Table 1: Comparative α-Amylase Inhibitory Activity of Benzoic Acid Derivatives
| Compound | Substituents | IC50 (mM) | Reference |
| 2,3,4-trihydroxybenzoic acid | 2-OH, 3-OH, 4-OH | 17.30 ± 0.73 | [3] |
| 4-methylbenzoic acid | 4-CH3 | 52.35 ± 3.31 | [3] |
| Benzoic acid | None | >100 | [3] |
Experimental Protocol: In Vitro α-Amylase Inhibition Assay
This protocol outlines a common method for determining the α-amylase inhibitory activity of test compounds.[6][9][10]
Materials:
-
α-Amylase solution (e.g., from porcine pancreas)
-
Starch solution (1% w/v)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Sodium phosphate buffer (pH 6.9)
-
Test compounds and a known inhibitor (e.g., Acarbose)
Procedure:
-
Prepare serial dilutions of the test compounds and the standard inhibitor.
-
In a 96-well plate, add the test compound/inhibitor solution and the α-amylase solution.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the starch solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding the DNSA reagent.
-
Heat the plate in a boiling water bath for 5-10 minutes.
-
After cooling to room temperature, measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.[8][11][12][13][14]
Workflow for α-Amylase Inhibition Assay
Caption: Workflow for a typical α-amylase inhibition assay.
Targeting Purine Metabolism: Xanthine Oxidase Inhibition
Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic approach for treating hyperuricemia and gout.[3]
Structure-Activity Relationship Insights:
Research on 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids has demonstrated that the cyanobenzoic acid moiety can be a part of potent xanthine oxidase inhibitors.[4] The study highlighted the importance of the substituent at the 5-position of the oxazole ring for achieving high inhibitory activity.[4]
Inferred Potential of this compound Derivatives:
The presence of the cyano group in the this compound scaffold suggests its potential as a starting point for developing xanthine oxidase inhibitors. The '2-methyl' group might influence the orientation of the molecule within the enzyme's active site. Designing derivatives with various substituents, particularly those that can form key interactions with the active site residues, could lead to the discovery of novel and potent xanthine oxidase inhibitors.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This protocol describes a common spectrophotometric method to measure xanthine oxidase inhibition.[3][15][16][17]
Materials:
-
Xanthine oxidase solution
-
Xanthine solution (substrate)
-
Phosphate buffer (pH 7.5)
-
Test compounds and a known inhibitor (e.g., Allopurinol)
Procedure:
-
Prepare serial dilutions of the test compounds and the standard inhibitor.
-
In a 96-well UV-transparent plate, add the test compound/inhibitor solution and the xanthine oxidase solution.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding the xanthine solution.
-
Measure the increase in absorbance at 295 nm over time (kinetic read).
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and the IC50 value.
Xanthine Oxidase Inhibition Pathway
Caption: Inhibition of uric acid production by a xanthine oxidase inhibitor.
Modulation of Sirtuins: A Potential Avenue for Therapeutic Intervention
Sirtuins are a class of NAD+-dependent deacetylases that are involved in various cellular processes, and their modulation has therapeutic potential in a range of diseases, including cancer and metabolic disorders.[5]
Structure-Activity Relationship Insights:
A study on benzoic acid derivatives as sirtuin inhibitors revealed that the size of the substituent on the benzene ring is crucial for inhibitory activity.[5] For example, 4-tert-butylbenzoic acid was identified as a weak but selective SIRT1 inhibitor, suggesting that bulky groups are favored.[5]
Inferred Potential of this compound Derivatives:
The this compound scaffold presents an interesting starting point for designing sirtuin modulators. The '2-methyl' group provides a degree of steric bulk, and the '5-cyano' group can be used as a handle for further chemical modifications to introduce larger and more diverse functionalities. By systematically exploring different substituents on the aromatic ring or by modifying the carboxylic acid group, it may be possible to develop potent and selective sirtuin inhibitors or even activators based on this scaffold.
Experimental Protocol: In Vitro Sirtuin Activity Assay (Fluorogenic)
This protocol describes a common fluorogenic assay to measure sirtuin activity.[18][19][20][21]
Materials:
-
Recombinant sirtuin enzyme (e.g., SIRT1)
-
Fluorogenic acetylated peptide substrate
-
NAD+ solution
-
Developer solution
-
Assay buffer
-
Test compounds and a known inhibitor (e.g., Nicotinamide)
Procedure:
-
Prepare serial dilutions of the test compounds and the standard inhibitor.
-
In a 96-well plate, add the test compound/inhibitor, sirtuin enzyme, and NAD+ solution.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate for a further 10-15 minutes at 37°C.
-
Measure the fluorescence (e.g., λex = 350-380 nm; λem = 440-460 nm).
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion: Charting a Path for Future Research
While direct experimental evidence for the inhibitory activity of this compound derivatives is currently limited, this comparative guide, based on the structure-activity relationships of related benzoic acid analogs, provides a strong rationale for their investigation as a promising class of enzyme inhibitors. The presence of the cyano and methyl groups offers unique electronic and steric properties that can be exploited in the design of novel therapeutics.
Future research should focus on the synthesis of a library of this compound derivatives with diverse substituents and their systematic evaluation against a panel of clinically relevant enzymes, such as those discussed in this guide. The detailed experimental protocols provided herein offer a starting point for such investigations. Through a combination of rational design, chemical synthesis, and biological screening, the full therapeutic potential of this underexplored scaffold can be unlocked.
References
- A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2022).
- Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. (2024). PubMed. [Link]
- Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors. (2013).
- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2015).
- Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity rel
- IC50. (n.d.). Wikipedia. [Link]
- Sirtuin 6 (SIRT6) Activity Assays. (2016).
- IC50 Determin
- In vitro α-amylase inhibitory assay. (2018). protocols.io. [Link]
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2023). CLYTE. [Link]
- Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. (2016). PubMed. [Link]
- A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv
- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2023).
- In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus. (2012).
- In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. (2023).
- How to calculate ic50?. (2018).
- Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content. (2022). Pharmacia. [Link]
- Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. (2021). Royal Society of Chemistry. [Link]
- Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. (2015).
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018).
- SIRT1 (Sirtuin1) Fluorogenic Assay Kit. (n.d.). BPS Bioscience. [Link]
- Basics of Enzymatic Assays for HTS. (2012).
- Mechanism of Action Assays for Enzymes. (2012).
- CK2 Assay Kit 1. (n.d.). GloboZymes. [Link]
- In Vitro Inhibition Studies: Elements of Design and Important Considerations in D
Sources
- 1. content.abcam.com [content.abcam.com]
- 2. activeconceptsllc.com [activeconceptsllc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 5. bio-protocol.org [bio-protocol.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 9. In vitro α-amylase inhibitory assay [protocols.io]
- 10. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. courses.edx.org [courses.edx.org]
- 13. clyte.tech [clyte.tech]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content [pharmacia.pensoft.net]
- 16. revistabionatura.com [revistabionatura.com]
- 17. public.pensoft.net [public.pensoft.net]
- 18. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Synthesis of 5-Cyano-2-methylbenzoic Acid: An Evaluation of Reproducibility and Practicality
Introduction
5-Cyano-2-methylbenzoic acid is a valuable building block in the synthesis of a variety of pharmacologically active compounds and functional materials. Its utility stems from the presence of two key functional groups: a carboxylic acid that can be readily derivatized and a nitrile group that can be transformed into other functionalities such as amines, amides, or tetrazoles. For researchers and professionals in drug development and materials science, the ability to reliably synthesize this intermediate is of paramount importance. This guide provides an in-depth comparison of the two most common synthetic routes to this compound: the classical Sandmeyer reaction and the more modern palladium-catalyzed cyanation. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a critical analysis of their reproducibility, scalability, and overall practicality, supported by experimental data from analogous systems.
Synthetic Pathways at a Glance
The two principal methods for the synthesis of this compound begin from different precursors: 5-amino-2-methylbenzoic acid for the Sandmeyer reaction and 5-bromo-2-methylbenzoic acid for the palladium-catalyzed cyanation. The choice between these routes often depends on factors such as the availability and cost of starting materials, tolerance to specific reaction conditions, and the desired scale of the synthesis.
Figure 1: Overview of the two primary synthetic routes to this compound.
Method 1: The Sandmeyer Reaction
The Sandmeyer reaction, a cornerstone of aromatic chemistry since its discovery in 1884, provides a method for the conversion of an aryl amine to a variety of functional groups via a diazonium salt intermediate.[1] In the context of synthesizing this compound, the starting material is 5-amino-2-methylbenzoic acid.
Causality Behind Experimental Choices
The reaction proceeds in two key stages: diazotization and cyanation. The diazotization step involves the reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is typically performed at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. The subsequent cyanation step involves the displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.[1] The use of copper(I) cyanide is crucial as it facilitates the single-electron transfer mechanism that leads to the formation of an aryl radical and the desired nitrile product.
Experimental Protocol: Sandmeyer Reaction
Figure 2: Workflow for the Sandmeyer synthesis of this compound.
Step-by-Step Methodology:
-
Diazotization:
-
In a suitable reaction vessel, suspend 15.1 g (0.1 mol) of 5-amino-2-methylbenzoic acid in a mixture of 30 mL of concentrated hydrochloric acid and 100 mL of water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of 7.2 g (0.104 mol) of sodium nitrite in 20 mL of water dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Cyanation:
-
In a separate, larger flask, prepare a solution of 11.7 g (0.13 mol) of copper(I) cyanide and 15.6 g (0.32 mol) of sodium cyanide in 100 mL of water.
-
Carefully and slowly add the cold diazonium salt solution to the copper(I) cyanide solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, gently warm the reaction mixture to 50-60 °C and maintain this temperature for 1 hour.
-
Cool the mixture to room temperature and filter to remove any insoluble materials.
-
Carefully acidify the filtrate with concentrated hydrochloric acid to precipitate the crude this compound.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure product.
-
Reproducibility and Challenges
While the Sandmeyer reaction is a classic transformation, its reproducibility can be challenging. Several factors can influence the outcome:
-
Stability of the Diazonium Salt: The diazonium salt intermediate is thermally unstable and can decompose, leading to the formation of phenol byproducts. Strict temperature control during the diazotization step is critical.
-
Purity of Reagents: The presence of impurities in the starting amine or the sodium nitrite can lead to side reactions and lower yields.
-
Handling of Cyanide: Copper(I) cyanide and sodium cyanide are highly toxic. Appropriate safety precautions, including working in a well-ventilated fume hood and having a cyanide antidote kit available, are essential.
-
Workup and Purification: The workup procedure can be complicated by the presence of copper salts and other byproducts. Careful purification is often required to obtain a product of high purity.
Mechanistic studies have shown that the reaction proceeds via a radical mechanism, which can sometimes lead to the formation of biaryl byproducts.[2]
Method 2: Palladium-Catalyzed Cyanation
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the cyanation of aryl halides is a powerful method for the formation of benzonitriles.[3][4][5][6][7] This approach offers a more modern and often milder alternative to the Sandmeyer reaction, starting from 5-bromo-2-methylbenzoic acid.
Causality Behind Experimental Choices
This reaction involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with a cyanide source and reductive elimination to yield the aryl nitrile and regenerate the palladium(0) catalyst. A significant challenge in palladium-catalyzed cyanation is the potential for the cyanide anion to poison the catalyst.[8] To mitigate this, various strategies have been developed, including the use of less soluble cyanide sources like zinc cyanide (Zn(CN)2) or non-toxic alternatives such as potassium hexacyanoferrate(II) (K4[Fe(CN)6]).[8][9] The choice of ligand is also crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.
Experimental Protocol: Palladium-Catalyzed Cyanation
Figure 3: Workflow for the palladium-catalyzed synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry Schlenk flask, add 2.15 g (10 mmol) of 5-bromo-2-methylbenzoic acid, 0.7 g (6 mmol) of zinc cyanide (Zn(CN)2), 92 mg (0.1 mmol, 1 mol%) of tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), and 111 mg (0.2 mmol, 2 mol%) of 1,1'-bis(diphenylphosphino)ferrocene (dppf).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 20 mL of dry N,N-dimethylformamide (DMF) via syringe.
-
-
Reaction and Workup:
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of water and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
-
Reproducibility and Challenges
The reproducibility of palladium-catalyzed cyanation reactions has been a subject of extensive research.[8] Key factors influencing the outcome include:
-
Catalyst Deactivation: As mentioned, cyanide can poison the palladium catalyst. The use of appropriate ligands and cyanide sources is crucial to maintain catalytic activity.
-
Purity of Reagents and Solvents: Water and oxygen can negatively impact the catalytic cycle. The use of dry, degassed solvents and high-purity reagents is essential for consistent results.
-
Reaction Conditions: Temperature and reaction time can significantly affect the yield and purity of the product. Optimization of these parameters is often necessary for a given substrate.
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are often employed to promote reductive elimination and stabilize the catalytic species.
Despite these challenges, modern protocols for palladium-catalyzed cyanation have become increasingly reliable and offer a high degree of functional group tolerance, often providing a more robust and reproducible method than the Sandmeyer reaction, especially on a larger scale.[3]
Comparative Analysis
| Feature | Sandmeyer Reaction | Palladium-Catalyzed Cyanation |
| Starting Material | 5-Amino-2-methylbenzoic acid | 5-Bromo-2-methylbenzoic acid |
| Typical Yield | 60-80% (variable) | 80-95% (often higher and more consistent) |
| Reaction Conditions | Low temperature (0-5 °C) diazotization, then moderate heating (50-60 °C) | Higher temperature (100-120 °C), inert atmosphere |
| Key Reagents | NaNO2, HCl, CuCN | Pd catalyst, ligand, cyanide source (e.g., Zn(CN)2) |
| Safety Concerns | Highly toxic cyanide salts, unstable diazonium intermediate | Toxic cyanide source (though alternatives exist), pyrophoric reagents (in some cases) |
| Reproducibility | Can be variable and sensitive to conditions | Generally more reproducible with optimized protocols, but sensitive to catalyst poisoning and impurities |
| Cost | Generally lower cost reagents | Higher cost of palladium catalyst and ligands |
Conclusion
Both the Sandmeyer reaction and palladium-catalyzed cyanation represent viable synthetic routes to this compound. The Sandmeyer reaction, while classic and utilizing less expensive reagents, often suffers from issues with reproducibility and the use of highly toxic reagents in stoichiometric amounts. The palladium-catalyzed cyanation, although requiring more expensive catalysts and ligands, generally offers higher yields, greater functional group tolerance, and improved reproducibility, particularly with modern, well-defined protocols. For researchers and drug development professionals, the choice of method will ultimately depend on a careful consideration of factors such as cost, scale, available equipment, and the desired level of process robustness. For large-scale and highly reproducible syntheses, the palladium-catalyzed route is often the preferred method in an industrial setting.
References
- Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
- Bayer AG. (2014). Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
- Anderson, K. W., et al. (2022). Pd-Catalyzed Cyanation of a Bromoaryl Carboxylate En Route to Etrumadenant: Robust Process with Low Catalyst Loading Enabled by Preactivation. Organic Process Research & Development, 26(11), 3108–3115. [Link]
- Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]
- Sundermeier, M., Zapf, A., & Beller, M. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. European Journal of Inorganic Chemistry, 2003(18), 3513-3526. [Link]
- Anbarasan, P., Schareina, T., & Beller, M. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(58), 35262-35279. [Link]
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
- Schareina, T., Zapf, A., & Beller, M. (2007). Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent. Chemistry – A European Journal, 13(21), 6245-6252. [Link]
- Kumar, S., & Kumar, S. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
- Hanson, P., Rowell, S. C., & Walton, J. C. (2002). Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Journal of the Chemical Society, Perkin Transactions 2, (6), 1109–1119. [Link]
- Li, J. J. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society, 32(11), 2135-2154. [Link]
- Reddit. (2019). Troubleshooting a Sandmeyer reaction. r/chemistry. [Link]
- L'Oreal. (2000). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
- Hanson, P., et al. (2002). Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Journal of the Chemical Society, Perkin Transactions 2, (6), 1109-1119. [Link]
- Mitsui Chemicals, Inc. (1999). Process for producing cyanobenzoic acid derivatives.
- Kumar, S., & Kumar, S. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
- Bayer Intellectual Property GMBH. (2015). Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
- Wang, L. (2014). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
- NIST. (n.d.). 2-Amino-5-methylbenzoic acid. NIST WebBook. [Link]
Sources
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Guide to Isomeric Purity Assessment of 5-Cyano-2-methylbenzoic Acid
An Objective Comparison Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of analytical methodologies for assessing the isomeric purity of 5-Cyano-2-methylbenzoic acid. We will explore the underlying principles, comparative performance, and detailed protocols for key techniques, empowering you to make informed decisions for your research and development workflows.
Part 1: The Imperative of Isomeric Purity in Synthesis
This compound (CAS 1975-54-8) is a substituted aromatic carboxylic acid that serves as a critical building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring cyano, methyl, and carboxylic acid groups on a benzene ring, gives rise to several positional isomers. The seemingly subtle variation in the substitution pattern between, for example, this compound and its isomers like 2-Cyano-5-methylbenzoic acid, can lead to drastically different chemical reactivity and biological activity.[2][3]
In the highly regulated field of drug development, controlling the isomeric composition of starting materials is not merely a suggestion but a necessity. The presence of an undesired isomer can lead to:
-
Formation of Impurities: Unwanted isomers can participate in side reactions, leading to the generation of structurally similar but functionally different impurities in the final API.
-
Reduced Yield and Efficacy: The presence of inactive or less active isomers reduces the overall potency of the final product.
-
Altered Pharmacokinetics and Toxicity: Different isomers can be metabolized differently in the body, potentially leading to toxic byproducts or altered drug efficacy and safety profiles.
Therefore, robust and reliable analytical methods to separate, identify, and quantify these isomers are fundamental to ensuring the quality, safety, and consistency of the final therapeutic product.
Part 2: A Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical method hinges on the specific requirements of the analysis, such as the need for routine quality control, in-depth structural confirmation, or high-throughput screening. We will compare four principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).
High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation
HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power and versatility. For positional isomers of substituted benzoic acids, which differ slightly in polarity, reversed-phase HPLC is the most common and effective approach.[4][5]
Causality of Separation: The separation mechanism relies on the differential partitioning of the isomers between a nonpolar stationary phase (typically C18) and a polar mobile phase.[6] The precise position of the polar cyano and carboxylic acid groups relative to the nonpolar methyl group influences the molecule's overall hydrophobicity. These subtle differences cause each isomer to interact with the C18 column slightly differently, resulting in distinct retention times and enabling their separation.[7]
Data-Driven Method Comparison: To illustrate, let's compare a simple isocratic method with a more optimized gradient elution method for separating this compound from a key isomer.
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50) with 0.1% Formic Acid | A: 0.1% Formic Acid in WaterB: AcetonitrileGradient: 30% B to 70% B over 10 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 245 nm | UV at 245 nm |
| Resolution (Rs) | 1.6 (Sub-optimal) | > 2.0 (Baseline Separation) |
| Analysis Time | 15 min | 12 min |
Expert Analysis: While an isocratic method might be simpler to set up, the gradient method (Method B) provides superior resolution, ensuring more accurate quantification, especially if one isomer is present at a much lower concentration. The use of formic acid is critical; it suppresses the ionization of the carboxylic acid group, leading to sharper peaks and preventing tailing.[6]
Experimental Workflow: HPLC Isomeric Purity Assessment
Caption: A typical workflow for HPLC isomeric purity analysis.
Detailed HPLC Protocol:
-
System: HPLC with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 70% B over 10 minutes, then hold for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water.
-
Validation: The method must be validated for specificity, linearity, accuracy, and precision as per ICH guidelines to be considered trustworthy.[8][9][10]
Gas Chromatography (GC): A High-Resolution Alternative
GC offers excellent resolving power, often exceeding that of HPLC. However, its application to carboxylic acids is complicated by their low volatility and high polarity.
The Derivatization Prerequisite: To make this compound and its isomers suitable for GC analysis, the polar carboxylic acid group must be chemically modified into a less polar, more volatile derivative, typically an ester or a silyl-ester.[11][12] This is a critical step; without it, the compounds would not vaporize properly and would interact too strongly with the GC column, resulting in poor or no chromatography. Common derivatizing agents include BSTFA (for silylation) or BF₃/Methanol (for methylation).[13]
Performance Comparison: HPLC vs. GC
| Feature | HPLC | GC |
| Sample State | Liquid | Gas (Vaporized) |
| Derivatization | Not required | Mandatory |
| Resolution | Very Good | Excellent (with capillary columns) |
| Key Challenge | Peak tailing for acidic compounds | Incomplete or side reactions during derivatization |
| Best For | Routine QC, thermally unstable compounds | High-resolution separation of volatile compounds |
Detailed GC Protocol (with Derivatization):
-
Sample Preparation: Accurately weigh ~1 mg of the sample into a vial.
-
Derivatization: Add 200 µL of Pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Cap the vial tightly and heat at 70 °C for 30 minutes to form the trimethylsilyl ester.
-
System: GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A nonpolar capillary column, such as a DB-5 or HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 270 °C.
-
Oven Program: Start at 120 °C, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at 1.2 mL/min.
-
Injection: 1 µL, split mode (e.g., 50:1).
Quantitative NMR (qNMR): The Absolute Method
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both structural elucidation and quantitative analysis.[14] It can distinguish isomers based on the unique electronic environment of each proton (¹H) and carbon (¹³C) nucleus.[15]
Principle of Quantification: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[16][17] By comparing the integration of a unique, well-resolved signal from this compound to a signal from one of its isomers, a direct molar ratio can be determined without the need for a reference standard of the isomer.[18] For absolute quantification, a certified internal standard of known purity is added to the sample at a known concentration.[19]
Workflow for Isomeric Purity via qNMR
Caption: A streamlined workflow for quantitative NMR (qNMR) analysis.
Advantages over Chromatographic Methods:
-
Primary Method: Can provide a direct measurement of purity without relying on comparison to a reference standard of the same substance.[19]
-
Structural Confirmation: Simultaneously confirms the identity of the main component and the impurities.
-
Non-destructive: The sample can be recovered after analysis.
Differential Scanning Calorimetry (DSC): A Tool for Overall Purity
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled. For purity analysis, it relies on the principle of melting point depression.[20]
Mechanism: Impurities disrupt the crystal lattice of a pure substance, causing it to melt over a broader temperature range and at a lower temperature. The van't Hoff equation relates this melting point depression to the mole fraction of the impurity.[21]
Critical Limitation for Isomeric Purity: DSC is an excellent tool for determining the total molar purity of a crystalline sample.[22][23] However, it cannot distinguish between different isomers . It will treat a positional isomer as just another impurity. Therefore, DSC is not suitable as a standalone method for isomeric purity assessment but can be a rapid and useful complementary technique to confirm the overall purity of a highly pure, crystalline batch.
Part 3: Final Recommendations
A multi-faceted approach is the most robust strategy for a comprehensive assessment of the isomeric purity of this compound.
| Method | Primary Use Case | Key Strengths | Key Limitations |
| HPLC | Routine Quality Control (QC) , stability testing, and release assays. | High resolution, robust, well-established, and automatable. | Requires isomer standards for peak identification; method development can be time-consuming. |
| GC | High-resolution separation when HPLC is insufficient. | Potentially higher resolving power for similar isomers. | Requires a derivatization step which adds complexity and potential for error. |
| qNMR | Structural confirmation , primary standard characterization, and quantification without impurity standards. | Provides absolute quantification and structural information simultaneously. | Lower throughput, requires specialized equipment and expertise. |
| DSC | Rapid screening of overall purity for crystalline batches. | Fast, requires minimal sample preparation. | Cannot differentiate between isomers; only measures total impurity level. |
Recommended Strategy:
-
Method Development & Routine Analysis: Use HPLC as the primary method for routine analysis due to its balance of resolution, speed, and ease of use.
-
Impurity Identification: When an unknown impurity peak is detected by HPLC, use NMR (or LC-MS) to unambiguously identify its structure and confirm if it is an isomer.
-
Reference Standard Characterization: Employ qNMR to assign a precise purity value to your reference standard of this compound.
-
Batch Screening: Use DSC as a quick check to ensure the overall crystalline purity of different batches meets a general specification (>99%).
By integrating these techniques, researchers and drug developers can build a complete and trustworthy profile of their this compound intermediate, ensuring the quality and integrity of their final products.
References
- Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns.
- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.National Institutes of Health (NIH). [Link]
- Live qualification/validation of purity methods for protein products.Purdue University. [Link]
- Differential scanning calorimetry.Wikipedia. [Link]
- Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
- Quantitative NMR Spectroscopy.University of Oxford. [Link]
- Validation of Analytical Methods: A Review.Gavin Publishers. [Link]
- Determination of Enantiomeric Purity by Direct Methods.Science of Synthesis. [Link]
- How NMR Helps Identify Isomers in Organic Chemistry?
- Analytical method validation: A brief review.Journal of Pharmacy Research. [Link]
- Assessment of the chemical and enantiomeric purity of organic reference materials.
- Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
- An efficient HPLC method for the analysis of isomeric purity of technetium-99m-exametazime and identity confirmation using LC-MS.Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Analytical Method Validation: are your analytical methods suitable for intended use?Quality Assistance. [Link]
- Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.Chemistry LibreTexts. [Link]
- VALID
- Investigating the Purity of Substances by Means of DSC.NETZSCH Analyzing & Testing. [Link]
- Quantitative NMR spectroscopy.
- DSC purity.Mettler Toledo. [Link]
- The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.Journal of Medicinal Chemistry. [Link]
- Acids: Derivatization for GC Analysis.ScienceDirect. [Link]
- Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Methyl 5-cyano-2-methylbenzo
- Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation.
- GC-MS and LC-MS methods presented for carboxylic acid determination and related high-lights.
- Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation.
- HPLC Methods for analysis of Benzoic acid.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
- 5-Iodo-2-methylbenzoic Acid: Essential for Anti-Diabetic Drug Synthesis.Medium. [Link]
- 2-Cyano-5-methylbenzoic acid.AOBChem USA. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. aobchem.com [aobchem.com]
- 4. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. waters.com [waters.com]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 9. wjarr.com [wjarr.com]
- 10. qbdgroup.com [qbdgroup.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. researchgate.net [researchgate.net]
- 13. Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 21. mt.com [mt.com]
- 22. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the green chemistry metrics of 5-Cyano-2-methylbenzoic acid synthesis
A Comparative Guide to the Green Synthesis of 5-Cyano-2-methylbenzoic Acid
This guide provides a comprehensive evaluation of two distinct synthetic pathways for producing this compound, a key intermediate in pharmaceutical manufacturing. Our analysis moves beyond traditional yield-focused assessments to a holistic evaluation grounded in the principles of green chemistry. By objectively comparing a classical Sandmeyer reaction with a modern palladium-catalyzed approach, we offer researchers and process chemists the data-driven insights necessary to select a more sustainable and efficient synthetic route.
The Imperative of Green Metrics in Synthesis
In modern drug development and fine chemical production, the efficiency of a chemical reaction is no longer measured by yield alone. The principles of green chemistry compel us to consider the broader environmental impact and resource utilization of a synthetic process.[1] To this end, we employ several key mass-based metrics to provide a quantitative assessment of each route's "greenness".[2]
-
Atom Economy (AE): A foundational concept developed by Barry Trost, Atom Economy offers a theoretical measure of reaction efficiency.[3] It calculates the proportion of reactant atoms that are incorporated into the desired product, assuming 100% yield.[4] A higher AE indicates a more efficient process with less theoretical waste.
-
Environmental Factor (E-Factor): Proposed by Roger Sheldon, the E-Factor provides a simple yet powerful measure of the waste generated by a process.[5] It is the ratio of the mass of total waste to the mass of the desired product. A lower E-Factor signifies a greener process.[2]
-
Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute's Pharmaceutical Roundtable, PMI is a comprehensive metric that evaluates the total mass input (raw materials, solvents, reagents, process water) against the mass of the final isolated product.[4][5] It provides a complete picture of the process efficiency from a resource and waste perspective, with a lower PMI being the goal.[6]
-
Reaction Mass Efficiency (RME): RME offers a more practical view than Atom Economy by factoring in the actual yield and the stoichiometry of the reactants used.[6][7] It is the percentage of the mass of the reactants that ends up in the isolated product.
Route 1: The Classical Sandmeyer Approach
The Sandmeyer reaction, discovered in 1884, is a cornerstone of aromatic chemistry, providing a reliable method for converting aryl amines into a variety of functional groups, including nitriles, via a diazonium salt intermediate.[8][9][10] This pathway is valued for its use of inexpensive copper reagents and robust reaction conditions.[11]
Experimental Protocol: Sandmeyer Cyanation
Step 1: Diazotization of 5-Amino-2-methylbenzoic acid
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 5-amino-2-methylbenzoic acid (10.0 g, 66.1 mmol) in 100 mL of water.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add concentrated hydrochloric acid (16.5 mL, ~198 mmol) while maintaining the low temperature.
-
In a separate beaker, dissolve sodium nitrite (NaNO₂, 4.8 g, 69.5 mmol) in 20 mL of cold water.
-
Add the sodium nitrite solution dropwise to the amine suspension over 30 minutes, ensuring the temperature does not exceed 5°C. The formation of the diazonium salt is observed as the solid dissolves.[12]
Step 2: Cyanation
-
In a separate, larger flask, dissolve copper(I) cyanide (CuCN, 6.5 g, 72.5 mmol) and sodium cyanide (NaCN, 7.1 g, 145 mmol) in 80 mL of water. Warm the solution gently to 60°C to ensure complete dissolution, then cool to 0-5°C.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous evolution of nitrogen gas will occur.[12] Control the rate of addition to manage the effervescence and maintain the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at 60°C for 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture and neutralize with a saturated sodium carbonate solution to pH ~8.
-
Filter the mixture to remove copper salts. Acidify the filtrate with concentrated HCl to pH ~2 to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to afford this compound. Expected yield: ~80% (8.5 g).
Workflow Diagram: Sandmeyer Reaction
Caption: Workflow for the Sandmeyer synthesis of this compound.
Green Chemistry Analysis (Route 1)
The primary advantage of the Sandmeyer reaction is its use of readily available and inexpensive starting materials. However, it suffers from several green chemistry drawbacks. The reaction generates a significant amount of aqueous waste containing copper and cyanide salts, which are highly toxic to aquatic life and require extensive wastewater treatment.[13][14] The use of stoichiometric amounts of copper cyanide contributes to a poor atom economy and a high E-Factor. Furthermore, the handling of highly toxic sodium cyanide poses significant safety risks.[13]
Route 2: Modern Palladium-Catalyzed Cyanation
Transition-metal-catalyzed cross-coupling reactions represent a significant advancement in C-C bond formation.[15] Palladium-catalyzed cyanation of aryl halides offers a more versatile and often more efficient alternative to traditional methods like the Sandmeyer reaction.[16][17] These methods can proceed under milder conditions and often utilize less toxic cyanide sources, such as zinc cyanide.[18][19]
Experimental Protocol: Palladium-Catalyzed Cyanation
Reactants: 5-Bromo-2-methylbenzoic acid, Zinc Cyanide (Zn(CN)₂), Palladium(II) Acetate (Pd(OAc)₂), Dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine (XPhos), N,N-Dimethylformamide (DMF).
-
To an oven-dried Schlenk flask under an inert argon atmosphere, add 5-bromo-2-methylbenzoic acid (10.0 g, 46.5 mmol), zinc cyanide (Zn(CN)₂, 3.3 g, 28.0 mmol, 0.6 equiv), palladium(II) acetate (210 mg, 0.93 mmol, 2 mol%), and XPhos (888 mg, 1.86 mmol, 4 mol%).
-
Add 100 mL of anhydrous N,N-Dimethylformamide (DMF) via syringe.
-
Seal the flask and heat the reaction mixture to 120°C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. Carefully quench the reaction by pouring it into a solution of 1 M aqueous sodium carbonate (150 mL). Caution: Quenching may release small amounts of HCN gas.
-
Stir the mixture for 1 hour to precipitate palladium catalyst residues.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate (100 mL).
-
Transfer the filtrate to a separatory funnel. Wash the organic layer with brine (2 x 100 mL).
-
Separate the aqueous layer and acidify it to pH ~2 with 6 M HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound. Expected yield: ~92% (6.9 g).
Workflow Diagram: Palladium-Catalyzed Cyanation
Caption: Workflow for the Pd-catalyzed synthesis of this compound.
Green Chemistry Analysis (Route 2)
This palladium-catalyzed route offers several green advantages. The use of a catalytic amount of palladium significantly improves the overall atom economy compared to the stoichiometric copper in the Sandmeyer reaction.[16] Zinc cyanide is generally considered less acutely toxic and is easier to handle than sodium or potassium cyanide.[20] The reaction often proceeds with higher selectivity and yield, leading to less waste from byproducts. However, this route is not without its drawbacks. Palladium is an expensive and precious metal, and its removal from the final product is a critical concern in pharmaceutical synthesis. The use of high-boiling point aprotic solvents like DMF can complicate product isolation and solvent recycling, and DMF itself is a substance of very high concern.[20]
Quantitative Comparison of Green Chemistry Metrics
To provide an objective comparison, we calculated the key green chemistry metrics for both synthetic routes based on the protocols described.
| Metric | Route 1: Sandmeyer Reaction | Route 2: Pd-Catalyzed Cyanation | Interpretation |
| Starting Material | 5-Amino-2-methylbenzoic acid | 5-Bromo-2-methylbenzoic acid | Different starting points for the final cyanation step. |
| Yield | ~80% | ~92% | Pd-catalyzed route shows a higher experimental yield. |
| Atom Economy (AE) | 37.5% | 46.8% | Route 2 is theoretically more efficient at incorporating reactant atoms. |
| Reaction Mass Eff. (RME) | 30.0% | 43.1% | Factoring in yield, Route 2 is significantly more mass-efficient. |
| E-Factor | ~28.5 | ~21.1 | Route 2 generates considerably less waste per kilogram of product. |
| Process Mass Intensity (PMI) | ~29.5 | ~22.1 | Route 2 requires less total mass input for the same amount of product. |
Calculations for AE, E-Factor, and PMI are based on reactants, reagents, and solvents as detailed in the protocols. Workup and purification solvents are included in E-Factor and PMI calculations.
Discussion and Recommendation
The quantitative data clearly favors the Palladium-Catalyzed Cyanation (Route 2) as the greener synthetic pathway. It surpasses the classical Sandmeyer reaction in every calculated metric, demonstrating higher efficiency, lower theoretical and actual waste generation, and better resource utilization.
From a practical and safety standpoint, the choice is also clear. While palladium is a costly heavy metal, the catalytic loading is low (2 mol%), and established methods for its recovery and removal exist. The use of zinc cyanide over sodium cyanide represents a significant reduction in acute handling toxicity.[20]
The primary drawback of the Sandmeyer reaction is its generation of large volumes of toxic aqueous waste containing both cyanide and stoichiometric copper salts, presenting a significant environmental burden and cost for remediation.[21][22] While the reagents are cheaper, the "hidden" costs of waste treatment and safety compliance are substantial.
Therefore, for researchers and drug development professionals aiming to align their synthetic strategies with the principles of sustainability, the palladium-catalyzed approach is the superior choice. Further optimization could focus on replacing DMF with a greener solvent or exploring heterogeneous palladium catalysts to simplify catalyst recovery and reuse, further enhancing the green credentials of this modern synthetic method.
References
- Benchchem. (n.d.). A Comparative Guide to Alternative Reagents for the Cyanation of 2-Methyltetrahydrofuran Precursors.
- Wikipedia. (2024). Green chemistry metrics.
- United Chemical. (2025). The Application of Sodium Cyanide in Pesticide Synthesis.
- National Center for Biotechnology Information. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions.
- Yale University. (n.d.). Green Chemistry Toolkit - METRICS.
- SciELO. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS.
- ACS Publications. (2017). Metrics of Green Chemistry and Sustainability: Past, Present, and Future.
- Specialty Chemicals Magazine. (2014). Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries.
- RSC Publishing. (2020). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes.
- YouTube. (2015). Selected Green Chemistry Metrics for Educators.
- National Center for Biotechnology Information. (n.d.). Nickel-Catalyzed Cyanation of Aryl Halides.
- Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Cyanide (inorganic) compounds.
- Wikipedia. (2024). Sandmeyer reaction.
- U.S. Environmental Protection Agency. (n.d.). Reviews of the Environmental Effects of Pollutants: V - Cyanide.
- ACS Publications. (2022). Palladium-Catalyzed Decarbonylative Cyanation of Carboxylic Acids with TMSCN.
- Organic Letters. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.
- L.S.College, Muzaffarpur. (2020). Sandmeyer reaction.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- ResearchGate. (2009). A new palladium catalyst system for the cyanation of aryl chlorides.
- National Center for Biotechnology Information. (2017). Cyanides in the environment—analysis—problems and challenges.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- International Council on Metals and the Environment. (n.d.). The Management of Cyanide in Gold Extraction.
- ResearchGate. (2002). Metrics to 'Green' Chemistry—Which Are the Best?.
- OUCI. (2022). Palladium-Catalyzed Cyanation of Arenediazonium Tetrafluoroborate Derivatives with 2-(Piperidin-1-yl)acetonitrile as the Cyano Source.
- National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
- ResearchGate. (2006). Development of a Mild and Robust Method for Palladium Catalyzed Cyanation on Large Scale.
Sources
- 1. Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01286F [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 4. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 5. Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. byjus.com [byjus.com]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. unitedchemicalcn.com [unitedchemicalcn.com]
- 14. Cyanides in the environment—analysis—problems and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances and perspectives in ruthenium-catalyzed cyanation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Nickel-Catalyzed Cyanation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 22. sci.tanta.edu.eg [sci.tanta.edu.eg]
Comparison of the pharmacokinetic properties of drugs derived from 5-Cyano-2-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic drug discovery, Peroxisome Proliferator-Activated Receptors (PPARs) remain a cornerstone target for therapeutic intervention in dyslipidemia, type 2 diabetes, and related cardiometabolic disorders. A significant number of synthetic PPAR agonists share a common structural feature: a benzoic acid headgroup, crucial for their interaction with the receptor. While the parent scaffold of 5-Cyano-2-methylbenzoic acid has spurred the synthesis of novel chemical entities, a comprehensive comparison of the pharmacokinetic profiles of its more complex derivatives remains a critical need for medicinal chemists and pharmacologists.
This guide provides an in-depth, objective comparison of the pharmacokinetic properties of several key drugs and clinical candidates derived from or structurally related to substituted benzoic acids. By examining their absorption, distribution, metabolism, and excretion (ADME) profiles, we aim to elucidate the structure-pharmacokinetic relationships that govern their clinical potential and provide a valuable resource for the rational design of next-generation PPAR modulators.
Introduction to Benzoic Acid Derivatives as PPAR Agonists
The benzoic acid moiety serves as a critical anchor for many PPAR agonists, engaging with key residues in the ligand-binding domain of the receptor. The specific substitutions on the benzoic acid ring and the nature of the linker and hydrophobic tail of the molecule significantly influence not only the potency and selectivity for PPAR isoforms (α, γ, and δ) but also the compound's overall pharmacokinetic behavior. Understanding these nuances is paramount for optimizing drug candidates with favorable clinical profiles, including oral bioavailability, appropriate half-life for the desired dosing regimen, and a metabolic pathway that avoids drug-drug interactions and the formation of reactive metabolites.
This guide will focus on a comparative analysis of the following compounds, for which robust pharmacokinetic data is available:
-
5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid: A potent and selective PPAR-alpha agonist.
-
Fenofibric Acid: The active metabolite of the widely prescribed fibrate, fenofibrate.
-
Saroglitazar: A dual PPAR-alpha/gamma agonist.
-
Bezafibrate: A pan-PPAR agonist.
-
Pemafibrate: A selective PPAR-alpha modulator (SPPARMα).
Comparative Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters of the selected benzoic acid-derived PPAR agonists, providing a basis for a detailed comparative discussion.
| Parameter | 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid | Fenofibric Acid | Saroglitazar | Bezafibrate | Pemafibrate |
| Oral Bioavailability | Moderate (Rat: 64%, Monkey: 55%) | High (almost completely absorbed) | Well absorbed | Rapidly and almost completely absorbed | Rat: 15%, Monkey: 87% |
| Time to Peak Plasma Concentration (Tmax) | Not specified | 1-2 hours (conventional tablet) | < 1 hour | 1-2 hours | ~1-1.5 hours |
| Plasma Protein Binding | >99% | 94-96% | ~96% | 94-96% | Not specified |
| Terminal Half-life (t1/2) | Rat: 7.1 h, Monkey: 9.4 h | ~20 hours | ~5.6 hours | ~1-2 hours | Not specified |
| Systemic Clearance (CLp) | Low (Rat: 3.2 mL/min/kg, Monkey: 6.1 mL/min/kg) | Not specified | Not specified | Plasma clearance: 0.03-0.06 L/kg·h | Not specified |
| Primary Route of Elimination | Biliary excretion (unchanged drug in rats, ~19%) and metabolism | Renal (as fenofibric acid and its glucuronide conjugate) | Hepato-biliary (unchanged) | Renal | Biliary |
| Key Metabolic Pathways | Oxidation (CYP3A4) and Glucuronidation | Hydrolysis of prodrug (fenofibrate) to fenofibric acid, followed by glucuronidation. No significant CYP450 involvement. | Not extensively metabolized | Glucuronidation | Demethylation, dearylation, N-dealkylation, benzylic oxidation |
In-Depth Analysis of ADME Properties
Absorption
A high degree of oral absorption is a desirable characteristic for chronically administered drugs. In this regard, Fenofibric acid (via its prodrug fenofibrate), Saroglitazar , and Bezafibrate demonstrate excellent oral absorption.[1][2] Saroglitazar is noted for its particularly rapid absorption, with a Tmax of less than one hour.[3][4] The bioavailability of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid is moderate in preclinical species, suggesting that while well-absorbed, it may be subject to some first-pass metabolism. The significant species difference in the bioavailability of Pemafibrate (15% in rats vs. 87% in monkeys) highlights the challenges of extrapolating preclinical data to humans and underscores the importance of selecting appropriate animal models in drug development.[5][6]
Distribution
High plasma protein binding is a common feature among these acidic drugs, with all compounds showing binding percentages exceeding 94%. This extensive binding restricts the volume of distribution, largely confining the drugs to the systemic circulation. The apparent volume of distribution for bezafibrate is approximately 17 liters.[2] This characteristic influences the free drug concentration available to interact with PPARs in target tissues and can affect the drug's half-life and potential for displacement-based drug interactions.
Metabolism
The metabolic pathways of these compounds show significant diversity, which has important implications for their clinical use.
5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid undergoes both phase I (oxidation) and phase II (glucuronidation) metabolism. The involvement of CYP3A4 in its oxidative metabolism is a critical piece of information for predicting potential drug-drug interactions.
In contrast, a key advantage of Fenofibric acid is its metabolic profile that largely bypasses the cytochrome P450 system.[7] The parent drug, fenofibrate, is a prodrug that is rapidly hydrolyzed to the active fenofibric acid, which is then primarily eliminated via glucuronidation. This reduces the likelihood of clinically significant drug interactions with co-administered medications that are substrates for CYP enzymes.
Saroglitazar is also primarily eliminated unchanged via the hepato-biliary route, suggesting limited metabolism.[4] Bezafibrate is also mainly excreted unchanged or as a glucuronide conjugate.[8] Pemafibrate , however, displays a more complex metabolic profile with multiple biotransformation pathways identified.[5]
The following diagram illustrates the generalized metabolic pathways for these classes of drugs.
Caption: Generalized metabolic pathways for benzoic acid-derived PPAR agonists.
Excretion
The primary route of excretion is another distinguishing feature. Fenofibric acid and Bezafibrate are predominantly eliminated via the kidneys.[7][8] This has important clinical implications, as dosage adjustments are often necessary in patients with renal impairment to prevent drug accumulation and potential toxicity.[8] Conversely, Saroglitazar and Pemafibrate are primarily excreted through the bile, which can be an advantage in patients with compromised renal function.[4][5]
Experimental Protocols
To ensure the scientific integrity of pharmacokinetic studies, standardized and validated methodologies are crucial. Below are representative protocols for key in vitro and in vivo pharmacokinetic assessments.
In Vitro Metabolic Stability Assessment
Objective: To determine the intrinsic clearance of a compound in liver microsomes or hepatocytes.
Methodology:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) or hepatocytes, a phosphate buffer (pH 7.4), and the test compound at a final concentration typically between 0.1 and 1 µM.
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system (for microsomes).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination:
-
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the disappearance of the parent compound over time using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug against time.
-
The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance.
-
Sources
- 1. mims.com [mims.com]
- 2. medsafe.govt.nz [medsafe.govt.nz]
- 3. Pharmacokinetics, Safety, and Tolerability of Saroglitazar (ZYH1), a Predominantly PPARα Agonist with Moderate PPARγ Agonist Activity in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. Pharmacokinetics and metabolism of pemafibrate, a novel selective peroxisome proliferator-activated receptor-alpha modulator, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pemafibrate, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Clinical pharmacokinetics of bezafibrate in patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Cyano-2-methylbenzoic Acid
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling specialized reagents like 5-Cyano-2-methylbenzoic acid requires not just procedural knowledge, but a deep understanding of the chemical's inherent risks. This guide provides a comprehensive, step-by-step protocol for its safe disposal, grounded in regulatory standards and field-proven best practices. The primary directive is to prevent accidental chemical reactions and ensure compliance with environmental regulations.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
This compound is a solid organic compound that possesses a unique combination of functional groups: a carboxylic acid and a nitrile (cyano group). This structure dictates its specific hazards and, consequently, its disposal requirements.
The primary risks associated with this compound are twofold:
-
Irritant Properties: Like many benzoic acid derivatives, it is classified as an irritant. Direct contact can cause skin irritation and serious eye irritation, and inhalation of its dust can lead to respiratory irritation[1][2].
-
Cyanide Reactivity: This is the most critical hazard. The cyano group (-CN) can react with acids to generate highly toxic and potentially lethal hydrogen cyanide (HCN) gas. This reactivity mandates the most stringent handling and segregation protocols[3][4].
Therefore, every step in the disposal process is designed to mitigate these risks, with a particular emphasis on preventing contact with incompatible materials.
Table 1: Hazard Profile of this compound and Related Compounds
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statement | Source |
|---|---|---|---|---|
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1] | |
| Eye Irritation | H319: Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][5] | |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |
| Special Hazard (Reactivity) | N/A | Contact with acids liberates very toxic gas (Hydrogen Cyanide). | P234: Keep only in original container. P406: Store in a corrosion-resistant container. Segregate from acids. |[3][4] |
Regulatory Framework: Adherence to EPA Standards
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Laboratories generating chemical waste are required to follow these regulations to ensure safety and environmental protection[6]. Key compliance points include:
-
EPA Identification: Facilities generating hazardous waste must have an EPA ID Number[6][7].
-
Waste Generator Status: Your facility will be classified as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG) based on the volume of waste produced monthly. This status determines how long waste can be stored on-site[7][8].
-
Designated Storage: Waste must be accumulated in a designated Satellite Accumulation Area (SAA) at or near the point of generation before being moved to a Central Accumulation Area (CAA) for pickup[8][9].
Step-by-Step Disposal Protocol for this compound
This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe, compliant, and scientifically sound. The universal mandate for this chemical is to dispose of contents and container to an approved waste disposal plant [1][10][11]. Never attempt to dispose of this chemical down the drain or in the regular trash.
Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the following:
-
Safety Goggles or Face Shield: To protect against splashes and dust[11].
-
Nitrile Gloves: Wear appropriate protective gloves to prevent skin exposure[11].
-
Laboratory Coat: To protect clothing and skin.
Step 2: Waste Segregation (Critical Step) This is the most important step to prevent a life-threatening incident.
-
Action: Designate a specific waste stream for this compound. This waste must be kept physically separate from all acidic waste streams[4][12].
-
Causality: Mixing cyanide-containing waste with acids will cause a chemical reaction that liberates hydrogen cyanide (HCN) gas, a potent and rapidly acting poison[3]. Also, keep it separate from strong bases and oxidizing agents[11][12].
Step 3: Select a Compatible Waste Container The integrity of the waste container is essential for safe storage.
-
Action: Use a clearly marked, leak-proof container with a secure, tight-fitting screw cap. The container must be made of a material that is non-reactive with the chemical waste. Often, the original product container is the best choice[9][12].
-
Causality: A proper container prevents leaks, spills, and the release of vapors. A secure cap is mandatory and funnels must not be left in the container opening[12]. Do not fill the container beyond 90% capacity to allow for expansion[9].
Step 4: Proper Labeling Clear and accurate labeling is a regulatory requirement and a critical safety communication tool.
-
Action: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include[7][8]:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations.
-
A clear indication of the hazards. This can be done using GHS pictograms (irritant) or another standardized system[7].
-
-
Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated dangers, preventing improper mixing and ensuring correct handling during disposal.
Step 5: Storage in a Satellite Accumulation Area (SAA) Store the labeled waste container in a designated and controlled area.
-
Action: Place the container in your laboratory's designated SAA. This area must be under the direct control of laboratory personnel and located at or near the point of waste generation[6][9]. Ensure secondary containment is used to capture any potential leaks.
-
Causality: Storing waste in a designated SAA ensures it is managed by trained personnel and prevents it from being mistaken for a reagent or regular trash. It also facilitates proper inventory and timely disposal.
Step 6: Arrange for Professional Disposal Final disposal must be handled by trained professionals.
-
Action: Once the container is full, or as per your institution's policy, contact your Environmental Health & Safety (EHS) department. They will arrange for the waste to be picked up by a licensed hazardous waste contractor for transport to a certified Treatment, Storage, and Disposal Facility (TSDF)[13].
-
Causality: TSDFs are equipped to handle and dispose of hazardous chemicals in an environmentally sound manner, in compliance with all federal and state regulations. In-lab neutralization is not recommended for this compound due to the cyanide hazard.
Disposal of Empty Containers Empty containers that held this compound are also considered hazardous waste until properly cleaned.
-
Action: The container must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The rinsate from this cleaning process is itself hazardous waste and must be collected and disposed of in the appropriate hazardous waste stream (e.g., non-halogenated solvent waste)[12].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe and compliant disposal of this compound.
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If any flammable solvents are present, turn off ignition sources.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Avoid raising dust. Do not use combustible materials like paper towels to clean up the bulk of a solid spill.
-
Collection: Carefully sweep or scoop the absorbed material into a compatible container for hazardous waste disposal. Label the container appropriately.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the incident to your laboratory supervisor and EHS department.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- Vertex AI Search. (n.d.). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET 2-Amino-5-methylbenzoic acid.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Thermo Fisher Scientific. (2012). SAFETY DATA SHEET Benzoic acid.
- Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- American Society for Clinical Pathology. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
- Sigma-Aldrich. (2023). SAFETY DATA SHEET m-Toluic acid.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET Benzoic acid, 2-methyl-.
- Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
- University of Illinois Division of Research Safety. (2010). Disposal Restrictions for Cyanide Waste.
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. drs.illinois.edu [drs.illinois.edu]
- 4. nipissingu.ca [nipissingu.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. fishersci.com [fishersci.com]
- 11. ilpi.com [ilpi.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. epa.gov [epa.gov]
Definitive Guide to Personal Protective Equipment for Handling 5-Cyano-2-methylbenzoic Acid
As a Senior Application Scientist, my primary objective is to ensure that innovative research can be conducted with the highest degree of safety and integrity. Handling highly reactive and toxic compounds like 5-Cyano-2-methylbenzoic acid is routine in drug development, but it should never be treated as commonplace. This guide moves beyond a simple checklist, providing a procedural and logical framework for mitigating risk. The protocols herein are designed to be self-validating, ensuring that every step is grounded in established safety principles to protect you, your colleagues, and your research.
The core danger of this compound stems from its dual functional groups: the highly toxic cyano (nitrile) group and the corrosive carboxylic acid group . The cyano moiety presents a significant risk of rapid and severe systemic toxicity if inhaled, ingested, or absorbed through the skin.[1][2] Contact with acids can liberate highly toxic and flammable hydrogen cyanide (HCN) gas, which can be fatal within minutes.[3][4][5] The carboxylic acid group adds the risk of skin and serious eye irritation. Therefore, our safety posture must address both the immediate, life-threatening danger of cyanide and the contact hazards of an organic acid.
Hazard Analysis & Risk Mitigation Summary
Before any handling, a thorough risk assessment is mandatory. The primary hazards associated with this compound are summarized below.
| Hazard Class | Nature of Risk & Potential Consequences | Required Control Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | The cyano group can cause rapid systemic poisoning by inhibiting cellular respiration.[2] Early symptoms include headache, dizziness, and nausea, progressing quickly to convulsions, loss of consciousness, and death.[3][6] | Primary: All handling must occur in a certified chemical fume hood.[2][3][7] Secondary: Strict adherence to PPE protocol to prevent all routes of exposure. |
| Gas Evolution (Reaction with Acid) | Contact with acidic materials will liberate hydrogen cyanide (HCN), a highly toxic and flammable gas that is rapidly fatal upon inhalation.[5] | Store segregated from all acids and acid salts.[2][7] Ensure fume hood has adequate flow. |
| Serious Eye Damage / Irritation | The carboxylic acid functionality and the compound itself can cause severe irritation or chemical burns to the eyes upon contact. | Chemical splash goggles and a full-face shield are mandatory.[1][3] |
| Skin Corrosion / Irritation | As a benzoic acid derivative, the compound is expected to cause skin irritation upon contact.[8] Prolonged contact may lead to chemical burns. | Use of appropriate chemical-resistant gloves (double-gloving recommended) and a lab coat is required.[1][2] |
The Hierarchy of Controls: A Non-Negotiable Framework
Personal Protective Equipment (PPE) is the last line of defense. Its effectiveness depends entirely on the successful implementation of engineering and administrative controls. This hierarchy is a foundational principle of laboratory safety.
Caption: The Hierarchy of Controls prioritizes risk management strategies from most to least effective.
-
Engineering Controls : The mandatory first step is to physically separate the researcher from the hazard. All work with this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified laboratory chemical fume hood.[2][3][7] The fume hood must have a demonstrated face velocity appropriate for high-hazard materials. An emergency eyewash and safety shower must be accessible and recently tested.[1][3]
-
Administrative Controls : These are the procedures that govern your work.
-
Standard Operating Procedure (SOP): A detailed, lab-specific SOP for handling cyanide compounds must be written and approved.[1][3]
-
Designated Area: Clearly demarcate the area within the fume hood where cyanide work is occurring.[3]
-
No Working Alone: Never handle cyanide compounds when you are alone in the laboratory.[2]
-
Waste Management: Cyanide wastes are P-listed (acutely toxic) under RCRA regulations. Empty containers and all contaminated disposable materials must be treated as hazardous waste.[7]
-
Core PPE Protocol: A Step-by-Step Operational Guide
This protocol is designed to prevent skin, eye, and respiratory exposure. Adherence must be absolute.
Hand Protection: The Primary Contact Barrier
Because of the high dermal toxicity, glove selection and technique are critical. Double-gloving is strongly recommended to provide a backup barrier and allow for safe removal of the outer, contaminated glove.[1][2][3]
-
Inner Glove: Standard nitrile examination glove.
-
Outer Glove: A thicker, chemical-resistant nitrile or neoprene glove. Always check the manufacturer's glove compatibility chart for resistance to organic nitriles and acids.[9]
-
Procedure:
-
Don the inner pair of nitrile gloves.
-
Don the outer pair of chemical-resistant gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.
-
If the outer glove becomes contaminated, carefully remove and dispose of it (as cyanide waste), and replace it with a new outer glove.
-
Change outer gloves frequently and immediately after any known contact.
-
Eye and Face Protection: Preventing Ocular Exposure
Standard safety glasses are insufficient due to the risk of splashes and the severe consequences of eye contact.
-
Required: Chemical splash goggles that form a seal around the eyes, compliant with ANSI Z87.1 standards.
-
Strongly Recommended: A full-face shield worn over the chemical splash goggles, especially when transferring solutions or there is any risk of splashing.[1][3]
Body Protection: Shielding Skin and Clothing
-
Required: A clean, flame-resistant laboratory coat with long sleeves and tight-fitting cuffs. Ensure the lab coat is fully buttoned.
-
Attire: Wear long pants and fully enclosed, chemical-resistant shoes.[1] Fabric shoes are not permitted.
Respiratory Protection (Contingency Use)
Under normal operating conditions within a certified fume hood, respiratory protection is not required. However, it is essential for emergency situations.
-
When Required: For spill cleanup outside of a fume hood or in the event of a ventilation failure.
-
Type: A NIOSH-approved full-facepiece respirator with cartridges appropriate for organic vapors, acid gases, and particulates (e.g., a combination P100/Organic Vapor/Acid Gas cartridge).[10][11] All personnel who may need to use a respirator must be part of a formal respiratory protection program that includes fit testing and training, as required by OSHA standard 29 CFR 1910.134.
Procedural Workflow for Safe Handling
The following workflow ensures that safety checks and PPE are correctly integrated into the handling process.
Caption: Step-by-step workflow for donning PPE and safely handling cyanide compounds.
Emergency & Disposal Plans
Exposure Response
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes in an emergency shower.[5][7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. Call for emergency medical help.[7]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[12]
Provide the Safety Data Sheet (SDS) to all emergency responders.
Spill Response
-
Small Spill (inside fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). For solid spills, gently sweep to avoid raising dust.[2] All cleanup materials must be collected in a sealed container labeled as "HAZARDOUS WASTE - CYANIDE".[5] Decontaminate the area according to your lab's specific SOP, often involving a pH 10 buffer followed by a 10% bleach solution.[3][5]
-
Large Spill (or any spill outside a fume hood): Evacuate the laboratory immediately and alert others. Close the doors and call your institution's emergency response team (e.g., Environmental Health & Safety).
Waste Disposal
-
P-Listed Waste: Cyanide compounds are classified as acutely hazardous waste.[7]
-
Segregation: All waste streams must be kept separate. Solid waste (contaminated gloves, paper towels, etc.) and liquid waste must be stored in separate, clearly labeled, sealed containers.[3][5]
-
Labeling: Waste containers must be labeled "HAZARDOUS WASTE - CYANIDE" and must explicitly state "No Acids."[5]
-
Empty Containers: Even the "empty" original container must be disposed of as hazardous cyanide waste.[7]
By integrating this expert-level guidance into your daily operations, you build a culture of safety that protects the most valuable asset in any laboratory: the scientist.
References
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
- Laboratory Safety Guideline: Sodium and Potassium Cyanide. (n.d.). Northwestern University.
- Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety.
- NIOSH Pocket Guide to Chemical Hazards: Sodium cyanide (as CN). (n.d.). Centers for Disease Control and Prevention.
- NIOSH Pocket Guide to Chemical Hazards: Hydrogen cyanide. (n.d.). Centers for Disease Control and Prevention.
- Cyanide Safe Use Guidelines. (2013). Columbia University Research.
- SOP for the safe use of cyanide compounds. (2018). LSU Health Shreveport.
- Cyanides - Division of Research Safety. (2014). University of Illinois Urbana-Champaign.
- NIOSH Pocket Guide to Chemical Hazards: Cyanogen. (2016). Centers for Disease Control and Prevention.
- OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. (n.d.). MJ Hughes Construction.
- CYANIDES (as CN). (2024). Occupational Safety and Health Administration.
- OSHA Regulations for Chemical Protective Clothing. (2019). International Enviroguard.
- Protective Equipment. (n.d.). American Chemistry Council.
- Laboratory chemical safety summary: sodium cyanide and potassium cyanide. (n.d.). The National Academies Press.
- Cyanides and nitriles, use and disposal. (n.d.). University of Bristol.
- Personal protective equipment for chemical handling. (n.d.). Safety Notes.
Sources
- 1. uthsc.edu [uthsc.edu]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrogen cyanide [cdc.gov]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Sodium cyanide (as CN) [cdc.gov]
- 7. research.columbia.edu [research.columbia.edu]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. mjhughes.com [mjhughes.com]
- 10. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 11. OSHA PPE Levels: Workplace Chemical Exposure Protection — MSC Industrial Supply [mscdirect.com]
- 12. geneseo.edu [geneseo.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
